CD-349
描述
属性
CAS 编号 |
88594-08-5 |
|---|---|
分子式 |
C21H24N4O12 |
分子量 |
524.4 g/mol |
IUPAC 名称 |
5-O-(2-nitrooxypropyl) 3-O-(3-nitrooxypropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N4O12/c1-12(37-25(32)33)11-35-21(27)18-14(3)22-13(2)17(20(26)34-8-5-9-36-24(30)31)19(18)15-6-4-7-16(10-15)23(28)29/h4,6-7,10,12,19,22H,5,8-9,11H2,1-3H3 |
InChI 键 |
QSTCLWROWBZZLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CD 349 CD-349 |
产品来源 |
United States |
Foundational & Exploratory
The Multifaceted Functions of the CD34 Protein: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The CD34 protein, a transmembrane phosphoglycoprotein, is a critical molecule in both hematology and vascular biology. Historically recognized as a robust marker for hematopoietic stem and progenitor cells (HSPCs), its functional significance extends far beyond simple cell surface identification. This technical guide provides an in-depth exploration of the core functions of CD34, with a focus on its roles in cell adhesion, signal transduction, and angiogenesis. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to facilitate a deeper understanding of this pleiotropic protein and to support ongoing research and therapeutic development.
Core Functions of CD34
The CD34 protein is a member of the sialomucin family, characterized by a heavily glycosylated extracellular domain, a single-pass transmembrane region, and a cytoplasmic tail.[1] Its functions are diverse and context-dependent, often dictated by the cellular environment and post-translational modifications.
A Dual-Role Adhesion Molecule
CD34 exhibits a fascinating duality in its adhesive properties, acting as both a facilitator and an inhibitor of cell-cell and cell-matrix interactions.
As an Adhesion Molecule:
-
Hematopoietic Stem Cell Homing: CD34 plays a crucial role in the homing of HSPCs to the bone marrow. It is thought to mediate the attachment of these stem cells to the bone marrow's extracellular matrix or directly to stromal cells. This interaction is critical for the engraftment of HSPCs during bone marrow transplantation.
-
Leukocyte Trafficking: On endothelial cells, particularly in the high endothelial venules (HEVs) of lymph nodes, CD34 functions as a primary ligand for L-selectin (CD62L), a cell adhesion molecule expressed on lymphocytes.[2] This interaction is a key step in the process of lymphocyte extravasation from the blood into lymphoid tissues. The binding kinetics of L-selectin to CD34 are characterized by a rapid on-rate and off-rate, which facilitates the initial tethering and subsequent rolling of leukocytes along the endothelial surface under shear stress.[3][4]
As an Anti-Adhesion Molecule:
-
In certain contexts, the highly glycosylated and negatively charged nature of the CD34 extracellular domain can act as a barrier, preventing cellular adhesion. This "molecular Teflon" effect has been observed to block the adhesion of mast cells, eosinophils, and dendritic cell precursors.[1] This anti-adhesive property may also be important in facilitating the opening of vascular lumina.
A Mediator of Signal Transduction
The cytoplasmic domain of CD34, though short, is critical for its function and serves as a docking site for intracellular signaling molecules, thereby initiating downstream cellular responses.
-
Interaction with CrkL: The adapter protein Crk-like (CrkL) has been shown to associate with the cytoplasmic tail of CD34.[5] This interaction is mediated by the C-terminal SH3 domain of CrkL binding to a proline-rich region in the juxtamembrane portion of the CD34 cytoplasmic domain.[1][6] The formation of the CD34-CrkL complex is believed to be a crucial step in transducing signals that can influence cell adhesion, proliferation, and differentiation.[1] Downstream effectors of the CrkL signaling pathway include the JNK and MAPK pathways, which are involved in a wide range of cellular processes.[7]
-
Phosphorylation by Protein Kinase C (PKC): CD34 is a phosphoprotein, and its phosphorylation state is regulated by Protein Kinase C (PKC).[8] Activation of PKC leads to the hyperphosphorylation of serine residues in the cytoplasmic tail of CD34.[8] This phosphorylation event is thought to play a role in modulating CD34's function in signal transduction during early lymphohematopoiesis.[8] Several PKC isoforms, including classical (α, β) and novel (δ, ε, θ) isoforms, are known to be involved in hematopoietic cell signaling and may play a role in CD34-mediated pathways.[9][10]
A Key Player in Angiogenesis
CD34 is prominently expressed on vascular endothelial cells and endothelial progenitor cells (EPCs), highlighting its significant role in the formation of new blood vessels.[11][12]
-
Marker of Angiogenic Tip Cells: In endothelial cell cultures, CD34 expression is enriched in "tip cells," which are specialized migratory cells at the forefront of sprouting new blood vessels.[13]
-
Contribution of CD34+ Progenitor Cells: Circulating CD34+ cells, which include EPCs, can be recruited to sites of ischemia or injury where they contribute to neovascularization.[12] This can occur through their direct incorporation into the nascent vasculature or through the secretion of pro-angiogenic factors.[12]
Quantitative Data
The expression levels of CD34 and its associated adhesion molecules can vary depending on the cell type and source. The following tables summarize key quantitative data.
| Cell Population | Source | CD34+ Cells (%) | Reference |
| Hematopoietic Stem Cells (HSCs) | Bone Marrow | 1-4% of mononuclear cells | [14] |
| Hematopoietic Stem Cells (HSCs) | Mobilized Peripheral Blood | Variable, can be significantly increased | [14] |
| Hematopoietic Stem Cells (HSCs) | Umbilical Cord Blood | Higher frequency than adult bone marrow | [15] |
| Endothelial Progenitor Cells (EPCs) | Peripheral Blood | Rare, subset of CD34+ cells | [12] |
Table 1: Frequency of CD34+ Cells in Different Tissues.
| Adhesion Molecule | CD34+ Cells from Bone Marrow | CD34+ Cells from Mobilized Peripheral Blood | CD34+ Cells from Cord Blood | Reference |
| L-selectin (CD62L) | Lower Expression | Higher Expression | Lower Expression | [13][16] |
| VLA-4 (α4β1 integrin) | Higher Expression | Lower Expression | N/A | [17] |
| CD18 (β2 integrin) | Higher Expression | Lower Expression | Lower Expression | [13] |
Table 2: Relative Expression of Adhesion Molecules on CD34+ Cells from Different Sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of the CD34 protein.
Flow Cytometry for CD34+ Cell Enumeration (ISHAGE Protocol)
This protocol is based on the International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines for the accurate and reproducible quantification of CD34+ hematopoietic progenitor cells.
Materials:
-
Whole blood, bone marrow, or apheresis product collected in EDTA or ACD anticoagulant.
-
CD45-FITC/CD34-PE dual-color monoclonal antibody reagent.
-
Isotype control antibody (e.g., IgG1-FITC/IgG1-PE).
-
7-Aminoactinomycin D (7-AAD) for viability staining.
-
Ammonium chloride-based red blood cell (RBC) lysing solution.
-
Sheath fluid for flow cytometer.
-
Flow cytometer with at least 4-color detection capabilities.
Procedure:
-
Sample Preparation:
-
Ensure the white blood cell (WBC) count of the sample is within the linear range of the instrument. If necessary, dilute the sample with phosphate-buffered saline (PBS).
-
Aliquot 100 µL of the cell suspension into two flow cytometry tubes labeled "Test" and "Isotype Control".
-
-
Antibody Staining:
-
To the "Test" tube, add the recommended volume of CD45-FITC/CD34-PE antibody reagent.
-
To the "Isotype Control" tube, add the same volume of the isotype control antibody.
-
Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
-
-
Viability Staining:
-
Add 7-AAD to each tube at the recommended concentration.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
-
RBC Lysis:
-
Add 2 mL of RBC lysing solution to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Do not centrifuge after lysis (no-wash protocol).
-
-
Flow Cytometric Analysis:
-
Acquire the samples on the flow cytometer. Collect a minimum of 75,000 to 100,000 total events.
-
Gating Strategy:
-
Gate 1 (R1): On a forward scatter (FSC) vs. side scatter (SSC) dot plot, create a gate to include all leucocytes and exclude debris and red blood cell ghosts.
-
Gate 2 (R2): From the events in R1, create a dot plot of SSC vs. CD45-FITC fluorescence. Gate on the population of cells with low SSC and dim to moderate CD45 expression, which is characteristic of hematopoietic progenitors.
-
Gate 3 (R3): From the events in R2, create a dot plot of FSC vs. SSC. Create a refined gate to exclude any remaining debris or aggregates.
-
Gate 4 (R4): From the events in R3, create a dot plot of SSC vs. CD34-PE fluorescence. Create a quadrant gate to identify the CD34-positive population.
-
Gate 5 (R5): From the events in R4, create a histogram or dot plot of 7-AAD fluorescence to exclude non-viable cells.
-
-
-
Data Analysis:
-
Calculate the percentage of viable CD34+ cells within the total viable leucocyte population.
-
The absolute count of CD34+ cells/µL can be determined using a single-platform method with counting beads or a dual-platform method by correlating the percentage with the total WBC count from a hematology analyzer.
-
Immunohistochemistry (IHC) for CD34 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for visualizing CD34 expression in tissue sections, which is particularly useful for assessing microvessel density and identifying certain tumors.
Materials:
-
FFPE tissue sections (4-5 µm thick) on charged slides.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Hydrogen peroxide solution (3%) for blocking endogenous peroxidase.
-
Blocking buffer (e.g., PBS with 5% normal goat serum).
-
Primary antibody: Mouse anti-human CD34 monoclonal antibody (e.g., clone QBEnd/10).
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG).
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system.
-
Hematoxylin (B73222) counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD34 antibody in blocking buffer to the optimal concentration.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Apply the DAB substrate-chromogen solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
In Vitro Angiogenesis (Tube Formation) Assay with CD34+ Cells
This assay assesses the ability of CD34+ endothelial progenitor cells to form capillary-like structures on a basement membrane matrix, providing a functional measure of their angiogenic potential.
Materials:
-
Isolated CD34+ cells (e.g., from cord blood or mobilized peripheral blood).
-
Endothelial cell growth medium (e.g., EGM-2).
-
Basement membrane extract (BME), such as Matrigel®.
-
96-well tissue culture plate.
-
Calcein AM (for fluorescent visualization, optional).
Procedure:
-
Plate Coating:
-
Thaw the BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding:
-
Resuspend the isolated CD34+ cells in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
Optionally, pre-label the cells with Calcein AM for fluorescent imaging.
-
Carefully add 100 µL of the cell suspension (1-2 x 10^4 cells) to each BME-coated well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Tube formation can be observed within 4-12 hours.
-
-
Visualization and Quantification:
-
Visualize the formation of capillary-like structures using a phase-contrast microscope.
-
If cells were labeled with Calcein AM, use a fluorescence microscope.
-
Capture images of multiple fields per well.
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Number of loops
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key CD34-mediated signaling pathways and experimental workflows.
References
- 1. Three-dimensional structure prediction of the interaction of CD34 with the SH3 domain of Crk-L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of L-selectin to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Kinetics of L-selectin Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adapter protein CrkL associates with CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Downstream of Crk adaptor signaling pathway: Activation of Jun kinase by v-Crk through the guanine nucleotide exchange protein C3G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated protein kinase C directly phosphorylates the CD34 antigen on hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protein kinase C (PKC) family of proteins in cytokine signaling in hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Expression of CD34 in endothelial cells, hematopoietic progenitors and nervous cells in fetal and adult mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. CD34+ cells homing: quantitative expression of adhesion molecules and adhesion of CD34+ cells to endothelial cells exposed to shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative expression of adhesion molecules on granulocyte colony-stimulating factor-mobilized peripheral blood, bone marrow, and cord blood CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression of adhesion molecules on CD34+ cells: CD34+ L-selectin+ cells predict a rapid platelet recovery after peripheral blood stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of CD34 in Hematopoietic Stem Cells: A Technical Guide to a Key Biomarker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CD34 is a transmembrane phosphoglycoprotein that has long been a cornerstone in the field of hematology and stem cell biology.[1][2] Primarily recognized as a surface marker for hematopoietic stem and progenitor cells (HSPCs), its expression is fundamental to the identification, isolation, and clinical application of these vital cells.[3][4] While its precise biological function remains a subject of ongoing investigation, CD34 is understood to play a significant role in cell adhesion and signaling, influencing the fate of hematopoietic lineages.[5][6] This technical guide provides a comprehensive overview of CD34 as an HSPC marker, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support research and therapeutic development.
Data Presentation: Quantitative Analysis of CD34+ Hematopoietic Stem Cells
The concentration and characteristics of CD34+ cells vary significantly depending on the tissue source. This quantitative data is crucial for the planning and execution of experiments, as well as for clinical applications such as hematopoietic stem cell transplantation.
Table 1: Abundance of CD34+ Cells in Various Human Tissues
| Tissue Source | Percentage of CD34+ Cells (of total nucleated cells) | Reference |
| Bone Marrow | 1-2% | [7] |
| Umbilical Cord Blood | 1.33 ± 0.21% | [8] |
| Peripheral Blood (unmobilized) | 0.01 - 0.1% | [9] |
| Mobilized Peripheral Blood (Apheresis) | Up to 2% | [10] |
Table 2: Purity and Yield of CD34+ Cell Isolation via Magnetic-Activated Cell Sorting (MACS)
| Parameter | Value | Reference |
| Purity | ||
| Single MACS column | 66% - 87.44 ± 2.4% | [11][12] |
| Two sequential MACS columns | 90% | [12] |
| Recovery/Yield | 39.0 - 74.0% | [6] |
Table 3: Co-expression of Surface Markers on Human Hematopoietic Stem Cell Populations
This table outlines the hierarchical relationship of hematopoietic progenitors based on the expression of CD34 in combination with other key surface markers.
| Cell Population | Phenotype | Percentage of Parent Population | Tissue Source | Reference |
| Hematopoietic Stem Cells (HSCs) | Lin-CD34+CD38-CD90+CD45RA- | 30.3 ± 18.9% of Lin-CD34+CD38- | Bone Marrow | [13][14] |
| Multipotent Progenitors (MPPs) | Lin-CD34+CD38-CD90-CD45RA- | 37.7 ± 14.1% of Lin-CD34+CD38- | Bone Marrow | [13][14] |
| Lymphoid-Primed Multipotent Progenitors (LMPPs) | Lin-CD34+CD38-CD90-CD45RA+ | 24.7 ± 11.8% of Lin-CD34+CD38- | Bone Marrow | [13][14] |
| HSCs | Lin-CD34+CD38-CD90+CD45RA- | 25.2 ± 10.3% of Lin-CD34+CD38- | Cord Blood | [13][14] |
| MPPs | Lin-CD34+CD38-CD90-CD45RA- | 49.8 ± 11.4% of Lin-CD34+CD38- | Cord Blood | [13][14] |
| LMPPs | Lin-CD34+CD38-CD90-CD45RA+ | 18.4 ± 8.4% of Lin-CD34+CD38- | Cord Blood | [13][14] |
| c-kit+ HSCs/PCs | Lin-CD34+CD38-CD90+CD45RA-c-kit+ | ~50% of HSC/PC sub-population | Cord Blood | [15][16] |
| c-kit+ HSCs/PCs | Lin-CD34+CD38-CD90+CD45RA-c-kit+ | ~10% of HSC/PC sub-population | Mobilized Peripheral Blood | [15][16] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible and accurate study of CD34+ hematopoietic stem cells. The following sections provide methodologies for key experimental procedures.
Immunophenotyping of CD34+ Hematopoietic Stem Cells by Flow Cytometry
This protocol is based on the ISHAGE (International Society of Hematotherapy and Graft Engineering) guidelines for the enumeration of CD34+ cells.[17][18]
Materials:
-
Whole blood, bone marrow aspirate, or leukapheresis product collected in anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS).
-
Ficoll-Paque PLUS for mononuclear cell (MNC) isolation.
-
Fluorescently labeled monoclonal antibodies:
-
CD45-FITC
-
CD34-PE
-
Isotype control-PE
-
-
7-Aminoactinomycin D (7-AAD) for viability staining.
-
Lysing solution (e.g., NH4Cl).
-
Counting beads (for single-platform absolute counting).
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
If necessary, dilute the sample with PBS to a white blood cell (WBC) concentration of no more than 30 x 10^9 WBC/L.[17]
-
(Optional but recommended) Isolate mononuclear cells (MNCs) by density gradient centrifugation using Ficoll-Paque PLUS.
-
-
Antibody Staining:
-
To a flow cytometry tube, add the appropriate volumes of CD45-FITC and CD34-PE antibodies. In a separate tube for the isotype control, add CD45-FITC and Isotype control-PE.
-
Add 100 µL of the cell suspension to each tube.
-
Vortex gently and incubate for 20 minutes at room temperature in the dark.
-
-
Viability Staining and Lysis:
-
Add 7-AAD to each tube to a final concentration of 1 µg/mL and incubate for 5 minutes in the dark.
-
Add 2 mL of lysing solution and incubate for 10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Acquire events on the flow cytometer.
-
Gating Strategy (Sequential):
-
Gate on hematopoietic cells based on forward scatter (FSC) and side scatter (SSC).
-
From the initial gate, create a plot of CD45-FITC vs. SSC to identify the lymphocyte/blast gate (dim CD45, low SSC).
-
From the lymphocyte/blast gate, create a plot of CD34-PE vs. SSC.
-
Gate on the CD34-positive events.
-
Apply a final gate to exclude non-viable (7-AAD positive) cells.
-
-
The percentage of CD34+ cells is determined from the final gated population. For absolute counts, use counting beads according to the manufacturer's instructions.
-
Magnetic-Activated Cell Sorting (MACS) for CD34+ Cell Enrichment
This protocol provides a method for the positive selection of CD34+ cells.
Materials:
-
Mononuclear cell suspension.
-
MACS buffer (PBS pH 7.2, 0.5% BSA, 2 mM EDTA).
-
FcR Blocking Reagent.
-
CD34 MicroBeads.
-
LS Columns.
-
MACS Separator.
Procedure:
-
Preparation of Cell Suspension:
-
Start with a single-cell suspension of MNCs in MACS buffer.
-
-
Magnetic Labeling:
-
Centrifuge the cell suspension at 300 x g for 10 minutes and aspirate the supernatant.
-
Resuspend the cell pellet in 300 µL of MACS buffer per 10^8 total cells.
-
Add 100 µL of FcR Blocking Reagent and 100 µL of CD34 MicroBeads per 10^8 total cells.[11]
-
Mix well and incubate for 30 minutes at 2-8°C.[11]
-
-
Washing:
-
Add 5-10 mL of MACS buffer and centrifuge at 300 x g for 10 minutes.
-
Aspirate the supernatant completely.
-
Resuspend the cell pellet in 500 µL of MACS buffer.
-
-
Magnetic Separation:
-
Place an LS Column in the magnetic field of a MACS Separator.
-
Prepare the column by rinsing with 3 mL of MACS buffer.
-
Apply the cell suspension onto the column.
-
Collect the flow-through containing the unlabeled (CD34-) cells.
-
Wash the column three times with 3 mL of MACS buffer.
-
-
Elution of CD34+ Cells:
-
Remove the column from the separator and place it on a collection tube.
-
Pipette 5 mL of MACS buffer onto the column.
-
Firmly push the plunger into the column to elute the magnetically labeled CD34+ cells.
-
For higher purity, the eluted fraction can be passed over a second LS column.[12]
-
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
The CFU assay is a functional in vitro assay to quantify and qualify hematopoietic progenitor cells based on their ability to form colonies in semi-solid media.[3][19]
Materials:
-
Isolated CD34+ cells or MNCs.
-
Iscove's MDM (IMDM).
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO).
-
35 mm culture dishes (non-tissue culture treated).
-
100 mm culture dish.
-
Sterile water.
-
3 mL syringe and 16 gauge blunt-end needle.
Procedure:
-
Cell Plating:
-
Thaw the methylcellulose-based medium at room temperature.
-
Prepare a cell suspension in IMDM at the desired concentration.
-
Add the cell suspension to the methylcellulose (B11928114) medium (typically a 1:10 dilution of cells to medium).
-
Vortex the mixture thoroughly.
-
Let the tube stand for 5-10 minutes to allow bubbles to rise.
-
-
Dispensing into Culture Dishes:
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into the center of a 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
-
Incubation:
-
Place two replicate 35 mm dishes inside a 100 mm culture dish.
-
Add an uncovered 35 mm dish containing 3-4 mL of sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 14-16 days.[19] Avoid disturbing the plates during incubation.
-
-
Colony Scoring:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
CFU-GM: Granulocyte, Macrophage.
-
BFU-E: Burst-Forming Unit-Erythroid.
-
CFU-GEMM: Granulocyte, Erythroid, Macrophage, Megakaryocyte.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of CD34+ hematopoietic stem cells.
Caption: CD34-mediated signaling in HSC homing and adhesion.
Caption: A typical experimental workflow for the isolation and analysis of CD34+ HSCs.
Conclusion
CD34 remains an indispensable marker in the study and clinical use of hematopoietic stem cells. Its reliable expression on progenitor populations allows for their effective isolation and characterization, which is critical for advancing our understanding of hematopoiesis and for the development of novel cellular therapies. The quantitative data, detailed protocols, and visual aids provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating a more standardized and informed approach to the investigation of CD34+ hematopoietic stem cells. As research continues to unravel the intricate functions of CD34, its significance as both a marker and a functional molecule in hematopoiesis is certain to expand.
References
- 1. Activated protein kinase C directly phosphorylates the CD34 antigen on hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. akadeum.com [akadeum.com]
- 5. Comparison of purity and enrichment of CD34+ cells from bone marrow, umbilical cord and peripheral blood (primed for apheresis) using five separation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of CD34+ hematopoietic stem cells from human peripheral blood by high-gradient magnetic cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A unique population of CD34+ cells in cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Isolation Methods for Human CD34 subsets Using Fluorescent and Magnetic Activated Cell Sorting: an In Vivo Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of a Hierarchy of Multipotent Hematopoietic Progenitors in Human Cord Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Further phenotypic characterization of the primitive lineage− CD34+CD38−CD90+CD45RA− hematopoietic stem cell/progenitor cell sub-population isolated from cord blood, mobilized peripheral blood and patients with chronic myelogenous leukemia (Journal Article) | ETDEWEB [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. leukemia-net.org [leukemia-net.org]
- 18. Flow cytometric enumeration of CD34+ hematopoietic stem and progenitor cells in leukapheresis product and bone marrow for clinical transplantation: a comparison of three methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
The Dual Role of CD34 in Hematopoiesis and Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of the cell surface glycoprotein (B1211001) CD34 in the critical biological processes of hematopoiesis and angiogenesis. CD34, a well-established marker for hematopoietic stem and progenitor cells (HSPCs) and endothelial progenitor cells (EPCs), is not merely a passive surface antigen but an active participant in cell adhesion, migration, proliferation, and signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to serve as a comprehensive resource for the scientific community.
The Role of CD34 in Hematopoiesis
CD34 is a seminal marker for identifying and isolating HSPCs, the foundational cells of the blood and immune system.[1][2] Its expression is tightly regulated during hematopoietic differentiation, being most prominent on primitive, multipotent progenitors and gradually diminishing as cells commit to specific lineages.[3]
Quantitative Data on CD34+ Hematopoietic Cell Populations
The frequency and characteristics of CD34+ cell populations vary depending on the hematopoietic tissue source. Understanding these quantitative differences is crucial for applications ranging from basic research to clinical transplantation.
| Tissue Source | Mean % of CD34+ Cells (of total mononuclear cells) | Key CD34+ Subpopulations and their Characteristics | Reference(s) |
| Bone Marrow (BM) | 1.7 ± 0.5% | CD34+/CD38- : ~1% of CD34+ cells, enriched for primitive HSCs.[4][5] CD34+/CD33+ : 84.7 ± 18.3%, committed myeloid progenitors.[5] CD34+/CD19+ : 12.3 ± 13.2%, lymphoid progenitors.[5] | [4][5][6] |
| Umbilical Cord Blood (UCB) | 0.1 - 1% | CD34+ (bright) : 14.5 ± 2.5% of total CD34+ cells, a population enriched in primitive progenitors.[7] CD34+/HLA-DR- : ~11%, representing a very early progenitor population.[8] CD34+/CD38- : Higher percentage compared to bone marrow.[9] | [6][7][8][9] |
| Mobilized Peripheral Blood (mPB) | 1.1 ± 0.9% | Contains a heterogeneous population of CD34+ progenitors mobilized from the bone marrow. | [6] |
Table 1: Quantitative Analysis of CD34+ Cell Populations in Human Hematopoietic Tissues. This table summarizes the average percentage of CD34+ cells and highlights key subpopulations within different hematopoietic sources.
The functional capacity of these CD34+ populations is often assessed through colony-forming unit (CFU) assays, which measure the ability of individual progenitor cells to proliferate and differentiate into colonies of mature blood cells. A higher frequency of CD34+ cells generally correlates with a greater number of colony-forming units.[4]
CD34-Mediated Signaling in Hematopoiesis
CD34 is not merely a surface marker but also participates in intracellular signaling that influences cell behavior. Its cytoplasmic domain, though lacking intrinsic enzymatic activity, can interact with adaptor proteins to initiate signaling cascades.
One of the key signaling interactions of CD34 in hematopoietic cells is with the selectin family of adhesion molecules, particularly L-selectin, which is crucial for the homing of HSPCs to the bone marrow.[10][11] The binding of L-selectin on endothelial cells to CD34 on HSPCs is a critical step in the initial tethering and rolling of these cells along the blood vessel wall, facilitating their migration into the bone marrow niche.[12]
Furthermore, cross-linking of CD34 on hematopoietic progenitor cells can induce intracellular signaling through the activation of Src-family kinases, such as Lyn, and the Syk tyrosine kinase.[7][13] This signaling pathway is implicated in mediating cell adhesion and aggregation.
Figure 1: CD34 Signaling in Hematopoiesis. This diagram illustrates the known signaling interactions of CD34 in hematopoietic stem and progenitor cells, including its role in homing and adhesion.
Another important signaling adaptor that interacts with the cytoplasmic tail of CD34 is CRKL.[10] While the direct downstream effectors of the CD34-CRKL interaction are still under investigation, CRKL is known to be involved in various signaling pathways that regulate cell proliferation and differentiation.
The Role of CD34 in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathologies, including cancer. CD34 has emerged as a key player in angiogenesis, being expressed on endothelial progenitor cells (EPCs) and a specific subset of endothelial cells known as "tip cells" that lead the sprouting of new vessels.[14]
Quantitative Data on CD34 in Angiogenesis
The expression of CD34 on endothelial cells is dynamic and correlates with their angiogenic potential. Endothelial colony-forming cells (ECFCs), a subtype of EPCs, with higher CD34 expression exhibit enhanced angiogenic capabilities.
| Cell Type | CD34 Expression Level | Angiogenic Function | Reference(s) |
| Endothelial Colony-Forming Cells (ECFCs) | High (CD34+) | Increased tube-forming capacity in 3D matrices. | [15][16] |
| Endothelial Colony-Forming Cells (ECFCs) | Low/Negative (CD34-) | Reduced tube-forming capacity. | [15][16] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | CD34+ subset | Enriched for tip cell markers and migratory genes. | [14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | CD34- population | Enriched for genes related to proliferation (stalk cells). | [14] |
Table 2: Correlation of CD34 Expression with Angiogenic Potential. This table highlights the relationship between the level of CD34 expression on endothelial progenitor and endothelial cells and their functional angiogenic capacity.
Signaling Pathways in CD34-Mediated Angiogenesis
CD34-positive endothelial tip cells are at the forefront of angiogenic sprouting and are highly responsive to pro-angiogenic signals, most notably Vascular Endothelial Growth Factor (VEGF). The interplay between VEGF and Notch signaling pathways is critical in orchestrating the behavior of tip and stalk cells, the latter of which are responsible for the elongation of the newly forming vessel.
VEGF, upon binding to its receptor (VEGFR2) on tip cells, initiates a signaling cascade that promotes cell migration and filopodia formation. A key downstream effect of VEGF signaling in tip cells is the upregulation of Delta-like ligand 4 (Dll4), a ligand for the Notch receptor. Dll4 on the tip cell then activates Notch signaling in the adjacent "stalk" cells. This lateral inhibition mechanism suppresses the tip cell phenotype in the stalk cells, promoting their proliferation and ensuring the proper formation of a stable vascular sprout.
Figure 2: VEGF and Notch Signaling in Angiogenesis. This diagram depicts the signaling cascade initiated by VEGF in CD34+ tip cells and the subsequent Notch-mediated lateral inhibition in adjacent stalk cells.
Experimental Protocols
Isolation of CD34+ Cells from Human Bone Marrow
This protocol outlines a common method for the positive selection of CD34+ cells from bone marrow mononuclear cells (MNCs) using immunomagnetic beads.
-
Preparation of Bone Marrow Mononuclear Cells:
-
Dilute the bone marrow aspirate 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted bone marrow over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the buffy coat layer containing the MNCs.
-
Wash the MNCs twice with PBS containing 2% fetal bovine serum (FBS).
-
-
Immunomagnetic Labeling:
-
Resuspend the MNCs in a suitable buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
-
Add CD34 microbeads to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at 4°C.
-
Wash the cells to remove unbound microbeads.
-
-
Magnetic Separation:
-
Resuspend the labeled cells in buffer.
-
Place the cell suspension in a magnetic separation column that is placed in a strong magnetic field.
-
The magnetically labeled CD34+ cells will be retained in the column.
-
Wash the column with buffer to remove unlabeled cells.
-
-
Elution of CD34+ Cells:
-
Remove the column from the magnetic field.
-
Add buffer to the column and flush out the retained CD34+ cells using a plunger.
-
The collected cells are the enriched CD34+ fraction.
-
Figure 3: Workflow for CD34+ Cell Isolation. A schematic representation of the key steps involved in the immunomagnetic isolation of CD34+ cells from bone marrow.
Hematopoietic Colony-Forming Unit (CFU) Assay
This assay is the gold standard for assessing the functional capacity of hematopoietic progenitors.
-
Cell Preparation:
-
Prepare a single-cell suspension of hematopoietic cells (e.g., bone marrow MNCs or purified CD34+ cells).
-
Determine the cell concentration and viability.
-
-
Plating:
-
Mix the cells with a semi-solid methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, G-CSF, GM-CSF) to support the growth and differentiation of various hematopoietic lineages.
-
Dispense the cell-medium mixture into culture dishes.
-
-
Incubation:
-
Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.
-
-
Colony Scoring:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
CFU-GM: Granulocyte, macrophage colonies.
-
BFU-E: Burst-forming unit-erythroid colonies.
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies (multipotent).
-
-
Figure 4: Hematopoietic CFU Assay Workflow. This diagram outlines the main steps of the colony-forming unit assay to assess hematopoietic progenitor function.
In Vitro Tube Formation Assay
This assay is widely used to evaluate the angiogenic potential of endothelial cells.
-
Preparation of Extracellular Matrix:
-
Thaw a basement membrane extract (e.g., Matrigel) on ice.
-
Coat the wells of a culture plate with the basement membrane extract and allow it to solidify at 37°C.
-
-
Cell Seeding:
-
Prepare a single-cell suspension of endothelial cells (e.g., HUVECs or EPCs).
-
Seed the cells onto the solidified matrix.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
-
Analysis:
-
Observe the formation of capillary-like structures (tubes) using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.
-
Figure 5: In Vitro Tube Formation Assay Workflow. This diagram illustrates the procedure for assessing the angiogenic potential of endothelial cells.
Conclusion
CD34 is a molecule of profound importance in both the hematopoietic and vascular systems. Its utility as a cell surface marker for isolating stem and progenitor cells is well-established, and ongoing research continues to unravel its complex roles in cell signaling, adhesion, and migration. A thorough understanding of the quantitative aspects of CD34 expression, its intricate signaling networks, and the experimental methodologies to study its function is paramount for advancing research in regenerative medicine, hematology, and oncology. This technical guide provides a foundational resource to aid researchers and drug development professionals in their pursuit of novel therapeutic strategies targeting CD34 and its associated pathways.
References
- 1. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current practices and prospects for standardization of the hematopoietic colony-forming unit assay: a report by the cellular therapy team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Phenotypic analysis of CD34 subpopulations in normal human bone marrow and its application for the detection of minimal residual disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of CD34-positive cells and subpopulations in human umbilical cord blood and bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A common signaling pathway via Syk and Lyn tyrosine kinases generated from capping of the sialomucins CD34 and CD43 in immature hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human umbilical cord blood: immunophenotypic heterogeneity of CD34+ hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Not just a marker: CD34 on human hematopoietic stem/progenitor cells dominates vascular selectin binding along with CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. CD34 marks angiogenic tip cells in human vascular endothelial cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD34 expression modulates tube-forming capacity and barrier properties of peripheral blood-derived endothelial colony-forming cells (ECFCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CD34 expression modulates tube-forming capacity and barrier properties of peripheral blood-derived endothelial colony-forming cells (ECFCs) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the CD34 Antigen: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the CD34 antigen, a pivotal cell surface glycoprotein. We will delve into its discovery, biochemical characteristics, its role as a key hematopoietic stem cell marker, and the experimental protocols that have been fundamental to its study.
Discovery and History
The CD34 antigen was first identified in 1984 by Dr. Curt Civin and his colleagues.[1][2] Their work involved creating monoclonal antibodies against the human myeloid leukemia cell line KG-1a.[3] One particular antibody, named My10, recognized a cell surface antigen predominantly expressed on hematopoietic progenitor cells.[3][4] This antigen was subsequently designated CD34, following the Cluster of Differentiation (CD) nomenclature system used for classifying cell surface markers.[5]
Initially, CD34 was believed to be exclusively expressed on hematopoietic stem and progenitor cells (HSPCs), making it an invaluable tool for their isolation and enrichment for bone marrow transplantation.[5][6][7] This discovery revolutionized the field of hematopoietic stem cell transplantation.[7] Over the last few decades, further research has revealed that CD34 is also expressed on various non-hematopoietic cells, including vascular endothelial cells, endothelial progenitor cells, certain fibroblasts, muscle satellite cells, and some cancer stem cells.[1][6][8][9] This broader expression pattern suggests that CD34's functions extend beyond hematopoiesis.
Biochemical and Structural Characteristics
CD34 is a type I single-pass transmembrane phosphoglycoprotein.[5][10][11] It belongs to the sialomucin family, characterized by extensive glycosylation.[5][9][12] The protein's structure consists of three main domains: a heavily glycosylated extracellular domain, a single transmembrane helix, and a cytoplasmic tail.[1][8] The cytoplasmic domain contains sites for phosphorylation by protein kinase C and is essential for signaling related to cell adhesion.[10][13]
The extensive O- and N-linked glycosylation and sialylation of the extracellular domain contribute significantly to the protein's molecular weight and function.[1][9] While the predicted molecular mass of the protein backbone is approximately 40 kDa, the mature, glycosylated form has a much larger apparent molecular weight of 105-120 kDa on SDS-PAGE.[1][8][9][10]
| Property | Value | Reference |
| Gene Name | CD34 molecule | [13] |
| Chromosomal Location | 1q32.2 | [13][14] |
| Protein Type | Type I transmembrane phosphoglycoprotein | [10][11] |
| Family | Sialomucin | [5][12] |
| Amino Acid Length | 385 (Human) | [13][14] |
| Predicted MW (Protein Core) | ~40 kDa | [10] |
| Apparent MW (Glycosylated) | 105-120 kDa | [1][8] |
| Expression on Bone Marrow Mononuclear Cells | ~1-3% | [15][16][17] |
Function: More Than Just a Marker
While renowned as a marker for HSPCs, CD34 is an active participant in several cellular processes, primarily cell adhesion and migration.[5][6][8]
Cell Adhesion and Anti-Adhesion
CD34's role in adhesion is complex and context-dependent.[8]
-
Adhesion: It can mediate the attachment of stem cells to the bone marrow's extracellular matrix or directly to stromal cells.[5][6][14] This is crucial for the homing of HSPCs. A key interaction is the binding of CD34 to L-selectin (CD62L), a cell adhesion molecule on leukocytes, which is important for lymphocyte entry into lymph nodes.[1][5][6] Specifically, a glycoform of CD34 on high endothelial venules (HEVs) acts as a ligand for L-selectin.[18][19] This binding is dependent on specific carbohydrate modifications, such as sulfated sialyl Lewis x.[20] CD34 can also bind to E-selectin and P-selectin, which are expressed on marrow endothelial cells and are crucial for HSPC migration.[21][22]
-
Anti-Adhesion: Paradoxically, CD34 can also inhibit cell adhesion.[12] Its large, heavily negatively charged extracellular domain can act as a barrier, preventing other adhesion molecules from interacting, a phenomenon described as a molecular "Teflon".[5] This anti-adhesive property may facilitate the detachment and mobilization of stem cells from their niche.[12]
Signal Transduction
The cytoplasmic tail of CD34, though short, is critical for signal transduction.[10]
-
Adhesion Signaling: Engagement of the CD34 antigen can trigger intracellular signaling that leads to cellular adhesion. This signaling is dependent on the cytoplasmic domain.[10]
-
CrkL Association: The adapter protein CrkL (or CRKL) has been shown to bind to the cytoplasmic tail of CD34, suggesting a role in signal transduction pathways that may regulate cell adhesion and migration.[1][6]
-
Lyn and Syk Kinases: Crosslinking of CD34 on hematopoietic cells can activate a signaling pathway involving the tyrosine kinases Lyn and Syk, leading to homotypic cell adhesion.[23]
Flow Cytometric Enumeration of CD34+ Cells (ISHAGE Protocol)
This protocol is the gold standard for quantifying CD34+ hematopoietic progenitor cells in samples like peripheral blood, bone marrow, or apheresis products. [15][24][25] Principle: Cells are stained with fluorescently-labeled antibodies against CD34 and the pan-leukocyte marker CD45. A viability dye is also included to exclude dead cells. A sequential gating strategy is used to identify viable CD34+ cells that have characteristic low side scatter (SSC) and dim CD45 expression. [24] Methodology:
-
Sample Preparation:
-
Collect blood or bone marrow in an appropriate anticoagulant (e.g., EDTA). Analyze within 24 hours. [15] * Ensure the white blood cell (WBC) count is below 30 x 10^9/L. If necessary, dilute with a suitable medium like HBSS. [15] * Aliquot 100 µL of the whole blood/cell suspension into a flow cytometry tube.
-
-
Antibody Staining:
-
Add a pre-titered cocktail of fluorescently-conjugated antibodies:
-
CD45 (e.g., FITC)
-
CD34 (e.g., PE)
-
Viability Dye (e.g., 7-AAD)
-
Isotype controls in a separate tube.
-
-
Vortex gently and incubate for 20 minutes at room temperature, protected from light. [24]
-
-
Red Blood Cell (RBC) Lysis:
-
Add 2 mL of a commercial RBC lysis buffer.
-
Incubate for 10 minutes at room temperature, protected from light. [24]Do not centrifuge.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 total events) to ensure statistical significance for the rare CD34+ population.
-
The gating strategy must be sequential as outlined in the diagram below.
-
-
Data Analysis (Sequential Gating):
-
Gate 1 (R1): Create a plot of SSC vs FSC. Gate on the total leukocyte population, excluding debris and residual RBCs.
-
Gate 2 (R2): From R1, create a plot of SSC vs CD45. Gate on all CD45+ events.
-
Gate 3 (R3): From R2, create a new plot of SSC vs CD45. Gate on the population with low SSC and dim CD45 expression, which is characteristic of hematopoietic progenitor cells.
-
Gate 4 (R4): From R3, create a plot of SSC vs CD34. The CD34-positive cells within this gate are the final population to be quantified.
-
Exclude non-viable (7-AAD positive) cells from the final analysis.
-
Conclusion
From its discovery as a specific marker for hematopoietic progenitors to its current recognition as a multi-functional adhesion molecule involved in various cellular processes, the CD34 antigen has remained a central focus of research. Its role in cell trafficking, adhesion, and signaling continues to be an active area of investigation. The standardized protocols for its identification and isolation have been instrumental in advancing clinical applications, particularly in stem cell transplantation and regenerative medicine. As research progresses, a deeper understanding of CD34's complex biology will undoubtedly unlock new therapeutic opportunities.
References
- 1. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Generation and Characterization of Anti-CD34 Monoclonal Antibodies that React with Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD34 - Wikipedia [en.wikipedia.org]
- 6. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CD34 antigen: structure, biology, and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trailbio.com [trailbio.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Regulation of cell shape and adhesion by CD34 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genecards.org [genecards.org]
- 14. sinobiological.com [sinobiological.com]
- 15. leukemia-net.org [leukemia-net.org]
- 16. Human CD34+ hematopoietic stem cell hierarchy: how far are we with its delineation at the most primitive level? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ovid.com [ovid.com]
- 19. Binding of L-selectin to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glycoforms of human endothelial CD34 that bind L-selectin carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. ashpublications.org [ashpublications.org]
- 23. A common signaling pathway via Syk and Lyn tyrosine kinases generated from capping of the sialomucins CD34 and CD43 in immature hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. usp.org [usp.org]
- 25. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Expression of CD34 in Non-Hematopoietic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD34, a transmembrane phosphoglycoprotein, has long been established as a cardinal marker for hematopoietic stem and progenitor cells, playing a crucial role in their clinical enumeration and isolation for transplantation. However, a growing body of evidence has unveiled its expression in a diverse array of non-hematopoietic cell lineages, challenging the conventional understanding of its function and distribution. This technical guide provides an in-depth exploration of CD34 expression in non-hematopoietic cells, summarizing quantitative data, detailing experimental protocols for its detection, and elucidating its involvement in key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of CD34 in tissue homeostasis, regeneration, and pathology.
Data Presentation: Quantitative Expression of CD34 in Non-Hematopoietic Tissues and Tumors
The expression of CD34 in non-hematopoietic cells is not merely a qualitative phenomenon but exhibits significant quantitative variations across different cell types and pathological conditions. This section presents a summary of reported quantitative data on CD34 expression, primarily focusing on its prevalence in various tumors of non-hematopoietic origin. These data are critical for diagnostic and prognostic applications, as well as for understanding the cellular composition of these tissues.
| Tumor Type | Number of Cases Analyzed | Percentage of CD34-Positive Cases | Reference |
| Gastrointestinal Stromal Tumor (GIST) | |||
| 57 | 81% | [1] | |
| 23 | 83% | [2] | |
| 118 | 72% | [3] | |
| Gastric GISTs | N/A | ~80% | |
| Intestinal GISTs | N/A | ~50% | |
| Benign GIST | 23 | 91.3% (focal/multifocal dominant) | [4] |
| Malignant GIST | 23 | 91.3% (diffuse dominant) | [4] |
| Dermatofibrosarcoma Protuberans (DFSP) | |||
| 24 | 92% | [5] | |
| 57 | 93% | [6] | |
| 15 | 93.3% (diffuse) | [7] | |
| DFSP with Fibrosarcomatous areas (DFSP portion) | 7 | 100% | [8] |
| DFSP with Fibrosarcomatous areas (FS portion) | 7 | 14% (focal) | [8] |
| Solitary Fibrous Tumor (SFT) | |||
| 22 | 100% | [9] | |
| 14 | 78.6% | [10] | |
| 19 | 78.9% | [11] | |
| 53 | 88.7% | [12] | |
| 10 | 100% | [13] |
Note: The percentages can vary based on the specific antibody clone, detection method, and scoring criteria used in each study.
Experimental Protocols
Accurate detection and quantification of CD34 expression are paramount for both research and clinical applications. This section provides detailed methodologies for the two most common techniques employed: immunohistochemistry (IHC) for tissue analysis and flow cytometry for single-cell analysis.
Immunohistochemistry (IHC) for CD34 Detection in Paraffin-Embedded Tissues
This protocol is a general guideline for the immunohistochemical staining of CD34 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.
Reagents:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1mM EDTA, pH 9.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% normal goat serum in wash buffer)
-
Primary Antibody: Anti-CD34 antibody (e.g., clone QBEnd/10)
-
Biotinylated Secondary Antibody (e.g., goat anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 changes, 3 minutes each).
-
Immerse in 70% ethanol (2 changes, 3 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a water bath, steamer, or pressure cooker (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD34 antibody in blocking buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with DAB solution until the desired brown color intensity is reached (monitor under a microscope).
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for CD34+ Stromal Cell Analysis
This protocol outlines a general procedure for the identification and quantification of CD34-expressing cells within a single-cell suspension, for example, from digested tissue.
Reagents:
-
Cell suspension from tissue digestion
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (to prevent non-specific antibody binding to Fc receptors)
-
Fluorochrome-conjugated Anti-CD34 antibody (e.g., CD34-PE)
-
Fluorochrome-conjugated isotype control antibody
-
Viability dye (e.g., 7-AAD or DAPI)
-
(Optional) Other antibodies for multi-color analysis (e.g., CD45, CD31 to exclude hematopoietic and mature endothelial cells)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from the tissue of interest using enzymatic and mechanical dissociation.
-
Filter the cell suspension through a 40-70 µm cell strainer to remove clumps.
-
Wash the cells with Flow Cytometry Staining Buffer and resuspend at a concentration of 1x10^6 cells/100 µL.
-
-
Fc Receptor Blocking:
-
Incubate the cells with Fc Block for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated anti-CD34 antibody and any other desired antibodies to the cell suspension.
-
Add the corresponding isotype control antibody to a separate tube as a negative control.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Resuspend the cell pellet in 300-500 µL of staining buffer.
-
-
Viability Staining:
-
Add a viability dye (e.g., 7-AAD) to the cells 5-10 minutes before analysis to exclude dead cells.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Gate on the viable cell population based on the viability dye staining.
-
(Optional) Gate out hematopoietic (CD45+) and mature endothelial (CD31+) cells.
-
Analyze the expression of CD34 on the remaining stromal cell population, using the isotype control to set the negative gate.
-
Signaling Pathways and Experimental Workflows
The function of CD34 in non-hematopoietic cells is an active area of research. It is implicated in modulating cell adhesion, migration, proliferation, and differentiation. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows related to CD34.
CD34-Mediated Signaling in Non-Hematopoietic Cells
While the complete signaling cascade initiated by CD34 is not fully elucidated, several key pathways have been implicated in its function in non-hematopoietic cells.
Caption: Overview of potential CD34-related signaling pathways in non-hematopoietic cells.
TGF-β Signaling and its Influence on CD34 Expression
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that can regulate CD34 expression and the differentiation of progenitor cells.
Caption: TGF-β signaling pathway leading to increased CD34 expression.[14][15]
Experimental Workflow for Immunohistochemical Analysis
The following diagram outlines the key steps in performing immunohistochemistry to detect CD34 in tissue samples.
Caption: Standard workflow for CD34 immunohistochemistry.
Conclusion
The expression of CD34 extends far beyond the hematopoietic system, marking a variety of progenitor and stromal cells in diverse tissues. Its quantitative assessment is a valuable tool in the diagnosis and classification of several mesenchymal tumors. While the precise signaling mechanisms governed by CD34 in these non-hematopoietic contexts are still being unraveled, emerging evidence points to its involvement in fundamental cellular processes such as adhesion, migration, and differentiation, likely through pathways involving PKC, PI3K/Akt, and MAPK. Further research into the intricate signaling networks of CD34 in non-hematopoietic cells will undoubtedly provide novel insights into tissue regeneration, tumorigenesis, and may unveil new therapeutic targets for a range of diseases. This guide serves as a foundational resource to aid in these future investigations.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. CD34 expression by gastrointestinal tract stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD34 marks angiogenic tip cells in human vascular endothelial cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD34 Antigen Expression in Gastrointestinal Stromal Tumors. [jpatholtm.org]
- 5. pathnsitu.com [pathnsitu.com]
- 6. Atypical PKC-ζ regulates SDF-1–mediated migration and development of human CD34+ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of CD34 and D2-40 in the Differentiation of Dermatofibroma and Dermatofibrosarcoma Protuberans - Turkish Journal of Pathology [turkjpath.org]
- 8. CD34 positivity in fibrosarcomas which arise in dermatofibrosarcoma protuberans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Expression of CD34 by solitary fibrous tumors of the pleura, mediastinum, and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD-34 and keratin expression distinguishes solitary fibrous tumor (fibrous mesothelioma) of pleura from desmoplastic mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemical detection of STAT6, CD34, CD99 and BCL-2 for diagnosing solitary fibrous tumors/hemangiopericytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pathological analysis and immunohistochemical study of ten solitary fibrous tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of transforming growth factor β–mediated cell-cycle modulation in primary human CD34+ progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transforming growth factor-beta1 transcriptionally activates CD34 and prevents induced differentiation of TF-1 cells in the absence of any cell-cycle effects [pubmed.ncbi.nlm.nih.gov]
The CD34 Glycoprotein: A Comprehensive Technical Guide to its Structure and Isoforms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure and isoforms of the CD34 glycoprotein (B1211001), a key cell surface marker and adhesion molecule. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies involving hematopoietic stem and progenitor cells, endothelial cells, and various areas of cancer research and regenerative medicine.
Introduction to CD34
The CD34 antigen is a transmembrane phosphoglycoprotein belonging to the sialomucin family of cell surface molecules.[1] First identified on hematopoietic stem and progenitor cells (HSPCs), it has become an indispensable marker for their identification and isolation.[2][3] Beyond its role as a marker, CD34 is actively involved in cell adhesion, signal transduction, and the regulation of cell proliferation and differentiation.[4][5] Its expression is not limited to the hematopoietic system; it is also found on various other cell types, including endothelial cells, mesenchymal stromal cells, and some cancer stem cells, highlighting its broad importance in cellular biology.[4]
Molecular Structure of the CD34 Glycoprotein
The CD34 protein is a type I transmembrane protein characterized by a heavily glycosylated extracellular domain, a single-pass transmembrane helix, and a cytoplasmic tail.[6][7] The extensive post-translational modifications contribute significantly to its apparent molecular weight, which is substantially higher than its predicted protein backbone mass.[8]
Protein Domains
The canonical full-length human CD34 protein consists of 385 amino acids and is organized into several distinct domains:[3][6]
-
Extracellular Domain: This large, heavily glycosylated region is rich in serine, threonine, and proline residues, characteristic of mucins.[8] It can be further subdivided into:
-
N-terminal Mucin-like Domain: This region is extensively O-glycosylated and sialylated, contributing to the molecule's net negative charge and its role in cell adhesion and repulsion.[6][9]
-
Globular Domain: A cysteine-rich domain that likely plays a role in the structural integrity of the extracellular portion.[6]
-
Juxtamembrane Stalk Region: A stretch of amino acids connecting the globular domain to the transmembrane helix.[8]
-
-
Transmembrane Domain: A single hydrophobic alpha-helix that anchors the protein within the cell membrane.[6]
-
Cytoplasmic Domain: The intracellular portion of the protein, which contains consensus sites for phosphorylation by protein kinase C (PKC) and other kinases, suggesting its involvement in intracellular signaling cascades.[10][11]
Post-Translational Modifications
CD34 undergoes extensive post-translational modifications, primarily glycosylation, which are critical for its function.
-
Glycosylation: The extracellular domain is heavily decorated with both N-linked and O-linked glycans.[6] These carbohydrate structures are often capped with sialic acid, contributing to the protein's sialomucin nature.[9] The specific glycoforms of CD34 can vary depending on the cell type and its differentiation state, which in turn influences its binding properties to ligands such as L-selectin.[4]
-
Phosphorylation: The cytoplasmic tail of CD34 contains serine, threonine, and tyrosine residues that can be phosphorylated.[10] This reversible modification is a key mechanism for regulating protein function and initiating intracellular signaling pathways.[10]
Isoforms of CD34
Alternative splicing of the CD34 pre-mRNA results in the expression of at least two distinct protein isoforms: a full-length form and a truncated form.[3][12]
-
Full-Length CD34 (CD34-F): This is the canonical isoform and contains the complete cytoplasmic domain.[3][12]
-
Truncated CD34 (CD34-T): This isoform has a shorter cytoplasmic tail due to a premature stop codon introduced by alternative splicing.[3][12] This truncated tail lacks some of the phosphorylation sites present in the full-length version.[13]
The ratio of full-length to truncated CD34 can change with cell differentiation, suggesting distinct functional roles for each isoform.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the human CD34 glycoprotein and its isoforms.
| Parameter | Full-Length CD34 (Isoform 1) | Truncated CD34 (Isoform 2) | Reference(s) |
| Amino Acid Length | 385 | 328 | [11] |
| Predicted Molecular Weight (Protein Backbone) | ~40.7 kDa | Not explicitly stated, but lower than full-length | [3][11] |
| Apparent Molecular Weight (Glycosylated) | 90-120 kDa | Not explicitly stated, but likely also glycosylated | [8][14] |
Table 1: Quantitative Characteristics of Human CD34 Isoforms
| Domain | Approximate Amino Acid Position (in Full-Length Isoform) | Key Features | Reference(s) |
| Signal Peptide | 1-31 | Cleaved in the mature protein | |
| Extracellular Domain | 32-311 | Heavily glycosylated, contains L-selectin binding sites | [2][6] |
| Transmembrane Domain | 312-333 | Single-pass alpha-helix | [2] |
| Cytoplasmic Domain | 334-385 | Contains phosphorylation sites and CrkL binding region | [10] |
Table 2: Domain Organization of the Full-Length Human CD34 Glycoprotein
Functional Differences Between CD34 Isoforms
The primary functional distinction between the full-length and truncated isoforms of CD34 lies in the signaling capacity of their cytoplasmic domains. Studies have shown that the full-length isoform, but not the truncated form, can inhibit the terminal differentiation of hematopoietic cells.[5][12] This suggests that the cytoplasmic tail of the full-length CD34 is crucial for transmitting signals that maintain a progenitor cell state.[12]
Key Signaling Pathways
CD34 is involved in crucial signaling pathways that regulate cell adhesion and intracellular responses.
L-selectin Binding and Cell Adhesion
On endothelial cells, specific glycoforms of CD34 serve as ligands for L-selectin, a cell adhesion molecule expressed on leukocytes.[4][15] This interaction is a critical step in the process of leukocyte rolling and extravasation from the bloodstream into tissues, particularly at sites of inflammation and in lymph nodes.[15] The binding is dependent on the presence of specific sulfated and sialylated carbohydrate structures, such as 6-sulfo sialyl Lewis X, on the O- and N-glycans of CD34.[4]
Caption: L-selectin on leukocytes binds to specific glycans on endothelial CD34.
CrkL-Mediated Intracellular Signaling
The cytoplasmic domain of CD34 interacts with the adaptor protein Crk-like (CrkL). This interaction is dependent on a membrane-proximal region of the CD34 tail and is thought to link CD34 to intracellular signaling cascades that can influence cell adhesion, proliferation, and differentiation. CrkL, through its SH2 and SH3 domains, can recruit other signaling molecules, potentially activating pathways such as the Ras-MAPK pathway.
Caption: The cytoplasmic tail of CD34 interacts with the adaptor protein CrkL.
Experimental Protocols
Detailed characterization of CD34 structure and isoforms relies on a combination of immunological and biochemical techniques. Below are generalized protocols for key experiments. Note: These are representative protocols and may require optimization for specific cell types and experimental conditions.
Western Blotting for CD34 Detection
Western blotting is used to identify the presence and apparent molecular weight of CD34 isoforms in cell lysates.
-
Sample Preparation:
-
Lyse CD34-expressing cells (e.g., hematopoietic progenitor cells, endothelial cells) in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CD34 (e.g., mouse anti-human CD34) at an optimized dilution overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The apparent molecular weight of CD34 will be in the range of 90-120 kDa.[14]
-
Immunoprecipitation of CD34
Immunoprecipitation is used to isolate CD34 and its potential binding partners from a complex protein mixture.
-
Cell Lysis:
-
Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G-agarose or magnetic beads to remove proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against CD34 for several hours to overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against CD34 or potential interacting partners.
-
Flow Cytometry for CD34 Expression Analysis
Flow cytometry is a powerful technique for quantifying the percentage of CD34-expressing cells in a heterogeneous population.
-
Cell Preparation:
-
Prepare a single-cell suspension of the cells of interest (e.g., peripheral blood mononuclear cells, bone marrow aspirate).
-
-
Antibody Staining:
-
Incubate the cells with a fluorochrome-conjugated primary antibody against CD34 (e.g., CD34-PE) and an antibody against a pan-leukocyte marker (e.g., CD45-FITC) for 20-30 minutes at room temperature in the dark.
-
Include an isotype control to assess non-specific antibody binding.
-
-
Red Blood Cell Lysis:
-
If working with whole blood or bone marrow, lyse the red blood cells using a commercial lysis buffer.
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer, collecting data on forward scatter (cell size), side scatter (granularity), and the fluorescence intensity for each antibody.
-
-
Data Analysis:
-
Gate on the leukocyte population using the CD45 vs. side scatter plot.
-
Within the leukocyte gate, identify the CD34-positive population based on fluorescence intensity compared to the isotype control.
-
Mass Spectrometry for Glycosylation Analysis
Mass spectrometry is employed for the detailed structural characterization of the N- and O-linked glycans attached to CD34.
-
CD34 Immunopurification:
-
Isolate CD34 from cell lysates using immunoprecipitation as described above.
-
-
Glycan Release:
-
Release N-linked glycans by enzymatic digestion with PNGase F.
-
Release O-linked glycans by chemical methods such as beta-elimination.
-
-
Glycan Labeling and Purification:
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection and to improve ionization efficiency.
-
Purify the labeled glycans from salts and other contaminants.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified glycans using MALDI-TOF MS or LC-ESI-MS/MS.
-
Determine the mass of the glycans to infer their composition.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that reveal the sequence and branching of the carbohydrate chains.
-
-
Data Interpretation:
-
Use specialized software to interpret the mass spectra and elucidate the detailed structures of the N- and O-glycans.
-
Conclusion
The CD34 glycoprotein is a complex and multifaceted molecule with critical roles in cell adhesion and signaling. Its structure, characterized by extensive glycosylation and the existence of functionally distinct isoforms, underscores its intricate involvement in regulating the fate of stem and progenitor cells. A thorough understanding of the structure and function of CD34 and its isoforms is paramount for advancing research in hematology, oncology, and regenerative medicine, and for the development of novel therapeutic strategies targeting this important cell surface molecule.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Glycoforms of human endothelial CD34 that bind L-selectin carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of CD34+ stem cells using RT-PCR on whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene-expression profiling of CD34+ cells from various hematopoietic stem-cell sources reveals functional differences in stem-cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Full-length but not truncated CD34 inhibits hematopoietic cell differentiation of M1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. novoprolabs.com [novoprolabs.com]
- 15. Binding of L-selectin to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Ligands and Binding Partners of the CD34 Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CD34 molecule is a transmembrane phosphoglycoprotein that serves as a crucial cell surface marker, particularly for hematopoietic stem and progenitor cells (HSPCs).[1] Its role extends beyond that of a simple marker, as it actively participates in cell adhesion, migration, and signaling processes that are fundamental to hematopoiesis, inflammation, and angiogenesis. This technical guide provides an in-depth exploration of the known ligands and binding partners of CD34, presenting quantitative binding data, detailed experimental methodologies, and elucidated signaling pathways to support further research and therapeutic development.
Ligands and Binding Partners of CD34
The interactions of CD34 with its binding partners are critical for its biological functions. These partners can be broadly categorized into extracellular ligands on adjacent cells and intracellular proteins that transduce signals within the cell.
Extracellular Ligands: The Selectin Family
CD34 is a well-established ligand for the selectin family of cell adhesion molecules, mediating the initial tethering and rolling of leukocytes and hematopoietic progenitors on the vascular endothelium.[1][2]
-
L-selectin (CD62L): Expressed on leukocytes, L-selectin binds to glycosylated forms of CD34 on high endothelial venules (HEVs) in lymph nodes, facilitating lymphocyte homing.[1][3][4] This interaction is a key step in immune surveillance.
-
E-selectin (CD62E): Found on activated endothelial cells, E-selectin interacts with CD34 on HSPCs, guiding their migration to the bone marrow.[2]
-
P-selectin (CD62P): Expressed on activated platelets and endothelial cells, P-selectin also binds to CD34 on HSPCs, playing a role in their recruitment and trafficking.[2][5][6]
Intracellular Binding Partner: CRKL
The cytoplasmic tail of CD34 interacts with the adapter protein CRKL, suggesting a direct role for CD34 in intracellular signaling cascades.[1] CRKL is a member of the CRK family of adapter proteins and contains SH2 and SH3 domains, which are crucial for its role in signal transduction. This interaction links CD34 to pathways that regulate cell adhesion, proliferation, and differentiation.[7][8][9]
Quantitative Binding Data
The affinity and kinetics of the interactions between CD34 and its binding partners are essential for understanding the dynamics of these biological processes. The following table summarizes the available quantitative data.
| Interacting Molecules | Method | Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Reference(s) |
| CD34 and E-selectin | Surface Plasmon Resonance (SPR) | 261 nM | 728 M⁻¹s⁻¹ (apparent) | Not specified | |
| CD34 and L-selectin | Not specified | Not specified | Not specified | Not specified | |
| CD34 and P-selectin | Not specified | Not specified | Not specified | Not specified | [10] |
| CD34 and CRKL | Not specified | Not specified | Not specified | Not specified |
Note: Quantitative binding data for CD34 with L-selectin, P-selectin, and CRKL are not yet fully characterized in the literature. Further investigation is required to determine these kinetic parameters.
Signaling Pathways
The engagement of CD34 with its ligands initiates intracellular signaling cascades that influence cellular behavior. The interaction with the selectins primarily mediates cell adhesion and migration, while the binding of CRKL to the cytoplasmic domain of CD34 directly triggers downstream signaling pathways.
CRKL-Mediated Signaling
Upon binding to the phosphorylated cytoplasmic tail of CD34, CRKL can activate several downstream pathways:
-
JNK Pathway: CRKL can activate the c-Jun N-terminal kinase (JNK) signaling cascade, which is involved in regulating cell proliferation, differentiation, and apoptosis.[7]
-
STAT5 Pathway: CRKL has been shown to associate with STAT5, a key transcription factor in hematopoietic cell signaling, suggesting a role in cytokine-mediated responses.[11]
-
Integrin Activation: Overexpression of CRKL can lead to the activation of integrins, such as VLA-4 and VLA-5, enhancing cell adhesion to the extracellular matrix.[9]
// Nodes Ligand [label="L-selectin / E-selectin / P-selectin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD34 [label="CD34", fillcolor="#FBBC05", fontcolor="#202124"]; CRKL [label="CRKL", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK_Pathway [label="JNK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin_Activation [label="Integrin Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cell Adhesion,\nProliferation,\nDifferentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ligand -> CD34 [label="Extracellular Binding"]; CD34 -> CRKL [label="Intracellular Binding\n(Cytoplasmic Tail)"]; CRKL -> JNK_Pathway; CRKL -> STAT5; CRKL -> Integrin_Activation; JNK_Pathway -> Cellular_Response; STAT5 -> Cellular_Response; Integrin_Activation -> Cellular_Response; } .dot Caption: CD34 signaling cascade initiated by ligand binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interactions of CD34 with its binding partners.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[12][13][14]
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of the interaction between CD34 and a binding partner (e.g., E-selectin).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CD34 protein
-
Recombinant human E-selectin-Fc chimera
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization: a. Activate the sensor chip surface by injecting a mixture of EDC and NHS. b. Inject the recombinant CD34 protein solution over the activated surface to allow for covalent coupling. c. Deactivate any remaining active esters by injecting ethanolamine. d. A reference flow cell should be prepared similarly but without the ligand.
-
Analyte Injection: a. Prepare a series of dilutions of the E-selectin-Fc chimera in running buffer. b. Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate. c. Monitor the association of the analyte in real-time.
-
Dissociation: a. After the association phase, switch to flowing running buffer over the sensor surface to monitor the dissociation of the analyte.
-
Regeneration: a. Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Activate [label="Activate Sensor Chip\n(EDC/NHS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immobilize [label="Immobilize CD34", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deactivate [label="Deactivate Surface\n(Ethanolamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject_Analyte [label="Inject E-selectin\n(Analyte)", fillcolor="#FBBC05", fontcolor="#202124"]; Association [label="Measure Association", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissociation [label="Measure Dissociation\n(Buffer Flow)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Regenerate [label="Regenerate Surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(kon, koff, Kd)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges Start -> Activate; Activate -> Immobilize; Immobilize -> Deactivate; Deactivate -> Inject_Analyte; Inject_Analyte -> Association; Association -> Dissociation; Dissociation -> Regenerate; Regenerate -> Inject_Analyte [label="Next Concentration"]; Regenerate -> Analyze [label="End of Experiment"]; } .dot Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Co-Immunoprecipitation (Co-IP) to Identify Binding Partners
Co-IP is used to isolate a protein of interest and its interacting partners from a cell lysate.
Objective: To confirm the in vivo interaction between CD34 and CRKL.
Materials:
-
CD34-expressing cells (e.g., KG-1a cell line)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CD34 antibody
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-CRKL antibody
Procedure:
-
Cell Lysis: a. Harvest CD34-expressing cells and wash with cold PBS. b. Lyse the cells in lysis buffer on ice. c. Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clearing: a. Incubate the cell lysate with protein A/G magnetic beads to reduce non-specific binding. b. Remove the beads using a magnetic stand.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-CD34 antibody or an isotype control antibody overnight at 4°C with gentle rotation. b. Add fresh protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: a. Collect the beads using a magnetic stand and discard the supernatant. b. Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the protein complexes from the beads by resuspending them in elution buffer and heating. b. Separate the eluted proteins by SDS-PAGE. c. Transfer the proteins to a membrane and perform a Western blot using an anti-CRKL antibody to detect the co-immunoprecipitated CRKL.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse_Cells [label="Lyse CD34+\nCells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Clear [label="Pre-clear Lysate\n(with Beads)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Antibody [label="Add Anti-CD34 Ab\nor Isotype Control", fillcolor="#FBBC05", fontcolor="#202124"]; Capture [label="Capture Complexes\n(with Beads)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash Beads", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elute [label="Elute Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="SDS-PAGE &\nWestern Blot\n(for CRKL)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges Start -> Lyse_Cells; Lyse_Cells -> Pre_Clear; Pre_Clear -> Add_Antibody; Add_Antibody -> Capture; Capture -> Wash; Wash -> Elute; Elute -> Analyze; } .dot Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Conclusion
The CD34 molecule is a multifaceted protein with critical roles in cell adhesion and signaling. Its interactions with the selectin family are fundamental for the trafficking of hematopoietic cells, while its association with the intracellular adapter protein CRKL provides a direct link to signaling pathways that govern cell fate. This guide has summarized the current knowledge of CD34's binding partners, provided available quantitative data, and detailed the experimental protocols necessary for further investigation. A deeper understanding of these interactions will undoubtedly pave the way for novel therapeutic strategies targeting processes such as stem cell transplantation, inflammation, and cancer metastasis.
References
- 1. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Binding of L-selectin to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the P-selectin ligand on human hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional selectin ligands mediating human CD34+ cell interactions with bone marrow endothelium are enhanced postnatally - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Hematopoietic Progenitor Kinase 1 with Adapter Proteins Crk and CrkL Leads to Synergistic Activation of c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CrkL and CrkII participate in the generation of the growth inhibitory effects of interferons on primary hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Affinity and kinetic analysis of P-selectin binding to P-selectin glycoprotein ligand-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association of CrkL with STAT5 in hematopoietic cells stimulated by granulocyte-macrophage colony-stimulating factor or erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioradiations.com [bioradiations.com]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
The Role of CD34 in Cell Adhesion and Migration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD34 is a monomeric 115-kDa transmembrane phosphoglycoprotein that has long been utilized as a key marker for the identification and isolation of hematopoietic stem and progenitor cells (HSPCs).[1][2] Beyond its role as a surface antigen, CD34 is a critical player in the complex processes of cell adhesion and migration, influencing hematopoietic stem cell homing, leukocyte extravasation, and even cancer metastasis.[3][4][5] This technical guide provides a comprehensive overview of the multifaceted functions of CD34 in these processes, detailing its molecular interactions, signaling pathways, and the experimental methodologies used for its study.
The Dual Role of CD34 in Cell Adhesion
CD34 exhibits a paradoxical role in cell adhesion, acting as both a pro-adhesive and anti-adhesive molecule depending on the cellular context and its molecular interactions.
Pro-Adhesive Functions:
CD34 facilitates the initial tethering and rolling of cells on the vascular endothelium, a crucial first step in migration to tissues. This is primarily mediated through its interaction with selectins on endothelial cells.[6]
-
Interaction with L-selectin: CD34 on high endothelial venules (HEVs) in lymph nodes serves as a ligand for L-selectin expressed on T cells, a critical interaction for T cell entry into lymph nodes.[1]
-
Interaction with E-selectin and P-selectin: On hematopoietic stem and progenitor cells, CD34 acts as a ligand for E-selectin and P-selectin expressed on the bone marrow endothelium, guiding the homing of these stem cells.[5][6]
Anti-Adhesive Functions:
Conversely, CD34 can also inhibit cell adhesion, which is thought to be important for the mobilization of hematopoietic stem and progenitor cells and for preventing unwanted cell aggregation.[7] This anti-adhesive property is attributed to the highly glycosylated and sialylated extracellular domain of CD34, which can create a repulsive barrier.[7]
CD34 in Cell Migration
By modulating cell adhesion, CD34 plays a pivotal role in cell migration. It is involved in the multi-step process of leukocyte extravasation, which includes chemoattraction, rolling adhesion, tight adhesion, and transmigration.[3] CD34's interactions with selectins mediate the initial rolling phase.[6] Subsequent activation of integrins, a process that can be influenced by CD34-mediated signaling, leads to firm adhesion and allows the cell to migrate across the endothelial barrier.[7][8]
Quantitative Data on CD34-Mediated Interactions
The following table summarizes available quantitative data on the biophysical and cellular parameters of CD34-mediated adhesion and migration.
| Parameter | Interacting Molecules | Cell Type | Value | Reference(s) |
| Binding Affinity (Kd) | CD34 and E-selectin | Human Hematopoietic Stem/Progenitor Cells (HSPCs) | 261 nM | [9] |
| Cell Rolling Velocity | CD44+ Leukemic and Hematopoietic Progenitor Cells on Hyaluronan | Leukemic cell lines and HPCs | ~2.0 µm/s at 0.1 dyn/cm² to ~15 µm/s at ≥1 dyn/cm² | [10] |
| Shear Stress for Adhesion | CD44+ cells on hyaluronan | Leukemic cell lines and HPCs | Threshold of 0.2 dyn/cm² | [10] |
Signaling Pathways Involving CD34
The cytoplasmic domain of CD34 is crucial for its function in cell adhesion, indicating its role in intracellular signaling.[11] Engagement of CD34 can trigger signaling cascades that modulate the cell's adhesive and migratory properties.
CD34-CrkL Signaling Pathway
The adaptor protein CrkL has been shown to associate with the cytoplasmic tail of CD34.[1] This interaction is thought to link CD34 to downstream signaling pathways that regulate the cytoskeleton and cell adhesion.
CD34 and Integrin Activation Pathway
CD34-mediated rolling adhesion is often a prerequisite for the activation of integrins, which mediate firm adhesion. Chemokines like SDF-1, presented on the endothelial surface, can activate integrins on CD34+ cells, leading to their arrest.[7][8]
CD34 and ERM Protein-Mediated Cytoskeletal Link
CD34 expression can lead to the phosphorylation of Ezrin/Radixin/Moesin (ERM) proteins.[12] Phosphorylated ERM proteins link transmembrane proteins to the actin cytoskeleton, influencing cell shape, microvillus formation, and adhesion.
References
- 1. The adapter protein CrkL associates with CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. Leukocyte extravasation - Wikipedia [en.wikipedia.org]
- 4. High CD34 surface expression in BCP‐ALL predicts poor induction therapy response and is associated with altered expression of genes related to cell migration and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. ashpublications.org [ashpublications.org]
- 7. The chemokine SDF-1 stimulates integrin-mediated arrest of CD34(+) cells on vascular endothelium under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chemokine SDF-1 stimulates integrin-mediated arrest of CD34+ cells on vascular endothelium under shear flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crossing the Vascular Wall: Common and Unique Mechanisms Exploited by Different Leukocyte Subsets during Extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shear Stress Regulates Adhesion and Rolling of CD44+ Leukemic and Hematopoietic Progenitor Cells on Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. Inhibition of cell adhesion by phosphorylated Ezrin/Radixin/Moesin - PMC [pmc.ncbi.nlm.nih.gov]
The Function of CD34 in Muscle Satellite Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD34, a transmembrane phosphoglycoprotein, is a well-established cell surface marker extensively utilized in the identification and isolation of various stem and progenitor cells, including hematopoietic stem cells and muscle satellite cells.[1][2] In the context of skeletal muscle, satellite cells are the resident stem cells responsible for muscle growth, repair, and regeneration.[3] While initially recognized as a marker for quiescent satellite cells, emerging evidence has elucidated a more dynamic and functional role for CD34 in regulating satellite cell activity.[4][5][6] This technical guide provides a comprehensive overview of the function of CD34 in muscle satellite cells, detailing its role in quiescence, activation, proliferation, and migration. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in muscle biology and regenerative medicine.
The Role of CD34 in Muscle Satellite Cell Function
CD34 plays a multifaceted role throughout the myogenic process, from maintaining the quiescent state to promoting the initial stages of muscle regeneration. Its expression is dynamically regulated, being high in quiescent satellite cells and downregulated upon activation and differentiation.[1][4]
Maintenance of Quiescence
CD34 is a key marker of quiescent satellite cells.[5][7] Studies have shown that the majority of quiescent satellite cells express CD34.[4][7] The downregulation of CD34 is an early event in satellite cell activation, suggesting its involvement in maintaining the dormant state.[4][5][6] One proposed mechanism is that CD34, through its anti-adhesive properties, may limit the interaction of satellite cells with their niche, thereby preventing premature activation.[3]
Promotion of Activation, Proliferation, and Motility
Upon muscle injury, satellite cells are activated to proliferate and migrate to the site of damage. CD34 has been shown to be crucial for these early regenerative processes.[3] Mice lacking CD34 (Cd34-/-) exhibit impaired muscle regeneration characterized by delayed entry of satellite cells into the cell cycle and reduced motility.[3][8] This functional deficit is attributed to a cell-autonomous role of CD34 in myogenic progenitors.[3]
The anti-adhesive nature of CD34 is thought to facilitate the detachment of satellite cells from the myofiber, a necessary step for migration and proliferation.[3] The absence of CD34 leads to a significant delay in the expansion of the myogenic progenitor pool following injury.[3]
Role in Myogenic Progression
While essential for the initial stages of regeneration, CD34 expression must be downregulated for terminal differentiation to proceed.[4] CD34-positive myoblasts do not readily fuse to form myotubes.[4][5][9] This suggests that CD34 acts as a gatekeeper, promoting proliferation while inhibiting premature differentiation. The timely downregulation of CD34 is therefore a critical step in the progression of myogenesis.
Quantitative Data on CD34 Function
The following tables summarize key quantitative findings from studies investigating the role of CD34 in muscle satellite cells.
| Parameter | Wild-Type (WT) | Cd34-/- | Reference |
| Satellite Cell Proliferation (in vitro doubling time) | 30.81 hours | 45.31 hours | [3] |
| Myogenic Progenitor Cell Expansion (72h post-culture) | Significant increase in cell number | No significant increase until after 48h | [3] |
| Regenerating Myofiber Cross-Sectional Area (21 days post-injury) | Significantly larger | Significantly smaller | [3] |
Table 1: Impact of CD34 Knockout on Satellite Cell Function and Muscle Regeneration. This table highlights the delayed proliferation and impaired regenerative capacity of muscle satellite cells lacking CD34.
| State | Percentage of CD34+ Satellite Cells | Reference |
| Quiescent (freshly isolated myofibers) | Majority of satellite cells are CD34+ | [4][7] |
| Activated (cultured myofibers) | CD34 expression is downregulated upon activation | [4] |
Table 2: CD34 Expression in Quiescent and Activated Satellite Cells. This table illustrates the dynamic regulation of CD34 expression during the transition from quiescence to activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of CD34 in muscle satellite cells. Below are protocols for key experiments.
Single Myofiber Isolation and Culture
This technique allows for the study of satellite cells in their niche environment on the surface of an individual myofiber.
Materials:
-
Extensor digitorum longus (EDL) muscle from mice
-
DMEM (high glucose)
-
Horse Serum
-
Collagenase Type I
-
Coated culture dishes (e.g., with Matrigel or Horse Serum)
Procedure:
-
Carefully dissect the EDL muscle from the mouse hindlimb.
-
Digest the muscle in DMEM containing 0.2% Collagenase Type I for 1-2 hours at 37°C to release individual myofibers.
-
Gently triturate the muscle with a wide-bore pipette to separate the fibers.
-
Wash the isolated myofibers by transferring them through several dishes of fresh DMEM.
-
Culture individual myofibers in DMEM supplemented with 10% horse serum and 1% penicillin-streptomycin in a coated dish.
-
Satellite cells can be observed activating, proliferating, and migrating along the myofiber over several days.
Fluorescence-Activated Cell Sorting (FACS) for CD34+ Satellite Cells
FACS allows for the purification of a specific cell population based on the expression of cell surface markers.
Antibodies and Reagents:
-
Primary Antibodies:
-
Anti-CD34 (Clone RAM34 or MEC14.7) conjugated to a fluorophore (e.g., PE, APC). Recommended starting dilution: 1:100.
-
Anti-α7-integrin (Clone R2F2) conjugated to a different fluorophore (e.g., APC, PE-Cy7). Recommended starting dilution: 1:200.
-
-
Lineage-negative antibodies (to exclude non-myogenic cells):
-
Anti-CD45 (Clone 30-F11)
-
Anti-CD31 (Clone MEC13.3)
-
Anti-Sca-1 (Clone D7)
-
-
Viability Dye: Propidium Iodide (PI) or DAPI.
-
FACS Buffer: PBS with 2% FBS and 2mM EDTA.
Gating Strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris.
-
Singlet Gating: Use FSC-A vs. FSC-H or SSC-A vs. SSC-W to exclude doublets.
-
Viability Gate: Gate on PI- or DAPI-negative cells to select for live cells.
-
Lineage-Negative Gate: Gate on cells that are negative for CD45, CD31, and Sca-1 to exclude hematopoietic cells, endothelial cells, and other non-myogenic progenitors.
-
Satellite Cell Gate: From the lineage-negative population, gate on cells that are positive for both α7-integrin and CD34 to isolate the satellite cell population.
Immunofluorescence Staining for CD34
This technique is used to visualize the localization of the CD34 protein in muscle tissue sections or on isolated myofibers.
Materials:
-
Frozen muscle tissue sections (5-10 µm) or fixed myofibers.
-
Primary Antibody: Anti-CD34 (Clone RAM34 or MEC14.7). Recommended dilution: 1:50 - 1:200.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody (e.g., Goat anti-Rat IgG).
-
Blocking Solution: PBS with 5% goat serum and 0.3% Triton X-100.
-
Mounting Medium with DAPI.
Procedure for Frozen Sections:
-
Air dry frozen sections for 30-60 minutes at room temperature.
-
Fix with cold acetone (B3395972) or 4% paraformaldehyde (PFA) for 10 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes (if using PFA fixation).
-
Block with Blocking Solution for 1 hour at room temperature.
-
Incubate with the primary anti-CD34 antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount with mounting medium containing DAPI.
Signaling Pathways
The precise signaling mechanisms downstream of CD34 in muscle satellite cells are still under investigation. However, studies in other stem cell systems provide valuable insights into potential pathways.
CD34-CrkL Signaling Axis
The adaptor protein CrkL has been shown to interact with the cytoplasmic tail of CD34.[10] CrkL is known to be involved in various signaling pathways that regulate cell adhesion, migration, and proliferation.[11] Upon CD34 engagement, CrkL can be recruited to the plasma membrane, where it can activate downstream effectors such as C3G, a guanine (B1146940) nucleotide exchange factor for Rap1.[12][13] The activation of the Rap1 GTPase can, in turn, influence cell adhesion and migration.[14]
Caption: CD34-CrkL signaling pathway in satellite cells.
CD34 and Tyrosine Kinase Signaling
In hematopoietic cells, CD34 has been shown to signal through the Src-family kinase Lyn and the spleen tyrosine kinase (Syk).[15][16] This pathway is often associated with the regulation of cell adhesion and migration.[17][18] It is plausible that a similar mechanism exists in muscle satellite cells, where CD34 engagement could lead to the activation of Lyn and Syk, which in turn phosphorylate downstream targets involved in cytoskeletal rearrangement and cell motility.
Caption: CD34 and tyrosine kinase signaling in satellite cells.
Experimental Workflow for Studying CD34 Function
A typical workflow to investigate the role of CD34 in muscle satellite cells involves a combination of the techniques described above.
Caption: Workflow for studying CD34 function in satellite cells.
Conclusion and Future Directions
CD34 is more than just a marker for quiescent muscle satellite cells; it is a key functional regulator of the early stages of muscle regeneration. Its roles in maintaining quiescence and promoting activation, proliferation, and migration are critical for an efficient repair process. For researchers and drug development professionals, targeting the CD34 signaling pathway could represent a novel therapeutic strategy to enhance muscle regeneration in the context of disease or injury.
Future research should focus on elucidating the complete downstream signaling network of CD34 in muscle satellite cells. Identifying the specific ligands that engage CD34 in the satellite cell niche and the downstream effectors of the CrkL and Lyn/Syk pathways will provide a more comprehensive understanding of its function. Furthermore, investigating the interplay between CD34 and other key satellite cell regulators will be crucial for developing targeted therapies to improve muscle health.
References
- 1. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trailbio.com [trailbio.com]
- 3. CD34 Promotes Satellite Cell Motility and Entry into Proliferation to Facilitate Efficient Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Cd34 and Myf5 Defines the Majority of Quiescent Adult Skeletal Muscle Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of CD34 and Myf5 defines the majority of quiescent adult skeletal muscle satellite cells. - Research - Institut Pasteur [research.pasteur.fr]
- 6. rupress.org [rupress.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. CD34 positive cells isolated from traumatized human skeletal muscle require the CD34 protein for multi-potential differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crk and CrkL adaptor proteins: networks for physiological and pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crk and Crk-Like Play Essential Overlapping Roles Downstream of Disabled-1 in the Reelin Pathway | Journal of Neuroscience [jneurosci.org]
- 13. Phosphorylation of CrkL S114 induced by common gamma chain cytokines and T-cell receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The tyrosine kinases Syk and Lyn exert opposing effects on the activation of protein kinase Akt/PKB in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyrosine kinases Lyn and Syk regulate B cell receptor-coupled Ca2+ mobilization through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SYK inhibition blocks proliferation and migration of glioma cells and modifies the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
CD34 as a Potential Marker for Cancer Stem Cells: A Technical Guide
Abstract
The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with stem-like properties is responsible for tumor initiation, progression, metastasis, and therapeutic resistance. The identification and characterization of reliable CSC markers are paramount for developing targeted therapies. This technical guide provides an in-depth examination of CD34, a transmembrane phosphoglycoprotein, as a potential marker for CSCs across various malignancies. We consolidate quantitative data on CD34 expression and its prognostic significance, present detailed experimental protocols for the isolation and functional characterization of CD34+ CSCs, and visualize the key signaling pathways implicated in their biology. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Role of CD34 in Stem Cell Biology and Oncology
CD34 is a well-established marker for hematopoietic stem and progenitor cells (HSPCs) and is clinically utilized for the enrichment of HSPCs for bone marrow transplantation.[1][2] Beyond hematopoiesis, CD34 expression has been identified on various non-hematopoietic cell types, including endothelial precursors, fibroblast progenitors, and muscle satellite cells, often delineating a subset of cells with enhanced progenitor activity.[1][2]
In the context of oncology, the role of CD34 is multifaceted. While its expression is often associated with neovascularization within the tumor microenvironment, a growing body of evidence suggests that CD34 may also be a marker for CSCs in both hematological and solid tumors.[2][3] The presence of CD34 on CSCs has been linked to tumor recurrence and metastasis, potentially contributing to resistance to conventional cancer therapies.[2] This guide explores the evidence supporting CD34 as a CSC marker and provides the technical framework for its investigation.
Quantitative Analysis of CD34 Expression in Cancer Stem Cells
The expression of CD34 in the context of cancer is highly variable and depends on the tumor type and subtype. The following tables summarize quantitative data on CD34 expression in putative CSC populations and its correlation with clinical outcomes.
Table 1: CD34 Expression in Hematological Malignancies
| Cancer Type | CD34+ Population | Percentage of CD34+ Cells in CSC Fraction | Prognostic Significance of High CD34 Expression | Reference(s) |
| Acute Myeloid Leukemia (AML) | CD34+/CD38- | Leukemia-initiating cells are exclusively found in this fraction. | Often associated with poorer prognosis, though context-dependent. | [4] |
| Chronic Myeloid Leukemia (CML) | CD34+/Thy1+ | Enriched for leukemic stem cells. | Upregulation of Notch1 in this population suggests a role in survival and self-renewal. | [5][6] |
| Acute Lymphoblastic Leukemia (ALL) | CD34+ | Varies with subtype. | Associated with features of poor prognosis in adult ALL. | [7] |
Table 2: CD34 Expression in Solid Tumors
| Cancer Type | CD34+ Population | Percentage of CD34+ Cells in Tumor | Prognostic Significance of High CD34 Expression | Reference(s) |
| Glioblastoma | CD34+/CD133+ | Median of 3.41-4.04% of total tumor cells are CD34+. | Higher percentage of CD34+/CD133+ cells in non-enhancing/infiltrating tumors. Associated with higher WHO grades. | [8][9] |
| Hepatocellular Carcinoma (HCC) | CD34+ | Variable | CD34+ CSCs can form different types of liver cancers. | [10] |
| Breast Cancer | CD34+ | Increased with higher tumor grade. | Loss of expression is associated with metastatic disease in ductal carcinoma. | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | CD34+ Cancer-Associated Fibroblasts (CAFs) | Not in tumor cells themselves but in CAFs. | An independent prognostic marker for improved progression-free and overall survival. | [3] |
| Small Cell Lung Cancer (SCLC) | CD34+ | Found in some SCLC cell lines. | Warrants screening before CD34-based cell therapies. | [11] |
Experimental Protocols
Isolation of CD34+ Cancer Stem Cells from Solid Tumors
This protocol provides a general framework for the isolation of CD34+ CSCs from fresh solid tumor tissue. Optimization may be required depending on the tumor type and tissue characteristics.
Workflow for Solid Tumor Dissociation and CD34+ Cell Isolation
Caption: Workflow for isolating CD34+ CSCs.
Materials:
-
Fresh solid tumor tissue
-
RPMI 1640 Medium
-
Collagenase/Hyaluronidase
-
DNase I Solution (1 mg/mL)
-
Ammonium chloride solution
-
FACS buffer (PBS with 2% FBS)
-
Fluorophore-conjugated anti-human CD34 antibody
-
70 µm and 40 µm cell strainers
-
Sterile surgical instruments (scalpels, forceps)
-
Centrifuge
-
Flow cytometer/cell sorter
Procedure:
-
Tissue Preparation:
-
Enzymatic Digestion:
-
Generation of Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm nylon mesh strainer into a 50 mL conical tube.[12]
-
Further dissociate clumps by gently pushing the tissue through the strainer with the plunger of a syringe.[12]
-
Wash the strainer with RPMI 1640 medium to maximize cell recovery.[12]
-
Centrifuge the cell suspension at 300 x g for 10 minutes.[12]
-
-
Red Blood Cell Lysis (Optional):
-
Final Filtration and Staining:
-
Pass the cell suspension through a 40 µm cell strainer to obtain a true single-cell suspension.[13]
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in cold FACS buffer at a concentration of 1 x 10^7 cells/mL.[13]
-
Add the fluorophore-conjugated anti-CD34 antibody at the manufacturer's recommended concentration.[13]
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.[14]
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Resuspend the final cell pellet in FACS buffer.
-
Sort the cells into CD34+ and CD34- populations using a flow cytometer.[14] Appropriate controls (unstained cells, isotype control) are essential for accurate gating.
-
In Vivo Tumorigenicity Assay (Xenograft Model)
This assay is the gold standard for functionally defining CSCs by their ability to initiate tumor growth in immunodeficient mice.
Caption: Notch pathway in CML CD34+ CSCs.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a critical regulator of stem cell self-renewal. Its aberrant activation is a common feature in many cancers and is implicated in maintaining the CSC population.
-
General Role in CSCs: Many CSC markers, including CD44 and CD133, are direct targets of the Wnt pathway. [15]* In Hematopoiesis: Wnt signaling is important for the self-renewal and proliferation of normal CD34+ hematopoietic stem/progenitor cells. [15]* In Skin Tumors: Deletion of β-catenin leads to the regression of CD34+ CSCs. [16] Canonical Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling in CSCs.
Hedgehog Signaling
The Hedgehog (Hh) pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the maintenance of CSCs in various cancers.
-
In Hematological Malignancies: Hh signaling is important for the maintenance of leukemic stem cells in CML. [17]Paracrine Hh signaling from the bone marrow stroma can support the survival of cancerous B-cells. [18]* In Solid Tumors: The Hh pathway is critical for the self-renewal of CSCs in breast cancer. [19] Hedgehog Signaling Pathway
Caption: Hedgehog signaling in CSCs.
Conclusion and Future Directions
CD34 is emerging as a significant marker for identifying and targeting cancer stem cells in a variety of malignancies. Its expression, particularly in combination with other CSC markers, can have prognostic value and may help in stratifying patients for targeted therapies. The experimental protocols outlined in this guide provide a foundation for the isolation and functional characterization of CD34+ CSCs, which is essential for further research into their biology.
Future research should focus on:
-
Standardizing CD34+ CSC identification across different tumor types: Establishing clear-cutoffs and multi-marker panels will be crucial for clinical applications.
-
Elucidating the functional role of CD34 in CSCs: Understanding how CD34 contributes to stemness, drug resistance, and metastasis will open new avenues for therapeutic intervention.
-
Developing therapies that specifically target CD34+ CSCs: This could involve antibody-drug conjugates, CAR-T cell therapies, or small molecule inhibitors that disrupt the signaling pathways essential for CD34+ CSC survival.
A deeper understanding of the biology of CD34+ cancer stem cells holds immense promise for the development of more effective and durable cancer treatments.
References
- 1. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic impact of CD34 and SMA in cancer‐associated fibroblasts in stage I–III NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cancer Stem Cell in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Role of Notch Signalling in CD34+ Chronic Myeloid Leukaemia Cells: Cross-Talk between Notch and BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential role of Notch signalling in CD34+ chronic myeloid leukaemia cells: cross-talk between Notch and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A subpopulation of cancer stem cells identifies radiographic characteristics in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD34 Over-Expression is Associated With Gliomas’ Higher WHO Grade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD34+ Liver Cancer Stem Cells Were Formed by Fusion of Hepatobiliary Stem/Progenitor Cells with Hematopoietic Precursor-Derived Myeloid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small cell lung cancer can express CD34 antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Isolation and Characterization of Potential Cancer Stem Cells from Solid Human Tumors – Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. The role of the Wnt signaling pathway in cancer stem cells: prospects for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of Wnt Target Genes in the Journey of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hedgehog signaling in cancer stem cells: a focus on hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hedgehog Signaling in the Maintenance of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Evolutionary Conservation of the CD3A Gene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the evolutionary conservation of the CD34 gene, a critical cell surface glycoprotein. The document details its structural and functional preservation across species, outlines key experimental protocols for its study, and visualizes associated molecular pathways.
Introduction to CD34
CD34 is a transmembrane phosphoglycoprotein prominently known as a marker for hematopoietic stem and progenitor cells (HSPCs)[1][2]. Its clinical significance is well-established in the enrichment of HSPCs for bone marrow transplantation[2][3]. Beyond hematopoiesis, CD34 expression is found on various other cell types, including vascular endothelial progenitors, embryonic fibroblasts, muscle satellite cells, and epithelial progenitors, suggesting a broader role in cellular biology[1][4][5]. The protein is a member of the sialomucin family and is involved in cell adhesion and migration[2][6]. While its precise functions are still under investigation, evidence points to its role in modulating cell adhesion, proliferation, and differentiation[1][6].
The CD34 gene is organized into eight exons, a structure that is conserved across its family members, which also include podocalyxin and endoglycan[4][7][8]. This structural conservation hints at a shared evolutionary origin and potentially overlapping or related functions[7]. Understanding the evolutionary conservation of CD34 is crucial for interpreting data from animal models and for the development of therapeutic strategies that target this molecule.
Structural and Sequence Conservation
The CD34 gene and its protein product exhibit significant conservation across various vertebrate species, indicating strong evolutionary pressure to maintain its structure and function.
The genomic structure of the CD34 gene, comprising eight exons, is a conserved feature among its family members, suggesting an evolutionary relationship[7][8]. This conserved exon-intron arrangement often corresponds to the preservation of distinct protein domains[7][9].
Comparative sequence analysis reveals a high degree of homology in the CD34 protein, particularly in the intracellular and transmembrane domains. The extracellular domain, which is heavily glycosylated, shows more variability[4].
A study comparing the murine and human CD34 proteins found the highest homology in the intracellular domain, with 90% amino acid identity. In contrast, the N-terminal region of the extracellular domain showed the lowest homology at 43% identity[4]. This differential conservation suggests that the intracellular domain is critical for conserved signaling functions, while the extracellular domain may have adapted to species-specific interactions.
Table 1: Pairwise Amino Acid Identity of CD34 Across Species
| Species Comparison | Domain | Amino Acid Identity (%) | Reference |
| Human vs. Mouse | Intracellular Domain | 90% | [4] |
| Human vs. Mouse | N-terminal Extracellular | 43% | [4] |
| Human vs. Mouse | Overall | ~60-70% (inferred) | |
| Human vs. Canine | Overall | (Data not available in snippets) | [10] |
Note: Overall identity is an approximation based on domain-specific data. Detailed full-sequence alignments are required for precise figures.
Key structural features, such as the single-pass transmembrane region and the cysteine-rich domain proximal to the membrane, are also conserved, highlighting their importance for the protein's integrity and function[4].
Functional Conservation
The function of CD34, particularly its role in hematopoiesis and cell adhesion, appears to be conserved between humans and other species like mice.
CD34 is a hallmark of hematopoietic stem and progenitor cells in humans[11]. The expression of the murine CD34 gene in hematopoietic progenitor cell lines suggests that its function in hematopoiesis is conserved between the two species[4]. In mice, both CD34-positive and CD34-negative populations of hematopoietic stem cells have been identified, each with long-term bone marrow reconstitution capabilities, although they are functionally distinct[12]. This adds a layer of complexity but underscores the gene's central role in the hematopoietic system across species.
CD34 functions as a cell-cell adhesion factor, potentially mediating the attachment of stem cells to the bone marrow extracellular matrix or stromal cells[2]. It can also act as an anti-adhesion molecule, inhibiting integrin-mediated adhesion, which may facilitate the circulation and migration of hematopoietic cells[13]. This dual role in adhesion is critical for processes like lymphocyte homing, where CD34 on lymph node endothelia binds to L-selectin on T cells[2]. Studies on cd34-null mice show altered adhesion properties in bone marrow mast cells, supporting the conserved anti-adhesive function of CD34[13]. The cytoplasmic domain of CD34 is essential for signaling that leads to cellular adhesion[11].
Key Experimental Protocols
Investigating the evolutionary conservation of a gene like CD34 involves a multi-step bioinformatics and experimental approach.
This protocol outlines a standard bioinformatics workflow to identify and compare orthologous gene sequences.
-
Database Search:
-
Utilize the Basic Local Alignment Search Tool (BLAST), specifically blastp (for protein sequences) or tblastn (to search a translated nucleotide database with a protein query).[14]
-
Query a comprehensive protein database (e.g., NCBI RefSeq, UniProt) with the human CD34 protein sequence.
-
Perform reciprocal BLAST searches: Use the top hit from another species (e.g., mouse) as a query against the human genome to confirm it identifies the original human CD34 as the best hit. This stringent method helps ensure true orthology[15].
-
-
Sequence Alignment:
-
Retrieve the full-length protein sequences of the identified orthologs.
-
Perform a multiple sequence alignment (MSA) using tools like ClustalW or PRANK[15][16]. MSA arranges the sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships[14][16].
-
-
Conservation Analysis:
-
Analyze the MSA to identify conserved domains and quantify sequence identity.[14]
-
Visualize the alignment to pinpoint highly conserved regions (likely critical for function) and variable regions.
-
-
Phylogenetic Analysis:
-
Construct a phylogenetic tree from the MSA using methods like Maximum Likelihood (e.g., with IQ-TREE) or Neighbor-Joining[17]. This visualizes the evolutionary relationships between the CD34 orthologs.
-
Caption: Workflow for identifying and analyzing CD34 orthologs.
This protocol is a generalized method to assess the conserved function of CD34 in cell adhesion.
-
Cell Line Preparation:
-
Use a hematopoietic cell line that does not endogenously express CD34 (e.g., BaF3 cells)[11].
-
Transfect separate batches of these cells with expression vectors containing the full-length cDNA for human CD34 and a CD34 ortholog (e.g., murine CD34). Include a mock-transfected or empty vector control group.
-
Confirm CD34 expression via flow cytometry using species-specific anti-CD34 antibodies.
-
-
Homotypic Adhesion Assay:
-
Label the CD34-expressing cells with a fluorescent dye (e.g., Calcein-AM).
-
Induce cell aggregation by adding a cross-linking anti-CD34 monoclonal antibody[11].
-
Incubate for a set period (e.g., 1-2 hours) on a rocking platform to facilitate cell-cell contact.
-
Quantify aggregation using fluorescence microscopy or flow cytometry by measuring the size and number of cell clusters.
-
-
Data Analysis:
-
Compare the degree of aggregation between cells expressing human CD34, the orthologous CD34, and the control cells.
-
Significant aggregation in both CD34-expressing lines compared to the control would indicate a conserved function in mediating homotypic cell adhesion. Inhibition experiments using blocking antibodies against integrins can further dissect the pathway[11].
-
Signaling Pathways and Molecular Interactions
The cytoplasmic domain of CD34 is highly conserved and essential for its signaling functions, particularly in cell adhesion[4][11]. While not a catalytic receptor itself, CD34 is thought to participate in signaling complexes.
Evidence suggests that CD34-mediated adhesion involves the activation of other pathways. For instance, homotypic adhesion induced by CD34 antibodies can be blocked by inhibitors of tyrosine kinases and antibodies against integrins like LFA-1 (integrin β2) and its ligand ICAM-1, indicating a downstream activation of these pathways[11][18].
Furthermore, the adapter protein CrkL has been shown to bind to the cytoplasmic tail of CD34, hinting at a direct role in signal transduction[6][19]. This interaction is dependent on a highly conserved juxtamembrane sequence[7].
Caption: Putative CD34 signaling pathway in cell adhesion.
Conclusion and Implications for Drug Development
The CD34 gene demonstrates significant evolutionary conservation, particularly in its genomic structure and the amino acid sequence of its intracellular domain. This high degree of conservation underscores its fundamental biological importance, which extends beyond its role as a stem cell marker. The functional preservation of its role in hematopoiesis and cell adhesion across species validates the use of animal models, such as the mouse, for studying its physiological and pathological roles.
For drug development professionals, this conservation is a double-edged sword. The shared biology allows for relevant preclinical testing in animal models. However, therapies targeting CD34 must be carefully evaluated for potential off-target effects, given its expression on a variety of progenitor cells in different tissues[1]. The variable extracellular domain could offer an avenue for developing species-specific or, conversely, broadly cross-reactive therapeutic antibodies. A thorough understanding of the conserved and divergent features of CD34 is paramount for advancing research and developing safe and effective therapeutics.
References
- 1. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD34 - Wikipedia [en.wikipedia.org]
- 3. akadeum.com [akadeum.com]
- 4. The gene encoding the stem cell antigen, CD34, is conserved in mouse and expressed in haemopoietic progenitor cell lines, brain, and embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Functional activity of murine CD34+ and CD34- hematopoietic stem cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of cell shape and adhesion by CD34 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Ortholog Identification and Alignment [bio-protocol.org]
- 16. pellegrini.mcdb.ucla.edu [pellegrini.mcdb.ucla.edu]
- 17. Extraction of Orthologs from Genome-Sequencing Data for Phylogenetic Analysis [bio-protocol.org]
- 18. ashpublications.org [ashpublications.org]
- 19. CD34 CD34 molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Deep Dive into CD34 Positive and Negative Cell Populations: A Technical Guide for Researchers
An in-depth exploration of the characteristics, isolation, and functional significance of CD34 expressing and non-expressing cell populations, tailored for researchers, scientists, and drug development professionals.
The cluster of differentiation 34 (CD34) is a transmembrane phosphoglycoprotein that has long served as a cornerstone for identifying and isolating hematopoietic stem and progenitor cells (HSPCs).[1][2][3][4] Its clinical relevance is firmly established in the context of bone marrow transplantation, where the enumeration of CD34+ cells is a critical measure for ensuring successful engraftment.[1][5] However, the biological role of CD34 extends beyond its function as a mere surface marker, and the existence of a CD34-negative (CD34-) stem cell population adds a layer of complexity to our understanding of hematopoiesis and regenerative medicine. This technical guide provides a comprehensive overview of both CD34 positive (CD34+) and CD34- cell populations, detailing their characteristics, methods of isolation, and key signaling pathways.
Core Concepts: Understanding the CD34 Dichotomy
The hematopoietic system is a complex hierarchy originating from a small population of HSCs capable of both self-renewal and differentiation into all mature blood cell lineages.[6][7] For decades, the expression of CD34 was considered a definitive hallmark of these primitive cells.[7]
CD34 Positive (CD34+) Population: This population is enriched with HSPCs and is characterized by its ability to reconstitute the hematopoietic system following myeloablative therapy.[6][8] These cells are found in various tissues, including bone marrow, umbilical cord blood, and mobilized peripheral blood.[9][10] Beyond the hematopoietic system, CD34 is also expressed on vascular endothelial progenitors, embryonic fibroblasts, and some mesenchymal stromal cells, highlighting its broader role in progenitor cell biology.[1] Functionally, CD34 is implicated in cell adhesion, migration, and the regulation of differentiation.[3][4][11] It is thought to play a role in the homing of HSPCs to the bone marrow by interacting with selectins on endothelial cells.[3][12]
CD34 Negative (CD34-) Population: The discovery of a subset of hematopoietic cells lacking CD34 expression but still possessing long-term repopulating potential challenged the traditional view of the hematopoietic hierarchy.[7][13][14] These CD34- HSCs are considered to be in a more quiescent or dormant state and may represent a more primitive reservoir of stem cells.[12] Evidence suggests that CD34- HSCs can give rise to CD34+ cells, placing them at the apex of the hematopoietic hierarchy.[13][15] While less abundant and more challenging to isolate, the CD34- population is of significant interest for its potential in regenerative medicine and for understanding the fundamental biology of hematopoiesis.[13][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to CD34+ and CD34- cell populations, providing a comparative overview for researchers.
| Parameter | CD34+ Population | CD34- Population | Source Tissue Examples |
| Abundance | 1-3% of bone marrow mononuclear cells[8][17] | Rare, less frequent than CD34+ HSCs[13] | Bone Marrow, Umbilical Cord Blood, Mobilized Peripheral Blood[9][10] |
| Key Markers | CD34, CD133, CD90 (Thy-1)[1] | Lineage-negative (Lin-), may express CD133, GPI-80[13] | - |
| Differentiation Potential | Multipotent - can differentiate into all blood cell lineages (myeloid and lymphoid)[3][6] | Pluripotent - can give rise to CD34+ cells and all hematopoietic lineages, with a potent megakaryocyte/erythrocyte potential[13][18] | - |
| Proliferative State | Actively cycling | Largely quiescent/dormant[12] | - |
| Isolation Method | Typical Purity of CD34+ Cells | Reference |
| Magnetic-Activated Cell Sorting (MACS) | 87.44 ± 2.4% to >98%[19][20] | [19][20] |
| Fluorescence-Activated Cell Sorting (FACS) | 92.22 ± 1.28% to >98%[19][21] | [19][21] |
Experimental Protocols
Detailed methodologies for the isolation and characterization of CD34+ and CD34- cells are crucial for reproducible research. Below are outlines of commonly used protocols.
Protocol 1: Isolation of CD34+ Cells using Magnetic-Activated Cell Sorting (MACS)
This protocol provides a method for the positive selection of CD34+ cells from peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions.
Materials:
-
Single-cell suspension (e.g., PBMCs)
-
MACS Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
-
FcR Blocking Reagent
-
CD34 MicroBeads
-
MACS Column and Separator
Procedure:
-
Prepare a single-cell suspension from the source tissue (e.g., bone marrow, peripheral blood) using standard density gradient centrifugation.
-
Resuspend the cell pellet in MACS buffer.
-
Add FcR Blocking Reagent to prevent non-specific binding of antibodies to Fc receptors. Incubate for 10-15 minutes at 4°C.
-
Add CD34 MicroBeads to the cell suspension. Mix well and incubate for 15-30 minutes at 4°C.[19]
-
Wash the cells by adding MACS buffer and centrifuging at 300 x g for 10 minutes.[19]
-
Resuspend the cell pellet in MACS buffer.
-
Place a MACS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing it with MACS buffer.
-
Apply the cell suspension onto the prepared MACS column.
-
Collect the flow-through containing the unlabeled (CD34-) cells.
-
Wash the column with MACS buffer three times. Collect the washes, which also contain unlabeled cells.
-
Remove the column from the magnetic separator and place it on a collection tube.
-
Pipette MACS buffer onto the column and firmly flush out the magnetically labeled CD34+ cells using the plunger provided.
Protocol 2: Enumeration of CD34+ Cells using Flow Cytometry (ISHAGE Protocol)
The International Society of Hematotherapy and Graft Engineering (ISHAGE) has established a standardized protocol for the quantification of CD34+ cells.[9]
Materials:
-
Whole blood or leukapheresis product
-
Fluorochrome-conjugated antibodies: CD45-FITC and CD34-PE
-
7-Aminoactinomycin D (7-AAD) for viability staining
-
RBC Lysis Buffer
-
Counting beads (for single-platform analysis)
-
Flow cytometer
Procedure:
-
Add 100 µL of the cell sample to a flow cytometry tube.[22]
-
Add the appropriate amounts of CD45-FITC and CD34-PE antibodies.
-
Add 7-AAD to a final concentration of 1 µg/mL to distinguish viable cells.[22]
-
Incubate for 20 minutes at room temperature in the dark.[22]
-
Add 2 mL of RBC lysis buffer and incubate for 10 minutes in the dark.[22]
-
If using a single-platform method, add a known number of counting beads just before acquisition.[22]
-
Acquire the sample on a flow cytometer.
-
Gating Strategy:
-
Gate 1 (R1): Identify the leukocyte population based on CD45 expression versus side scatter (SSC).
-
Gate 2 (R2): From R1, create a gate to include cells with low side scatter and intermediate to bright CD45 expression, which is characteristic of lymphocytes and hematopoietic stem/progenitor cells.
-
Gate 3 (R3): From R2, create a gate on a plot of CD34-PE versus SSC to identify the CD34+ events.
-
Gate 4 (R4): From R3, create a final gate on a plot of CD45-FITC versus CD34-PE to confirm that the selected cells are CD45dim and CD34+.
-
Exclude non-viable (7-AAD positive) cells from the analysis.
-
-
Calculate the absolute CD34+ cell count based on the number of events in the final gate and the volume of the sample or the number of counting beads acquired.
Signaling Pathways and Logical Relationships
The function and fate of CD34+ and CD34- cells are governed by complex signaling networks. Understanding these pathways is critical for developing strategies to manipulate these cells for therapeutic purposes.
Signaling in CD34+ Hematopoietic Stem/Progenitor Cells
Several key signaling pathways are known to regulate the self-renewal, proliferation, and differentiation of CD34+ HSPCs. These include the Wnt/β-catenin, Notch, and various cytokine signaling pathways.[23][24] For instance, Wnt signaling has been implicated in the maintenance and expansion of HSCs.[23] Cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) and tumor necrosis factor-alpha (TNF-α) can drive the differentiation of CD34+ progenitors towards dendritic cells, a process that involves the protein kinase C (PKC) pathway.[25]
References
- 1. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is CD34 a marker for? | AAT Bioquest [aatbio.com]
- 3. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trailbio.com [trailbio.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. akadeum.com [akadeum.com]
- 7. Who is hematopoietic stem cell: CD34+ or CD34-? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [CD34+ cells: biological aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allcells.com [allcells.com]
- 10. criver.com [criver.com]
- 11. Regulation of cell shape and adhesion by CD34 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Human CD34-negative hematopoietic stem cells: The current understanding of their biological nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hematopoietic stem cells can be CD34+ or CD34- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Significance of CD34 Negative Hematopoietic Stem Cells and CD34 Positive Mesenchymal Stem Cells - A Valuable Dimension to the Current Understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. leukemia-net.org [leukemia-net.org]
- 18. Distinct Phenotypic and Molecular Characteristics of CD34− and CD34+ Hematopoietic Stem/Progenitor Cell Subsets in Cord Blood and Bone Marrow Samples: Implications for Clinical Applications [mdpi.com]
- 19. Isolation Methods for Human CD34 subsets Using Fluorescent and Magnetic Activated Cell Sorting: an In Vivo Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Magnetic-Based Cell Isolation Technique for the Selection of Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isolation and characterization of CD34+ hematopoietic stem cells from human peripheral blood by high-gradient magnetic cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. usp.org [usp.org]
- 23. academic.oup.com [academic.oup.com]
- 24. ashpublications.org [ashpublications.org]
- 25. Evidence for distinct intracellular signaling pathways in CD34+ progenitor to dendritic cell differentiation from a human cell line model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of CD34 in Tissue Repair: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cell surface glycoprotein (B1211001) CD34 has emerged as a pivotal player in the complex orchestration of tissue repair and regeneration. Initially characterized as a marker for hematopoietic stem and progenitor cells, its role is now understood to extend to various stromal and endothelial lineages, positioning it at the nexus of vasculogenesis, inflammation modulation, and cellular recruitment. This technical guide provides a comprehensive preliminary investigation into the multifaceted role of CD34 in tissue repair. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the fundamental mechanisms, quantitative evidence, and experimental methodologies essential for advancing research and therapeutic development in this promising field. This document summarizes key quantitative data, details critical experimental protocols, and provides visual representations of associated signaling pathways and workflows to facilitate a deeper comprehension of CD34's therapeutic potential.
Introduction to CD34
CD34 is a transmembrane phosphoglycoprotein that functions as a cell-cell adhesion factor.[1] While it is a well-established marker for hematopoietic stem cells (HSCs) and endothelial progenitor cells (EPCs), its expression has also been identified on various non-hematopoietic cell types, including vascular endothelial progenitors, embryonic fibroblasts, muscle satellite cells, and interstitial dendritic cells.[2][3] This broad expression pattern underscores its diverse roles in physiological and pathological processes, particularly in the context of tissue injury and repair.
CD34-positive (CD34+) cells contribute to tissue regeneration through several key mechanisms:
-
Angiogenesis and Vasculogenesis: CD34+ EPCs can differentiate into endothelial cells and directly incorporate into nascent blood vessels, a critical process for restoring blood flow to injured tissues.[4][5]
-
Paracrine Signaling: CD34+ cells secrete a wide array of growth factors, cytokines, and chemokines that create a pro-regenerative microenvironment. These secreted factors stimulate angiogenesis, modulate inflammation, inhibit apoptosis, and reduce fibrosis.[4][6]
-
Homing and Engraftment: Circulating CD34+ cells can home to sites of injury, guided by chemokine gradients, where they engraft and participate in the repair process.[7]
Quantitative Data on CD34 in Tissue Repair
The following tables summarize quantitative findings from preclinical and clinical studies, highlighting the impact of CD34+ cells on various aspects of tissue repair.
Table 1: Preclinical Data on CD34+ Cells in Animal Models of Tissue Repair
| Animal Model | Tissue of Injury | Key Quantitative Findings | Reference(s) |
| Murine Hindlimb Ischemia | Skeletal Muscle | Intravenously injected human CD34+ cells led to a significant increase in capillary density in the ischemic limb. | [8] |
| Rat Myocardial Infarction | Heart | Transplantation of human CD34+ cells increased capillary density and reduced the fibrotic area in the infarcted region. | [5] |
| Rat Traumatic Brain Injury | Brain | A significant increase in circulating CD34+ cells was observed post-injury, correlating with an increased number of microvessels in the pericontusional cortex. The number of circulating CD34+ cells peaked at 48 hours post-injury. | [9][10] |
| NOD/SCID Mouse Cutaneous Wound | Skin | Systemic administration of nanofiber-expanded human umbilical cord blood-derived CD34+ cells significantly accelerated wound closure, with a notable increase in vascularization (vWF positive staining) on days 3, 5, and 7 post-injury. The number of engrafted GFP+ CD34+ cells in the wound bed was 1431 ± 13 cells/mm² on day 3, decreasing to 196 ± 14 cells/mm² by day 7. | [3][11] |
| Diabetic NOD/SCID Mouse Cutaneous Wound | Skin | CD34+ cell therapy significantly decreased the expression of pro-inflammatory factors IL-1β and TNF-α and increased the expression of the anti-inflammatory cytokine IL-10 in wound tissue at day 10. A significant reduction in myeloperoxidase-positive neutrophils was also observed. | [12] |
| Collagenase-Induced Osteoarthritis Mouse Model | Knee Joint | Injected CD34+ cells (ProtheraCytes®) maintained high viability (>95%) when exposed to synovial fluid for up to 96 hours. | [13] |
Table 2: Clinical Trial Data on CD34+ Cell Therapy
| Clinical Indication | Key Quantitative Outcomes | Reference(s) |
| Refractory Angina | A meta-analysis of three randomized trials (n=304) showed that CD34+ cell therapy improved total exercise time and reduced angina frequency at 3, 6, and 12 months. At 24 months, it significantly decreased mortality (12.1% vs. 2.5%). | [14] |
| Fracture Nonunion (Phase III Trial) | The time to radiological fracture healing was 2.8 times shorter in patients receiving autologous CD34+ cell transplantation compared to a historical control group (hazard ratio: 2.81). | [15] |
| Severe, Refractory Rheumatoid Arthritis | In a pilot randomized trial, an American College of Rheumatology 20% (ACR20) response was achieved in 70% of patients overall following high-dose immunosuppressive therapy and autologous stem cell transplantation (CD34-selected or unmanipulated). Tender joint counts were significantly lower in the unmanipulated cell group at 3 and 6 months post-transplant. | [16] |
| Allogeneic Stem Cell Transplantation for Hematologic Malignancies | CD34+ selection in allogeneic stem cell transplantation was associated with a lower incidence of grade 2–4 acute graft-versus-host disease (18% vs 46%) and chronic graft-versus-host disease (6% vs 55%) compared to unmodified transplants. | [17] |
Key Signaling Pathways Involving CD34
CD34+ cells are regulated by and participate in complex signaling networks that are crucial for tissue repair. Two of the most well-characterized pathways are the VEGF and SDF-1/CXCR4 axes.
Vascular Endothelial Growth Factor (VEGF) Signaling
VEGF is a potent angiogenic factor that stimulates the proliferation, migration, and survival of endothelial cells. CD34+ EPCs are responsive to VEGF, and this signaling is critical for neovascularization.
Caption: VEGF-A signaling cascade in CD34+ endothelial progenitor cells.
Stromal Cell-Derived Factor-1 (SDF-1)/CXCR4 Signaling
The SDF-1 (also known as CXCL12) and its receptor CXCR4 signaling axis is fundamental for the homing of circulating CD34+ cells to sites of tissue injury. Injured tissues upregulate the expression of SDF-1, creating a chemokine gradient that attracts CXCR4-expressing CD34+ cells.
Caption: SDF-1/CXCR4 signaling pathway mediating CD34+ cell homing.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the investigation of CD34 in tissue repair.
Immunohistochemistry (IHC) for CD34 in Paraffin-Embedded Tissue
This protocol outlines the steps for visualizing CD34+ cells within tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides through a graded series of ethanol (B145695) (100% - 2 changes, 95%, 70%, 50% - 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat to a sub-boiling temperature for 10-20 minutes.
-
Cool slides on the benchtop for 30 minutes.[4]
-
-
Blocking:
-
Wash sections in PBS with 0.1% Tween-20 (PBST).
-
Block with 5% normal goat serum in PBST for 1 hour at room temperature.[4]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash sections in PBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[4]
-
Wash in PBST.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.[4]
-
Wash in PBST.
-
Develop with a DAB substrate solution until the desired staining intensity is reached.[4]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for Isolation and Quantification of CD34+ Cells from Peripheral Blood
This protocol is based on the ISHAGE guidelines for CD34+ cell enumeration.[13]
-
Sample Preparation:
-
Collect peripheral blood in tubes containing an anticoagulant (e.g., EDTA).
-
If necessary, perform red blood cell lysis.
-
Adjust the white blood cell (WBC) concentration to be no greater than 30 x 10⁹ WBC/L.[13]
-
-
Antibody Staining:
-
To a flow cytometry tube, add monoclonal antibodies against CD45 (e.g., FITC conjugated) and CD34 (e.g., PE conjugated).
-
Add a viability dye (e.g., 7-AAD) to exclude dead cells.[13]
-
Add the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. A minimum of 100 CD34+ events should be acquired for statistical significance.
-
-
Gating Strategy:
-
Gate on viable, single cells.
-
From the viable cells, create a plot of CD45 vs. side scatter (SSC) to identify the lymphocyte/blast gate.
-
From the lymphocyte/blast gate, create a plot of CD34 vs. SSC to identify the CD34+ population.
-
In Vivo Murine Model of Excisional Skin Wound Healing
This protocol describes the creation of a full-thickness excisional wound in mice to study the effects of CD34+ cells on skin repair.
-
Animal Preparation:
-
Wound Creation:
-
Treatment Application:
-
CD34+ cells can be administered systemically (e.g., via tail vein injection) or locally (e.g., intradermal injection around the wound or topical application in a hydrogel).
-
-
Wound Analysis:
-
Monitor wound closure daily by digital photography and measure the wound area.
-
At specific time points, euthanize the animals and harvest the wound tissue for histological analysis (H&E, Masson's trichrome staining), immunohistochemistry for markers of angiogenesis (e.g., CD31, vWF) and inflammation (e.g., F4/80 for macrophages, MPO for neutrophils), and molecular analysis (qPCR for gene expression of cytokines and growth factors).[3][12]
-
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating the role of CD34 in tissue repair.
Caption: General experimental workflow for in vivo studies of CD34 in tissue repair.
Caption: Workflow for investigating the paracrine mechanisms of CD34+ cells.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the integral role of CD34+ cells in tissue repair. Their ability to promote angiogenesis, modulate inflammation, and secrete a plethora of regenerative factors makes them a highly attractive candidate for cell-based therapies. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a solid foundation for researchers and drug development professionals to build upon.
Future investigations should focus on:
-
Heterogeneity of the CD34+ Population: Further dissecting the functions of different subpopulations of CD34+ cells to identify the most potent regenerative subsets.
-
Optimization of Delivery and Engraftment: Developing novel strategies to enhance the homing, engraftment, and long-term survival of transplanted CD34+ cells.
-
Elucidation of Paracrine Mechanisms: A more in-depth characterization of the secretome of CD34+ cells and the specific roles of individual factors in tissue repair.
-
Clinical Translation: Well-designed, large-scale clinical trials are necessary to definitively establish the safety and efficacy of CD34+ cell therapy for a range of clinical indications.
By continuing to unravel the complexities of CD34 biology, the scientific and medical communities can unlock its full therapeutic potential for the benefit of patients with a wide variety of injuries and diseases.
References
- 1. Pathways Implicated in Stem Cell Migration: The SDF-1/CXCR4 Axis | Springer Nature Experiments [experiments.springernature.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Nanofiber-expanded human umbilical cord blood-derived CD34 + cell therapy accelerates murine cutaneous wound closure by attenuating pro-inflammatory factors and secreting IL-10[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of CD34+ cells after stroke enhances neurogenesis via angiogenesisin a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CD34 positive cells as endothelial progenitor cells in biology and medicine [frontiersin.org]
- 6. Exploiting human CD34+ stem cell-conditioned medium for tissue repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Migration Ability of Mesenchymal Stromal Cells by Targeting the SDF-1/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Angiogenesis Using Autologous CD34-Positive Cells for Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of CD34+ Cells with Tissue Angiogenesis after Traumatic Brain Injury in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of CD34+ cells with tissue angiogenesis after traumatic brain injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanofiber-expanded human umbilical cord blood–derived CD34+ cell therapy accelerates cutaneous wound closure in NOD/SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of expanded peripheral blood derived CD34+ cells for the treatment of moderate knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vascular stem/progenitor cells: functions and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of CD34+ stem cells using RT-PCR on whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting CD34+ cells of the inflamed synovial endothelium by guided nanoparticles for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pathways implicated in stem cell migration: the SDF-1/CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Isolation of CD34+ Hematopoietic Stem and Progenitor Cells from Bone Marrow
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD34 is a transmembrane glycoprotein (B1211001) expressed on hematopoietic stem and progenitor cells (HSPCs), making it a critical surface marker for their isolation.[1][2] Purified CD34+ cells from bone marrow are essential for a range of applications, including basic research into hematopoiesis, regenerative medicine, and the development of novel cell-based therapies.[3][4][5] This document provides a detailed protocol for the positive selection of CD34+ cells from human bone marrow using Magnetic-Activated Cell Sorting (MACS), a widely used and reliable method that yields high purity and viability.[6][7]
Principle of the Method
The MACS technology facilitates the separation of cells based on the expression of specific cell surface antigens. The process involves two main steps:
-
Magnetic Labeling: The cell suspension is incubated with microbeads conjugated to a monoclonal antibody that specifically targets the CD34 antigen. These microbeads magnetically label the CD34+ cells.
-
Magnetic Separation: The labeled cell suspension is passed through a separation column placed within a strong magnetic field. The magnetically labeled CD34+ cells are retained in the column, while the unlabeled cells pass through and are collected as the CD34-negative fraction. The retained CD34+ cells are then eluted from the column after it is removed from the magnetic field. To increase purity, a second separation over a new column is often recommended.[2]
Materials and Reagents
-
Human bone marrow aspirate
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
MACS Buffer: PBS supplemented with 0.5% Bovine Serum Albumin (BSA) and 2 mM EDTA. Keep cold (2-8°C).[8][9]
-
CD34 MicroBead Kit, human (e.g., Miltenyi Biotec or equivalent)[1][6]
-
Sterile tubes (15 mL and 50 mL conical tubes)
-
Centrifuge
-
Flow cytometer for quality control
-
Antibodies for flow cytometry (e.g., Anti-CD34, Anti-CD45, and a viability dye like 7-AAD or Propidium Iodide)[6]
Experimental Protocol
This protocol details the isolation of CD34+ cells from bone marrow, starting with the preparation of mononuclear cells (MNCs).
Preparation of Mononuclear Cells (MNCs) from Bone Marrow
-
Dilute the bone marrow aspirate 1:2 with PBS.
-
Carefully layer 35 mL of the diluted cell suspension over 15 mL of density gradient medium in a 50 mL conical tube.[10]
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.[10]
-
After centrifugation, carefully aspirate the "buffy coat," the layer containing the MNCs, and transfer it to a new 50 mL tube.[9]
-
Wash the collected MNCs by filling the tube with MACS buffer and centrifuging at 500 x g for 6-10 minutes.[6][10]
-
Discard the supernatant and resuspend the cell pellet in MACS buffer.
-
Perform a cell count and viability analysis (e.g., using a hemocytometer and Trypan Blue).
Magnetic Labeling of CD34+ Cells
-
Centrifuge the MNC suspension at 300 x g for 10 minutes and completely aspirate the supernatant.[2][6]
-
Resuspend the cell pellet in MACS buffer. For up to 10⁸ total cells, resuspend in 300 µL.[2]
-
Add FcR Blocking Reagent (100 µL per 10⁸ cells) to prevent non-specific binding of the microbeads.[2][6]
-
Wash the cells by adding 5-10 mL of MACS buffer per 10⁸ cells and centrifuge at 300 x g for 10 minutes.[2][6]
-
Completely aspirate the supernatant and resuspend the cell pellet in 500 µL of MACS buffer per 10⁸ cells.[2][6]
Magnetic Separation
-
Place a MACS column in the magnetic field of a suitable MACS separator.
-
Prepare the column by rinsing it with 3 mL of MACS buffer.[9]
-
Apply the cell suspension onto the prepared column.
-
Collect the flow-through containing the unlabeled (CD34-negative) cells.
-
Wash the column three times with 3 mL of MACS buffer each time. Collect the washings and combine them with the flow-through.[9]
-
Remove the column from the magnetic separator and place it onto a sterile collection tube.
-
Add 5 mL of MACS buffer to the column. Immediately and firmly push the plunger into the column to flush out the magnetically retained CD34+ cells.
-
(Optional but Recommended for High Purity): To increase the purity of the isolated cells, repeat the magnetic separation (steps 1-7) using a new column.[2][9]
Data Presentation: Expected Results
The yield and purity of isolated CD34+ cells can vary based on donor characteristics and the initial quality of the bone marrow sample. The following tables provide typical quantitative data for this protocol.
Table 1: Typical Cell Yield and Purity
| Parameter | Typical Value | Reference |
| Starting MNC Count | 1 x 10⁸ cells | [6] |
| CD34+ Purity (Post-Selection) | >70% to 97% | [4][7] |
| CD34+ Recovery/Yield | >50% | [4] |
| Post-Selection Viability | >85% to 90% | [4][5] |
Table 2: Quality Control Parameters
| Analysis | Method | Purpose | Typical Specification |
| Purity | Flow Cytometry | Determine the percentage of CD34+ cells | ≥90% |
| Viability | Flow Cytometry (7-AAD/PI) | Assess the percentage of live cells | ≥90% |
| Cell Count | Hemocytometer / Automated Counter | Quantify the total number of recovered cells | Varies by sample |
Visualization
Workflow Diagram
Caption: Workflow for isolating CD34+ cells from bone marrow using MACS.
Signaling Pathway Diagram: SCF/c-KIT in HSPCs
References
- 1. omicsonline.org [omicsonline.org]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. [CD34+ cell selection methods, quality controls and expected results: Guidelines from the Francophone Society of Bone Marrow Transplantation and Cellular Therapy (SFGM-TC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid positive selection of CD34+ cells using magnetic microspheres coated with monoclonal antibody QBEND/10 linked via a cleavable disulphide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid isolation of human CD34 hematopoietic stem cells--purging of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation Methods for Human CD34 subsets Using Fluorescent and Magnetic Activated Cell Sorting: an In Vivo Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of purity and enrichment of CD34+ cells from bone marrow, umbilical cord and peripheral blood (primed for apheresis) using five separation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. unmc.edu [unmc.edu]
- 10. CD34+ isolation from human bone marrow [protocols.io]
Application Notes: Flow Cytometry Gating Strategy for CD34+ Hematopoietic Stem Cells
Introduction
Hematopoietic stem cells (HSCs) are multipotent stem cells that give rise to all blood cell lineages. The CD34 antigen is a transmembrane phosphoglycoprotein expressed on the surface of early hematopoietic stem and progenitor cells.[1][2] Its presence is a key marker for identifying and enumerating HSCs for various clinical and research applications, including assessing the quality of hematopoietic grafts for transplantation.[3][4][5] Flow cytometry is the gold standard for the rapid and accurate quantification of these rare CD34+ cells.[3][6] To ensure accuracy and reproducibility across different laboratories, the International Society for Hematotherapy and Graft Engineering (ISHAGE) has established standardized guidelines for CD34+ cell enumeration.[3][7] These guidelines provide a sequential, multi-parameter gating strategy to reliably identify and quantify viable CD34+ HSCs.
Principle of the Assay
The enumeration of CD34+ HSCs by flow cytometry is a rare-event analysis that relies on a multi-parameter approach. The strategy uses the principles of light scatter and fluorescence to identify the target cell population. Cells are stained with fluorescently-labeled monoclonal antibodies against specific cell surface antigens. The core principle of the ISHAGE protocol is to combine five parameters in a sequential gating strategy:
-
Forward Scatter (FSC): Correlates with cell size.
-
Side Scatter (SSC): Correlates with internal complexity or granularity.
-
CD45 Fluorescence: Identifies all leukocytes and helps distinguish the "blast" population.
-
CD34 Fluorescence: Identifies the hematopoietic stem and progenitor cells.
-
Viability Dye Fluorescence: Excludes non-viable cells from the analysis.
True CD34+ HSCs are characterized by having low side scatter, FSC properties similar to lymphocytes, bright CD34 expression, and dim CD45 expression.[4][8]
Key Reagents and Markers
A robust analysis requires a carefully selected panel of antibodies and reagents. The single-platform method, which uses counting beads to provide a direct absolute count, is the current standard.[4][5][7]
| Component | Antigen/Target | Common Fluorochrome | Purpose |
| Primary Antibody | CD34 | Phycoerythrin (PE) | Identifies hematopoietic stem and progenitor cells.[1] |
| Pan-Leukocyte Antibody | CD45 | Fluorescein Isothiocyanate (FITC) | Identifies all leukocytes and distinguishes the CD45dim "blast" population from other cells and debris.[9][10] |
| Viability Dye | N/A | 7-Aminoactinomycin D (7-AAD) | Excludes dead cells, which can non-specifically bind antibodies, from the final count.[7][8] |
| Isotype Control | N/A | PE | A non-reactive antibody of the same isotype as the anti-CD34 antibody, used to determine the level of non-specific background staining.[8][9] |
| Counting Beads | N/A | N/A | Fluorescent beads of a known concentration used in single-platform assays to calculate the absolute cell count directly from the flow cytometer.[7] |
Experimental Protocols
Protocol 1: Sample Preparation and Staining (Single-Platform ISHAGE Method)
This protocol is adapted from the ISHAGE guidelines for use with peripheral blood, apheresis products, or bone marrow.
1. Materials and Reagents:
-
K2EDTA collection tubes
-
Phosphate-Buffered Saline (PBS)
-
Antibodies: CD45-FITC, CD34-PE, Isotype Control-PE
-
Counting Beads (e.g., Flow-Count Fluorospheres)
-
Viability Dye (e.g., 7-AAD)
-
Ammonium (B1175870) chloride-based RBC Lysis Buffer
2. Sample Preparation:
-
Collect samples in K2EDTA tubes and process within 2 hours for optimal results.[11]
-
Ensure the sample is thoroughly mixed by gentle inversion.
-
If the leukocyte count is greater than 10 x 10⁹/L, dilute the sample with a compatible medium.[9]
-
Label tubes for the test sample (CD45/CD34), the isotype control (CD45/Isotype), and any necessary single-stain compensation controls.
3. Staining Procedure:
-
Aliquot 100 µL of the sample (or diluted sample) into the appropriately labeled tubes.
-
Add the pre-titrated volumes of CD45-FITC, CD34-PE, and Isotype Control-PE antibodies to their respective tubes.
-
Vortex gently and incubate for 15-20 minutes at room temperature, protected from light.[12]
-
Perform RBC lysis by adding 2 mL of ammonium chloride-based lysing solution. Incubate for 10 minutes at room temperature. Do not wash after lysis.
-
Just prior to analysis, add a precise volume of counting beads to each tube.
-
Add 7-AAD viability dye to all tubes except for single-stained controls.[12]
-
Vortex gently and proceed immediately to data acquisition.
Protocol 2: Flow Cytometer Setup and Data Acquisition
1. Instrument Setup and Controls:
-
Use unstained cells to set the initial forward and side scatter voltages to place the leukocyte population on scale.
-
Use single-color controls for each fluorochrome in the panel to perform fluorescence compensation, correcting for spectral overlap.
-
Fluorescence-Minus-One (FMO) controls are highly recommended in multicolor panels to accurately set positive gates.[12]
2. Data Acquisition:
-
Create an initial dot plot of FSC vs. SSC to visualize the cell populations.
-
Create a second plot of CD45 vs. SSC to ensure all leukocyte populations are visible.
-
Set an acquisition threshold on FSC to exclude the majority of debris and unlysed red blood cells.
-
Acquire data for all sample tubes. It is critical to acquire a sufficient number of events. For statistical validity, a minimum of 100 viable CD34+ events should be collected in the final gate.[10]
Data Analysis: The ISHAGE Sequential Gating Strategy
The ISHAGE protocol uses a sequential, Boolean gating strategy to accurately identify CD34+ cells. The process involves creating a series of gates, where each subsequent gate is dependent on the previous one.
Caption: ISHAGE sequential gating workflow for CD34+ HSC identification.
Step-by-Step Gating Description:
-
Gate 1: Identify Leukocytes (FSC vs. SSC): Create a gate (P1) around the leukocyte population based on its characteristic light scatter properties, excluding debris, platelets, and unlysed RBCs.[6]
-
Gate 2: Select CD45+ Events (CD45 vs. SSC): Viewing only the events from P1, create a gate (P2) that includes all CD45-positive cells.[6]
-
Gate 3: Isolate Potential CD34+ Cells (CD34 vs. SSC): While still viewing events from P2, create a liberal gate (P3) around all events that show positive staining for CD34.
-
Gate 4: Isolate the "Blast" Population (CD45 vs. SSC): Again, viewing events from P2, create a specific gate (P4) around the cells that are CD45dim and have low side scatter. This is the characteristic location of hematopoietic stem and progenitor cells.[6][8]
-
Gate 5: Combine Gates (Boolean Logic): Create a new plot that displays only the events that are present in BOTH Gate 3 (CD34+) AND Gate 4 (CD45dim/low SSC). This logical AND operation significantly cleans up the analysis by excluding CD34-negative "blast" cells and CD34-positive events that do not have blast characteristics.
-
Gate 6: Final Identification (FSC vs. SSC): Display the events from the combined Boolean gate on a final FSC vs. SSC plot. Draw a final gate (P6) around the compact cluster of cells representing the true, viable CD34+ HSC population.[6] The number of events in this final gate is used for quantification.
Viability: The exclusion of non-viable, 7-AAD positive cells should be applied early in the gating strategy, typically after identifying the initial leukocyte population in Gate 1.
Experimental Workflow Overview
Caption: High-level experimental workflow from sample to result.
Quantitative Data and Quality Control
Accurate quantification requires adherence to strict quality control measures.
Table 2: Typical CD34+ Cell Frequencies
| Sample Source | Typical Frequency of CD34+ Cells |
| Normal Bone Marrow | 1% - 3% of mononuclear cells[9] |
| Normal Peripheral Blood | 0.01% - 0.1% of leukocytes[9] |
| Mobilized Peripheral Blood | 0.1% - 8% of leukocytes[10] |
| Apheresis Product | Highly variable, dependent on mobilization success |
| Cord Blood | ~0.1% - 1.0% of mononuclear cells |
Table 3: Key ISHAGE Quality Control Criteria
| Parameter | Requirement | Rationale |
| Minimum CD34+ Events | Acquire at least 100 CD34+ events in the final gate. | Ensures statistical precision and a coefficient of variation (CV) of 10% or less.[10] |
| Isotype Control | Non-specific events in the final CD34+ gate should be minimal. | Confirms that the staining observed with the CD34 antibody is specific.[8][9] |
| Viability | The analysis must be performed on viable cells only. | Dead cells can cause false positive results due to non-specific antibody binding. |
| Bead Count (Single-Platform) | A sufficient number of counting beads must be acquired for accurate volume calculation. | Ensures the denominator for the absolute count calculation is statistically robust. |
References
- 1. CD34 at a glance - EXBIO Antibodies [exbio.cz]
- 2. youtube.com [youtube.com]
- 3. The ISHAGE guidelines for CD34+ cell determination by flow cytometry. International Society of Hematotherapy and Graft Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beckman.com [beckman.com]
- 8. beckman.com [beckman.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. stemcell.com [stemcell.com]
Application Notes and Protocols for Magnetic-Activated Cell Sorting (MACS) of CD34+ Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocols for the enrichment of CD34+ hematopoietic stem and progenitor cells using Magnetic-Activated Cell Sorting (MACS) technology.
Introduction
Magnetic-Activated Cell Sorting (MACS) is a widely used immunomagnetic separation technique for the efficient enrichment of specific cell populations.[1] The technology relies on the use of microbeads conjugated to antibodies that target specific cell surface antigens, such as the CD34 marker on hematopoietic stem and progenitor cells (HSPCs).[2][3] This method is highly effective for isolating CD34+ cells from various sources, including peripheral blood, cord blood, bone marrow, and apheresis products.[2][4] The enriched CD34+ cell fraction is crucial for a range of applications, from basic research and in vitro differentiation studies to clinical applications like hematopoietic stem cell transplantation.[3][5]
Principle of MACS Technology
The core principle of MACS involves a two-step process. First, the target cells (CD34+ cells) in a single-cell suspension are magnetically labeled with CD34 MicroBeads.[6][7] These microbeads are superparamagnetic nanoparticles conjugated to a monoclonal anti-human CD34 antibody.[6] Following incubation, the cell suspension is passed through a separation column placed within a strong magnetic field.[6][7] The magnetically labeled CD34+ cells are retained within the column, while the unlabeled cells pass through and are collected as the negative fraction.[6][7] After a series of washing steps to remove any remaining unlabeled cells, the column is removed from the magnetic field, and the retained CD34+ cells are eluted as the positively selected, enriched cell fraction.[6][7] To enhance purity, a second separation column can be utilized.[7]
Quantitative Data Summary
The efficiency of CD34+ cell enrichment using MACS technology is typically assessed by measuring the purity, recovery, and viability of the final cell product. The following tables summarize quantitative data from various studies and kits.
| Parameter | Source Material | MACS Kit/System | Purity (%) | Recovery (%) | Viability (%) | Reference |
| Purity | Peripheral Blood Mononuclear Cells (PBMCs) | CD34 MicroBead Kit UltraPure | ≥95 (gated) | - | - | [4] |
| Mobilized Peripheral Blood | MACS | 87.44 ± 2.4 | - | 95.52 ± 0.9 | [8][9] | |
| Mobilized Peripheral Blood | Two-step MACS | 98.8 ± 0.7 | 93 ± 10 | - | [5] | |
| Apheresis Product | CliniMACS | 93.3 (median) | 72.2 (median) | - | [10] | |
| Apheresis Product | CliniMACS | 96.7 (median) | 66.1 ± 20.3 | 96.6 (average) | ||
| Recovery | Apheresis Product | CliniMACS | - | 66.1 ± 20.3 | - | [11] |
| Mobilized Peripheral Blood | Two-step MACS | - | 93 ± 10 | - | [5] | |
| Viability | Mobilized Peripheral Blood | MACS | - | - | 95.52 ± 0.9 | [8] |
| Apheresis Product | CliniMACS | - | - | 96.6 (average) | [11] |
Experimental Protocols
Protocol 1: Manual CD34+ Cell Enrichment using MACS
This protocol provides a general procedure for the positive selection of CD34+ cells from mononuclear cells (MNCs) using a manual MACS setup with MS or LS columns.
Materials:
-
CD34 MicroBead Kit, human (e.g., Miltenyi Biotec)
-
MACS Separation Columns (MS or LS)
-
MACS Separator
-
Buffer: Phosphate-buffered saline (PBS), pH 7.2, supplemented with 0.5% bovine serum albumin (BSA) and 2 mM EDTA. Keep buffer cold (2-8°C).
-
FcR Blocking Reagent, human
-
Collection tubes
-
Pipettes and tips
Procedure:
-
Cell Preparation: Start with a single-cell suspension of MNCs from your source material (e.g., peripheral blood, bone marrow). Determine the cell number.
-
Magnetic Labeling: a. Centrifuge the cell suspension at 300 x g for 10 minutes. Aspirate the supernatant completely. b. Resuspend the cell pellet in 300 µL of buffer per 10⁸ total cells. c. Add 100 µL of FcR Blocking Reagent per 10⁸ total cells to prevent non-specific binding. d. Add 100 µL of CD34 MicroBeads per 10⁸ total cells. e. Mix well and incubate for 30 minutes at 2-8°C.
-
Magnetic Separation: a. Place a MACS column in the magnetic field of a suitable MACS Separator. b. Prepare the column by rinsing it with the appropriate amount of buffer. c. Apply the magnetically labeled cell suspension onto the column. d. Collect the flow-through containing the unlabeled cells. e. Wash the column three times with buffer. Collect the unlabeled cells that pass through and combine them with the flow-through from the previous step.
-
Elution of CD34+ Cells: a. Remove the column from the separator and place it on a suitable collection tube. b. Pipette the appropriate amount of buffer onto the column. c. Immediately flush out the magnetically labeled cells by firmly pushing the plunger into the column.
Protocol 2: Automated CD34+ Cell Enrichment using CliniMACS® System
The CliniMACS® System allows for automated, large-scale enrichment of CD34+ cells in a closed and sterile system, suitable for clinical applications.[4][12]
Materials:
-
CliniMACS® CD34 Reagent System
-
CliniMACS® Plus Instrument
-
CliniMACS® Tubing Set (TS or LS, depending on cell number)[12]
-
Starting cell material (e.g., apheresis product)
Procedure:
The CliniMACS procedure is largely automated and follows the instrument's pre-set programs. The general steps are as follows:
-
Preparation: The starting cell product is connected to the CliniMACS Tubing Set.
-
Labeling: The CliniMACS CD34 Reagent is automatically added to the cell suspension for immunomagnetic labeling of the CD34+ cells.
-
Separation: The labeled cell suspension is passed through the separation column within the instrument's magnetic field. The CD34+ cells are retained, while unlabeled cells are collected in a designated bag.
-
Washing: The instrument performs automated washing steps to remove residual unlabeled cells.
-
Elution: The magnetic field is removed, and the enriched CD34+ cells are eluted and collected in a final product bag.
Visualizations
Caption: Workflow of Magnetic-Activated Cell Sorting for CD34+ cell enrichment.
Signaling Pathways and Logical Relationships
The MACS technology for CD34+ cell enrichment is based on a direct antigen-antibody interaction rather than a complex signaling pathway. The logical relationship is a straightforward positive selection process.
Caption: Logical flow of the MACS positive selection for CD34+ cells.
References
- 1. Magnetic-Based Cell Isolation Technique for the Selection of Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. omicsonline.org [omicsonline.org]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. Isolation and transplantation of autologous peripheral CD34+ progenitor cells highly purified by magnetic-activated cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. Isolation Methods for Human CD34 subsets Using Fluorescent and Magnetic Activated Cell Sorting: an In Vivo Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characteristics of CliniMACS® System CD34-Enriched T Cell-Depleted Grafts in a Multi-Center Trial for Acute Myeloid Leukemia-Blood and Marrow Transplant Clinical Trials Network (BMT CTN) Protocol 0303 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved immunomagnetic enrichment of CD34(+) cells from umbilical cord blood using the ClinMACS cell separation system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Staining of CD34 in Formalin-Fixed, Paraffin-Embedded Tissues
Introduction
CD34 is a transmembrane phosphoglycoprotein expressed on the surface of hematopoietic stem and progenitor cells, endothelial progenitor cells, and vascular endothelial cells.[1][2][3][4] This makes it an invaluable marker in both research and clinical diagnostics for identifying and characterizing these cell populations. In immunohistochemistry (IHC), anti-CD34 antibodies are used to visualize blood vessels (angiogenesis), quantify microvessel density, and identify certain soft tissue tumors like gastrointestinal stromal tumors (GIST) and angiosarcomas.[1][5] This document provides a detailed protocol for the successful immunohistochemical staining of CD34 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle of the Method
The protocol employs an indirect immunoperoxidase method. Following tissue section preparation and antigen retrieval, a primary antibody specific to the CD34 protein is applied. A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then used to bind to the primary antibody.[6] Finally, a chromogenic substrate (e.g., DAB) is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization under a microscope.[6]
Experimental Protocol
This protocol outlines the complete workflow for CD34 staining in FFPE tissue sections, from deparaffinization to final mounting.
1. Materials and Reagents
-
FFPE tissue sections (3-5 µm thick) on positively charged slides[6]
-
Xylene
-
Ethanol (100%, 95%, 75%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA pH 9.0 or Citrate Buffer pH 6.0)
-
Blocking Buffer (e.g., Normal serum from the same species as the secondary antibody)[8]
-
Primary Antibody: Mouse or Rabbit anti-Human CD34 monoclonal antibody
-
HRP-conjugated Secondary Antibody (anti-mouse or anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
2. Deparaffinization and Rehydration
Proper deparaffinization is crucial for ensuring reagents can access the tissue.[9]
| Step | Reagent | Duration | Repeats |
| 1 | Xylene | 5 minutes | 2-3 times |
| 2 | 100% Ethanol | 3 minutes | 2 times |
| 3 | 95% Ethanol | 3 minutes | 2 times |
| 4 | 75% Ethanol | 3 minutes | 1 time |
| 5 | Deionized Water | 5 minutes | 2 times |
3. Antigen Retrieval
Formalin fixation creates protein cross-links that can mask the antigenic epitope of CD34.[10][11][12] Heat-Induced Epitope Retrieval (HIER) is essential to break these cross-links and allow for antibody binding.[8][10][13]
| Method | Buffer | Temperature | Duration |
| HIER | Tris-EDTA Buffer, pH 9.0 | 95-100°C | 15-20 minutes |
| (Recommended) | or | ||
| Citrate Buffer, pH 6.0 | 95-100°C | 15-20 minutes |
Procedure:
-
Pre-heat the antigen retrieval solution in a pressure cooker, water bath, or steamer.
-
Immerse the slides in the heated solution and incubate for the specified time.[6][11]
-
Allow the slides to cool down to room temperature (approx. 20-30 minutes) before proceeding.[5][11]
-
Rinse slides with a wash buffer (e.g., PBS).
4. Immunohistochemical Staining
This series of steps involves blocking endogenous enzymes, applying antibodies, and developing the signal. Ensure slides do not dry out at any point during the procedure.[9][14]
| Step | Reagent/Procedure | Incubation Time | Temperature |
| 1. Peroxidase Block | 3% Hydrogen Peroxide | 10-15 minutes | Room Temp |
| 2. Wash | Wash Buffer (PBS/TBS) | 5 minutes | Room Temp |
| 3. Blocking | Normal Serum | 20-30 minutes | Room Temp |
| 4. Primary Antibody | Anti-CD34 (Diluted 1:50 - 1:5000) | 30-60 minutes | Room Temp |
| 5. Wash | Wash Buffer (PBS/TBS) | 5 minutes (x2) | Room Temp |
| 6. Secondary Antibody | HRP-conjugated secondary Ab | 20-30 minutes | Room Temp |
| 7. Wash | Wash Buffer (PBS/TBS) | 5 minutes (x2) | Room Temp |
| 8. Signal Development | DAB Substrate Solution | 5-10 minutes | Room Temp |
| 9. Rinse | Deionized Water | 2 minutes | Room Temp |
5. Counterstaining, Dehydration, and Mounting
Counterstaining provides contrast to the specific staining, allowing for better visualization of tissue morphology.
| Step | Reagent | Duration |
| 1 | Hematoxylin | 1-5 minutes |
| 2 | Running Tap Water Rinse | 5-10 minutes |
| 3 | 75% Ethanol | 2 minutes |
| 4 | 95% Ethanol | 2 minutes |
| 5 | 100% Ethanol | 2 minutes (x2) |
| 6 | Xylene | 5 minutes (x2) |
| 7 | Mounting | Apply coverslip with mounting medium |
Expected Results
Positive CD34 staining will appear as a brown precipitate (using DAB) localized to the cell surface/cytoplasm.[7] Endothelial cells lining blood vessels should show strong, distinct staining. Hematopoietic stem cells in bone marrow will also be positive. The specific tissue morphology will be stained blue/purple by the hematoxylin counterstain.
Visualizations
Caption: A flowchart illustrating the major steps of the CD34 immunohistochemistry protocol.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. bio-techne.com [bio-techne.com]
- 6. CD34 Antibody Reagent for Immunohistochemistry,Primary Antibodies & Reagents Manufacturers -Talentdiagnostics [talentdiagnostics.com]
- 7. niehs.nih.gov [niehs.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. IHC antigen retrieval protocol | Abcam [abcam.com]
- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 14. protocols.io [protocols.io]
Application Notes and Protocols for the In Vitro Culture and Expansion of CD34+ Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro expansion of CD34+ hematopoietic stem and progenitor cells (HSPCs) is a critical process for various applications, including regenerative medicine, gene therapy, and drug screening. CD34+ cells, sourced from bone marrow, mobilized peripheral blood, or umbilical cord blood, are a rare population with the capacity for self-renewal and differentiation into all hematopoietic lineages. This document provides detailed protocols and application notes for the culture and expansion of these cells, focusing on serum-free, feeder-free conditions to ensure reproducibility and clinical relevance.
Core Principles of CD34+ Cell Expansion
Successful in vitro expansion of CD34+ cells hinges on mimicking the native bone marrow niche's supportive environment. This is achieved through a combination of a basal medium, a cocktail of cytokines and growth factors, and increasingly, small molecules that modulate key signaling pathways to favor self-renewal over differentiation.
Key Components for CD34+ Cell Culture:
-
Basal Media: Serum-free media formulations such as StemSpan™ SFEM II or Iscove's Modified Dulbecco's Medium (IMDM) supplemented with bovine serum albumin, insulin, and transferrin are commonly used to provide a defined and reproducible culture environment.[1]
-
Cytokine Cocktails: A combination of early-acting and late-acting cytokines is crucial. Common cocktails include Stem Cell Factor (SCF), FMS-like Tyrosine Kinase 3 Ligand (Flt-3L), and Thrombopoietin (TPO).[2][3][4] Interleukins such as IL-3 and IL-6 can also be included to stimulate robust proliferation.[3][5]
-
Small Molecules: Recent advancements have identified small molecules that significantly enhance the expansion of primitive CD34+ cells by targeting specific signaling pathways. These include UM171, StemRegenin 1 (SR1), and Prostaglandin E2 (PGE2).
Experimental Protocols
Protocol 1: Standard Cytokine-Mediated Expansion of CD34+ Cells
This protocol describes a basic method for expanding CD34+ cells using a standard cytokine cocktail.
Materials:
-
Cryopreserved or freshly isolated human CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail (e.g., StemSpan™ CC100 containing SCF, Flt-3L, IL-3, IL-6)[3]
-
Tissue culture plates (non-tissue culture treated)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thawing Cells: If using cryopreserved cells, thaw the vial rapidly in a 37°C water bath. Transfer the cells to a sterile conical tube containing pre-warmed medium. Centrifuge at 300 x g for 10 minutes.
-
Cell Seeding: Resuspend the cell pellet in the complete expansion medium (basal medium + cytokine cocktail). Count the viable cells and adjust the concentration to 1 x 10^4 cells/mL.[6]
-
Culturing: Plate the cell suspension in the tissue culture plates. Incubate at 37°C in a humidified incubator with 5% CO2.
-
Feeding and Maintenance: For cultures extending beyond 7 days, perform a half-medium change on day 4 by carefully removing half the volume of the culture medium and replacing it with an equal volume of fresh, pre-warmed complete medium.[7]
-
Harvesting: After 7-14 days of culture, harvest the cells by gently pipetting to create a single-cell suspension. The cells can then be used for downstream applications.
Protocol 2: Enhanced Expansion of Primitive CD34+ Cells Using Small Molecules
This protocol incorporates small molecules to promote the expansion of more primitive CD34+ subsets, such as CD34+CD90+ cells.
Materials:
-
Same as Protocol 1
-
Small molecules:
Procedure:
-
Thawing and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Supplementation with Small Molecules: Add the chosen small molecule(s) to the complete expansion medium at the indicated final concentration.
-
Culturing and Maintenance: Follow steps 3 and 4 from Protocol 1. The optimal culture period is often 7 days to balance cell yield with the preservation of a primitive phenotype.[7]
-
Harvesting: Follow step 5 from Protocol 1.
Data Presentation: Quantitative Outcomes of CD34+ Cell Expansion
The following tables summarize the expected fold expansion of total nucleated cells (TNC) and CD34+ cells under different culture conditions.
| Culture Condition | Duration (days) | TNC Fold Expansion | CD34+ Fold Expansion | Primitive Cell Expansion (e.g., CD34+CD90+) | Source |
| Cytokine Cocktail (SCF, Flt-3L, IL-3, IL-6) | 14 | ~33 | ~3.4 | Not specified | [9] |
| Cytokine Cocktail + SR1 | 21 | >1000 | >600 | 17-fold increase in NOD-SCID repopulating cells | [10] |
| Cytokine Cocktail + SR1 | 15 | ~854 | ~330 | Not specified | [11] |
| Cytokine Cocktail + UM171/UM729 | 7 | Not specified | >10 | ~10-fold (CD34+CD45RA-CD90+) | [7] |
| Cytokine Cocktail + VPA | 7 | Lower than cytokines alone | Enriched for CD34+CD90+ | Significant expansion of CD34+CD90+ cells | [12][13] |
| IMDM-based SFM-1 + Cytokines | 14 | ~76.6 | Maintained to a limited degree | Maintenance of LTCIC levels | [1] |
| Co-culture with human brain endothelial cells + Cytokines | Not specified | Not specified | 1.8 to 2.1 | 1.9 to 3.2-fold increase of cobblestone area-forming cells | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathways in CD34+ Cell Expansion
The self-renewal and expansion of CD34+ cells are regulated by a complex network of signaling pathways. Small molecules often target these pathways to promote the maintenance of a stem-like state.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: UM171 signaling pathway.
References
- 1. Serum-free ex vivo expansion of CD34(+) hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tailored Cytokine Optimization for ex vivo Culture Platforms Targeting the Expansion of Human Hematopoietic Stem/Progenitor Cells [frontiersin.org]
- 3. stemcell.com [stemcell.com]
- 4. Cytokines regulating hematopoietic stem cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct isolation and expansion of human CD34+ hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Animal serum-free culture of purified human CD34+ cells: amplification of progenitors from G-CSF and GM-CSF-mobilized peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Phase I/II Trial of StemRegenin-1 Expanded Umbilical Cord Blood Hematopoietic Stem Cells Supports Testing as a Stand Alone Graft - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex Vivo Expansion of Hematopoietic Stem Cells from Human Umbilical Cord Blood-derived CD34+ Cells Using Valproic Acid [jove.com]
- 13. Frontiers | Effect of Small Molecule on ex vivo Expansion of Cord Blood Hematopoietic Stem Cells: A Concise Review [frontiersin.org]
- 14. Bone marrow CD34+ cells expanded on human brain endothelial cells reconstitute lethally irradiated baboons in a variable manner - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of CD34+ Cells in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of CD34+ cells in mouse models, with a focus on humanized mouse generation, and therapeutic applications in myocardial infarction and hindlimb ischemia. Detailed protocols for key experiments are provided to facilitate the practical implementation of these models in research and drug development.
Application 1: Generation of Humanized Mice with Human CD34+ Cells
Humanized mice, created by engrafting human CD34+ hematopoietic stem and progenitor cells (HSPCs) into immunodeficient mice, are invaluable tools for studying the human immune system, hematopoiesis, infectious diseases, and for testing novel therapeutics.[1][2] The most commonly used immunodeficient mouse strains are the NOD-scid IL2Rγnull (NSG) mice, which lack mature T, B, and NK cells, providing a receptive environment for human cell engraftment.[1][2][3]
Human CD34+ cells for engraftment can be sourced from umbilical cord blood (UCB), bone marrow (BM), or mobilized peripheral blood (mPB).[3] UCB-derived CD34+ cells have shown superior engraftment efficiency compared to those from mPB and BM in some models.[3] Following transplantation into irradiated neonatal or adult mice, human CD34+ cells home to the bone marrow, engraft, and differentiate into multiple human hematopoietic lineages, including T cells, B cells, NK cells, and myeloid cells.[1][2][3] The resulting human immune system in the mouse can be maintained for over a year.[2]
Quantitative Data: Human CD34+ Cell Engraftment in Immunodeficient Mice
| Mouse Strain | CD34+ Cell Source | Recipient Age | Irradiation Dose (Gy) | Time Post-Transplant | Engraftment (hCD45+ %) in Peripheral Blood | Engraftment (hCD45+ %) in Bone Marrow | Reference |
| NSG | Cord Blood | 5-6 weeks | 1.91 | 16 weeks | >25% | - | [4] |
| NSG | Bone Marrow | 5-6 weeks | 1.91 | - | - | Higher than NOD-scid | [3] |
| NOG | Cord Blood | Newborn | 1 | 8-20 weeks | High | Significantly higher than NOD-scid | [5] |
| NOG | Cord Blood | 8-12 weeks | 2.5 | 8-20 weeks | High | - | [5] |
| NOD-scid IL2Rγnull | Cord Blood | 1-2 days | 1 | 12-16 weeks | Higher than BALB/c-Rag1null IL2rγnull | Similar to other strains | [6] |
| NOD-Rag1null IL2rγnull | Cord Blood | 1-2 days | 4 | 12-16 weeks | Higher than BALB/c-Rag1null IL2rγnull | Similar to other strains | [6] |
| BALB/c-Rag1null IL2rγnull | Cord Blood | 1-2 days | 4 | 12-16 weeks | Lower than NOD strains | Similar to other strains | [6] |
Experimental Protocols
Protocol 1: Isolation of Human CD34+ Cells from Umbilical Cord Blood
This protocol describes the isolation of CD34+ cells from human umbilical cord blood using immunomagnetic selection.
Materials:
-
Human umbilical cord blood
-
Ficoll-Paque™
-
Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA) and 2 mM EDTA
-
CD34 MicroBead Kit, human (Miltenyi Biotec)
-
MACS Columns and Separator (Miltenyi Biotec)
-
Flow cytometer
-
Anti-human CD34 and CD45 antibodies
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Dilute the cord blood 1:2 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the "buffy coat" layer containing the MNCs.[7]
-
Wash the MNCs with PBS/BSA/EDTA buffer.
-
-
Magnetic Labeling:
-
Resuspend the MNCs in buffer at a concentration of 10^8 cells/300 µL.
-
Add FcR Blocking Reagent and mix well.
-
Add CD34 MicroBeads and mix well.
-
Incubate for 30 minutes at 4°C.[7]
-
-
Magnetic Separation:
-
Place a MACS column in the magnetic separator.
-
Prepare the column by rinsing with buffer.
-
Apply the cell suspension onto the column.
-
Wash the column with buffer to remove unlabeled cells.
-
Remove the column from the separator and place it on a collection tube.
-
Add buffer to the column and firmly push the plunger to elute the magnetically labeled CD34+ cells.[7]
-
-
Purity Assessment:
-
Stain an aliquot of the isolated cells with fluorescently labeled anti-human CD34 and CD45 antibodies.
-
Analyze the cells using a flow cytometer to determine the purity of the CD34+ cell population.[8]
-
Protocol 2: Transplantation of Human CD34+ Cells into NSG Mice
This protocol details the intravenous transplantation of human CD34+ cells into adult immunodeficient mice.
Materials:
-
NOD-scid IL2Rγnull (NSG) mice (5-6 weeks old)
-
Isolated human CD34+ cells
-
Sterile PBS
-
X-ray irradiator
-
Insulin syringes with 29-30G needles
Procedure:
-
Recipient Mouse Preparation:
-
Cell Preparation:
-
Intravenous Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-Transplantation Monitoring:
-
Monitor the mice regularly for signs of distress or graft-versus-host disease (GvHD).
-
At desired time points (e.g., 4, 8, 12, 16 weeks), collect peripheral blood to assess human cell engraftment by flow cytometry.[1]
-
Protocol 3: Analysis of Human Cell Engraftment by Flow Cytometry
This protocol outlines the procedure for analyzing the percentage of human hematopoietic cells (hCD45+) in the peripheral blood of humanized mice.
Materials:
-
Peripheral blood from humanized mice
-
Red blood cell (RBC) lysis buffer
-
Anti-human CD45 (hCD45) antibody (e.g., FITC-conjugated)
-
Anti-mouse CD45 (mCD45) antibody (e.g., PE-conjugated)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect peripheral blood from the mice via retro-orbital or submandibular bleeding into EDTA-containing tubes.
-
Lyse the red blood cells using RBC lysis buffer according to the manufacturer's instructions.
-
Wash the remaining leukocytes with PBS containing BSA.
-
-
Antibody Staining:
-
Resuspend the cells in staining buffer.
-
Add fluorescently labeled anti-hCD45 and anti-mCD45 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in buffer for flow cytometric analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the leukocyte population based on forward and side scatter properties.
-
Within the leukocyte gate, distinguish between human CD45+ and mouse CD45+ populations.
-
Calculate the percentage of human cell engraftment as: % hCD45+ = (Number of hCD45+ events) / (Number of hCD45+ events + Number of mCD45+ events) x 100.[1]
-
Visualizations
Experimental Workflow for Generating Humanized Mice
Caption: Workflow for generating and analyzing humanized mice.
SDF-1/CXCR4 Signaling Pathway in CD34+ Cell Homing
Caption: SDF-1/CXCR4 signaling in CD34+ cell homing.
Application 2: CD34+ Cell Therapy in a Mouse Model of Myocardial Infarction
The therapeutic potential of human CD34+ cells has been investigated in mouse models of myocardial infarction (MI).[9] In these studies, immunodeficient mice are typically used to prevent rejection of the transplanted human cells. Following experimental MI, intramyocardial injection of human CD34+ cells has been shown to improve cardiac function.[9] The transplanted cells can survive in the heart for extended periods, up to a year in some cases.[9] The primary mechanism of action appears to be through paracrine effects, including the promotion of angiogenesis (new blood vessel formation), rather than direct differentiation into new cardiomyocytes.[9][10]
Quantitative Data: Functional Improvement after CD34+ Cell Therapy for Myocardial Infarction
| Mouse Model | Treatment | Time Post-MI | Left Ventricular Ejection Fraction (LVEF) | Infarct Size Reduction | Reference |
| SCID Mice | Human CD34+ cells | Up to 52 weeks | Significantly improved vs. control | - | [9] |
| C57Bl/6NCrl Mice | Human CD105+CD34- MSCs | 6 weeks | 42.5% (vs. 36.8% in control) | 22.53% (vs. 32.84% in control) | [11][12][13] |
Experimental Protocols
Protocol 4: Mouse Model of Myocardial Infarction
This protocol describes the creation of a myocardial infarction model in mice by ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Mice (e.g., SCID or C57Bl/6)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder)
-
7-0 or 8-0 suture
-
Ventilator
-
Echocardiography system
Procedure:
-
Anesthesia and Ventilation:
-
Anesthetize the mouse with isoflurane.
-
Intubate the mouse and connect it to a ventilator.
-
-
Surgical Procedure:
-
Make a left thoracotomy incision to expose the heart.
-
Carefully ligate the LAD coronary artery with a 7-0 or 8-0 suture.
-
Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest in layers.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Monitor the mouse for recovery.
-
-
Assessment of Cardiac Function:
-
Perform echocardiography at baseline and at various time points post-MI to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).[14]
-
Protocol 5: Intramyocardial Injection of CD34+ Cells
This protocol describes the direct injection of CD34+ cells into the ischemic heart tissue.
Materials:
-
Mouse with induced MI
-
Isolated CD34+ cells
-
Hamilton syringe with a 30G needle
Procedure:
-
Cell Preparation:
-
Resuspend the desired number of CD34+ cells in a small volume (e.g., 20-30 µL) of sterile saline or culture medium.
-
-
Injection:
-
Re-anesthetize the mouse and re-open the thoracotomy if performed as a separate procedure, or perform immediately after LAD ligation.
-
Carefully inject the cell suspension into multiple sites in the peri-infarct region of the heart muscle.
-
-
Closure and Recovery:
-
Close the chest cavity and monitor the animal's recovery as described in Protocol 4.
-
Visualizations
Experimental Workflow for CD34+ Cell Therapy in a Myocardial Infarction Model
Caption: Workflow for CD34+ cell therapy in a mouse MI model.
Paracrine Mechanisms of CD34+ Cells in Cardiac Repair
Caption: Paracrine mechanisms of CD34+ cells in the heart.
Application 3: CD34+ Cell Therapy in a Mouse Model of Hindlimb Ischemia
The murine hindlimb ischemia model is a well-established preclinical model for peripheral arterial disease (PAD).[15][16] Ligation of the femoral artery in mice leads to a reproducible reduction in blood flow to the limb.[17] Intramuscular injection of human CD34+ cells into the ischemic limb has been shown to improve blood flow recovery and reduce tissue necrosis.[16][18] Similar to the MI model, the therapeutic benefits are largely attributed to the paracrine secretion of angiogenic factors by the CD34+ cells, which stimulate the formation of new collateral blood vessels.[16][19]
Quantitative Data: Functional Improvement after CD34+ Cell Therapy for Hindlimb Ischemia
| Mouse Model | Treatment | Time Post-Ischemia | Blood Flow Recovery (% of non-ischemic limb) | Capillary Density (capillaries/mm²) | Reference |
| ApoE-/- Mice | CD34+/M-cad+ BMCs | 7 days | 55.44% (vs. 35.38% in CD34+/M-cad- group) | - | [15] |
| Nude Mice | Cultured UCB CD34+ cells | - | Improved blood flow | - | [16][18] |
| C57Bl/6NCrl Mice | Human CD105+CD34- MSCs | 14 days | - | 840 (vs. 687.3 in control) | [12][13] |
Experimental Protocols
Protocol 6: Mouse Model of Hindlimb Ischemia
This protocol describes the surgical induction of unilateral hindlimb ischemia in mice.
Materials:
-
Mice (e.g., C57BL/6 or nude mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope or loupes
-
Microsurgical instruments
-
6-0 or 7-0 silk suture
-
Laser Doppler perfusion imager
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse.
-
Remove the fur from the hindlimb.
-
Make a small incision in the skin overlying the femoral artery.
-
-
Femoral Artery Ligation:
-
Carefully dissect the femoral artery from the surrounding tissues, separating it from the femoral vein and nerve.
-
Ligate the femoral artery at a proximal location (e.g., distal to the inguinal ligament) and a distal location (e.g., proximal to the saphenous artery bifurcation) using silk sutures.
-
In some models, the segment of the artery between the ligatures is excised.[20]
-
-
Wound Closure and Recovery:
-
Close the skin incision with sutures or wound clips.
-
Allow the mouse to recover on a warming pad.
-
-
Assessment of Ischemia:
Protocol 7: Intramuscular Injection of CD34+ Cells
This protocol details the administration of CD34+ cells into the ischemic hindlimb muscle.
Materials:
-
Mouse with induced hindlimb ischemia
-
Isolated CD34+ cells
-
Insulin syringe with a 30G needle
Procedure:
-
Cell Preparation:
-
Resuspend the desired number of CD34+ cells in a small volume (e.g., 50 µL) of sterile saline or medium.
-
-
Intramuscular Injection:
-
Under anesthesia, carefully inject the cell suspension into multiple sites within the ischemic muscles (e.g., gastrocnemius and tibialis anterior muscles).
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any adverse reactions.
-
Assess blood flow recovery and limb function at regular intervals as described in Protocol 6.
-
Visualizations
Experimental Workflow for CD34+ Cell Therapy in a Hindlimb Ischemia Model
Caption: Workflow for CD34+ cell therapy in a mouse HLI model.
Wnt Signaling Pathway in Hematopoietic Stem Cell Self-Renewal
Caption: Canonical Wnt signaling in HSC self-renewal.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. Noncanonical Wnt Signaling Maintains Hematopoietic Stem Cells in the Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways Implicated in Stem Cell Migration: The SDF-1/CXCR4 Axis | Springer Nature Experiments [experiments.springernature.com]
- 4. Wnt signaling in the niche enforces hematopoietic stem cell quiescence and is necessary to preserve self-renewal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. research.vt.edu [research.vt.edu]
- 7. unmc.edu [unmc.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for distinct intracellular signaling pathways in CD34+ progenitor to dendritic cell differentiation from a human cell line model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of CD34+ Cells from Mononuclear Cells (MNCs) from Human Bone Marrow, Peripheral Blood or Cord Blood | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. A role for Wnt signalling in self-renewal of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. stemcell.com [stemcell.com]
- 20. Toward A Mouse Model of Hind Limb Ischemia to Test Therapeutic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction of Human CD34+ Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient and reproducible lentiviral transduction of human CD34+ hematopoietic stem and progenitor cells (HSPCs). The following procedures and data have been compiled to support research, and the development of cell and gene therapies.
Introduction
Lentiviral vectors are a primary tool for introducing genetic material into hematopoietic stem cells for both research and therapeutic applications. Their ability to transduce non-dividing cells makes them particularly suitable for targeting the relatively quiescent HSC population.[1][2] Achieving high transduction efficiency while preserving the viability and long-term repopulating potential of CD34+ cells is critical for successful outcomes.[3][4] This protocol outlines an optimized method for the lentiviral transduction of human CD34+ cells, including key considerations for cell handling, viral transduction, and post-transduction analysis.
Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected outcomes under different experimental conditions.
Table 1: Effect of Transduction Conditions on Transduction Efficiency and Vector Copy Number (VCN)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Cell Concentration | 1 x 10⁶ cells/mL | 2 x 10⁶ cells/mL | 4 x 10⁶ cells/mL | Higher cell concentrations can improve transduction efficiency without compromising VCN. | [5][6] |
| Transduction Enhancers | No Enhancer | LentiBOOST™ | Retronectin | Transduction enhancers can significantly increase VCN and transduction efficiency. | [4][5][6] |
| Pre-stimulation Time | 4 hours | 24 hours | 48 hours | 24-48 hours of pre-stimulation generally leads to higher transduction efficiency. | [7][8] |
| Number of Transductions | Single Transduction | Double Transduction | - | A double transduction protocol can increase the percentage of transduced cells and VCN. | [8] |
| Serum in Media | Serum-free | 10% FBS | - | Serum-free media is recommended to improve transduction efficiency and maintain CD34 expression. | [3][9] |
Table 2: Representative Transduction Efficiencies and Vector Copy Numbers (VCN)
| Cell Source | MOI | Transduction Enhancer | Transduction Efficiency (% GFP+) | VCN | Reference |
| Mobilized Peripheral Blood | 100 | - | 10-20% (in CFU-C) | Not Specified | [10] |
| Cord Blood | 5 | Retronectin | ~18.8% | Not Specified | [3] |
| Mobilized Peripheral Blood | 20 | LentiBOOST™ | Not Specified | Increased 2- to 3-fold | [5] |
| Wiskott-Aldrich Syndrome Patient BM | Not Specified | - | 53-67% (in CFU-C) | 0.70 ± 0.10 | [8] |
| Cord Blood | Not Specified | - | Up to 40% | Not Specified | [11] |
Experimental Protocols
Lentivirus Production
High-quality, high-titer lentiviral supernatant is crucial for successful transduction. This protocol describes a standard method for producing lentivirus using 293T cells.
Materials:
-
293T packaging cells
-
Lentiviral transfer plasmid, packaging plasmid(s), and envelope plasmid
-
DMEM, high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
L-alanyl-L-glutamine (or stable alternative)
-
Transfection reagent (e.g., Polyethylenimine (PEI))
-
Opti-MEM or other serum-free medium
-
0.45 µm polyethersulfone (PES) filter
-
Sterile conical tubes and tissue culture dishes
Procedure:
-
Cell Seeding: The day before transfection, seed 293T cells in 10 cm tissue culture dishes at a density that will result in 70-80% confluency on the day of transfection.[12]
-
Plasmid DNA Preparation: Prepare a mixture of the transfer, packaging, and envelope plasmids. The optimal ratio of plasmids should be empirically determined. Ensure high-quality, endotoxin-free plasmid DNA.
-
Transfection:
-
On the day of transfection, replace the cell culture medium with fresh, pre-warmed complete medium.
-
Prepare the DNA-transfection reagent complexes in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the 293T cells and incubate at 37°C with 5% CO₂.
-
-
Virus Harvest:
-
Viral supernatant can be harvested at 48 and 72 hours post-transfection.[13]
-
At each harvest, collect the supernatant, and if performing multiple harvests, replenish the cells with fresh culture medium.[13]
-
Pool the harvested supernatants and centrifuge at a low speed (e.g., 500 x g for 5 minutes) to pellet any cellular debris.[13]
-
Filter the viral supernatant through a 0.45 µm PES filter.[13]
-
-
Virus Titeration and Storage:
-
The viral titer should be determined to establish the multiplicity of infection (MOI). This can be done by transducing a reporter cell line (e.g., HeLa or 293T) with serial dilutions of the viral supernatant and quantifying the percentage of transgene-expressing cells.
-
Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Human CD34+ Cell Isolation and Pre-stimulation
Materials:
-
Source of human CD34+ cells (e.g., mobilized peripheral blood, bone marrow, or cord blood)
-
Ficoll-Paque or other density gradient medium
-
CD34 MicroBead Kit or other immunomagnetic cell separation system
-
PBS with 0.5% BSA and 2 mM EDTA (MACS buffer)
-
Serum-free hematopoietic stem cell expansion medium (e.g., StemMACS™ HSC Expansion Media XF, X-VIVO 10)
-
Cytokine cocktail (e.g., SCF, TPO, Flt3-L, each at 50-100 ng/mL)[3][9]
Procedure:
-
Mononuclear Cell (MNC) Isolation: Isolate MNCs from the source material using density gradient centrifugation.
-
CD34+ Cell Enrichment: Enrich for CD34+ cells using an immunomagnetic cell separation system according to the manufacturer's protocol.[14]
-
Pre-stimulation:
-
Resuspend the purified CD34+ cells in serum-free expansion medium supplemented with the cytokine cocktail.
-
Culture the cells at a density of 1-2 x 10⁵ cells/mL for 24-48 hours at 37°C with 5% CO₂.[3][7] This step is crucial to activate the cells and make them more receptive to lentiviral transduction.[3]
-
Lentiviral Transduction of CD34+ Cells
Materials:
-
Pre-stimulated human CD34+ cells
-
High-titer lentiviral supernatant
-
Transduction enhancer (e.g., LentiBOOST™, Retronectin, or Polybrene)
-
Non-tissue culture treated plates
-
Serum-free hematopoietic stem cell expansion medium with cytokines
Procedure:
-
Plate Coating (if using Retronectin): If using Retronectin, coat non-tissue culture treated plates according to the manufacturer's instructions.
-
Transduction Setup:
-
Adjust the concentration of the pre-stimulated CD34+ cells to 2-4 x 10⁶ cells/mL in fresh, pre-warmed expansion medium containing cytokines.[5]
-
Add the lentiviral supernatant at the desired MOI. The optimal MOI should be determined empirically but often ranges from 10 to 100.[6]
-
Add the transduction enhancer according to the manufacturer's recommendation.
-
-
Incubation:
-
Incubate the cells with the virus for 6-24 hours at 37°C with 5% CO₂.[14] Some protocols suggest a longer transduction duration of up to 48 hours can increase efficiency.[3]
-
For a double transduction protocol, after the first incubation, pellet the cells, resuspend them in fresh medium with a new dose of virus, and incubate for another 24 hours.[5]
-
-
Post-Transduction Culture:
-
After the transduction period, wash the cells to remove residual virus and transduction reagents.
-
Resuspend the cells in fresh expansion medium with cytokines and continue to culture for an additional 48-72 hours to allow for transgene expression.[11]
-
Post-Transduction Analysis
A. Transduction Efficiency Assessment (Flow Cytometry):
-
Harvest a small aliquot of the transduced CD34+ cells 48-72 hours post-transduction.
-
If the lentiviral vector expresses a fluorescent reporter (e.g., GFP), the percentage of transduced cells can be directly measured by flow cytometry.
-
Co-stain the cells with an anti-CD34 antibody to confirm the phenotype of the transduced cells.
B. Vector Copy Number (VCN) Analysis (qPCR):
-
Genomic DNA is extracted from a known number of transduced cells.
-
Quantitative PCR (qPCR) is performed using primers specific to a region of the integrated lentiviral vector (e.g., WPRE or gag).
-
A standard curve is generated using a plasmid containing the target sequence to quantify the number of vector copies.
-
The VCN is calculated by normalizing the number of vector copies to the amount of genomic DNA, typically by also amplifying a single-copy host gene (e.g., RNase P or TERT).
C. In Vitro Functional Assay (Colony-Forming Unit Assay):
-
Plate the transduced CD34+ cells in a methylcellulose-based medium supplemented with cytokines.[3]
-
Culture for 14-16 days at 37°C with 5% CO₂.
-
Enumerate and characterize the different types of hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM).
-
If a fluorescent reporter is used, the percentage of fluorescent colonies can be determined to assess the transduction efficiency in progenitor cells.
Visual Protocols
Caption: Experimental workflow for lentiviral transduction of human CD34+ cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Transduction Efficiency | Low viral titer. | Concentrate the virus by ultracentrifugation. Determine the infectious titer rather than just the physical titer. | [12][15] |
| Target cells are difficult to transduce. | Use a transduction enhancer like LentiBOOST™ or Retronectin. | [12] | |
| Suboptimal cell health or density. | Ensure cells are healthy, in the log phase of growth, and at an optimal density during transduction. | [12][15] | |
| Inappropriate MOI. | Optimize the MOI by performing a titration experiment. | [15] | |
| High Cell Toxicity | Lentiviral preparation is impure. | Purify the viral supernatant to remove toxic contaminants from the 293T cell culture. | |
| Cells are sensitive to the transduction enhancer. | Reduce the concentration of the enhancer or try a different one. | [12] | |
| MOI is too high. | Reduce the amount of virus used for transduction. | [15] | |
| Low Transgene Expression | Promoter in the lentiviral vector is not optimal for hematopoietic cells. | Use a strong, ubiquitously acting promoter (e.g., EF1a or PGK) or a hematopoietic-specific promoter. | |
| Silencing of the integrated provirus. | This can be a complex issue; consider using vectors with insulator elements. | ||
| Maximal expression not yet reached. | Allow for at least 72 hours post-transduction for maximal transgene expression. | [12] |
References
- 1. Lentiviral Transduction for Optimal LSC/HSC Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lentiviral Transduction for Optimal LSC/HSC Manipulation | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Improving Lentiviral Transduction of CD34+ Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Safety and Efficacy of Human CD34+ Cells Transduced With Lentiviral Vector for the Treatment of Wiskott-Aldrich Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal conditions for lentiviral transduction of engrafting human CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transduction of Human CD34+ Repopulating Cells with a Self-Inactivating Lentiviral Vector for SCID-X1 Produced at Clinical Scale by a Stable Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of parameters required for efficient lentiviral vector transduction and engraftment of human cord blood CD34+ NOD/SCID Repopulating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.zageno.com [go.zageno.com]
- 13. addgene.org [addgene.org]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Colony-Forming Unit (CFU) Assay for CD34+ Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Forming Unit (CFU) assay is the gold standard in vitro method for quantifying and assessing the function of hematopoietic stem and progenitor cells (HSPCs), which are often identified by the cell surface marker CD34.[1][2] This functional assay measures the ability of individual HSPCs to proliferate and differentiate into colonies of mature blood cells in a semi-solid medium.[1] The number and type of colonies formed provide crucial information about the frequency and differentiation potential of progenitor cells within a given sample.[3]
CD34 is a transmembrane phosphoglycoprotein expressed on the surface of early hematopoietic and vascular-associated endothelial progenitor cells. While its precise functions are still under investigation, it is known to play a role in cell adhesion, signal transduction, and maintaining the undifferentiated state of progenitor cells.[4] The CFU assay for CD34+ cells is a powerful tool in basic research, regenerative medicine, and preclinical drug development for evaluating the hematopoietic toxicity of new compounds.[5][6] It can help predict in vivo responses, such as drug-induced neutropenia or thrombocytopenia, by assessing the direct effects of compounds on hematopoietic progenitors.[5][6][7]
Applications
-
Hematopoietic Toxicity Screening: The CFU assay is a validated in vitro tool to measure the hematopoietic toxicity of drug candidates during preclinical development.[5] It helps in identifying compounds with unacceptable levels of toxicity early in the drug development pipeline.
-
Predicting Myelosuppression: The assay can predict the potential of a drug to cause cytopenias (anemia, neutropenia, thrombocytopenia) in animal models and humans by evaluating its inhibitory effects on different hematopoietic lineages.[5]
-
Stem Cell and Regenerative Medicine Research: The CFU assay is fundamental in studying the biology of hematopoietic stem cells, including their proliferation, differentiation, and the factors that regulate these processes.[8][9]
-
Cancer Research: In the context of hematological malignancies like leukemia, the CFU assay can be used to assess the effects of therapeutic agents on the proliferation and differentiation of cancer stem cells.[10]
-
Quality Control of Cell Therapy Products: The assay is used to determine the potency and functional viability of hematopoietic stem cell grafts for transplantation.[11][12]
Data Presentation
Table 1: Recommended Plating Densities for Human CD34+ Cells in CFU Assays
| Cell Source | Recommended Plating Density (cells/mL) | Expected Total Colonies per 35 mm dish |
| Bone Marrow (Mononuclear Cells) | 1 x 10^5 - 2 x 10^5 | 30 - 100 |
| Mobilized Peripheral Blood (Mononuclear Cells) | 1 x 10^5 - 2 x 10^5 | 30 - 100 |
| Cord Blood (Mononuclear Cells) | 5 x 10^4 - 1 x 10^5 | 40 - 100 |
| Purified CD34+ Cells | 500 - 2000 | 30 - 100 |
Note: Optimal plating density should be determined empirically for each cell type and experimental condition to ensure the formation of discrete, countable colonies.[13] Overplating can lead to merging of colonies, making accurate counting difficult.
Table 2: Common Cytokines in Methylcellulose (B11928114) Media for Human CFU Assays
| Cytokine | Target Progenitor Cells |
| Stem Cell Factor (SCF) | Multipotent and committed progenitors |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Granulocyte and macrophage progenitors |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Granulocyte progenitors |
| Macrophage Colony-Stimulating Factor (M-CSF) | Macrophage progenitors |
| Interleukin-3 (IL-3) | Multipotent and committed progenitors |
| Erythropoietin (EPO) | Erythroid progenitors |
| Thrombopoietin (TPO) | Megakaryocyte progenitors |
Note: The specific combination and concentration of cytokines will determine which hematopoietic lineages are supported in the CFU assay.[14]
Experimental Protocols
Protocol 1: Isolation of Mononuclear Cells from Human Peripheral Blood
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Collection of Mononuclear Cells: After centrifugation, a layer of mononuclear cells will be visible at the plasma-density gradient medium interface. Carefully aspirate this layer.
-
Washing: Wash the collected cells with PBS or HBSS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting and Viability: Resuspend the cell pellet in a known volume of culture medium and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol 2: Colony-Forming Unit (CFU) Assay
-
Cell Preparation: Prepare a single-cell suspension of mononuclear cells or purified CD34+ cells at the desired concentration in Iscove's Modified Dulbecco's Medium (IMDM).
-
Preparation of Methylcellulose Medium: Thaw methylcellulose-based medium (e.g., MethoCult™) at room temperature or in a refrigerator overnight.[13] Vigorously mix the medium to ensure homogeneity. Let it stand to allow air bubbles to escape.
-
Cell Plating: Add the cell suspension to the methylcellulose medium at a ratio of 1 part cell suspension to 10 parts medium. Vortex the mixture thoroughly.
-
Dispensing: Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into a 35 mm culture dish. Gently rotate the dish to spread the medium evenly.
-
Incubation: Place the culture dishes in a larger 100 mm dish containing an open dish of sterile water to maintain humidity. Incubate at 37°C in a 5% CO2 humidified incubator for 14-16 days. Avoid disturbing the plates during incubation.
-
Colony Identification and Counting: After the incubation period, identify and count the colonies under an inverted microscope based on their morphology.
-
CFU-GM (Granulocyte, Macrophage): Colonies consist of granulocytes and/or macrophages.
-
BFU-E (Burst-Forming Unit-Erythroid): Large colonies of hemoglobinized erythroblasts, often appearing red.
-
CFU-GEMM (Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Mixed colonies containing various cell lineages.
-
CFU-Mk (Megakaryocyte): Colonies of megakaryocytes.
-
Visualizations
Caption: Experimental workflow for the Colony-Forming Unit (CFU) assay.
Caption: Simplified hematopoietic differentiation pathways from CD34+ cells.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Assay Optimization for the Objective Quantification of Human Multilineage Colony Forming Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. championsoncology.com [championsoncology.com]
- 11. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. stemcell.com [stemcell.com]
- 14. stemcell.com [stemcell.com]
Application Notes: Xenotransplantation of Human CD34+ Cells in NSG Mice
Introduction
The generation of humanized mice through the xenotransplantation of human hematopoietic stem and progenitor cells (HSPCs) into immunodeficient mice is a cornerstone of modern biomedical research. The NOD.Cg-Prkdcscid Il2rg/SzJ (NSG) mouse model is a highly immunodeficient strain, lacking mature T cells, B cells, and functional Natural Killer (NK) cells, which makes it an exceptional recipient for human cells.[1] Transplanting human CD34+ cells, a key marker for HSPCs, into NSG mice leads to the development of a multi-lineage human immune system, including T cells, B cells, monocytes, and antigen-presenting cells.[2][3] These "Hu-CD34" mice provide a robust in vivo platform for long-term studies, as the engrafted human immune system is tolerant to the mouse host, thus avoiding Graft-versus-Host Disease (GvHD).[4] This model is indispensable for research in immuno-oncology, infectious diseases (e.g., HIV), gene therapy, and the preclinical evaluation of novel therapeutics.[2][3]
Key Features and Applications
-
Stable, Long-Term Engraftment: The human hematopoietic system can remain stable for over a year, allowing for extended studies.[3]
-
Multi-Lineage Hematopoiesis: Engrafted CD34+ cells differentiate into a wide array of human immune cell lineages in the mouse bone marrow, peripheral blood, and spleen.[4][5]
-
Functional Immune System: The model develops functional human T and B cells capable of mounting immune responses.[1][2]
-
High Translational Relevance: It serves as a critical bridge between preclinical testing and clinical applications, offering predictive insights into human immune responses.[2]
-
Versatility: Hu-CD34 NSG mice are widely used to study tumor biology, test CAR-T cell efficacy, model infectious diseases, and investigate hematopoiesis.[2][4]
Experimental Workflow and Protocols
The successful generation of Hu-CD34 NSG mice involves a multi-step process, beginning with the isolation of high-purity human CD34+ cells, followed by the conditioning of recipient mice, the transplantation of cells, and systematic monitoring of human immune cell engraftment and differentiation.
Protocol 1: Isolation of Human CD34+ Cells
This protocol details the enrichment of CD34+ cells from human umbilical cord blood (UCB) using magnetic-activated cell sorting (MACS).
Materials:
-
Human Umbilical Cord Blood collected in heparinized tubes.
-
Phosphate-Buffered Saline (PBS), pH 7.2.
-
Ficoll-Paque™ or similar density gradient medium.
-
MACS Buffer: PBS with 0.5% Bovine Serum Albumin (BSA) and 2 mM EDTA.[6]
-
CD34 MicroBead Kit UltraPure, human (e.g., Miltenyi Biotec).[6][7]
-
LS or MS Columns and MACS Separator.
-
50 mL conical tubes, pipettes, and sterile filters (30 µm).
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Dilute UCB 1:2 with PBS.[6]
-
Carefully layer the diluted blood over Ficoll-Paque™ in a 50 mL conical tube.
-
Centrifuge at 400 x g for 35 minutes at room temperature with the brake off.[6]
-
Aspirate the "buffy coat" layer containing the MNCs.[6]
-
Wash the collected MNCs with MACS buffer and centrifuge at 1500 rpm for 10 minutes.
-
-
Magnetic Labeling:
-
Magnetic Separation:
-
Place a MACS column in the magnetic separator and rinse it with MACS buffer.
-
To ensure a single-cell suspension, pass the labeled cells through a 30 µm filter placed on the column.[7]
-
Apply the cell suspension to the column. The magnetically labeled CD34+ cells will be retained.
-
Wash the column three times with MACS buffer to remove unlabeled cells.[6]
-
Remove the column from the separator and place it over a sterile collection tube.
-
Add buffer to the column and firmly push the plunger to elute the purified, bead-free CD34+ cells.
-
-
Cell Counting and Viability:
-
Count the eluted cells using a hemocytometer and assess viability with Trypan Blue. Purity can be confirmed via flow cytometry.
-
Protocol 2: Xenotransplantation into NSG Mice
This protocol describes the conditioning of NSG mice and the subsequent intravenous injection of purified human CD34+ cells.
Materials:
-
X-ray irradiator or Busulfan (B1668071) solution.
-
Purified human CD34+ cells.
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS).
-
Insulin (B600854) syringes (28-30 gauge).
-
Mouse restrainer.
Procedure:
-
Mouse Conditioning (Myeloablation):
-
Irradiation: On the day of or one day prior to transplantation, subject the NSG mice to a single dose of sublethal total body irradiation (typically 100-200 cGy or 1.0-2.0 Gy).[1][9][10] This step is crucial for depleting murine hematopoietic cells and creating niche space for human cell engraftment.
-
Chemotherapy (Alternative): Alternatively, condition mice with a single intraperitoneal injection of busulfan (e.g., 20 mg/kg).[5]
-
-
Cell Preparation:
-
Transplantation (Intravenous Injection):
-
Warm the mouse under a heat lamp for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Using an insulin syringe, slowly inject the 100-200 µL cell suspension into one of the lateral tail veins.[1]
-
Monitor the mouse for any immediate adverse reactions.
-
-
Post-Transplantation Care:
-
Return the mouse to a sterile, pathogen-free housing environment.
-
Provide antibiotic-supplemented water for the first 2 weeks to prevent opportunistic infections.
-
Monitor the animals regularly for weight loss, hunched posture, or other signs of distress.[11]
-
| Parameter | Recommended Value | Source |
| Mouse Strain | NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) | [1] |
| Mouse Age | 4-6 weeks | [1][5] |
| Conditioning | 100-200 cGy (1-2 Gy) Irradiation or 20 mg/kg Busulfan | [5][9][10] |
| CD34+ Cell Source | Umbilical Cord Blood, Bone Marrow | [1][2] |
| CD34+ Cell Dose | 1 x 10⁵ - 5 x 10⁵ cells/mouse | [5][9] |
| Injection Route | Intravenous (Tail Vein) | [1] |
| Injection Volume | 100 - 200 µL | [1] |
Human Hematopoietic Differentiation in NSG Mice
Following transplantation, human CD34+ HSPCs home to the mouse bone marrow. There, they engraft and differentiate into various hematopoietic lineages, a process that can be monitored over time.
Protocol 3: Monitoring Human Cell Engraftment by Flow Cytometry
Engraftment is assessed by quantifying the percentage of human white blood cells (hCD45+) in the mouse's peripheral blood.
Materials:
-
EDTA-coated blood collection tubes.
-
RBC Lysis Buffer.
-
FACS Buffer (PBS + 2% FCS).
-
Fluorescently-conjugated antibodies (see table below).
-
Flow cytometer.
Procedure:
-
Blood Collection:
-
Sample Preparation:
-
Lyse red blood cells using an RBC Lysis Buffer.
-
Wash the remaining cells with FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer.
-
-
Antibody Staining:
-
Aliquot cells into FACS tubes.
-
Add a cocktail of fluorescently-conjugated antibodies to identify human and mouse cells, as well as specific human immune lineages.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on live, single cells.
-
Determine the percentage of human CD45+ cells within the total (human + mouse) CD45+ population to measure chimerism.[10]
-
Further gate on the hCD45+ population to quantify specific lineages like T cells (hCD3+), B cells (hCD19+), and myeloid cells (hCD33+).[5][13]
-
| Marker | Cell Type | Purpose |
| hCD45 | Pan-Human Leukocyte | Quantify overall human engraftment (chimerism) |
| mCD45 | Pan-Mouse Leukocyte | Distinguish mouse from human cells |
| hCD3 | T Lymphocyte | Identify and quantify human T cells |
| hCD19 / hCD20 | B Lymphocyte | Identify and quantify human B cells[14] |
| hCD33 / hCD11b | Myeloid Cells | Identify human myeloid lineage cells[13] |
| hCD4 | Helper T Cell | Subset analysis of T cells |
| hCD8 | Cytotoxic T Cell | Subset analysis of T cells |
| Time Point | Tissue | Median % hCD45+ Engraftment | Source |
| 8 Weeks | Bone Marrow | 55.5% - 59.3% | [5] |
| Spleen | 42.0% | [5] | |
| 12 Weeks | Bone Marrow | 67.2% - 72.3% | [5] |
| Spleen | 51.0% | [5] | |
| Peripheral Blood | ~23% (hCD19+ of total PB) | [5] | |
| 14-16 Weeks | N/A | Time point for mature T and B cells to be ready for study | [2] |
References
- 1. Sustained Engraftment of Cryopreserved Human Bone Marrow CD34+ Cells in Young Adult NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. CD34+ Humanized Mice | The Jackson Laboratory [jax.org]
- 4. CD34⁺ HSC Hu-NSG Mice Model Development Service - Creative Biolabs [creative-biolabs.com]
- 5. Humanizing NOD/SCID/IL-2Rγnull (NSG) mice using busulfan and retro-orbital injection of umbilical cord blood-derived CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Isolation of CD34+ Cells from Mononuclear Cells (MNCs) from Human Bone Marrow, Peripheral Blood or Cord Blood | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Humanized Chronic Graft-versus-Host Disease in NOD-SCID il2rγ-/- (NSG) Mice with G-CSF-Mobilized Peripheral Blood Mononuclear Cells following Cyclophosphamide and Total Body Irradiation | PLOS One [journals.plos.org]
- 10. noblelifesci.com [noblelifesci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Techniques for Cryopreserving CD34+ Hematopoietic Stem Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cryopreservation of CD34+ hematopoietic stem cells (HSCs). The following sections offer a comprehensive overview of commonly used techniques, cryoprotective agents, and post-thaw assessment methods, designed to ensure high cell viability and functionality for research and clinical applications.
Introduction to CD34+ HSC Cryopreservation
Cryopreservation is a critical process that allows for the long-term storage of hematopoietic stem cells, making them available for transplantation and research.[1] The primary goal of cryopreservation is to maintain the viability and biological function of CD34+ cells by minimizing cellular damage during freezing and thawing. This is typically achieved through the use of cryoprotective agents (CPAs) and controlled-rate freezing.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used CPA for HSCs, often in combination with other substances like fetal bovine serum (FBS) or hydroxyethyl (B10761427) starch (HES).[3][4]
Cryoprotective Agents and Formulations
The choice of cryoprotective agent and its concentration is a critical factor in the success of CD34+ cell cryopreservation. The following tables summarize quantitative data on various cryopreservation solutions and their impact on cell viability and recovery.
Table 1: Common Cryoprotective Agent Formulations
| Cryoprotective Agent(s) | Concentration(s) | Other Components | Typical Application | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 5-10% | 90-95% Fetal Bovine Serum (FBS) | Research & Clinical | [4][5] |
| Dimethyl Sulfoxide (DMSO) | 10% | Normal Saline, Serum Albumin | Clinical | [3] |
| Dimethyl Sulfoxide (DMSO) | 7.5% | Not specified | Clinical (purified CD34+ cells) | [6] |
| Dimethyl Sulfoxide (DMSO) | 5% | 6% Hydroxyethyl Starch (HES) | Clinical | [7] |
| Trehalose | 1M | Iscove's Modified Dulbecco's Medium (IMDM) | Research (DMSO-free alternative) | [8] |
Table 2: Post-Thaw Viability and Recovery of CD34+ Cells
| Cryopreservation Medium | Pre-Freeze Viability (%) | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Source(s) |
| 10% DMSO | 98 (median) | 71 (median) | Not specified | [9] |
| 7.5% DMSO | Not specified | Not specified | 89.4 ± 27.87 | [6] |
| 5% DMSO, 95% FBS | Not specified | 90-96 | ~70 | [5] |
| 5% DMSO, 6% Pentastarch | Not specified | Not specified | 97.7 ± 25.3 | [10] |
| 1M Trehalose | Not specified | Higher than 10% DMSO + 90% FBS | Not specified | [8] |
| Not specified | Not specified | 97.94 ± 0.97 | 91.85 ± 10.84 | [11] |
Experimental Protocols
The following are detailed protocols for the cryopreservation and thawing of CD34+ hematopoietic stem cells.
Protocol for Cryopreservation of CD34+ Cells using DMSO and FBS
This protocol is a standard method widely used for cryopreserving CD34+ cells.
Materials:
-
Isolated CD34+ hematopoietic stem cells
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dimethyl Sulfoxide (DMSO), sterile tissue culture grade
-
Cryopreservation medium: 90% FBS, 10% DMSO (prepare fresh)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation:
-
Count the number of viable CD34+ cells using a suitable method (e.g., Trypan Blue exclusion or flow cytometry with a viability dye like 7-AAD).
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving a small volume to resuspend the cell pellet.
-
-
Resuspension in Cryopreservation Medium:
-
Gently resuspend the cell pellet in the freshly prepared, chilled (4°C) cryopreservation medium (90% FBS, 10% DMSO) to a final concentration of 1 x 10^6 cells/mL.[12]
-
Work quickly to minimize the exposure of cells to DMSO at room temperature.
-
-
Aliquoting:
-
Dispense the cell suspension into pre-labeled sterile cryogenic vials.
-
-
Controlled-Rate Freezing:
-
Long-Term Storage:
-
After controlled-rate freezing, transfer the cryogenic vials to a liquid nitrogen dewar for long-term storage in the vapor phase (below -150°C).[2]
-
Protocol for Thawing Cryopreserved CD34+ Cells
Rapid thawing is crucial to maximize cell viability.
Materials:
-
Cryopreserved CD34+ cells
-
37°C water bath
-
Thawing medium (e.g., IMDM with 10% FBS)
-
Sterile centrifuge tubes
-
70% ethanol
Procedure:
-
Preparation:
-
Prepare the thawing medium and warm it to 37°C.
-
-
Rapid Thawing:
-
Retrieve the cryogenic vial from the liquid nitrogen dewar.
-
Immediately immerse the vial in the 37°C water bath, ensuring the cap does not go below the water level.[14]
-
Gently agitate the vial until only a small ice crystal remains. This should take approximately 1-2 minutes.
-
-
Dilution of Cryoprotectant:
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile environment, use a pipette to slowly transfer the thawed cell suspension to a centrifuge tube containing pre-warmed thawing medium. Add the cells dropwise while gently swirling the tube to gradually dilute the DMSO.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 10 minutes at room temperature.
-
Aspirate the supernatant containing the cryoprotective agent.
-
-
Resuspension:
-
Gently resuspend the cell pellet in fresh, pre-warmed culture medium.
-
-
Post-Thaw Assessment:
-
Perform a viable cell count using a method such as Trypan Blue exclusion or flow cytometry with a viability dye (e.g., 7-AAD) to determine the post-thaw viability and recovery rate.[9]
-
Visualization of Workflows
The following diagrams illustrate the key experimental workflows for cryopreserving and thawing CD34+ hematopoietic stem cells.
Caption: Workflow for the cryopreservation of CD34+ hematopoietic stem cells.
Caption: Workflow for thawing cryopreserved CD34+ hematopoietic stem cells.
Quality Control and Post-Thaw Analysis
To ensure the quality of cryopreserved CD34+ cells, it is essential to perform post-thaw analysis. Key parameters to assess include:
-
Viability: Determined by methods such as Trypan Blue exclusion or flow cytometry using viability dyes like 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI).[9][15] Post-thaw viability of nucleated cells should ideally be greater than 70%.[13]
-
Recovery: The percentage of viable cells recovered after thawing compared to the number of viable cells frozen.
-
Purity: The percentage of CD34+ cells in the thawed product, which can be assessed by flow cytometry.
-
Potency: Functional assays, such as the colony-forming unit (CFU) assay, can be used to assess the hematopoietic potential of the thawed cells.[6]
Conclusion
Successful cryopreservation of CD34+ hematopoietic stem cells is fundamental for their use in research and clinical settings. Adherence to standardized protocols for freezing and thawing, along with the use of appropriate cryoprotective agents, is critical for maintaining high cell viability and function. The protocols and data presented in these application notes provide a comprehensive guide for professionals working with these valuable cells.
References
- 1. Cryopreservation of Hematopoietic Stem Cells: Emerging Assays, Cryoprotectant Agents, and Technology to Improve Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hematopoietic Stem Cell Transplantation with Cryopreserved Grafts: Adverse Reactions after Transplantation and Cryoprotectant Removal Prior to Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryopreservation of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Successful cryopreservation of purified autologous CD34+ cells: influence of freezing parameters on cell recovery and engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryopreservation of Hematopoietic Stem Cells: Emerging Assays, Cryoprotectant Agents, and Technology to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Post-thaw viable CD34(+) cell count is a valuable predictor of haematopoietic stem cell engraftment in autologous peripheral blood stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the Recovery of Cryopreserved and Thawed CD34+ and CD3+ Cells Collected for Hematopoietic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive selection of CD34+ cells from cryopreserved peripheral blood stem cells after thawing: technical aspects and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Processing, Cryopreserving, and Controlling the Quality of HSC - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluation of methods for preparing and thawing cryopreserved CD34+ and CD34- cell lines for use as reagents in flow cytometry of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Viable and Functional: Long-Term −80 °C Cryopreservation Sustains CD34+ Integrity and Transplant Success - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of CD34 Gene Expression using Real-Time PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD34 is a transmembrane phosphoglycoprotein encoded by the CD34 gene.[1] It is a well-established cell surface antigen selectively expressed on hematopoietic stem and progenitor cells, as well as on the small vessel endothelium of various tissues.[1][2][3] The expression of CD34 is closely linked to the undifferentiated state of hematopoietic cells and is progressively lost as these cells mature.[2][4] This characteristic makes CD34 a critical biomarker for the identification, isolation, and quantification of hematopoietic stem cells (HSCs).[1][5]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the amount of a specific nucleic acid sequence in a sample.[6] When combined with reverse transcription (RT-qPCR), it allows for the precise measurement of gene expression levels by quantifying messenger RNA (mRNA).[7] This application note provides a detailed protocol for the quantitative analysis of CD34 gene expression, which is invaluable for stem cell research, monitoring hematopoiesis, evaluating the efficacy of differentiation protocols, and in the clinical context of bone marrow transplantation and hematological malignancies.[8][9][10]
Principle of the Method
The overall workflow for quantifying CD34 mRNA involves several key steps.[11] First, total RNA is isolated from the cell population of interest. The quality and quantity of the extracted RNA are then assessed. Next, the RNA is reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction.[7] Finally, the qPCR is performed using primers specific to the CD34 gene. A fluorescent dye, such as SYBR Green, or a sequence-specific probe (e.g., TaqMan) is used to monitor the amplification of the DNA in real-time.[11][12] The cycle at which the fluorescence signal crosses a predetermined threshold (Quantification Cycle, Cq) is inversely proportional to the initial amount of CD34 template in the sample.[13] Normalizing the expression of CD34 to one or more stably expressed reference (housekeeping) genes allows for accurate relative quantification of its expression across different samples.
Experimental Workflow for CD34 qPCR Analysis
Detailed Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol is based on a standard column-based RNA purification kit (e.g., RNeasy from Qiagen) and should be performed in an RNase-free environment.
-
Cell Lysis: Start with an appropriate number of cells (e.g., 0.5 to 1x10⁷ cells). Pellet the cells by centrifugation and lyse them by adding the lysis buffer provided in the kit (e.g., Buffer RLT). Vortex vigorously to homogenize.[11]
-
Homogenization: Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe to shear genomic DNA.
-
Ethanol (B145695) Addition: Add 1 volume of 70% ethanol to the homogenized lysate and mix well by pipetting. Do not centrifuge.
-
Binding to Column: Transfer the sample to an RNA-binding spin column placed in a 2 ml collection tube. Centrifuge for 30 seconds at ≥8000 x g. Discard the flow-through.
-
Washing: Perform the wash steps as recommended by the manufacturer. This typically involves adding a wash buffer (e.g., Buffer RW1) followed by centrifugation, and then another wash with a different buffer (e.g., Buffer RPE).
-
Elution: Transfer the spin column to a new 1.5 ml collection tube. Add 30-50 µL of RNase-free water directly to the center of the spin column membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store the RNA at -80°C.
Protocol 2: Reverse Transcription (cDNA Synthesis)
This protocol uses a standard reverse transcription kit (e.g., SuperScript II).
-
Reaction Setup: In an RNase-free tube, combine the following:
-
Total RNA: 1 µg
-
Oligo(dT) or Random Hexamers: 1 µL
-
dNTP Mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 12 µL
-
-
Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
5X First-Strand Buffer: 4 µL
-
0.1 M DTT: 2 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., SuperScript II): 1 µL
-
-
Synthesis: Add 8 µL of the reverse transcription mix to the denatured RNA from step 2. Mix gently and incubate at 42°C for 50-60 minutes.
-
Inactivation: Inactivate the reaction by heating at 70°C for 15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:5 or 1:10) with nuclease-free water before use in qPCR.
Protocol 3: Quantitative PCR (SYBR Green Method)
-
Primer Design: Design primers for CD34 and a stable reference gene (e.g., GAPDH, ACTB). Key considerations include an amplicon length of 70-200 bp and a melting temperature (Tm) of 60-65°C.[7]
-
qPCR Reaction Mix: Prepare the reaction mix on ice. For a single 20 µL reaction:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA Template (from Protocol 2): 2 µL
-
Nuclease-free water: 7 µL
-
Note: Always include a No Template Control (NTC) for each primer set by replacing cDNA with water.[12]
-
-
Plate Setup: Pipette the reaction mix into a 96- or 384-well qPCR plate. It is crucial to run all samples, including controls, in technical triplicates.[12]
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with the following typical conditions:[7][14]
-
Initial Denaturation: 95°C for 2-10 minutes (1 cycle)
-
Amplification:
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
(Repeat for 40 cycles)
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.
-
Data Presentation and Analysis
The most common method for relative quantification is the comparative Cq (ΔΔCq) method.[15] This method calculates the fold change in the expression of the target gene (CD34) relative to a reference gene and a control sample.
Table 1: Example Data for CD34 Expression Analysis in HSCs Treated with Compound X
| Sample Group | Biological Replicate | Reference Gene Cq (GAPDH) | Target Gene Cq (CD34) | ΔCq (Cq_CD34 - Cq_GAPDH) | Avg. ΔCq | ΔΔCq (Avg.ΔCq_Treated - Avg.ΔCq_Control) | Fold Change (2-ΔΔCq) |
|---|---|---|---|---|---|---|---|
| Control | 1 | 19.5 | 23.0 | 3.5 | |||
| 2 | 19.3 | 22.9 | 3.6 | 3.55 | 0 (Calibrator) | 1.0 (Calibrator) | |
| 3 | 19.4 | 23.0 | 3.6 | ||||
| Treated | 1 | 19.6 | 25.6 | 6.0 | |||
| 2 | 19.4 | 25.3 | 5.9 | 5.95 | 2.40 | 0.19 |
| | 3 | 19.5 | 25.9 | 6.4 | | | |
In this example, treatment with Compound X resulted in an average Cq for CD34 that was ~2.4 cycles higher than the control after normalization, indicating a significant downregulation of CD34 gene expression to approximately 19% of the control level.
CD34 Gene Regulation
The expression of the CD34 gene is tightly regulated, primarily at the transcriptional level.[4] It is highly expressed in hematopoietic stem and progenitor cells and is downregulated as cells commit to a specific lineage and differentiate.[2] This process is crucial for normal hematopoiesis. For example, inducing differentiation of myeloblastic cells towards macrophages leads to a rapid decrease in CD34 mRNA levels.[2] This regulation is thought to be controlled by complex interactions of transcription factors and changes in chromatin structure, rather than simple promoter activity alone.[4]
References
- 1. CD34 - Wikipedia [en.wikipedia.org]
- 2. Regulation of the gene for CD34, a human hematopoietic stem cell antigen, in KG-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Quantitative analysis of CD34+ stem cells using RT-PCR on whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative PCR (qPCR) Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 8. Single-cell qPCR facilitates the optimization of hematopoietic differentiation in hPSCs/OP9 coculture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Expression profiling of CD34+ hematopoietic stem/ progenitor cells reveals distinct subtypes of therapy-related acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. idtdna.com [idtdna.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 15. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for In Vitro Angiogenesis Assay Using CD34+ Endothelial Progenitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro angiogenesis assays using CD34+ endothelial progenitor cells (EPCs). This document outlines the isolation and characterization of CD34+ EPCs, detailed protocols for conducting tube formation assays, and methods for quantitative data analysis. Furthermore, it includes diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying biological processes.
Introduction to CD34+ Endothelial Progenitors and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions, including tumor growth.[1][2][3][4] Endothelial progenitor cells (EPCs), a population of circulating cells capable of differentiating into mature endothelial cells, play a significant role in postnatal neovascularization.[5][6][7] CD34, a cell surface glycoprotein, is a well-established marker for hematopoietic stem and progenitor cells, and a subset of these CD34-positive (CD34+) cells also exhibit endothelial progenitor characteristics.[6][7][8][9][10][11] These CD34+ EPCs can be isolated from various sources, including peripheral blood, umbilical cord blood, and bone marrow, and are utilized in in vitro angiogenesis assays to study the mechanisms of vessel formation and to screen for pro- or anti-angiogenic compounds.[9][10][12]
The most common in vitro angiogenesis assay is the tube formation assay, where endothelial cells are cultured on a basement membrane extract (BME) matrix, such as Matrigel™, and their ability to form capillary-like structures is quantified.[1][3][4][13] This assay allows for the measurement of various parameters, including total tube length, number of branch points, and enclosed loops, providing a quantitative measure of angiogenic potential.[14][15][16]
Isolation and Characterization of CD34+ EPCs
The successful execution of an in vitro angiogenesis assay begins with the high-quality isolation and characterization of CD34+ EPCs.
Isolation of CD34+ Cells
CD34+ cells can be isolated from peripheral blood, umbilical cord blood, or bone marrow mononuclear cells (MNCs) using immunomagnetic bead separation (MACS) or fluorescence-activated cell sorting (FACS).[14][17] MACS is a common and efficient method for enriching CD34+ cell populations.[17]
Protocol: Magnetic-Activated Cell Sorting (MACS) for CD34+ Cell Isolation
-
Mononuclear Cell (MNC) Isolation: Isolate MNCs from the source tissue (e.g., peripheral blood) using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Resuspension: Count the isolated MNCs and resuspend the cell pellet in an appropriate buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
-
CD34+ Cell Labeling: Add CD34 MicroBeads to the MNC suspension and incubate for 30 minutes at 4°C.
-
Magnetic Separation: Pass the labeled cells through a MACS column placed in a magnetic field. The magnetically labeled CD34+ cells are retained in the column.
-
Elution of CD34+ Cells: Remove the column from the magnetic field and elute the retained CD34+ cells by flushing the column with buffer.
-
Cell Counting and Viability: Count the eluted CD34+ cells and assess their viability using a method such as Trypan Blue exclusion.
Characterization of CD34+ EPCs
Following isolation, it is crucial to characterize the cell population to confirm the presence of endothelial progenitors. This is typically achieved through flow cytometry analysis of key cell surface markers and functional assays.
Key Markers for Flow Cytometry:
-
Positive Markers: CD34, VEGFR-2 (KDR/Flk-1), CD133, CD31 (PECAM-1).[5][14][18][19][20][21]
-
Negative Marker: CD45 (to exclude hematopoietic lineage cells).[18][22]
Functional Characterization:
-
DiI-Ac-LDL Uptake: EPCs exhibit the ability to take up acetylated low-density lipoprotein (Ac-LDL). Incubate cells with DiI-labeled Ac-LDL and visualize uptake using fluorescence microscopy.[18]
-
Lectin Binding: EPCs bind to the lectin Ulex europaeus agglutinin I (UEA-1). Incubate cells with FITC-labeled UEA-1 and observe binding via fluorescence microscopy.[18]
In Vitro Angiogenesis (Tube Formation) Assay Protocol
This protocol details the steps for conducting a tube formation assay using the isolated and characterized CD34+ EPCs.
Materials:
-
Basement Membrane Extract (BME), such as Matrigel™
-
96-well tissue culture plates
-
Endothelial Cell Growth Medium (EGM-2)
-
CD34+ EPCs
-
Test compounds (pro- or anti-angiogenic)
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the BME is spread evenly across the well surface.[13]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[13]
-
Cell Seeding: Harvest the cultured CD34+ EPCs and resuspend them in EGM-2 at a concentration of 1-2 x 10^5 cells/mL.[13]
-
Treatment: Add any test compounds (e.g., inhibitors or enhancers of angiogenesis) to the cell suspension.
-
Plating: Gently add 150 µL of the cell suspension (containing 1.5-3 x 10^4 cells) onto the surface of the solidified BME in each well.[13]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Tube formation can often be observed within a few hours.[13][23]
-
Visualization:
-
Phase Contrast: Visualize the tube-like structures directly using a phase-contrast inverted microscope.
-
Fluorescence: For enhanced visualization and quantification, the cells can be labeled with Calcein AM. Add Calcein AM to the wells and incubate for 30 minutes at 37°C.[1][23][24] Visualize using a fluorescence microscope.
-
-
Image Acquisition: Capture images from several representative fields for each well.
Co-culture Angiogenesis Assay
To better mimic the in vivo microenvironment, co-culture assays can be performed. In these assays, CD34+ EPCs are cultured with other cell types, such as fibroblasts or mesenchymal stem cells (MSCs), which provide a supporting matrix and secrete pro-angiogenic factors.[25][26][27]
Protocol Outline: Co-culture with Fibroblasts
-
Fibroblast Seeding: Seed primary human dermal fibroblasts into a 12-well plate and culture until they form a confluent monolayer.[26]
-
EPC Seeding: Harvest CD34+ EPCs and seed them on top of the confluent fibroblast layer.[26]
-
Co-culture: Culture the cells together in EGM-2 for 5-14 days, refreshing the medium as needed. During this time, the EPCs will organize into a network of tubules within the fibroblast-secreted extracellular matrix.[26]
-
Analysis: The resulting tubular structures can be visualized and quantified using immunofluorescence staining for endothelial markers like CD31.[26]
Data Presentation and Quantitative Analysis
The quantification of tube formation is essential for an objective assessment of angiogenesis. Several parameters can be measured from the captured images using image analysis software such as ImageJ.[3][16]
Key Parameters for Quantification: [16]
-
Total Tube Length: The sum of the lengths of all tubes in a given area.
-
Number of Branch Points (Nodes): The number of points where three or more tubes intersect.
-
Number of Loops (Meshes): The number of enclosed areas formed by the tubes.
-
Cell-Covered Area: The total area covered by the cells forming the network.
Data Summary Tables:
The following tables summarize representative quantitative data from studies on CD34+ EPC-mediated angiogenesis.
Table 1: Characterization of Isolated CD34+ Cell Populations
| Source | Marker | Percentage of Positive Cells | Reference |
| Cord Blood MNCs | CD34+ | 0.65% of total MNCs | [9] |
| Cord Blood CD34+ Cells | AC133+/KDR+ | 1.73% | [9] |
| Peripheral Blood Leukocytes | CD34+ | 0.18 ± 0.052% | [17] |
| Peripheral Blood EPCs | CD31+ | 97.7 ± 3.1% | [21] |
| Peripheral Blood EPCs | VEGFR-2+ | 69.5 ± 36.7% | [21] |
| Peripheral Blood EPCs | CD34+ | 81.2 ± 23.5% | [21] |
Table 2: Quantitative Analysis of In Vitro Tube Formation
| Cell Type / Condition | Parameter | Value | Reference |
| HUVECs + Healthy CD34+ Cells | Tube Length | Significant Increase vs. PBS (p ≤ 0.007) | [28] |
| HUVECs + Healthy CD34+ Cells | Tube Area | Significant Increase vs. PBS (p ≤ 0.007) | [28] |
| HUVECs + Healthy CD34+ Cells | Number of Segments | Significant Increase vs. PBS (p ≤ 0.003) | [28] |
| HUVECs + Healthy CD34+ Cells | Number of Nodes | Significant Increase vs. PBS (p ≤ 0.003) | [28] |
| HUVECs + Healthy CD34+ Cells | Branching Points | Significant Increase vs. PBS (p ≤ 0.003) | [28] |
| HUVECs + Diabetic CD34+ Cells | Tube Area | Significant Increase vs. PBS (p = 0.050) | [28] |
| Expanded EPCs (Bio-MCCS) | Branch Points | p < 0.01 vs. Dish Culture | [14][15] |
| Expanded EPCs (Bio-MCCS) | Total Tube Length | p < 0.01 vs. Dish Culture | [14][15] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in CD34+ EPC-mediated angiogenesis and the general experimental workflow.
Caption: Experimental workflow for the in vitro angiogenesis assay using CD34+ EPCs.
Caption: Simplified VEGF signaling pathway in CD34+ EPC-mediated angiogenesis.
Troubleshooting
Problem: Low yield of CD34+ cells. Possible Cause & Solution:
-
Inefficient MNC isolation: Optimize Ficoll gradient centrifugation.
-
Loss of cells during washing steps: Be gentle during centrifugation and resuspension.
-
Suboptimal antibody concentration: Titrate the CD34 antibody for optimal labeling.
Problem: Poor or no tube formation. Possible Cause & Solution:
-
Low cell viability: Ensure high viability of EPCs before seeding.
-
Incorrect cell density: Optimize the number of cells seeded per well.
-
BME gel too thin or uneven: Ensure proper coating of the wells.
-
Suboptimal culture medium: Use a medium specifically formulated for endothelial cells, such as EGM-2.
-
Passage number of cells: Use early passage EPCs as angiogenic potential can decrease with extensive subculturing.[1]
Problem: High background in fluorescence imaging. Possible Cause & Solution:
-
Incomplete washing after staining: Ensure thorough but gentle washing to remove excess dye.
-
Autofluorescence: Use appropriate filters and consider using a reagent to reduce autofluorescence.
By following these detailed protocols and considering the key signaling pathways, researchers can effectively utilize in vitro angiogenesis assays with CD34+ endothelial progenitors to advance our understanding of neovascularization and to facilitate the development of novel therapeutic strategies.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 4. Angiogenesis Assay [cellbiolabs.com]
- 5. Successful In Vitro Expansion and Differentiation of Cord Blood Derived CD34+ Cells into Early Endothelial Progenitor Cells Reveals Highly Differential Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of endothelial progenitor cells in tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Progenitor Cells in Tumor Angiogenesis: Another Brick in the Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD34+ Progenitor to Endothelial Cell Transition in Post-Pneumonectomy Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Endothelial Progenitor Cells from Cord Blood and Induction of Differentiation by Ex Vivo Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Isolation and characterization of endothelial progenitor cells from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. High quality in vitro expansion of human endothelial progenitor cells of human umbilical vein origin [medsci.org]
- 15. researchgate.net [researchgate.net]
- 16. ibidi.com [ibidi.com]
- 17. Isolation and characterization of CD34+ hematopoietic stem cells from human peripheral blood by high-gradient magnetic cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. Visfatin Increases VEGF-Dependent Angiogenesis of Endothelial Progenitor Cells during Osteoarthritis Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Predicting Angiogenesis by Endothelial Progenitor Cells Relying on In-Vitro Function Assays and VEGFR-2 Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stemcell.com [stemcell.com]
- 23. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. In Vitro Coculture Assays of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mellorlab.wordpress.com [mellorlab.wordpress.com]
- 27. In Vitro Coculture Assays of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for CD34+ Cell-Based Therapies in Ischemic Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms, clinical applications, and experimental protocols for utilizing CD34+ cells in the treatment of ischemic diseases. The information is intended to guide researchers and professionals in the development and application of these novel cell-based therapies.
Introduction to CD34+ Cell Therapy for Ischemia
CD34+ cells are a population of hematopoietic stem and progenitor cells that have demonstrated significant therapeutic potential for treating ischemic conditions such as coronary artery disease, critical limb ischemia, and ischemic stroke.[1][2] Their primary mechanism of action involves promoting angiogenesis, the formation of new blood vessels, to restore blood flow to oxygen-deprived tissues.[3] This therapeutic effect is mediated through both direct and indirect mechanisms. CD34+ cells can differentiate into endothelial cells, directly incorporating into new blood vessels.[1] Additionally, they exert potent paracrine effects by secreting pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and exosomes containing microRNAs like miR-126-3p, which stimulate resident endothelial cells.[1][4][5][6]
Mechanisms of Action
The therapeutic efficacy of CD34+ cells in ischemic diseases stems from their multifaceted roles in promoting tissue repair and regeneration. Key mechanisms include:
-
Neovascularization: In response to ischemic signals, CD34+ cells are mobilized from the bone marrow and home to the site of injury.[1] There, they contribute to the formation of new blood vessels through both vasculogenesis (de novo vessel formation) and angiogenesis (sprouting from existing vessels).
-
Paracrine Signaling: CD34+ cells release a variety of growth factors and cytokines that stimulate the proliferation and migration of endothelial cells, leading to enhanced angiogenesis.[1]
-
Exosome-Mediated RNA Transfer: CD34+ cells secrete exosomes, which are small vesicles containing proteins and genetic material, including microRNAs.[4][5][6] Notably, exosomal transfer of miR-126-3p to endothelial cells has been shown to enhance angiogenesis by suppressing the inhibitory protein SPRED1, thereby augmenting pro-angiogenic signaling pathways involving VEGF and other key factors.[4][6]
Signaling Pathways in CD34+ Cell-Mediated Angiogenesis
Several key signaling pathways are activated during CD34+ cell-mediated angiogenesis. Understanding these pathways is crucial for optimizing therapeutic strategies.
SDF-1/CXCR4 Signaling Pathway
The SDF-1/CXCR4 axis is critical for the homing of CD34+ cells to ischemic tissues. Ischemic tissues release Stromal Cell-Derived Factor-1 (SDF-1), which acts as a chemoattractant for CD34+ cells expressing the CXCR4 receptor. This interaction guides the cells to the site of injury where they can exert their therapeutic effects.
Caption: SDF-1/CXCR4 signaling pathway mediating CD34+ cell homing.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor secreted by CD34+ cells. VEGF binds to its receptor (VEGFR) on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.
Caption: VEGF signaling pathway in endothelial cells.
Exosomal miR-126-3p Signaling
CD34+ cell-derived exosomes deliver miR-126-3p to endothelial cells. Inside the endothelial cell, miR-126-3p inhibits the expression of SPRED1, a negative regulator of the Ras/MAPK signaling pathway. This disinhibition leads to enhanced downstream signaling, promoting angiogenesis.
Caption: Exosomal miR-126-3p signaling in angiogenesis.
Clinical Applications and Efficacy
CD34+ cell therapy has been investigated in numerous clinical trials for various ischemic diseases, demonstrating a consistent safety profile and promising efficacy.[2]
Quantitative Data from Clinical Trials
| Indication | Study/Trial | Key Outcomes | Results | Reference |
| Coronary Microvascular Dysfunction | Pilot Clinical Trial (NCT03508609) | Change in Coronary Flow Reserve (CFR) at 6 months | Improved from 2.08 ± 0.32 to 2.68 ± 0.79 (P<0.005) | [7][8] |
| Angina Frequency | Decreased (P<0.004) | [7] | ||
| Canadian Cardiovascular Society Class | Improved (P<0.001) | [7] | ||
| Quality of Life (Seattle Angina Questionnaire) | Improved (P≤0.03) | [7] | ||
| Refractory Angina | Pooled analysis of 3 randomized, double-blinded trials | Total Exercise Time | Statistically significant improvements | [9] |
| Angina Frequency | Statistically significant improvements | [9] | ||
| Mortality | Reduction in mortality | [9] | ||
| Critical Limb Ischemia (CLI) | Randomized, double-blind, placebo-controlled pilot study (ACT34-CLI) | Amputation Rate at 12 months (Any) | Control: 75%, Low-dose: 43%, High-dose: 22% (P=0.058) | [10] |
| Meta-analysis of 10 randomized controlled trials | Total Amputation | Lower in CD34+ MCT group (OR: 0.45, p=0.01) | [11] | |
| Complete Ulcer Healing Rate | Higher in CD34+ MCT group (OR: 2.80, p=0.008) | [11] | ||
| Acute Ischemic Stroke | Clinical Trial (ongoing) | Reduction in brain area affected by stroke | Primary outcome measured at 3 months post-treatment | [12] |
Experimental Protocols
Protocol 1: Isolation of CD34+ Cells from Peripheral Blood by Immunomagnetic Separation
This protocol describes the isolation of CD34+ cells from peripheral blood mononuclear cells (PBMCs) using a magnetic-activated cell sorting (MACS) system.
Materials:
-
Anticoagulated peripheral blood
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
CD34 MicroBead Kit, human (e.g., Miltenyi Biotec)
-
MACS separator and columns
Procedure:
-
PBMC Isolation:
-
Dilute the blood sample with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
-
Magnetic Labeling:
-
Resuspend the PBMC pellet in MACS buffer.
-
Add FcR Blocking Reagent and mix well.
-
Add CD34 MicroBeads and mix.
-
Incubate for 30 minutes at 4°C.
-
-
Magnetic Separation:
-
Place a MACS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing with MACS buffer.
-
Apply the cell suspension onto the column.
-
Collect the unlabeled cells that pass through (CD34- fraction).
-
Wash the column with MACS buffer three times.
-
Remove the column from the magnetic field and place it on a collection tube.
-
Pipette MACS buffer onto the column and firmly flush out the magnetically labeled cells (CD34+ fraction).
-
Workflow for CD34+ Cell Isolation and Administration
Caption: General workflow for autologous CD34+ cell therapy.
Protocol 2: Culture and Expansion of CD34+ Cells
This protocol provides a general guideline for the in vitro culture and expansion of isolated CD34+ cells.
Materials:
-
Purified CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Cytokine cocktail for hematopoietic stem and progenitor cell expansion (containing SCF, TPO, Flt3-L, IL-6)
-
Cell culture flasks or plates
Procedure:
-
Culture Initiation:
-
Resuspend the purified CD34+ cells in pre-warmed expansion medium supplemented with the cytokine cocktail.
-
Seed the cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in a culture flask or plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Monitor the cell culture daily for proliferation and morphology.
-
Every 2-3 days, perform a half-medium change by carefully removing half of the culture medium and replacing it with fresh, pre-warmed medium.
-
If the cell density becomes too high, split the culture into new flasks.
-
-
Harvesting:
-
After the desired expansion period (typically 7-14 days), harvest the cells by gentle pipetting.
-
Wash the cells with PBS before proceeding to downstream applications.
-
Protocol 3: Assessment of Therapeutic Efficacy in a Murine Hindlimb Ischemia Model
This protocol outlines the creation of a hindlimb ischemia model in mice and the subsequent assessment of blood perfusion recovery after CD34+ cell therapy.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture
-
CD34+ cells for injection
-
Laser Doppler Perfusion Imager (LDPI)
Procedure:
-
Hindlimb Ischemia Surgery:
-
Anesthetize the mouse.
-
Make a small incision in the skin of the upper thigh to expose the femoral artery.
-
Ligate the femoral artery and its deep branch with suture.
-
Close the skin incision with sutures or staples.
-
-
Cell Administration:
-
Immediately after surgery, inject the CD34+ cells intramuscularly into multiple sites in the ischemic limb. A control group should receive a vehicle injection (e.g., PBS).
-
-
Assessment of Blood Perfusion:
-
At various time points post-surgery (e.g., days 0, 7, 14, 21), measure blood perfusion in both the ischemic and non-ischemic limbs using an LDPI.
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Scan the plantar surface of the paws to obtain perfusion images.
-
Calculate the perfusion ratio of the ischemic to the non-ischemic limb to quantify blood flow recovery.
-
Conclusion
CD34+ cell-based therapies represent a promising regenerative approach for the treatment of a range of ischemic diseases. Their ability to promote neovascularization through multiple mechanisms offers a significant advantage over conventional treatments. The protocols and data presented in these application notes provide a foundation for further research and development in this exciting field. Continued investigation into optimizing cell delivery, enhancing cell function, and understanding the long-term effects will be crucial for the successful clinical translation of these therapies.
References
- 1. Isolation of CD34+ Cells from Mononuclear Cells (MNCs) from Human Bone Marrow, Peripheral Blood or Cord Blood | Thermo Fisher Scientific - US [thermofisher.com]
- 2. stemcell.com [stemcell.com]
- 3. An integrated hypothesis for miR-126 in vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Human Blood Progenitor and Stem Cells from Peripheral Blood by Magnetic Bead [bio-protocol.org]
- 8. Autologous CD34+ Stem Cell Therapy Increases Coronary Flow Reserve and Reduces Angina in Patients With Coronary Microvascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laser Doppler perfusion imaging of hind limbs. [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Video: Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
Application Notes: Clinical Applications of CD34+ Cell Transplantation
Introduction
CD34 is a cell surface glycoprotein (B1211001) that serves as a key marker for hematopoietic stem and progenitor cells (HSPCs).[1] These CD34+ cells are responsible for the continuous replenishment of all mature blood cell lineages.[1] The ability to isolate and transplant these cells has revolutionized the treatment of various diseases. Initially established as a cornerstone therapy for hematologic malignancies, the applications of CD34+ cell transplantation have expanded into regenerative medicine and the treatment of severe autoimmune disorders.[2][3] This document provides a detailed overview of the current clinical applications, protocols for cell processing and transplantation, and the underlying biological pathways.
Core Clinical Applications
The therapeutic utility of CD34+ cell transplantation stems from their ability to reconstitute the hematopoietic system, modulate the immune system, and promote tissue repair through angiogenesis.[2][4][5]
Hematologic Malignancies and Disorders
The most established application of CD34+ cell transplantation is in high-dose chemotherapy settings for cancers like leukemia, lymphoma, and multiple myeloma.[6][7][8]
-
Autologous Transplantation: The patient's own CD34+ cells are collected, cryopreserved, and re-infused after myeloablative chemotherapy. A key advantage of selecting CD34+ cells for autologous grafts is the ability to purge contaminating tumor cells, as most tumor types do not express the CD34 antigen, potentially reducing the risk of relapse.[6][8][9]
-
Allogeneic Transplantation: Cells are sourced from a healthy, HLA-matched donor.[10] A major challenge in allogeneic transplantation is graft-versus-host disease (GvHD), a condition where donor T-cells attack the recipient's tissues.[6] Selecting CD34+ cells allows for T-cell depletion (TCD) from the graft, significantly reducing the incidence and severity of acute and chronic GvHD.[6][9][11]
Autoimmune Diseases
For severe, treatment-refractory autoimmune diseases such as multiple sclerosis (MS), systemic sclerosis (SSc), and systemic lupus erythematosus (SLE), autologous CD34+ cell transplantation is a promising therapeutic strategy.[3][12] The fundamental goal is to "reset" the immune system.[3] The procedure involves using a high-dose immunosuppressive conditioning regimen to eliminate the patient's autoreactive immune cells, followed by the infusion of purified CD34+ cells to regenerate a new, self-tolerant immune system.[3][6]
Cardiovascular Diseases
A growing area of investigation is the use of CD34+ cells for treating ischemic cardiovascular conditions, including refractory angina, acute myocardial infarction, and heart failure.[2][4][13] CD34+ cells are known to function as endothelial progenitor cells that can contribute to tissue repair.[13] Their therapeutic effect is believed to be mediated through:
-
Neovascularization: Direct incorporation into new blood vessels (vasculogenesis).[4][5]
-
Paracrine Effects: Secretion of angiogenic growth factors that stimulate the formation of new blood vessels from existing ones (angiogenesis) and protect cardiomyocytes from apoptosis.[5][13]
Regenerative Medicine
A novel application is in the field of orthopedics. A phase III clinical trial has demonstrated that autologous CD34+ cell transplantation can significantly accelerate the healing of fracture nonunions, a condition where a broken bone fails to heal.[14] The mechanism is attributed to the cells' ability to promote both osteogenesis (new bone formation) and vasculogenesis (new blood vessel formation) at the fracture site.[14]
Caption: Overview of primary clinical application areas for CD34+ cell transplantation.
Experimental Protocols
The successful clinical application of CD34+ cells relies on a series of standardized and validated protocols for cell mobilization, collection, processing, and administration.
Protocol: CD34+ Cell Mobilization and Apheresis
Objective: To stimulate the release of CD34+ cells from the bone marrow into the peripheral blood for collection.
Methodology:
-
Mobilization Regimen: Administer Granulocyte Colony-Stimulating Factor (G-CSF) at a dose of 5-10 µg/kg/day via subcutaneous injection for several consecutive days.[15] For certain protocols, especially in autologous settings for malignancies or autoimmune diseases, a single dose of a chemotherapeutic agent like cyclophosphamide (B585) is given prior to starting G-CSF to enhance mobilization.[3][8][16]
-
Monitoring: Monitor peripheral blood CD34+ cell counts daily using flow cytometry once white blood cell counts begin to rise.
-
Apheresis: When the peripheral blood CD34+ cell count reaches a predetermined threshold (typically >20 cells/µL), initiate leukapheresis.[16] This procedure is performed using a cell separator machine (e.g., Terumo BCT Spectra Optia) to selectively collect mononuclear cells from the patient's or donor's blood while returning the remaining components.[16]
-
Target Yield: Continue daily apheresis until the target cell dose is collected, which is typically a minimum of 2.0 x 10^6 CD34+ cells per kilogram of the recipient's body weight to ensure safe and rapid engraftment.[9][15]
Protocol: CD34+ Cell Positive Selection
Objective: To enrich CD34+ cells from the apheresis product, thereby depleting other cell types like T-cells or tumor cells.
Methodology (Immunomagnetic Selection):
-
Preparation: Obtain the leukapheresis product and perform a cell count to determine the total number of mononuclear cells.
-
Labeling: Incubate the cell suspension with a CD34-specific monoclonal antibody that is conjugated to magnetic microbeads. This is often performed using a closed and sterile system like the CliniMACS® CD34 Reagent System.[16][17]
-
Magnetic Separation: Pass the labeled cell suspension through a separation column placed within a strong magnetic field. The magnetically labeled CD34+ cells are retained in the column, while the unlabeled cells pass through and are collected as the CD34-depleted fraction.
-
Elution: Remove the column from the magnetic field.
-
Collection: Wash the column with a buffer solution to release and collect the purified, enriched CD34+ cell fraction.[16]
-
Quality Control: Take samples of the final product for quality control, including CD34+ cell enumeration by flow cytometry to determine purity and recovery, as well as sterility and viability testing. Purity levels of 20-90% with a recovery of approximately 50% or higher are typically achieved.[18][19]
Protocol: Transplantation and Engraftment
Objective: To administer the CD34+ cell product to the patient and support them until hematopoietic recovery.
Methodology:
-
Conditioning Regimen: Prior to cell infusion, the patient undergoes a conditioning regimen consisting of high-dose chemotherapy with or without total body irradiation.[10][20] The specific regimen is chosen based on the underlying disease and transplant type (autologous vs. allogeneic).[10]
-
Cell Infusion: The cryopreserved or fresh CD34+ cell product is thawed (if applicable) and infused intravenously into the patient, similar to a standard blood transfusion.[20]
-
Supportive Care: The post-infusion period is characterized by severe myelosuppression. The patient requires intensive supportive care, including blood and platelet transfusions and prophylactic antibiotics, until the transplanted stem cells engraft.
-
Monitoring Engraftment: Monitor peripheral blood counts daily. Neutrophil engraftment is typically defined as the first of three consecutive days that the absolute neutrophil count (ANC) is ≥0.5 x 10^9/L. Platelet engraftment is defined as a platelet count of ≥20 x 10^9/L without transfusion support.[8]
Caption: Standard experimental workflow for CD34+ cell transplantation.
Quantitative Data Summary
The efficacy and safety of CD34+ cell transplantation are supported by quantitative data from numerous clinical trials.
| Parameter | Application Area | Typical Value / Outcome | Source |
| Cell Dose | Hematologic Malignancies | ≥ 2.0 x 10⁶ CD34+ cells/kg | [9] |
| Hematologic Malignancies (Sibling Donor) | Optimal OS with 6-7 x 10⁶ CD34+ cells/kg | [7] | |
| Fracture Nonunion | 5 x 10⁵ CD34+ cells/kg | [14] | |
| Engraftment Time | Autologous Transplant (Malignancy) | WBC recovery: ~12 days; Platelet recovery: ~14 days | [8] |
| Cell Selection | Allogeneic Transplant | T-cell reduction: 3-5 log | [9] |
| Autologous Transplant | Tumor cell reduction: 2-5 log | [9] | |
| Autoimmune Diseases | CD34+ recovery post-selection: ~68.8% | [16] | |
| Clinical Outcomes | Refractory Angina | Significant reduction in weekly angina episodes vs. placebo | [4] |
| Ischemic Cardiomyopathy | LVEF improvement: 27.1% to 34.9% (p=0.001) | [21] | |
| 6-min walk distance: 411m to 496m (p=0.001) | [21] | ||
| Allogeneic Transplant (TCD vs. Unmanipulated) | Grade III-IV aGvHD: 0% vs. 27% (p<0.01) | [22] | |
| Chronic GvHD: 35% vs. 65% | [22] | ||
| Relapse Rate: 44% vs. 16% (p<0.05) | [22] | ||
| Fracture Nonunion | Time to healing: 2.8 times shorter than control | [14] |
Key Signaling Pathways
The mobilization, homing, and engraftment of CD34+ cells are tightly regulated by complex signaling pathways.
Mobilization and Homing: The SDF-1/CXCR4 Axis
The interaction between stromal cell-derived factor-1 (SDF-1, also known as CXCL12) and its receptor CXCR4 is the primary axis controlling the retention of CD34+ cells within the bone marrow niche.[23]
-
Retention: In the steady state, high concentrations of SDF-1 produced by stromal cells and osteoblasts in the bone marrow bind to CXCR4 on CD34+ cells, anchoring them to the niche.[24]
-
Mobilization: Administration of G-CSF disrupts this axis. It leads to the downregulation of SDF-1 expression in the bone marrow and activation of proteases that cleave both SDF-1 and CXCR4, weakening the retention signal. This allows CD34+ cells to egress from the bone marrow into the peripheral circulation.
-
Homing: Following intravenous infusion, transplanted CD34+ cells must return to the bone marrow niche, a process called homing. This is also guided by the SDF-1/CXCR4 gradient, as the cells migrate toward the high concentrations of SDF-1 within the marrow.[25] This process also involves crucial adhesion molecules like selectins (for initial rolling on endothelium) and integrins (for firm adhesion and transmigration).[25]
Caption: The SDF-1/CXCR4 signaling axis in CD34+ cell retention, mobilization, and homing.
References
- 1. CD34+ positive haemopoietic cells: biology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promise of autologous CD34+ stem/progenitor cell therapy for treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of stem cell transplantation to autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CD34-Positive Stem Cells in the Treatment of Heart and Vascular Disease in Human Beings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical applications of CD34+ cell-selected peripheral blood stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CD34+ Cell Dose Matters in Hematopoietic Stem Cell Transplantation with Peripheral Blood Stem Cells from Sibling Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD34+ stem cell transplantation in malignancies: report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical applications of CD34(+) peripheral blood progenitor cells (PBPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematopoietic Stem Cell Transplantation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Allogeneic Stem Cell Transplantation with CD34+ Cell Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HEMATOPOIETIC CELL TRANSPLANTATION FOR AUTOIMMUNE DISEASE: UPDATES FROM EUROPE AND THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transplantation of CD34+ cells for myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase III clinical trial of autologous CD34 + cell transplantation to accelerate fracture nonunion repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enumeration of CD34+ hematopoietic progenitor cells for clinical transplantation: comparison of three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experience of Peripheral Blood CD34+ Stem Cells Collection in Autoimmune Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. CD34+ selected cells in clinical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CD34+ selected cells in clinical transplantation | Semantic Scholar [semanticscholar.org]
- 20. How to Perform Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Long-term results after transplantation of CD34+ selected (CellPro) versus unselected peripheral blood progenitor cells (PBPC) from related allogeneic donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Signaling Pathways Regulating Hematopoietic Stem Cell and Progenitor Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Hematopoietic stem cell homing: The long, winding and adhesive road to the bone marow | Inmunología [elsevier.es]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low CD34+ Cell Yield After Magnetic-Activated Cell Sorting (MACS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of CD34+ cells following magnetic-activated cell sorting (MACS).
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for CD34+ cell isolation using MACS?
A1: The recovery of CD34+ cells can vary depending on the starting material and the specific protocol used. However, reported recoveries generally range from 50% to over 100% (in some cases due to variations in cell counting methods between pre- and post-selection samples).[1][2][3][4] For instance, one study reported an average recovery of 66.1% ± 20.3%.[1] Another study using an optimized protocol reported a median recovery of 71%.[3] Automated systems have shown average recovery rates of around 74% ± 13%.[5]
Q2: What is the principle of MACS for CD34+ cell isolation?
A2: Magnetic-activated cell sorting (MACS) is a method for isolating specific cell populations. In the context of CD34+ cell isolation, the process involves magnetically labeling the target CD34+ cells with microbeads conjugated to anti-CD34 antibodies. The cell suspension is then passed through a separation column placed in a strong magnetic field. The magnetically labeled CD34+ cells are retained in the column, while unlabeled cells pass through. The retained CD34+ cells can then be eluted after removing the column from the magnetic field.[6][7]
Q3: What are the critical reagents and buffers required for successful CD34+ cell isolation?
A3: Key reagents include CD34 MicroBeads, a blocking reagent to prevent non-specific binding, and an appropriate buffer.[6][8] The buffer typically consists of phosphate-buffered saline (PBS) supplemented with a protein source like bovine serum albumin (BSA) or fetal bovine serum (FBS) and a chelating agent such as EDTA to prevent cell clumping.[9][10] It is crucial to use buffers without Ca2+ or Mg2+, as these ions can promote cell aggregation.[6][9]
Q4: Can I use cryopreserved samples for CD34+ cell isolation?
A4: Yes, it is possible to isolate CD34+ cells from cryopreserved peripheral blood stem cell collections, bone marrow, or cord blood.[3][11][12][13] However, cryopreservation can lead to cell clumping and reduced viability, which may affect the final yield and purity.[12][14] It is often recommended to include a DNase treatment step during thawing to reduce viscosity caused by DNA released from dead cells.[14]
Q5: How can I assess the purity and viability of my isolated CD34+ cells?
A5: The purity and viability of the isolated CD34+ cell fraction should be assessed using flow cytometry.[15][16] Purity is determined by staining the cells with a fluorescently labeled anti-CD34 antibody and analyzing the percentage of positive cells. Viability can be assessed using a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.[15]
Troubleshooting Guide
Low yield of CD34+ cells can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.
Summary of Common Problems, Causes, and Solutions
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Cell Recovery | Starting Material Quality: Low frequency of CD34+ cells in the starting sample.[17] | - Ensure proper mobilization protocol for peripheral blood. - Use fresh or properly cryopreserved samples.[11][12] | Increased number of target cells available for isolation. |
| Cell Viability: Low viability of starting cell suspension.[14] | - Handle cells gently during preparation. - Keep cells cold throughout the procedure.[18] - Include a DNase treatment for thawed cryopreserved samples to reduce clumping.[14] | Minimized cell death and aggregation, leading to better antibody binding and column passage. | |
| Reagent Issues: Insufficient antibody or microbead concentration.[8][19] | - Use the recommended antibody and microbead concentrations based on the total number of cells.[8][19] - Ensure proper storage and handling of reagents. | Optimal labeling of all target cells. | |
| Incubation Conditions: Suboptimal incubation time or temperature.[6][20] | - Follow the recommended incubation times and temperatures (typically 2-8°C).[6] - Longer incubation times at higher temperatures can lead to non-specific binding.[6] | Efficient and specific binding of microbeads to CD34+ cells. | |
| Column Overload: Too many cells loaded onto the column.[18] | - Adhere to the specified cell number limits for the chosen column type (e.g., MS, LS).[6] - If the cell number is high, split the sample and use multiple columns.[4][18] | Prevents clogging and ensures efficient capture of labeled cells. | |
| Washing Steps: Inefficient washing of the column. | - Perform all recommended washing steps to remove unlabeled cells.[6] - Ensure the column reservoir is empty before adding the next wash buffer.[18] | Removal of non-target cells, improving purity and preventing interference with elution. | |
| Elution Issues: Incomplete elution of bound cells. | - Apply the elution buffer and plunger with firm, steady pressure as per the protocol.[15] - A second elution step can sometimes improve recovery.[18] | Complete release of magnetically retained cells from the column. | |
| Low Cell Purity | Cell Aggregation: Clumping of cells can trap non-target cells.[4][18] | - Ensure a single-cell suspension before labeling by filtering the cells.[9] - Use EDTA in the buffer and keep the cells cold.[9][18] - Treat with DNase if clumping is significant.[14] | Reduced non-specific trapping of cells, leading to a purer final product. |
| Non-Specific Binding: Antibodies or microbeads binding to non-target cells.[18] | - Use an FcR blocking reagent before adding the CD34 antibody.[6][16] - Adhere to recommended incubation times and temperatures.[6] | Minimized background binding and improved specificity. | |
| Insufficient Washing: Carryover of unlabeled cells.[11] | - Increase the number of washing steps.[11] - Ensure complete drainage of the column between washes.[18] | Effective removal of unbound cells. | |
| Column Choice: Using a column with a lower capacity than required. | - Select the appropriate column size based on the expected number of CD34+ cells and total cells.[6] | Efficient retention of the target cell population. | |
| Second Column Separation: A single column separation may not be sufficient for high purity.[6][11][21] | - For higher purity, perform a second magnetic separation on the enriched fraction using a new column.[6][11][21] | Significant improvement in the purity of the final CD34+ cell population. |
Experimental Protocols
Protocol: Isolation of CD34+ Cells from Peripheral Blood Mononuclear Cells (PBMCs) using MACS
This protocol provides a general methodology for the positive selection of CD34+ cells. Always refer to the specific manufacturer's instructions for your reagents and columns.
Materials:
-
PBMC sample
-
MACS Buffer: PBS pH 7.2, 0.5% BSA, and 2 mM EDTA. Keep cold (2-8°C).[9]
-
FcR Blocking Reagent[6]
-
CD34 MicroBeads[6]
-
MACS Separation Column (e.g., LS Column)[15]
-
MACS Separator[15]
-
Collection tubes
-
Pre-Separation Filter (30 µm)[9]
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension of PBMCs. Determine the total cell number.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.[15]
-
Aspirate the supernatant completely.
-
Resuspend the cell pellet in cold MACS Buffer. The recommended concentration is typically 10^7 cells per 100 µL.[15]
-
-
Magnetic Labeling:
-
Add FcR Blocking Reagent to the cell suspension according to the manufacturer's instructions (e.g., 100 µL per 10^8 total cells).[6][16]
-
Mix well and incubate for 10-15 minutes at 2-8°C.
-
Add CD34 MicroBeads to the cell suspension (e.g., 100 µL per 10^8 total cells).[6][16]
-
Mix well and incubate for an additional 15-30 minutes at 2-8°C.[15][16]
-
-
Washing:
-
Magnetic Separation:
-
Place a MACS Column in the magnetic field of a MACS Separator.
-
Prepare the column by rinsing it with MACS Buffer.
-
Place a Pre-Separation Filter on top of the column to ensure a single-cell suspension passes through.[9]
-
Apply the cell suspension onto the prepared column.
-
Collect the flow-through containing the unlabeled cells. This is the CD34-negative fraction.
-
Wash the column three times with MACS Buffer. Collect the wash and combine it with the flow-through.[15]
-
-
Elution of CD34+ Cells:
-
Remove the column from the magnetic separator and place it on a new collection tube.
-
Pipette the appropriate amount of MACS Buffer onto the column.
-
Immediately and firmly push the plunger into the column to elute the magnetically labeled CD34+ cells.[15]
-
-
Post-Separation Analysis:
-
Take an aliquot of the enriched cell fraction for cell counting and analysis of purity and viability by flow cytometry.
-
Visualizations
Troubleshooting Workflow for Low CD34+ Cell Yield
Caption: Troubleshooting workflow for low CD34+ cell yield.
MACS Experimental Workflow for CD34+ Cell Isolation
Caption: MACS experimental workflow for CD34+ cell isolation.
References
- 1. Characteristics of CliniMACS® System CD34-Enriched T Cell-Depleted Grafts in a Multi-Center Trial for Acute Myeloid Leukemia-Blood and Marrow Transplant Clinical Trials Network (BMT CTN) Protocol 0303 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of CD34+ cell selection using immunomagnetic beads: implications for use in cryopreserved peripheral blood stem cell collections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How do I perform hematopoietic progenitor cell selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Separation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Isolation of CD34+ Cells from Mononuclear Cells (MNCs) from Human Bone Marrow, Peripheral Blood or Cord Blood | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Optimization of immunomagnetic separation for cord blood-derived hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. omicsonline.org [omicsonline.org]
- 16. Isolation Methods for Human CD34 subsets Using Fluorescent and Magnetic Activated Cell Sorting: an In Vivo Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors affecting the efficiency of collection of CD34-positive peripheral blood cells by a blood cell separator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Troubleshooting Guide: MagCellect Cell Isolation Kits: R&D Systems [rndsystems.com]
- 20. Effects of incubation temperature and time after thawing on viability assessment of peripheral hematopoietic progenitor cells cryopreserved for transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cytokine Cocktails for CD34+ Cell Expansion
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the ex vivo expansion of CD34+ hematopoietic stem and progenitor cells (HSPCs).
Troubleshooting Guide
This section addresses common issues encountered during CD34+ cell expansion experiments.
Question: Why is the total nucleated cell (TNC) fold expansion lower than expected?
Answer: Low TNC expansion can be attributed to several factors, ranging from suboptimal cytokine concentrations to inadequate culture conditions.
-
Suboptimal Cytokine Cocktail: The composition and concentration of cytokines are critical. A common basal cocktail includes Stem Cell Factor (SCF), FMS-like tyrosine kinase 3 ligand (Flt-3L), and Thrombopoietin (TPO).[1][2] The optimal concentrations of these cytokines can vary depending on the specific culture system. For instance, in a liquid suspension culture, optimized concentrations might be around 64 ng/mL for SCF, 61 ng/mL for Flt-3L, and 80 ng/mL for TPO.[1] In a co-culture system with mesenchymal stromal cells (MSCs), these could be higher, for example, 90 ng/mL SCF, 82 ng/mL Flt-3L, and 77 ng/mL TPO.[1] The addition of other cytokines like Interleukin-3 (IL-3) and Interleukin-6 (IL-6) can also enhance proliferation, but may also promote differentiation.[3][4] It is crucial to empirically determine the optimal cocktail for your specific experimental setup.
-
Inadequate Culture Conditions:
-
Cell Seeding Density: A suboptimal initial cell density can hinder expansion. Recommended seeding densities typically range from 20,000 to 200,000 cells per mL.[5]
-
Media and Supplements: The choice of basal media is important. Serum-free media such as StemSpan™ SFEM or X-VIVO™ 20 are commonly used to provide a more defined culture environment.[5][6][7]
-
Static vs. Dynamic Culture: Static cultures can sometimes limit cell growth due to the accumulation of metabolic byproducts and nutrient depletion. Intermittent shaking or stirred cultures can improve cell expansion by enhancing nutrient and gas exchange.[3]
-
Media Change Strategy: As cell density increases, a static half-media change may not be sufficient. A more dynamic approach where the total volume of the medium is gradually increased can significantly enhance cell expansion.[3]
-
Question: Why is the percentage of CD34+ cells decreasing significantly after culture?
Answer: A decrease in the CD34+ cell percentage indicates differentiation of the progenitor cells. This is a common challenge as proliferation and differentiation are closely linked processes in HSPC culture.[5]
-
Cytokine Influence on Differentiation: While cytokines like SCF, Flt-3L, and TPO are used to promote the expansion of primitive progenitors, other cytokines can drive differentiation towards specific lineages.[5] For example:
-
Myeloid Lineage: Granulocyte-colony stimulating factor (G-CSF) and Granulocyte-macrophage colony-stimulating factor (GM-CSF) can promote the generation of myeloid progenitors.[4][5]
-
Erythroid Lineage: Erythropoietin (EPO) is crucial for the selective stimulation of erythropoiesis.[4]
-
T-cell Lineage: Interleukin-2 (IL-2) and Interleukin-7 (IL-7) can influence the differentiation of CD34+ cells towards T-cells.[8]
-
-
Maintaining "Stemness": To maintain a higher percentage of undifferentiated CD34+ cells, it is recommended to use a minimal cytokine cocktail focused on self-renewal, such as SCF, TPO, and Flt-3L, and to culture for shorter durations.[5] The addition of small molecules that inhibit differentiation pathways is another strategy being explored.
Question: How can I improve the viability of my CD34+ cells during culture?
Answer: Poor cell viability can result from several factors, including the quality of the starting cell population and the culture environment.
-
Initial Cell Quality: The viability of the CD34+ cells post-thawing or isolation is critical. Ensure proper cryopreservation and thawing procedures are followed. The source of the cells (umbilical cord blood, bone marrow, or mobilized peripheral blood) can also influence their robustness in culture.[9]
-
Culture Medium and Supplements: Using a high-quality, serum-free medium specifically designed for hematopoietic cell culture is essential.[7] Without appropriate cytokine supplementation, CD34+ cells will not proliferate and will only survive for about 48-72 hours in culture.[5]
-
Prevention of Clumping: Cell clumping can lead to cell death in the center of the aggregates. Gentle pipetting to ensure a single-cell suspension at the start of the culture and during media changes can help.
Frequently Asked Questions (FAQs)
What is a typical starting cytokine cocktail for CD34+ cell expansion?
A widely used and effective starting cocktail consists of Stem Cell Factor (SCF), FMS-like tyrosine kinase 3 ligand (Flt-3L), and Thrombopoietin (TPO).[1][2] Recommended starting concentrations often fall in the range of 50-100 ng/mL for each cytokine.[1][3][5] However, it is highly recommended to perform a dose-response experiment to optimize the concentrations for your specific cell source and culture system.
How do I assess the success of my CD34+ cell expansion experiment?
Several parameters should be evaluated:
-
Total Nucleated Cell (TNC) Fold Expansion: Calculated by dividing the total number of viable cells at the end of the culture by the initial number of cells seeded.
-
CD34+ Cell Fold Expansion: This measures the expansion of the target progenitor cell population. It is calculated by multiplying the TNC fold expansion by the percentage of CD34+ cells at the end of the culture and dividing by the initial percentage of CD34+ cells.
-
Purity: The percentage of CD34+ cells in the final cell population, typically determined by flow cytometry.
-
Clonogenic Potential: The colony-forming unit (CFU) assay is a functional assay that assesses the ability of expanded cells to differentiate into various hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).[10]
What is the difference between expanding CD34+ cells in a liquid suspension culture versus a co-culture with stromal cells?
-
Liquid Suspension Culture: This is a feeder-free system where CD34+ cells are grown in a liquid medium supplemented with cytokines. It is a simpler and more defined system.
-
Co-culture with Stromal Cells: In this system, CD34+ cells are cultured with a feeder layer of cells, such as bone marrow-derived mesenchymal stromal cells (MSCs). MSCs can provide a supportive microenvironment that mimics the in vivo bone marrow niche, secreting additional growth factors and providing cell-to-cell contact that can enhance the expansion and maintenance of primitive hematopoietic stem cells.[1][11] Studies have shown that co-culture systems can outperform feeder-free systems in increasing the number of hematopoietic cells while maintaining the expression of primitive markers like CD34 and CD90.[1]
For how long should I culture my CD34+ cells?
The optimal culture duration depends on the experimental goals.
-
Short-term culture (7-10 days): This is often sufficient to achieve significant cell expansion for many research applications.[1][4]
-
Longer-term culture (>10 days): While longer culture times can lead to higher total cell yields, they are often associated with increased differentiation and a loss of "stemness" or the primitive nature of the CD34+ cells.[4][9] If maintaining a high percentage of primitive progenitors is critical, shorter culture durations are preferable.
Data Presentation
Table 1: Comparison of Optimized Cytokine Cocktails for CD34+ Cell Expansion
| Culture System | Cytokine Cocktail (ng/mL) | TNC Fold Increase | CD34+ Fold Increase | Reference |
| Liquid Suspension | SCF: 64, Flt-3L: 61, TPO: 80 | ~15 | ~10 | [1] |
| Co-culture with BM-MSC | SCF: 90, Flt-3L: 82, TPO: 77 | ~25 | ~15 | [1] |
| Co-culture with BM-MSC | SCF: 60, Flt-3L: 55, TPO: 50 | 33 | 17 | [11] |
| Liquid Suspension | SCF: 100, Flt-3L: 100, TPO: 100, IL-3: 20, IL-6: 20 | 46 (at day 5) | Not specified | [3] |
Experimental Protocols
Protocol 1: Basic CD34+ Cell Expansion in Liquid Suspension Culture
-
Cell Thawing and Preparation:
-
Rapidly thaw cryopreserved CD34+ cells in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed culture medium.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5-10 minutes to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Culture Setup:
-
Prepare the culture medium (e.g., StemSpan™ SFEM or X-VIVO™ 20) supplemented with the desired cytokine cocktail (e.g., SCF, Flt-3L, TPO at 50-100 ng/mL each).
-
Seed the CD34+ cells at a density of 2 x 10^4 to 2 x 10^5 cells/mL in a suitable culture vessel (e.g., 24-well plate, T-flask).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Culture Maintenance:
-
Monitor the cultures every 2-3 days for cell proliferation and morphology.
-
If culturing for more than 4-5 days, perform a half-media change by carefully removing half of the culture supernatant and replacing it with an equal volume of fresh, pre-warmed medium containing cytokines.
-
-
Cell Harvesting and Analysis:
-
After the desired culture period (e.g., 7 days), harvest the cells by gentle pipetting.
-
Perform a viable cell count to determine the TNC fold expansion.
-
Analyze the cell population for CD34 expression using flow cytometry to determine the percentage of CD34+ cells and calculate the CD34+ cell fold expansion.
-
(Optional) Perform a colony-forming unit (CFU) assay to assess the functional capacity of the expanded cells.
-
Visualizations
Caption: Key signaling pathways activated by a common cytokine cocktail (SCF, Flt-3L, TPO) in CD34+ cells.
Caption: A typical experimental workflow for the ex vivo expansion and analysis of CD34+ cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Tailored Cytokine Optimization for ex vivo Culture Platforms Targeting the Expansion of Human Hematopoietic Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of ex vivo hematopoietic stem cell expansion in intermittent dynamic cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro proliferation, expansion, and differentiation of a CD34+ cell-enriched hematopoietic cell population from human umbilical cord blood in response to recombinant cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. A Novel High-Throughput Screening Platform Reveals an Optimized Cytokine Formulation for Human Hematopoietic Progenitor Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IL2rg Cytokines Enhance Umbilical Cord Blood CD34+ Cells Differentiation to T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Evaluation of Expansion and Maintenance of Umbilical Cord Blood CD34+ Cells in The Co-Culture with Umbilical Cord Blood-Derived Mesenchymal Stem Cells in The Presence of Microcarrier Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic delineation of optimal cytokine concentrations to expand hematopoietic stem/progenitor cells in co-culture with mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maintaining Undifferentiated CD34+ Cells in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the differentiation of CD34+ hematopoietic stem and progenitor cells (HSPCs) in vitro. Here you will find answers to frequently asked questions, troubleshooting strategies for common issues, detailed experimental protocols, and insights into the key signaling pathways governing CD34+ cell fate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal basal medium for culturing undifferentiated CD34+ cells?
A1: Serum-free media are highly recommended to establish defined culture conditions and avoid the variability and differentiating factors present in serum.[1][2] Commercially available media such as StemSpan™ SFEM II and StemPro™-34 SFM are specifically designed for the culture of human hematopoietic cells.[3][4] These media are typically used in combination with cytokine and small molecule supplements to support the expansion of undifferentiated CD34+ cells.[3]
Q2: Which cytokines should I use to prevent differentiation while expanding my CD34+ cell population?
A2: A combination of early-acting cytokines is crucial for promoting the survival and proliferation of primitive CD34+ cells. A commonly used cocktail includes Stem Cell Factor (SCF), Flt3-Ligand (Flt3-L), and Thrombopoietin (TPO).[5][6] Some protocols may also include Interleukin-3 (IL-3) and Interleukin-6 (IL-6); however, these may also promote differentiation, so their inclusion depends on the experimental goals.[5][6] For maximizing the number of primitive cells, a combination of SCF, TPO, and Flt3-L is often preferred.[5]
Q3: Can small molecules help in maintaining the undifferentiated state of CD34+ cells?
A3: Yes, several small molecules have been identified that can significantly inhibit the differentiation of CD34+ cells and promote their expansion. Notable examples include UM729, UM171, and StemRegenin 1 (SR1).[3][6][7] These are often used in conjunction with a cytokine cocktail to enhance the maintenance of the primitive CD34+CD38- cell population.[7] For instance, the addition of UM729 or UM171 to cultures can enhance the expansion of primitive CD34+CD45RA-CD90+ cells.[3]
Q4: What is the recommended seeding density for CD34+ cell cultures?
A4: The optimal seeding density can vary depending on the culture vessel and the specific protocol. However, a general guideline for static cultures is to seed cells at a density of 20,000 to 200,000 cells per mL.[5] It is important to follow the recommendations for your specific culture system, as suboptimal cell concentrations can affect cell growth and differentiation.
Q5: How long can I culture CD34+ cells without significant differentiation?
A5: While expansion is possible, it's a balance between cell number and the preservation of the primitive phenotype. Generally, shorter culture periods of around 7 days are optimal for obtaining a good yield of cells while maintaining high CD34 expression.[3] Culturing beyond 7 days can lead to a reduction in CD34 expression and progenitor function due to increased cell differentiation.[3] If longer culture times are necessary, feeding the cultures or replating the cells in fresh medium is recommended.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of CD34 expression | - Culture duration is too long.- Inappropriate cytokine cocktail.- Presence of differentiating factors in serum (if used).- Suboptimal cell density. | - Limit culture duration to 7 days for optimal CD34 expression.[3]- Use a cytokine cocktail focused on early-acting cytokines like SCF, TPO, and Flt3-L.[5][6]- Switch to a serum-free medium.[1][2]- Optimize seeding density according to the recommended range (e.g., 20,000-200,000 cells/mL).[5] |
| Poor cell viability | - Poor quality of starting cell population (fresh vs. cryopreserved).- Absence of essential cytokines.- Incorrect media formulation. | - Ensure high viability of the initial CD34+ cell population, whether fresh or cryopreserved.[3]- Supplement the culture medium with an appropriate cytokine cocktail; without cytokines, cells will not survive for long.[5]- Use a commercially optimized serum-free medium for hematopoietic cells.[4] |
| Low cell expansion rate | - Suboptimal cytokine concentrations.- Low seeding density.- Infrequent media changes in longer-term cultures. | - Use a validated cytokine expansion supplement at the recommended concentration.[8]- Ensure the seeding density is within the optimal range.- For cultures longer than 7 days, perform a half-medium change or replate cells in fresh medium.[3] |
| High variability between experiments | - Use of serum, which has batch-to-batch variability.- Inconsistent cell source and quality. | - Utilize a serum-free, defined culture system.[1][9]- Standardize the source and isolation procedure for CD34+ cells. Donor-to-donor variability is a known factor.[8] |
Key Experimental Protocols
Protocol 1: Feeder-Free Expansion of Undifferentiated CD34+ Cells
This protocol is designed for the robust expansion of CD34+ cells while maintaining a high proportion of undifferentiated cells.
Materials:
-
Cryopreserved or freshly isolated human CD34+ cells
-
StemSpan™ SFEM II medium
-
StemSpan™ CD34+ Expansion Supplement (10X)
-
UM729 (1 mM stock solution in DMSO)
-
Tissue culture plates
Procedure:
-
Prepare Complete Medium: Aseptically mix 90 mL of StemSpan™ SFEM II medium with 10 mL of StemSpan™ CD34+ Expansion Supplement.
-
Add Small Molecule: Add UM729 to the complete medium to a final concentration of 1 µM.
-
Cell Seeding: Thaw cryopreserved CD34+ cells or use freshly isolated cells. Plate the cells at a density of 1 x 10^4 cells/mL in the prepared medium.
-
Incubation: Incubate the culture plate at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After 7 days of culture, harvest the cells for analysis or downstream applications. For longer cultures, a half-medium change on day 4 is recommended.[3]
Quantitative Data Summary
| Culture Condition | Fold Expansion of CD34+ cells (Day 7) | Purity of CD34+ cells (Day 7) | Reference |
| StemSpan™ SFEM II + CD34+ Expansion Supplement | >10-fold | High | [3] |
| StemSpan™ SFEM II + CD34+ Expansion Supplement + UM171 | ~10-fold higher than without small molecule | High | [3][9] |
| "SVC cocktail" (SCF, Flt-3 ligand, TPO, IL-6 + SR1, VPA, CAY10433) | 27.9 ± 4.3 for CD34+/CD38- cells | 76.2% ± 7.5% | [7] |
| Cytokines alone (SCF, Flt-3 ligand, TPO, IL-6) | 15.5 ± 2.2 for CD34+/CD38- cells | 27.4% ± 6.3% | [7] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in CD34+ Cell Self-Renewal
The maintenance of the undifferentiated state in CD34+ cells is regulated by a complex network of signaling pathways. The Wnt/β-catenin and Notch pathways are known to be crucial for hematopoietic stem cell self-renewal.[10][11][12] Additionally, STAT5 signaling has been implicated in promoting self-renewal.[10][11]
Caption: Key signaling pathways promoting CD34+ cell self-renewal.
Experimental Workflow for Preventing CD34+ Differentiation
The following diagram illustrates a typical workflow for isolating and culturing CD34+ cells with the goal of minimizing differentiation.
Caption: Workflow for isolation and culture of undifferentiated CD34+ cells.
References
- 1. Serum-free ex vivo expansion of CD34(+) hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal serum-free culture of purified human CD34+ cells: amplification of progenitors from G-CSF and GM-CSF-mobilized peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. stemcell.com [stemcell.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ashpublications.org [ashpublications.org]
Technical Support Center: CD34 Flow Cytometry Analysis
Welcome to the Technical Support Center for CD34 Flow Cytometry Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected percentages of CD34+ cells in different sample types?
A1: The percentage of CD34+ cells can vary significantly depending on the source of the sample. Below is a table summarizing typical ranges.[1][2][3]
| Sample Type | Typical CD34+ Cell Percentage of Total Nucleated Cells |
| Normal Bone Marrow | 1.0% - 3.0% |
| Normal Peripheral Blood | 0.01% - 0.1% |
| Mobilized Peripheral Blood | Can increase significantly, often in the range of 0.2% - 8.0% |
| Apheresis Products | Variable, dependent on mobilization success |
| Cord Blood | Variable |
Q2: What is the acceptable level of variability in CD34+ cell enumeration?
A2: Inter-laboratory and intra-laboratory variability are important considerations for ensuring the reliability of CD34+ cell counts. The coefficient of variation (CV) is a common measure of this variability. A desirable target for assay imprecision is a CV of less than 10%; however, for less abundant populations (e.g., frequencies around 0.1%), a CV of less than 20% may be acceptable.[4][5][6] Studies have shown that standardization of protocols and training can significantly reduce inter-laboratory CVs, with some studies reporting a drop from over 50% to around 10-30%.[4][6]
| Performance Metric | Target Coefficient of Variation (CV) |
| Intra-laboratory Reproducibility | ≤ 5% - 10% |
| Inter-laboratory Reproducibility | < 20% (striving for < 10%) |
Troubleshooting Guides
This section provides solutions to common problems encountered during CD34 flow cytometry analysis.
Issue 1: Weak or No CD34+ Signal
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Antibody Issues | - Improper Storage: Ensure antibodies are stored at the recommended temperature (typically 2-8°C) and protected from light. Avoid repeated freeze-thaw cycles. - Incorrect Antibody Concentration: Titrate the anti-CD34 antibody to determine the optimal concentration for your specific cell type and instrument. Using too little antibody can result in a weak signal. |
| Sample Preparation | - Low Target Expression: Confirm that the cell type you are analyzing is expected to express CD34. For samples with very low CD34+ cell counts, consider enrichment strategies or increasing the number of events acquired. - Enzymatic Degradation: If using enzymes for tissue dissociation, they may cleave the CD34 epitope. Consider using alternative, gentler dissociation methods. |
| Instrument Settings | - Incorrect PMT Voltages: Ensure that the photomultiplier tube (PMT) voltages are set appropriately to distinguish the positive signal from the negative population.[7] - Improper Compensation: Incorrect compensation settings can lead to spillover from other fluorochromes, obscuring a weak CD34 signal. Use single-stain controls to set compensation accurately. |
Issue 2: High Background or Non-Specific Staining
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Antibody Issues | - Excess Antibody: Use the optimal titrated concentration of the antibody. Too much antibody can lead to non-specific binding. - Isotype Control Mismatch: Ensure the isotype control has the same concentration, fluorochrome, and is from the same manufacturer as the primary antibody. |
| Sample Quality | - Dead Cells: Dead cells can non-specifically bind antibodies. Use a viability dye (e.g., 7-AAD or Propidium Iodide) to exclude dead cells from the analysis.[8] - Fc Receptor Binding: Block Fc receptors on cells like monocytes and B cells by pre-incubating with an Fc blocking reagent or normal serum from the same species as the secondary antibody, if used. |
| Staining Protocol | - Inadequate Washing: Increase the number and volume of wash steps to remove unbound antibody. - Presence of Platelets and Debris: Gate out platelets and debris based on their forward and side scatter properties. The initial gating step in the ISHAGE protocol on CD45+ events helps to eliminate these.[9] |
Issue 3: Poor Resolution of Cell Populations (High CVs)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Instrument and Fluidics | - Clogged Flow Cell: If the event rate is low or erratic, the flow cell may be clogged. Run a cleaning cycle on the instrument. - High Flow Rate: Running samples at a high flow rate can increase the CV. Use a lower flow rate for better resolution, especially for rare event analysis. |
| Sample Preparation | - Cell Clumps/Aggregates: Cell aggregates can lead to doublets being analyzed as single events, affecting scatter and fluorescence measurements. Filter samples through a 30-40 µm nylon mesh immediately before analysis. Using Ca++/Mg++-free buffers and adding EDTA can also help reduce aggregation.[10] |
| Gating Strategy | - Inconsistent Gating: Apply a standardized gating strategy, such as the ISHAGE protocol, consistently across all samples. Subjective gating can be a major source of variability. |
Experimental Protocols
Protocol 1: ISHAGE (International Society of Hematotherapy and Graft Engineering) Gating Strategy for CD34+ Cell Enumeration
This protocol is a widely accepted standard for the accurate and reproducible enumeration of CD34+ hematopoietic progenitor cells.[11]
Reagents and Materials:
-
Anti-human CD45-FITC
-
Anti-human CD34-PE
-
Isotype control (e.g., IgG1-PE)
-
Viability dye (e.g., 7-AAD)
-
Lysing solution (e.g., ammonium (B1175870) chloride-based)
-
Counting beads (for single-platform analysis)
-
Whole blood, bone marrow, or apheresis product collected in an appropriate anticoagulant
Staining Procedure:
-
If necessary, dilute the sample to a white blood cell (WBC) concentration of no greater than 30 x 10^9 WBC/L.
-
Add the appropriate volumes of anti-CD45 FITC, anti-CD34 PE, and 7-AAD to a labeled tube.
-
Add 100 µL of the well-mixed sample to the antibody cocktail.
-
Vortex gently and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Add 2 mL of lysing solution and incubate for 10 minutes at room temperature in the dark to lyse red blood cells. Do not wash.[7]
-
For single-platform analysis, add a precise volume of counting beads immediately before acquisition.
-
Acquire the sample on the flow cytometer. Collect a minimum of 75,000 to 100,000 CD45+ events to ensure at least 100 CD34+ events are acquired for statistical significance.[12][13]
Gating Strategy Workflow:
Caption: ISHAGE sequential gating strategy for CD34+ cell enumeration.
Visualizations
Troubleshooting Workflow for Low CD34+ Cell Count
This diagram outlines a logical approach to troubleshooting experiments that yield an unexpectedly low or absent CD34+ cell population.
References
- 1. dovepress.com [dovepress.com]
- 2. Flow Cytometric Enumeration of Peripheral Blood CD34+ Cells Predicts Bone Marrow Pathology in Patients with Less Than 1% Blasts by Manual Count - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interlaboratory variability of CD34+ stem cell enumeration. A pilot study to national external quality assessment within the Czech Republic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of intra- and interlaboratory variation in CD34+ stem cell enumeration using stable test material, standard protocols and targeted training. DK34 Task Force of the European Working Group of Clinical Cell Analysis (EWGCCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. beckman.com [beckman.com]
- 9. myadlm.org [myadlm.org]
- 10. Flow Cytometry Sample Prep Guidelines: Flow Cytometry Core: Shared Facilities: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of peripheral blood CD34+ cells prior to stem cell harvesting by leukapheresis: a single center experience | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 13. usp.org [usp.org]
Technical Support Center: Optimizing the Viability of Thawed Cryopreserved CD34+ Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the viability and functional recovery of thawed cryopreserved CD34+ hematopoietic stem and progenitor cells.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling and viability of thawed CD34+ cells.
Q1: What is a typical expected post-thaw viability for cryopreserved CD34+ cells?
A1: The post-thaw viability of CD34+ cells can be variable, but generally, a viability of over 70% for total nucleated cells is considered acceptable.[1] However, CD34+ cells are known to be more resistant to cryopreservation damage than other nucleated cells, such as granulocytes.[2] Therefore, it is not uncommon to see a lower total nucleated cell viability while still having a high viable CD34+ cell recovery, often averaging around 86.4%.[2] Some studies have reported post-thaw CD34+ cell viability as high as 94-96%.[3]
Q2: How long can I store cryopreserved CD34+ cells?
A2: Several studies have demonstrated that CD34+ cells can be stored for extended periods in the vapor phase of liquid nitrogen (at temperatures ≤ -140°C) without significant loss of viability or function.[1] Successful engraftment has been reported with cells stored for up to 19 years.[1] However, some studies have shown that long-term cryopreservation (≥10 years) can lead to a decrease in the number of viable CD45+ and CD34+ cells.[4]
Q3: Should I wash the cells to remove Dimethyl Sulfoxide (DMSO) after thawing?
A3: The decision to wash cells post-thaw to remove DMSO is a topic of debate. While DMSO can have potentially harmful side effects, it is often recommended to infuse cryopreserved hematopoietic stem cells (HSCs) as soon as possible after thawing, including the cryomedium, to preserve optimal cell viability and function.[5] Washing procedures can be difficult to reproduce consistently and may lead to cell loss and damage.[5] However, for patients with a body weight of less than 20 kg, washing to remove the cryoprotectant is sometimes recommended.[5]
Q4: What is Cryopreservation-Induced Delayed-Onset Cell Death (CIDOCD)?
A4: Cryopreservation-Induced Delayed-Onset Cell Death (CIDOCD) is a phenomenon where cells that appear viable immediately after thawing undergo apoptosis and necrosis in the 24 to 48 hours following cryopreservation.[6] This delayed cell death is a result of the activation of stress response pathways, including the apoptotic caspase cascade, unfolded protein response, and mitochondrial oxidative stress.[6]
Q5: Can modulating stress pathways post-thaw improve cell viability?
A5: Yes, modulating stress response pathways in the initial 24 hours post-thaw can improve overall cell survival.[6] Studies have shown that the use of caspase inhibitors and oxidative stress inhibitors can lead to a significant increase in cell viability.[6] For example, caspase inhibition has been shown to increase overall viability by approximately 11-15%, and supplementation with the antioxidant N-acetylcysteine has resulted in an 18-25% increase in viability.[6]
Troubleshooting Guide
A step-by-step guide to addressing common issues encountered during the thawing and handling of cryopreserved CD34+ cells.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Post-Thaw Viability | Improper Thawing Technique: Thawing too slowly can lead to ice crystal recrystallization, damaging cells. | Ensure rapid thawing in a 37°C water bath until only a small ice crystal remains.[7][8] |
| Suboptimal Freezing Protocol: An incorrect cooling rate during cryopreservation can cause intracellular ice formation. | A controlled cooling rate of 1-2°C per minute is recommended for optimal cryopreservation.[1][7] | |
| Delayed Processing Before Cryopreservation: Extended storage at room temperature before freezing can negatively impact cell health. | Cryopreservation should ideally be performed within 48 hours of cell collection.[1] | |
| High Cell Concentration: Overly dense cell suspensions can lead to reduced viability. | The maximum recommended nucleated cell concentration in the cryopreserved product is ≤4 x 10⁸/mL.[1] | |
| Cell Clumping/Aggregation | Presence of DNA from Dead Cells: DNA released from lysed cells is sticky and can cause clumping. | Consider adding a DNase I solution to the post-thaw cell suspension to break down extracellular DNA. |
| High Cell Density: Concentrated cell suspensions are more prone to aggregation. | Gently resuspend the cells in a larger volume of appropriate medium to reduce cell density. | |
| Low Cell Recovery | Cell Lysis During Thawing/Washing: Fragile cells can be lost during centrifugation steps. | Minimize washing steps if possible. If washing is necessary, use gentle centrifugation (e.g., 300 x g for 10 minutes).[9] |
| Adherence of Cells to Cryovial: Some cells may stick to the walls of the storage vial. | After transferring the bulk of the cell suspension, rinse the cryovial with a small amount of fresh medium to recover any remaining cells. | |
| Inconsistent Results | Variability in Thawing Procedure: Manual thawing can introduce inconsistencies. | Standardize the thawing protocol, including the water bath temperature and thawing time, across all experiments. |
| Donor-to-Donor Variability: There can be inherent differences in the robustness of cells from different donors. | Acknowledge this potential variability and, if possible, test new protocols on cells from multiple donors. |
Quantitative Data Summaries
A collection of tables summarizing key quantitative data from relevant studies to aid in experimental design and data interpretation.
Table 1: Post-Thaw Viability and Recovery of CD34+ Cells
| Parameter | Value | Methodology | Source |
| Average Post-Thaw Viable CD34+ Cell Recovery | 86.4% | Flow cytometry | [2] |
| Average Post-Thaw Total Nucleated Cell Viability | 74.0% | Trypan Blue | [2] |
| Average Post-Thaw Total Nucleated Cell Viability | 57.0% | 7-AAD | [2] |
| Post-Thaw CD34+ Cell Recovery (Related Donor) | 97.5 ± 23.1% | Flow cytometry | [10] |
| Post-Thaw CD34+ Cell Recovery (Unrelated Donor) | 98.8 ± 37.2% | Flow cytometry | [10] |
| Median Post-Thaw CD34+ Cell Recovery | 76% (range 6-122%) | Flow cytometry | [11] |
Table 2: Impact of Post-Thaw Stress Pathway Modulation on Cell Viability
| Condition | Parameter | Improvement in Viability | Source |
| Caspase Inhibition | Overall Viability | ~11-15% increase | [6] |
| N-acetylcysteine Supplementation | Overall Viability | ~18-25% increase | [6] |
| Oxidative Stress Inhibitors | Overall Viability | Average 20% increase | [6][12] |
Detailed Experimental Protocols
Comprehensive methodologies for key experiments related to the viability and function of thawed CD34+ cells.
Protocol 1: 7-AAD Staining for Viability Assessment by Flow Cytometry
This protocol outlines the procedure for staining thawed CD34+ cells with 7-Aminoactinomycin D (7-AAD) to discriminate between viable and non-viable cells.
Reagents:
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-CD34 antibody
Procedure:
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Gently transfer the cell suspension to a sterile conical tube.
-
Slowly add 10 mL of pre-warmed Iscove's Modified Dulbecco's Medium (IMDM) dropwise while gently swirling the tube.[9]
-
Centrifuge the cells at 300 x g for 10 minutes.[9]
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Perform cell surface staining with a fluorochrome-conjugated anti-CD34 antibody according to the manufacturer's instructions.
-
Wash the cells 1-2 times with Flow Cytometry Staining Buffer.[15]
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
-
Add 5 µL of 7-AAD Staining Solution per 100 µL of cell suspension.[15]
-
Incubate for 5-15 minutes on ice or at room temperature, protected from light.[15]
-
Do not wash the cells after adding 7-AAD.[15]
-
Proceed with flow cytometric analysis. Viable cells will be 7-AAD negative.
Protocol 2: Colony-Forming Unit (CFU) Assay for Functional Assessment
This protocol describes the setup of a CFU assay to evaluate the hematopoietic progenitor function of thawed CD34+ cells.
Reagents:
-
Thawed CD34+ cells
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS
-
Sterile water
Procedure:
-
Thaw cryopreserved CD34+ cells as described in Protocol 1 (steps 1-5).
-
Resuspend the cell pellet in IMDM with 2% FBS and perform a viable cell count (e.g., using Trypan Blue).
-
Dilute the cell suspension in IMDM with 2% FBS to 10 times the final desired plating concentration.[16]
-
Add the appropriate volume of the cell suspension to the methylcellulose-based medium. For example, add 0.3 mL of the 10x cell suspension to 3 mL of methylcellulose (B11928114) medium.[16]
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for at least 5 minutes to allow bubbles to dissipate.[9]
-
Using a syringe with a blunt-end needle, dispense the methylcellulose-cell mixture into 35 mm culture dishes.[9]
-
Gently rotate the dishes to evenly distribute the medium.
-
Place the culture dishes in a larger dish with a lid, along with an open dish of sterile water to maintain humidity.[17]
-
Incubate at 37°C, 5% CO₂, and ≥95% humidity for 14 days.[17]
-
Enumerate and classify hematopoietic colonies based on their morphology using an inverted microscope.
Signaling Pathways and Workflows
Visual representations of key biological processes and experimental procedures to enhance understanding.
References
- 1. Processing, Cryopreserving, and Controlling the Quality of HSC - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determining post-thaw CD34+ cell dose of cryopreserved haematopoietic progenitor cells demonstrates high recovery and confirms their integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thawing methods do not affect cell viability of CD45+ and CD34+ cells, but long-term cryopreservation of umbilical cord blood units generally decreases cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryopreservation of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. youtube.com [youtube.com]
- 10. Analysis of the Recovery of Cryopreserved and Thawed CD34+ and CD3+ Cells Collected for Hematopoietic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. 7-AAD Staining | 7-Amino Actinomycin D Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Overcoming Clumping of CD34+ Cells During Cell Sorting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with CD34+ cell clumping during cell sorting.
Troubleshooting Guide
Issue: Significant cell clumping observed in the sample before sorting.
Possible Causes and Solutions:
| Cause | Solution |
| Cell death and DNA release | The most common cause of cell clumping is the release of DNA from dead or dying cells, which forms a sticky mesh. To address this, treat the cell suspension with DNase I. |
| Inappropriate buffer composition | The buffer used for cell suspension can significantly impact clumping. Ensure your buffer is optimized for single-cell suspension. |
| High cell concentration | Overly concentrated cell suspensions can lead to increased cell-to-cell contact and aggregation. |
| Harsh cell handling | Mechanical stress from vigorous pipetting or centrifugation can damage cells, leading to DNA release and clumping. |
| Presence of divalent cations | Calcium and magnesium ions can promote cell-cell adhesion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of CD34+ cell clumping during cell sorting?
A1: The primary cause of CD34+ cell clumping is the release of extracellular DNA from dead or damaged cells in the suspension. This sticky DNA acts as a net, trapping other cells and forming aggregates. This issue can be particularly prevalent in samples that have undergone stressful procedures such as cryopreservation and thawing, or enzymatic digestion.[1]
Q2: How does DNase I help in preventing cell clumping?
A2: DNase I is an enzyme that degrades extracellular DNA.[2][3] By breaking down the DNA mesh, DNase I prevents cells from sticking together, thus maintaining a single-cell suspension which is crucial for successful cell sorting. For optimal activity, DNase I requires the presence of divalent cations like magnesium chloride (MgCl2).[2][3][4]
Q3: What is the role of EDTA in preventing cell clumping?
A3: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that binds divalent cations such as calcium (Ca2+) and magnesium (Mg2+). These ions are cofactors for enzymes that mediate cell-to-cell adhesion. By sequestering these ions, EDTA helps to disrupt these adhesive interactions and prevent clumping. It is important to note that EDTA should not be used when DNase I activity is required, as DNase I needs Mg2+ for its function.[4]
Q4: Can I use both DNase I and EDTA to prevent clumping?
A4: It is generally not recommended to use DNase I and EDTA simultaneously in the same buffer, as EDTA will chelate the Mg2+ ions necessary for DNase I activity, rendering the enzyme ineffective.[4] A sequential treatment, however, can be effective. For instance, cells can be treated with DNase I first, followed by a wash and resuspension in an EDTA-containing buffer before sorting.
Q5: What is the recommended concentration of cells for sorting to minimize clumping?
A5: For optimal sorting and to minimize the risk of clumping, it is recommended to have a cell concentration of 3-5 million cells/mL.[4] Higher concentrations can increase the likelihood of cell aggregation and clogging of the sorter nozzle.
Q6: How should I handle cryopreserved CD34+ cells to prevent clumping upon thawing?
A6: When thawing cryopreserved CD34+ cells, it is crucial to do so rapidly in a 37°C water bath.[1] Once thawed, slowly dilute the cells in a pre-warmed, appropriate culture medium to minimize osmotic stress. To proactively address potential clumping from cells that did not survive the freeze-thaw process, consider adding DNase I to the post-thaw cell suspension.[1]
Q7: Are there specific buffer recommendations for sorting CD34+ cells?
A7: Yes, using an appropriate sorting buffer is critical. A commonly recommended base is a calcium and magnesium-free buffer like Dulbecco's Phosphate-Buffered Saline (DPBS). This can be supplemented with:
-
Protein: 1% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) to maintain cell viability.
-
HEPES: 25 mM HEPES to maintain a stable pH.[4]
-
Anti-clumping agents: As discussed, DNase I with MgCl2 or EDTA can be added.
Quantitative Data Summary
The following table summarizes recommended concentrations of common anti-clumping agents.
| Reagent | Working Concentration | Incubation Time & Temperature | Notes |
| DNase I | 100 µg/mL (initial treatment)[2][3][4] | 15-30 minutes at room temperature[2][3][4] | Requires MgCl2 for activity. |
| 25-50 µg/mL (maintenance dose)[2][3][4] | During staining and sorting | ||
| Magnesium Chloride (MgCl2) | 5 mM[2][3][4] | Co-administered with DNase I | Optimal concentration for DNase I activity. |
| EDTA | 1-5 mM[4] | During staining and sorting | Ensure your specific cell type is not sensitive to higher concentrations.[4] |
Experimental Protocols
Protocol 1: DNase I Treatment for Fresh or Cultured CD34+ Cells
-
Initial Treatment:
-
Wash:
-
Final Resuspension:
-
Filtration:
-
Just before sorting, filter the cell suspension through a 37-70 µm cell strainer to remove any remaining small clumps.[1]
-
Protocol 2: Handling Cryopreserved CD34+ Cells to Prevent Clumping
-
Thawing:
-
Quickly thaw the vial of cells in a 37°C water bath until a small ice crystal remains.[1]
-
-
Dilution:
-
Slowly add pre-warmed culture medium dropwise to the cell suspension while gently swirling the tube.
-
Transfer the diluted cells to a larger conical tube.
-
-
DNase I Treatment:
-
Wash and Resuspension:
-
Add 25 mL of culture medium containing 2% FBS and centrifuge at 300 x g for 10 minutes.[1]
-
Discard the supernatant and gently resuspend the pellet in the appropriate sorting buffer.
-
-
Filtration:
-
If clumps are still visible, pass the suspension through a 37-70 µm cell strainer.[1]
-
Visualizations
Caption: Workflow for DNase I treatment of CD34+ cells to prevent clumping.
Caption: Troubleshooting logic for addressing CD34+ cell clumping.
References
Technical Support Center: Best Practices for CD34 Antibody Selection and Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and validation of CD34 antibodies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a CD34 antibody?
A1: The selection of a CD34 antibody is critical for successful experimentation. Key factors include:
-
Application: Ensure the antibody is validated for your specific application (e.g., flow cytometry, immunohistochemistry, Western blot).[1][2][3]
-
Clone and Epitope Class: Different clones recognize different epitopes of the CD34 protein. These are categorized into classes based on their sensitivity to enzymatic treatment.[4][5][6] Class III antibodies are often recommended as they recognize epitopes resistant to both neuraminidase and glycoprotease, providing broader reactivity.[7][8]
-
Fluorochrome Conjugate: For flow cytometry, the choice of fluorochrome is important. PE and PE-Cy5 conjugates have been shown to provide strong results.[9]
-
Host Species and Isotype: Match the host species of the primary antibody with an appropriate secondary antibody and use an isotype control to assess non-specific binding.[10][11]
-
Validation Data: Review supplier-provided validation data and publications citing the specific antibody and clone.[2][12]
Q2: What are the different classes of CD34 antibody epitopes?
A2: CD34 monoclonal antibodies are classified into three main categories based on the sensitivity of the epitope they recognize to specific enzymes:
-
Class I: Epitopes are sensitive to neuraminidase and glycoprotease.[4]
-
Class II: Epitopes are resistant to neuraminidase but sensitive to glycoprotease. A common example is the QBEnd-10 clone.[4][13]
-
Class III: Epitopes are resistant to both neuraminidase and glycoprotease. Examples include clones like 581 and 4H11.[4]
Q3: Which CD34 antibody clones are most commonly used?
A3: Several CD34 antibody clones are widely used and well-characterized. The choice of clone can impact the outcome of your experiment. Some of the most common clones include:
-
QBEnd-10: A class II antibody widely used for various applications.[1][9]
-
8G12: A well-regarded clone, particularly in flow cytometry for hematopoietic stem cell enumeration.[9][14][15]
-
581: This clone has demonstrated strong performance in comparative studies.[9]
-
My10: A class Ib monoclonal antibody.[5]
-
4H11: A class III antibody clone.[4]
Troubleshooting Guides
Immunohistochemistry (IHC)
Problem: Weak or No Staining
| Possible Cause | Solution |
| Improper Antibody Dilution | Titrate the antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[16] |
| Incorrect Antigen Retrieval | Formaldehyde fixation can mask epitopes. Optimize antigen retrieval by testing both heat-induced (HIER) and proteolytic-induced (PIER) methods. For HIER, experiment with different buffers (e.g., citrate (B86180) pH 6.0, Tris-EDTA pH 9.0) and heating times/temperatures.[17][18] |
| Antibody Incompatibility with Application | Confirm that the antibody is validated for IHC on paraffin-embedded or frozen sections, depending on your sample type.[19] |
| Inactive Antibody | Ensure proper storage of the antibody at recommended temperatures and avoid repeated freeze-thaw cycles. Run a positive control to verify antibody activity.[16][20] |
| Insufficient Incubation Time | Increase the primary antibody incubation time, and consider performing the incubation at 4°C overnight.[20] |
Problem: High Background Staining
| Possible Cause | Solution |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration.[20] |
| Non-specific Antibody Binding | Use a blocking solution, such as serum from the same species as the secondary antibody, before applying the primary antibody.[17] |
| Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H2O2 solution before primary antibody incubation.[21] |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue to minimize cross-reactivity.[19] |
Flow Cytometry
Problem: Weak or No Signal
| Possible Cause | Solution |
| Low Target Expression | Use a brighter fluorochrome for dimly expressed antigens. PE conjugates are often recommended for CD34.[8][9] Confirm CD34 expression in your cell type. |
| Inadequate Antibody Concentration | Titrate the antibody to find the optimal staining concentration.[22] |
| Improper Sample Preparation | Use fresh samples whenever possible. If using frozen samples, ensure proper thawing and washing procedures.[23] Include a viability dye (e.g., 7-AAD) to exclude dead cells, which can bind antibodies non-specifically.[8][15] |
| Incorrect Instrument Settings | Ensure laser and filter settings are appropriate for the fluorochrome being used.[23] |
Problem: High Background or Non-Specific Staining
| Possible Cause | Solution |
| Antibody Concentration Too High | Reduce the amount of antibody used for staining.[24] |
| Fc Receptor-Mediated Binding | Block Fc receptors on cells using an Fc blocking reagent or normal serum from the same species as the primary antibody.[22][23] |
| Dead Cells | Use a viability dye to gate out dead cells, which are a common cause of non-specific antibody binding.[25] |
| Inadequate Washing | Increase the number and/or volume of washes between staining steps.[23] |
Quantitative Data Summary
Table 1: Comparison of Common CD34 Antibody Clones
| Clone | Epitope Class | Validated Applications | Notes |
| QBEnd-10 | Class II | IHC, Flow Cytometry, WB, IP[1][26] | Widely used and well-characterized.[9] Epitope is resistant to neuraminidase but sensitive to glycoprotease.[4][13] |
| 8G12 | Not specified | Flow Cytometry[9][14] | Considered one of the best performing clones for CD34+ cell enumeration.[9] |
| 581 | Class III | Flow Cytometry[9][10] | Produces strong results in comparative evaluations.[9] Epitope is resistant to both neuraminidase and glycoprotease.[4] |
| 4H11 | Class III | Flow Cytometry[4][12] | Class III antibody with a glycosylation-independent epitope.[4] |
| My10 | Class Ib | Not specified | Partially dependent on sialic acid residues.[5] |
| SPM123 | Class II | IHC[13] | Epitope is resistant to neuraminidase but sensitive to glycoprotease and chymopapain.[13] |
Table 2: Recommended Starting Dilutions for CD34 Antibodies in IHC
| Tissue | Antibody Clone/Catalog # | Recommended Dilution | Antigen Retrieval |
| Human Placenta | 60180-1-Ig | 1:5000 | Heat mediated with Tris-EDTA buffer (pH 9.0)[18] |
| Human Tonsil | AM1825a | 1:1000 | Not specified[27] |
| Human Lung | Not specified | 1:50 | Heat induced in pH 6.0 citrate buffer[7] |
| Human Liver Cancer | 60180-1-Ig | 1:5000 | Heat mediated with Tris-EDTA buffer (pH 9.0)[18] |
Experimental Protocols
Detailed Protocol for Immunohistochemistry (IHC-P)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through graded ethanol (B145695) solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min), and 50% (1x, 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval (HIER Method):
-
Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer, pH 6.0.
-
Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[21]
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature to prevent non-specific antibody binding.[17]
-
-
Primary Antibody Incubation:
-
Dilute the CD34 primary antibody to its optimal concentration in antibody diluent.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3x, 5 min each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3x, 5 min each).
-
Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer (3x, 5 min each).
-
Apply DAB substrate-chromogen solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Detailed Protocol for Flow Cytometry
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., peripheral blood, bone marrow, or cord blood). For whole blood, red blood cell lysis will be required.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking:
-
Incubate cells with an Fc blocking reagent for 10 minutes at 4°C to prevent non-specific binding of antibodies to Fc receptors.[22]
-
-
Antibody Staining:
-
Washing:
-
Add 2 mL of wash buffer and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of wash buffer.
-
Add a viability dye such as 7-AAD or DAPI and incubate for 5-10 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Data Analysis (based on ISHAGE protocol):
-
Gate on viable, single cells.
-
Create a plot of CD45 vs. side scatter (SSC) to identify the lymphocyte/blast gate.
-
From the lymphocyte/blast gate, create a plot of CD34 vs. SSC to identify the CD34-positive population.
-
Visualizations
Caption: Workflow for CD34 antibody selection and validation.
Caption: Troubleshooting logic for common IHC issues.
References
- 1. CD34 Antibodies | Antibodies.com [antibodies.com]
- 2. Anti-CD34 Antibodies | Invitrogen [thermofisher.com]
- 3. Anti-CD34 Antibodies: Novus Biologicals [novusbio.com]
- 4. exbio.cz [exbio.cz]
- 5. researchgate.net [researchgate.net]
- 6. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. cytometry.org.au [cytometry.org.au]
- 9. Comparative evaluation of commonly used clones and fluorochrome conjugates of monoclonal antibodies for CD34 antigen detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FITC Anti-Human CD34 Antibody[581] - Elabscience® [elabscience.com]
- 11. innov-research.com [innov-research.com]
- 12. CD34 Monoclonal Antibody (4H11), FITC (11-0349-42) [thermofisher.com]
- 13. novusbio.com [novusbio.com]
- 14. Validation of the single-platform ISHAGE protocol for enumeration of CD34+ hematopoietic stem cells in umbilical cord blood in a Brazilian center | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 15. Validation of the single-platform ISHAGE protocol for enumeration of CD34+ hematopoietic stem cells in umbilical cord blood in a Brazilian center - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.cap.org [documents.cap.org]
- 17. bosterbio.com [bosterbio.com]
- 18. CD34 antibody (60180-1-Ig) | Proteintech [ptglab.com]
- 19. origene.com [origene.com]
- 20. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 21. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. フローサイトメトリートラブルシューティングガイド [sigmaaldrich.com]
- 25. usp.org [usp.org]
- 26. biocompare.com [biocompare.com]
- 27. CD34 Antibody (Center) - Purified Mouse Monoclonal Antibody (Mab) WB, IHC-P, IHC-P-Leica, E - Buy Now! |Abcepta [abcepta.com]
How to minimize background staining in CD34 immunofluorescence.
Welcome to the technical support center for CD34 immunofluorescence staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background staining and achieve high-quality, specific signals in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background staining in immunofluorescence?
High background staining can obscure your specific signal and lead to misinterpretation of results.[1][2] The most common causes include:
-
Non-specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets in the sample.[2][3] This can be due to excessively high antibody concentrations, cross-reactivity, or ionic/hydrophobic interactions.[4][5]
-
Autofluorescence: Some tissues and cells naturally fluoresce due to endogenous molecules like collagen, elastin, NADH, and lipofuscin.[1][5][6] The fixation process itself, particularly with aldehyde-based fixatives like paraformaldehyde (PFA), can also induce autofluorescence.[1][7]
-
Insufficient Blocking: The blocking step is crucial for preventing non-specific antibody binding. If the blocking agent is inadequate or the incubation time is too short, antibodies can bind to non-target sites.[2]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to overall background noise.[4][8]
-
Fixation and Permeabilization Issues: Over-fixation can alter antigen epitopes, leading to non-specific antibody binding.[4] Similarly, harsh permeabilization can damage cellular structures and expose sticky intracellular components.
Q2: How can I identify the source of my background staining?
A systematic approach using proper controls is the best way to diagnose the cause of high background. You should always include the following controls in your experiment:
-
Unstained Control: A sample that goes through the entire process without the addition of any primary or secondary antibodies. Viewing this sample under the microscope will reveal the level of endogenous autofluorescence in your tissue or cells.[9][10]
-
Secondary Antibody-Only Control: This sample is processed without the primary antibody but includes the fluorescently-labeled secondary antibody. Staining in this control indicates non-specific binding of the secondary antibody.[2][11]
The flowchart below illustrates a logical approach to troubleshooting based on the results from these controls.
Caption: Troubleshooting logic for identifying the source of background staining.
Troubleshooting Guides
Guide 1: Optimizing Antibody Concentrations
Issue: The concentration of the primary or secondary antibody is too high, leading to non-specific binding.[2][4]
Solution: Titrate your antibodies to find the optimal concentration that provides a strong specific signal with minimal background.[12]
Experimental Protocol: Antibody Titration
-
Prepare Samples: Prepare a series of identical samples (e.g., slides with tissue sections or coverslips with cells).
-
Primary Antibody Titration:
-
Keep the secondary antibody concentration constant at its recommended dilution.
-
Prepare a range of dilutions for your primary anti-CD34 antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Apply each dilution to a separate sample and proceed with the standard staining protocol.
-
-
Secondary Antibody Titration:
-
Using the optimal primary antibody dilution determined above, prepare a range of dilutions for your secondary antibody.
-
Apply each dilution to a separate sample and complete the staining protocol.
-
-
Imaging and Analysis: Image all samples using identical microscope settings (e.g., exposure time, gain). Compare the signal-to-noise ratio to determine the dilution that yields the best specific staining with the lowest background.
Data Presentation: Example Titration Results
| Primary Ab Dilution | Secondary Ab Dilution | Signal Intensity | Background Level | Notes |
| 1:100 | 1:500 | +++ | +++ | High background obscures specific signal. |
| 1:200 | 1:500 | +++ | ++ | Strong signal, moderate background. |
| 1:400 | 1:500 | ++ | + | Optimal primary dilution; good signal-to-noise. |
| 1:800 | 1:500 | + | + | Weak specific signal. |
| 1:400 | 1:250 | ++ | +++ | High secondary concentration increases background. |
| 1:400 | 1:1000 | ++ | + | Optimal secondary dilution. |
Guide 2: Enhancing the Blocking Step
Issue: Non-specific binding is occurring due to an insufficient or inappropriate blocking step.[2]
Solution: Optimize your blocking protocol by selecting the appropriate blocking agent and increasing the incubation time. The blocking buffer works by saturating non-specific binding sites.
Experimental Protocol: Effective Blocking
-
Choose a Blocking Agent: The most common and effective blocking agent is normal serum from the same species in which the secondary antibody was raised.[2] For example, if you are using a goat anti-mouse secondary antibody, use normal goat serum. Alternatives include Bovine Serum Albumin (BSA) or commercial blocking buffers.
-
Prepare Blocking Solution: Dilute the normal serum to a final concentration of 5-10% in a buffer containing a non-ionic detergent, such as PBS with 0.1% Triton X-100 (PBST).
-
Incubation: After fixation and permeabilization, cover the sample with the blocking solution.
-
Incubate: Incubate for at least 1 hour at room temperature in a humidified chamber.[13] For some tissues, increasing the blocking time can be beneficial.[2]
-
Proceed to Primary Antibody: After blocking, decant the solution and proceed directly to the primary antibody incubation step without washing. The primary antibody should be diluted in a similar buffer (e.g., 1% BSA in PBST) to maintain the blocking effect.[13]
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Key Considerations |
| Normal Serum | 5-10% in PBST | Best choice; must match the host species of the secondary antibody.[2] |
| Bovine Serum Albumin (BSA) | 1-5% in PBST | A good general blocking agent. Ensure it is high-purity and IgG-free. |
| Non-fat Dry Milk | 1-5% in PBST | Cost-effective, but not recommended for detecting phosphorylated proteins. |
| Commercial Buffers | Varies by manufacturer | Formulated to reduce non-specific interactions.[14] |
Guide 3: Reducing Sample Autofluorescence
Issue: The sample itself is fluorescent, even without antibodies, making it difficult to distinguish the specific signal.[7][10]
Solution: Employ methods to either prevent the formation of fluorescent compounds or quench the existing autofluorescence.
Experimental Protocol: Autofluorescence Reduction
-
Optimize Fixation: Aldehyde fixatives (formaldehyde, glutaraldehyde) are a major cause of autofluorescence.[1][7] Minimize fixation time to the shortest duration required to preserve morphology.[6][7] Consider using chilled methanol (B129727) or ethanol (B145695) as an alternative fixative for cell surface markers.[7][15]
-
Use a Quenching Agent:
-
Sodium Borohydride (B1222165): To reduce aldehyde-induced autofluorescence, treat samples with 0.1% sodium borohydride in PBS for 10-15 minutes after fixation.[7][10]
-
Sudan Black B: To quench lipofuscin (age-related pigment common in neural tissue), incubate slides in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes.[6]
-
Commercial Reagents: Several commercial kits, such as TrueVIEW®, are available to quench autofluorescence from multiple sources.[1][16]
-
-
Choose Appropriate Fluorophores: Autofluorescence is often most prominent in the blue and green channels.[17] Whenever possible, use fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647 or similar), as endogenous autofluorescence is rarely seen at these longer wavelengths.[6][15][17]
-
Perfuse Tissues: For animal studies, perfusing the tissue with PBS before fixation can remove red blood cells, which are a source of heme-related autofluorescence.[6][7]
Data Presentation: Autofluorescence Sources and Solutions
| Source of Autofluorescence | Common Location | Emission Spectrum | Recommended Solution(s) |
| Aldehyde Fixation | All fixed tissues | Broad (Blue, Green, Red) | Minimize fixation time; treat with Sodium Borohydride.[7] |
| Collagen / Elastin | Connective tissue | Blue-Green | Use far-red fluorophores; use quenching agents like TrueVIEW®.[1][6] |
| Red Blood Cells (Heme) | Blood-rich tissues | Green-Red | Perfuse tissue with PBS prior to fixation.[6] |
| Lipofuscin | Aged tissues, neurons | Broad (Green-Red) | Treat with Sudan Black B or Eriochrome black T.[6][7] |
Guide 4: General Immunofluorescence Workflow
The following diagram outlines a standard indirect immunofluorescence protocol. Each step represents a point where optimization may be required to reduce background.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 15. southernbiotech.com [southernbiotech.com]
- 16. m.youtube.com [m.youtube.com]
- 17. oraclebio.com [oraclebio.com]
Technical Support Center: Optimizing Electorporation of CD34+ Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize electroporation settings for CD34+ cell transfection.
Troubleshooting Guide
This guide addresses common issues encountered during the electroporation of CD34+ hematopoietic stem and progenitor cells.
Issue 1: Low Transfection Efficiency
Low transfection efficiency is a frequent challenge when working with primary cells like CD34+ cells. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Electroporation Parameters | Optimize electrical settings such as voltage, pulse width, and the number of pulses. These parameters are highly dependent on the electroporation system being used. | [1][2][3][4][5] |
| Poor Quality or Incorrect Amount of Genetic Material | Ensure the plasmid DNA or RNA is of high purity and free of contaminants like endotoxins. Optimize the concentration of the genetic material; too little may result in low efficiency, while too much can be toxic. For CRISPR-Cas9 experiments, using ribonucleoprotein (RNP) complexes has been shown to yield high editing levels. | [2][3][4][6][7] |
| Inadequate Cell Health or Density | Use healthy, viable CD34+ cells. It is recommended to culture the cells for 48 hours after isolation and before electroporation to increase transfection efficiency. Ensure the optimal cell density is used for the specific electroporation cuvette or chamber. | [1][4][8][9] |
| Suboptimal Electroporation Buffer | The composition of the electroporation buffer is critical. Use a buffer specifically designed for hematopoietic stem cells or optimize a custom buffer. Some studies have shown that commercially available buffers like Amaxa's P3 buffer perform well for CD34+ cells. | [4][10][11] |
| Presence of Air Bubbles | Air bubbles in the electroporation cuvette can lead to arcing and a significant drop in transfection efficiency. Be careful during pipetting to avoid introducing bubbles. | [1][8][12] |
Issue 2: High Cell Toxicity and Low Viability
Maintaining cell viability post-electroporation is crucial for downstream applications. High cell death rates can compromise experimental outcomes.
| Potential Cause | Recommended Solution | Citation |
| Harsh Electroporation Settings | High voltage or excessively long pulse durations can lead to irreversible cell membrane damage. Systematically lower the voltage and/or pulse duration to find a balance between efficiency and viability. | [2][3][13][14] |
| Toxicity of Transfected Material | High concentrations of plasmid DNA or other nucleic acids can be toxic to cells. Titrate the amount of genetic material to the lowest effective concentration. The use of RNP complexes for CRISPR editing can reduce toxicity compared to plasmid-based systems. | [3][6][8] |
| Suboptimal Post-Electroporation Culture Conditions | Immediately transfer cells to pre-warmed, appropriate culture medium after electroporation. Ensure the medium is supplemented with the necessary cytokines and growth factors to support cell recovery and survival. | [1][8][9] |
| Poor Cell Quality Pre-Electroporation | Starting with a cell population of low viability will result in poor post-electroporation survival. Assess cell viability before the experiment. | [15][16] |
| Inappropriate Electroporation Buffer | Using a buffer not optimized for CD34+ cells can contribute to cell stress and death. | [4][11] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting electroporation parameters for CD34+ cells?
A1: Optimal parameters vary significantly between different electroporation systems. It is crucial to consult the manufacturer's guidelines for your specific device as a starting point. However, published studies provide some guidance. For instance, with the Neon® Transfection System, a common starting point is 1600 V, 10 ms (B15284909) pulse width, and 3 pulses.[1] For the BTX ECM 830 electroporator, settings of 250 V, 5 µs pulse length, and 1 pulse have been used.[10] Optimization is always necessary for each cell source and payload.
Q2: Should I pre-stimulate my CD34+ cells before electroporation?
A2: Yes, pre-stimulation of CD34+ cells for 48 hours with cytokines such as Stem Cell Factor (SCF), Flt-3 ligand (Flt-3L), and Thrombopoietin (TPO) has been shown to enhance transfection efficiency.[3][5][9] This pre-culture period can increase the proportion of cells in the S-phase of the cell cycle, which may facilitate nuclear uptake of the transfected material.[9]
Q3: What is the best method for delivering CRISPR/Cas9 to CD34+ cells?
A3: Electroporation of pre-complexed Cas9 ribonucleoproteins (RNPs) is the preferred method for CRISPR/Cas9 gene editing in CD34+ cells.[1][6][8] This approach offers high editing efficiency while minimizing the cell toxicity and off-target effects associated with plasmid-based systems.[6]
Q4: How can I improve the viability of my CD34+ cells after electroporation?
A4: To improve post-electroporation viability, start by optimizing the electrical parameters to the lowest effective settings. Ensure the quality of your cells and the transfected material is high. Immediately after electroporation, transfer the cells into a pre-warmed, supportive culture medium.[1][8] Some protocols also suggest adding factors that can enhance cell survival.
Q5: Which electroporation buffer should I use for CD34+ cells?
A5: It is recommended to use a buffer specifically optimized for hematopoietic or primary cells. Commercial systems like Lonza's Nucleofector™ have dedicated kits with optimized buffers (e.g., P3 Primary Cell Solution).[6][11] For other systems, using a buffer with appropriate conductivity and osmolarity is key to minimizing cell damage.[4]
Data on Electroporation Parameters
The following tables summarize quantitative data from various studies on electroporating CD34+ cells. Note that direct comparison between different systems is not always possible due to variations in technology (e.g., square wave vs. exponential decay).
Table 1: Electroporation Parameters and Outcomes for CD34+ Cells
| Electroporation System | Voltage | Pulse Width/Capacitance | No. of Pulses | Transfection Efficiency | Cell Viability | Reference |
| Neon® Transfection System | 1600 V | 10 ms | 3 | > 50% (knockout) | Not specified | [1] |
| BTX ECM 830 | 250 V (1250 V/cm) | 5 µs | 1 | Not specified | Not specified | [10] |
| Gene Pulser | 550 V/cm | 38 ms | 1 | 21% (EGFP+) | Not specified | [5] |
| Unspecified System | 550 V/cm | 1600 µF | 1 | 41.2% (EGFP+) | High | [3][17] |
| Unspecified System | 220 V | 38 ms | 1 | ~22% (EGFP+) | ~75% | [2] |
Table 2: Optimization of Electroporation Voltage for CD34+ Cells[2] (Parameters kept constant: 38 ms pulse, 30 µg DNA/500 µl)
| Voltage (V) | EGFP Expression (%) | Cell Viability (%) |
| 180 | ~15 | ~80 |
| 200 | ~20 | ~78 |
| 220 | ~22 | ~75 |
| 240 | ~25 | ~70 |
| 260 | ~23 | ~65 |
| 280 | ~20 | ~55 |
| 300 | ~18 | ~45 |
Experimental Protocols
Protocol 1: General Workflow for CRISPR-Cas9 RNP Electroporation of CD34+ Cells
This protocol provides a generalized workflow based on common practices.[1][6][8]
-
Cell Isolation and Pre-Culture:
-
Isolate CD34+ cells from cord blood, mobilized peripheral blood, or bone marrow using immunomagnetic selection.
-
Culture the isolated cells for 48 hours in a serum-free medium (e.g., StemSpan™ SFEM II) supplemented with cytokines such as SCF, Flt-3L, and TPO to promote cell viability and prepare them for transfection.[1][3][9]
-
-
RNP Complex Preparation:
-
Prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complex by mixing the Cas9 nuclease with the guide RNA (gRNA).
-
Incubate the mixture at room temperature for 10-20 minutes to allow the complex to form.[1]
-
-
Cell Preparation for Electroporation:
-
Electroporation:
-
Post-Electroporation Culture and Analysis:
Visualizations
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of transfection conditions of CD34+ hematopoietic cells derived from human umbilical cord blood [pubmed.ncbi.nlm.nih.gov]
- 4. Common Issues in Cell Transfection [procellsystem.com]
- 5. Efficient expression of foreign genes in human CD34(+) hematopoietic precursor cells using electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 7. Electroporation—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. stemcell.com [stemcell.com]
- 9. Optimization of culture conditions to enhance transfection of human CD34+ cells by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. btxonline.com [btxonline.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Video: Ex Vivo Expansion and Genetic Manipulation of Mouse Hematopoietic Stem Cells in Polyvinyl Alcohol-Based Cultures [jove.com]
- 13. Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cord Blood Units with Low CD34+ Cell Viability Have a Low Probability of Engraftment After Double Unit Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viability and intracellular nitric oxide generation in the umbilical cord blood CD34+CD133– and CD34+CD133+ cell populations exposed to local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up CD34+ Cell Culture for Clinical Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up CD34+ cell culture for clinical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of CD34+ cells for clinical use?
CD34+ hematopoietic stem cells (HSCs) for clinical applications are primarily sourced from bone marrow (BM), mobilized peripheral blood (PB), and umbilical cord blood (UCB). UCB is increasingly used due to its non-invasive collection, the high proliferative potential of its cells, and a lower risk of graft-versus-host disease.[1]
Q2: What is a typical seeding density for CD34+ cell expansion cultures?
The recommended seeding density for CD34+ cell cultures can vary depending on the specific protocol and culture system. However, a common starting range is between 20,000 to 200,000 cells per milliliter.[2] Some protocols for specific applications, like red blood cell differentiation, have tested densities as low as 3,000 cells/mL and as high as 20,000 cells/mL.[3][4]
Q3: Why is serum-free media often recommended for clinical-scale CD34+ cell culture?
Serum-free media is recommended to ensure consistency, and safety, and to meet regulatory requirements for clinical applications. It eliminates the variability and potential for contamination with adventitious agents that can be present in fetal bovine serum (FBS).
Q4: What are the key cytokines used to promote CD34+ cell expansion while maintaining a primitive phenotype?
A combination of early-acting cytokines is crucial for promoting the proliferation of primitive CD34+ cells while minimizing differentiation. Commonly used cytokines include Stem Cell Factor (SCF), Flt3-Ligand (Flt3L), and Thrombopoietin (TPO).[2][5] Some protocols may also include Interleukin-3 (IL-3) and Interleukin-6 (IL-6) for greater proliferation, although this may also encourage more differentiation.[2][5]
Q5: How long can CD34+ cells be cultured ex vivo before losing their stemness?
The duration of ex vivo culture is a critical factor, as prolonged culture can lead to a loss of stem cell potential, even with increased cell numbers.[6][7] While some protocols aim for a 7-day culture period for optimal balance of cell yield and maintenance of CD34 expression, longer culture times can result in reduced progenitor cell function due to differentiation.[7][8] One study showed that while cell numbers increased up to day 9, the primitive cells capable of repopulation were lost after this point.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability Post-Thaw | - Suboptimal cryopreservation or thawing protocol.[9][10]- High white blood cell concentration in the product before freezing.[9]- Extended storage duration.[9] | - Use a controlled-rate freezer or a validated passive freezing container.- Thaw cells rapidly in a 37°C water bath and immediately transfer to pre-warmed culture medium.[11]- Minimize the time between cell processing and cryopreservation.[9]- Consider using cryoprotectants like CryoStor® CS10.[11] |
| Poor Cell Expansion (Low Fold Change) | - Suboptimal cytokine cocktail or concentration.[1]- Inadequate cell seeding density.[3]- Nutrient depletion and/or accumulation of metabolic waste.[1]- Lack of essential signaling from a supportive microenvironment.[5] | - Optimize the combination and concentration of cytokines (e.g., SCF, TPO, Flt3L).[1][2]- Test a range of seeding densities to find the optimal concentration for your system.[3]- Implement a feeding strategy, such as partial media changes or perfusion in a bioreactor system.[1][12]- Consider co-culture with mesenchymal stromal cells (MSCs) or using small molecules that mimic niche signals.[5] |
| Premature Differentiation (Loss of CD34+ Expression) | - Prolonged culture duration.[7][8]- Inappropriate cytokine combination (e.g., high concentrations of late-acting cytokines).[2]- High cell density leading to differentiation cues. | - Optimize the culture duration; for many protocols, 7 days is a good starting point.[8]- Use a cytokine cocktail focused on early-acting cytokines (SCF, TPO, Flt3L) to maintain a primitive phenotype.[2]- Maintain optimal cell density through regular passaging or media exchange.[1] |
| Clumping of Cells in Suspension Culture | - High cell density.- Presence of extracellular DNA from dead cells. | - Reduce cell density by splitting the culture.- Add DNase I to the culture medium to break down extracellular DNA. |
| Inconsistent Results Between Batches | - Variability in starting cell population (donor-to-donor variation).- Inconsistent reagent quality or preparation.- Variations in culture conditions (e.g., temperature, CO2 levels). | - Thoroughly characterize the starting cell population for each experiment.- Use qualified reagents and follow standardized preparation protocols.- Ensure consistent and calibrated incubator and bioreactor performance. |
Quantitative Data on CD34+ Cell Expansion
The following tables summarize quantitative data on CD34+ cell expansion from various studies. It is important to note that results can vary significantly based on the source of cells, culture conditions, and analytical methods used.
Table 1: Fold Expansion of Total Nucleated Cells (TNCs) and CD34+ Cells
| Culture Condition | Duration (Days) | TNC Fold Expansion | CD34+ Cell Fold Expansion | Source |
| Cytokine-supplemented culture | 7 | - | 9.5 ± 4.6 | [13] |
| Co-culture with MSCs | 7 | - | 14.3 ± 6.8 | [13] |
| Cytokine cocktail (SCF, Flt-3, TPO, IL-3, IL-6) | 15 | ~600 | - | [1] |
| Medium with StemSpan Erythroid Expansion Supplement | 7 | ~550 | - | [11] |
| Medium with StemSpan Megakaryocyte Expansion Supplement | 14 | ~66 | - | [11] |
| Medium with StemSpan CC100 Cocktail and GM-CSF | 14 | >1000 | - | [11] |
| Culture with Nicotinamide (NAM) | 21 | - | ~130 | [14] |
| Culture with SR-1 | 15 | - | ~330 | [14] |
| Serum-free media with cytokines (CD34+CD38- cells) | 4 | - | ~4 | [7] |
Table 2: Expansion of Primitive Hematopoietic Progenitor Subsets
| Culture Condition | Duration (Days) | Cell Subset | Fold Expansion | Source |
| SFEM II medium with UM729 | 7 | CD34+CD45RA-CD90+ | >10 | [8] |
| C7-treated UCB grafts | - | CD34+CD90+CD49f+ | >600 | [15] |
Key Signaling Pathways in CD34+ Cell Fate
Understanding the key signaling pathways that govern hematopoietic stem cell (HSC) self-renewal and differentiation is crucial for developing effective expansion protocols.
Caption: Key signaling pathways regulating HSC self-renewal and differentiation.
Experimental Protocols
Protocol 1: Isolation of CD34+ Cells from Umbilical Cord Blood (UCB)
This protocol outlines a common method for isolating CD34+ cells from UCB using immunomagnetic selection.
Caption: Workflow for immunomagnetic isolation of CD34+ cells from UCB.
Detailed Steps:
-
Preparation: Prepare all buffers and media, ensuring they are at the correct temperature.[16] A common separation buffer consists of PBS supplemented with EDTA and BSA.[16]
-
MNC Isolation:
-
Dilute the UCB sample with an equal volume of PBS.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer, leaving the mononuclear cell layer at the plasma-density gradient medium interface.
-
Carefully collect the MNC layer.
-
-
Washing:
-
Wash the collected MNCs with PBS containing 2% FBS.
-
Centrifuge at 300 x g for 10 minutes and discard the supernatant.
-
Resuspend the cell pellet in buffer.
-
-
Immunomagnetic Labeling:
-
Resuspend the washed MNCs in buffer at the recommended concentration.
-
Add CD34 microbeads and mix well.
-
Incubate for 30 minutes at 4°C.
-
-
Magnetic Separation:
-
Place a separation column in the magnetic field of a separator.
-
Prepare the column by rinsing with buffer.
-
Apply the cell suspension to the column.
-
Wash the column with buffer to remove unlabeled cells.
-
-
Elution:
-
Remove the column from the magnetic separator.
-
Place the column on a collection tube.
-
Add buffer to the column and firmly flush out the magnetically labeled CD34+ cells.
-
-
Quality Control:
-
Take an aliquot of the eluted cells to determine cell number and viability using a hemocytometer and trypan blue exclusion.
-
Assess the purity of the isolated CD34+ cells by flow cytometry using an anti-CD34 antibody. A purity of >95% is often desired.[11]
-
Protocol 2: Ex Vivo Expansion of CD34+ Cells in Suspension Culture
This protocol provides a general method for the expansion of purified CD34+ cells.
Caption: General workflow for the ex vivo expansion of CD34+ cells.
Detailed Steps:
-
Prepare Expansion Medium:
-
Cell Seeding:
-
Thaw cryopreserved CD34+ cells or use freshly isolated cells.
-
Determine cell viability and concentration.
-
Resuspend the cells in the prepared expansion medium at a seeding density of approximately 5 x 10^4 cells/mL.[16]
-
Plate the cell suspension into a suitable culture vessel (e.g., 12-well plate).[16]
-
-
Incubation:
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Culture Maintenance:
-
For cultures extending beyond 7 days, a feeding schedule is recommended to replenish nutrients and remove metabolic waste.[8]
-
This can be done by performing a half-medium change every 3-4 days.[8] To do this, gently aspirate half of the culture medium and replace it with an equal volume of fresh, pre-warmed expansion medium.
-
-
Harvesting and Analysis:
-
At the desired time point (e.g., day 7 or 14), harvest the cells by gently pipetting to create a single-cell suspension.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5-10 minutes.
-
Resuspend the cell pellet in buffer for analysis.
-
Determine the total nucleated cell (TNC) count and calculate the fold expansion.
-
Analyze the percentage of CD34+ cells in the expanded population using flow cytometry.
-
To assess the functional capacity of the expanded progenitors, perform colony-forming unit (CFU) assays.
-
References
- 1. Optimization of ex vivo hematopoietic stem cell expansion in intermittent dynamic cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. longdom.org [longdom.org]
- 4. [PDF] 3-D Perfusion Bioreactor Process Optimization for CD34+ Hematopoietic Stem Cell Culture and Differentiation towards Red Blood Cell Lineage | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The quest for the holy grail: overcoming challenges in expanding human hematopoietic stem cells for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis Reveals Expansion of Human Hematopoietic Repopulating Cells After Short-term Ex Vivo Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Variable CD34+ recovery of cryopreserved allogeneic HPC products: transplant implications during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viable and Functional: Long-Term −80 °C Cryopreservation Sustains CD34+ Integrity and Transplant Success - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in ex vivo expansion of human hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in ex vivo expansion of hematopoietic stem and progenitor cells for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ex Vivo Expansion of Hematopoietic Stem Cells from Human Umbilical Cord Blood-derived CD34+ Cells Using Valproic Acid [jove.com]
Technical Support Center: Addressing Poor Engraftment of Transplanted CD34+ Cells
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges associated with poor engraftment of human CD34+ hematopoietic stem and progenitor cells (HSPCs).
Troubleshooting Guide
Issue 1: My CD34+ cells show poor viability and recovery after thawing.
Question: I've observed significant cell death after thawing my cryopreserved CD34+ cells. What are the likely causes, and how can I improve post-thaw viability?
Answer: Poor post-thaw viability is a critical issue as it directly reduces the number of functional cells available for transplantation.[1] Each freeze-thaw cycle can result in a loss of approximately 25% of viable CD34+ cells.[2] Key factors influencing this include the cryopreservation technique, the quality of the cryoprotectant (like DMSO), and the thawing procedure itself.[3][4] Grafts stored for longer periods (e.g., over 60 days) may also exhibit lower post-thaw viability.[3] While post-thaw viability may not always correlate directly with engraftment time, it can predispose to other complications.[3] It's important to note that standard viability dyes may overestimate the number of functional cells, as they don't always identify cells in early apoptosis.[5]
Recommendations:
-
Optimize Cryopreservation: Ensure a controlled-rate freezing protocol is used.
-
Minimize Storage Time: Use cryopreserved cells as promptly as possible.
-
Refine Thawing Technique: Rapid and careful thawing is crucial to prevent ice crystal formation, which damages cells. Follow a validated thawing protocol meticulously.
See below for a detailed --INVALID-LINK-- .
Issue 2: Engraftment is delayed or has failed completely.
Question: My experiment resulted in delayed or failed engraftment. How do I determine if the cell dose was sufficient?
Answer: The dose of CD34+ cells infused is a primary predictor of engraftment success and kinetics.[6][7] An insufficient number of viable HSPCs is a common cause of graft failure. The generally accepted minimum dose for adequate engraftment is 2 x 10⁶ CD34+ cells per kilogram of recipient body weight.[6][8] Increasing the cell dose can significantly shorten the time to both neutrophil and platelet recovery.[6][8] However, excessively high doses (e.g., ≥11 x 10⁶/kg) have occasionally been associated with engraftment syndrome.[6]
Recommendations:
-
Accurate Cell Counting: Ensure you are accurately quantifying the number of viable CD34+ cells post-thawing and prior to infusion.
-
Dose Adjustment: Use the data below to guide your experimental design. For preclinical models, the cell dose may need to be optimized based on the specific mouse strain and conditioning regimen.[9]
Data Presentation: Recommended CD34+ Cell Doses and Engraftment Kinetics
| CD34+ Cell Dose (/kg recipient weight) | Effect on Neutrophil Engraftment Time | Effect on Platelet Engraftment Time | Primary Finding/Recommendation |
| < 2.0 x 10⁶ | Associated with delayed engraftment and increased risk of graft failure.[10] | Associated with delayed engraftment. | Considered the minimum threshold; higher doses are recommended.[6][8] |
| 2.0 - 5.0 x 10⁶ | Engraftment achieved, but slower than with higher doses.[6] | Slower recovery compared to higher doses.[8] | A dose of ~5 x 10⁶/kg provides reasonably rapid engraftment.[11] |
| ≥ 5.0 x 10⁶ | Significantly shortens engraftment time.[6] Median time of 10 days vs. 11 days for <5x10⁶ dose.[8] | Significantly shortens engraftment time.[6] Median time of 16 days vs. 18 days for <5x10⁶ dose.[8] | Doses ≥5 x 10⁶/kg are associated with faster recovery.[6][8] |
| > 8.0 x 10⁶ | No significant additional improvement in engraftment time compared to the 5x10⁶ dose.[8] | No significant additional improvement in engraftment time compared to the 5x10⁶ dose.[8] | May not provide additional benefit for engraftment speed.[8] |
Issue 3: My cells are viable and the dose was adequate, but engraftment is still poor.
Question: I've confirmed high cell viability and used an optimal cell dose, but I'm still observing poor engraftment. Could the cells be failing to home to the bone marrow?
Answer: Yes, this is a distinct possibility. Successful engraftment is a multi-step process that begins with the "homing" of transplanted HSPCs to the specialized bone marrow niche.[12] This process is critically dependent on the interaction between the chemokine Stromal-Derived Factor-1 (SDF-1α, also known as CXCL12), which is secreted by bone marrow stromal cells, and its receptor, CXCR4, which is expressed on the surface of CD34+ cells.[12][13][14] The SDF-1/CXCR4 signaling axis not only directs cell migration but also promotes cell survival and adhesion within the niche.[12][15] Disruption of this pathway can lead to a failure of homing and subsequent engraftment failure, even with a sufficient dose of viable cells.
Recommendations:
-
Assess CXCR4 Expression: Use flow cytometry to verify that your CD34+ cells express adequate levels of CXCR4, as this can be affected by cell sourcing and ex vivo manipulation.
-
Evaluate Cell Potency: Consider functional assays that measure the migratory capacity of your cells toward an SDF-1α gradient.
-
Prepare the Niche: The receptiveness of the host bone marrow niche is crucial.[16][17] Inadequate pre-transplant conditioning can leave insufficient "space" for donor cells to engraft.[17] Pathophysiological changes in the niche, such as those caused by underlying disease, can also impair engraftment.[16]
Visualization: SDF-1/CXCR4 Signaling in HSPC Homing
Caption: The SDF-1/CXCR4 signaling axis is essential for CD34+ cell homing.
Frequently Asked Questions (FAQs)
FAQ 1: How can I improve the quality and potency of my starting CD34+ cell graft?
Question: Beyond just cell number, what strategies can I employ to ensure my CD34+ cell product has high functional quality and potency for engraftment?
Answer: Graft quality is a multifactorial issue. The source of the cells, processing time, and handling can all impact their function.[18]
-
Cell Sourcing: Umbilical cord blood is a rich source of CD34+ cells with a lower risk of graft-versus-host-disease.[18] For optimal quality, cord blood should be processed within hours of collection.[18]
-
Potency Assays: Standard CD34+ cell counts are a measure of quantity, not biological function.[5] A potency assay measures a specific biological activity relevant to the cell's therapeutic effect.[19][20] For HSPCs, this is the ability to engraft and reconstitute the hematopoietic system.
-
Colony-Forming Unit (CFU) Assay: This is the gold standard functional assay that measures the ability of progenitor cells to proliferate and differentiate into colonies of specific lineages.[5] The number of CFUs in a graft has been shown to correlate well with the time to neutrophil and platelet engraftment.[5]
-
Signaling-Based Assays: Newer, more rapid potency assays are being developed. For example, measuring the phosphorylation of STAT5 in response to IL-3 stimulation by flow cytometry can assess the functional capacity of CD34+ cells within hours.[21]
-
-
Minimizing Ex Vivo Culture: Prolonged time in culture can lead to differentiation and loss of primitive, long-term repopulating HSPCs.[22] Optimizing culture time is critical, especially when performing gene editing or other manipulations.[22]
FAQ 2: What is ex vivo expansion and when should I consider it?
Question: My CD34+ cell yield is low. Is ex vivo expansion a viable strategy to increase cell numbers, and what are the trade-offs?
Answer: Ex vivo expansion is a technique used to increase the total number of HSPCs from a limited source, such as a single cord blood unit, before transplantation.[23] This can be crucial for adult patients where the cell dose from a single unit may be insufficient.[23] The goal is to amplify the number of cells while maintaining their primitive, self-renewing, and multi-lineage potential.[24][25]
The process typically involves culturing purified CD34+ cells in a serum-free medium supplemented with a cocktail of hematopoietic growth factors (cytokines).[24][26] More recently, small molecules have been identified that can enhance the self-renewal of HSPCs and delay differentiation during culture.[22][25] While expansion can successfully increase total cell numbers, a major challenge is preventing the differentiation of the most primitive long-term stem cells.[22][24]
Data Presentation: Comparison of Ex Vivo Expansion Strategies
| Strategy | Key Reagents | Reported Fold Expansion (Total Cells) | Advantages | Challenges/Considerations |
| Cytokine Cocktail | Stem Cell Factor (SCF), TPO, G-CSF, IL-3, IL-6, Flt3-L.[24][26] | 70-600 fold.[23][24] | Well-established, effective at increasing total nucleated and progenitor cells (CFCs).[24] | Can promote differentiation, leading to a loss of primitive, long-term repopulating cells.[22][24] |
| Small Molecules | Valproic Acid (VPA), a histone deacetylase inhibitor.[25] | Lower total cell expansion than cytokines alone, but enriches for primitive (CD34+CD90+) cells.[25] | Rapidly expands the pool of primitive HSCs within 7 days; maintains long-term engraftment potential.[25] | Requires careful optimization of timing and concentration to balance expansion and maintenance of stemness.[25] |
Visualization: General Workflow for Ex Vivo CD34+ Cell Expansion
Caption: A typical experimental workflow for the ex vivo expansion of CD34+ cells.
FAQ 3: What is the best in vivo model to test my strategies for improving engraftment?
Question: I want to test a new strategy (e.g., a small molecule, gene modification) to enhance engraftment. What is the standard preclinical animal model for this?
Answer: The gold standard for assessing the function of human HSPCs in vivo is transplantation into immunodeficient mice.[9][27] These "humanized mouse" models lack their own adaptive immune system, allowing human cells to engraft and reconstitute a human hematopoietic system without rejection.[28][29]
-
Recommended Strains: NOD/SCID Il2rg⁻/⁻ (NSG) mice are widely used because they lack T, B, and functional NK cells, and have other genetic modifications that enhance engraftment of human cells.[28][29] Newer strains that express human cytokines (e.g., M-CSF, TPO, IL-3) can further improve the engraftment and differentiation of specific human lineages, particularly myeloid cells.[9]
-
Pre-transplant Conditioning: To create a receptive niche, mice are typically pre-conditioned with a sublethal dose of total body irradiation (TBI) before cell infusion.[9][27] Non-toxic conditioning methods, such as using antibodies to deplete host stem cells, are also being developed.[30]
-
Engraftment Analysis: Human cell engraftment is monitored over time (typically 12-16 weeks) by collecting peripheral blood and analyzing it via flow cytometry for the presence of human CD45+ cells (hCD45+).[9] At the end of the experiment, bone marrow, spleen, and other organs are harvested to assess long-term, multi-lineage reconstitution.[9][28]
Visualization: Troubleshooting Logic for Poor Engraftment
Caption: A logical workflow to troubleshoot causes of poor CD34+ cell engraftment.
Experimental Protocols
Protocol 1: Optimal Thawing of Cryopreserved CD34+ Cells
This protocol is designed to maximize the recovery and viability of cryopreserved CD34+ cells.
Materials:
-
Water bath set to 37°C.
-
Thawing medium: Iscove's Modified Dulbecco's Medium (IMDM) or similar, supplemented with 10% Fetal Bovine Serum (FBS) or human serum albumin, and DNase I (100 U/mL) to prevent clumping from DNA released by dead cells.
-
Sterile conical tubes (15 mL or 50 mL).
-
Pipettes.
-
Centrifuge.
Procedure:
-
Prepare thawing medium and warm it to room temperature.
-
Retrieve the cryovial from liquid nitrogen storage. Transport it on dry ice.
-
Immediately place the lower half of the vial into the 37°C water bath. Do not submerge the cap.
-
Gently agitate the vial until only a small ice crystal remains (typically 1-2 minutes). Do not allow the cell suspension to warm up.
-
Wipe the vial with 70% ethanol (B145695) and move it to a sterile biosafety cabinet.
-
Using a 1 mL pipette, slowly transfer the cell suspension from the vial into a 15 mL conical tube containing 10 mL of thawing medium. Add the first 1-2 mL of medium drop-by-drop while gently swirling the tube to gradually reduce the DMSO concentration.
-
Centrifuge the cells at 300 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant, leaving the cell pellet undisturbed.
-
Gently resuspend the cell pellet in 1 mL of fresh medium.
-
Perform a viable cell count using Trypan Blue or a flow cytometry-based method with viability dyes like 7-AAD or DAPI.
Protocol 2: Ex Vivo Expansion of CD34+ Cells
This is a general protocol for cytokine-based expansion. Concentrations and specific factors may require optimization.
Materials:
-
Purified CD34+ cells.
-
Serum-free expansion medium (e.g., Stemline™ II or similar).[26]
-
Recombinant human cytokines: SCF (100 ng/mL), TPO (100 ng/mL), G-CSF (100 ng/mL).[26] Other cytokines like Flt3-L and IL-6 can also be included.
-
Tissue culture-treated plates or gas-permeable bags.
-
Humidified incubator at 37°C and 5% CO₂.
Procedure:
-
Prepare the complete expansion medium by adding the cytokine cocktail to the desired final concentrations.
-
Seed purified CD34+ cells at a density of 1 x 10⁴ cells/mL in the prepared medium.[26]
-
Incubate at 37°C and 5% CO₂.
-
Monitor the cultures every 2-3 days. If cell density exceeds 5 x 10⁵ cells/mL, dilute the culture with fresh complete medium back to the initial seeding density.
-
Continue the culture for 7-14 days, depending on the desired fold expansion.[24]
-
At the end of the culture period, harvest the total nucleated cells by centrifugation.
-
Perform cell counts and quality control assays (e.g., flow cytometry for CD34 expression, CFU assay) to determine the fold expansion of total cells and progenitor cells.
Protocol 3: In Vivo Engraftment Analysis in Immunodeficient Mice
This protocol describes a standard procedure for assessing human HSPC engraftment in NSG mice.
Materials:
-
NSG (NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ) mice, 6-8 weeks old.[28]
-
Irradiator (X-ray or Cesium-137 source).
-
Human CD34+ cells suspended in sterile PBS or culture medium without cytokines.
-
Insulin syringes for intravenous (tail vein) or intrahepatic (for pups) injection.[9]
-
Materials for blood collection (e.g., heparinized capillary tubes for retro-orbital bleeding).
-
Flow cytometer and fluorescently-conjugated antibodies (e.g., anti-human CD45, anti-mouse CD45, anti-human CD34, CD19, CD3, CD33).
Procedure:
-
Conditioning: On the day before transplantation, sublethally irradiate the NSG mice with a dose of 200-250 cGy.[9]
-
Transplantation: Within 24 hours of irradiation, inject the desired dose of human CD34+ cells (e.g., 1 x 10⁵ to 5 x 10⁵ cells) in a volume of 100-200 µL via the tail vein.[9]
-
Monitoring: House the mice in a sterile environment with acidified or antibiotic-treated water. Monitor their health, weight, and activity regularly.
-
Engraftment Analysis:
-
Starting at 8 weeks post-transplantation and continuing every 4 weeks, collect a small volume of peripheral blood (50-100 µL).
-
Lyse red blood cells using an appropriate lysis buffer.
-
Stain the remaining cells with antibodies against human CD45 (hCD45) and mouse CD45 (mCD45) to determine the percentage of human hematopoietic cells in circulation (% chimerism).
-
Additional antibodies can be used to analyze multi-lineage reconstitution (B cells: CD19, T cells: CD3, Myeloid cells: CD33).
-
-
Terminal Analysis: At 16-20 weeks post-transplantation, euthanize the mice. Harvest bone marrow and spleen to perform a more detailed flow cytometric analysis of human hematopoietic reconstitution in these primary lymphoid organs.[9]
References
- 1. Impact of Cryopreservation and Freeze-Thawing on Therapeutic Properties of Mesenchymal Stromal/Stem Cells and Other Common Cellular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Functional Effect of Repeated Cryopreservation on Transduced CD34+ Cells from Patients with Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. CD34+ hematopoietic progenitor cell dose as a predictor of engraftment and survival in multiple myeloma patients undergoing autologous stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Peripheral blood CD34+ cells efficiently engraft human cytokine knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CD34+ Cell Dose Matters in Hematopoietic Stem Cell Transplantation with Peripheral Blood Stem Cells from Sibling Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of CD34+ cell dose on neutrophil and platelet engraftment kinetics in haematopoietic stem cell transplantation – A single-centre experience - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 12. Stromal-derived factor-1/CXCR4 signaling: indispensable role in homing and engraftment of hematopoietic stem cells in bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The essential roles of the chemokine SDF-1 and its receptor CXCR4 in human stem cell homing and repopulation of transplanted immune-deficient NOD/SCID and NOD/SCID/B2m(null) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [The role of the SDF-1-CXCR4 axis in hematopoiesis and the mobilization of hematopoietic stem cells to peripheral blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Homing in hematopoietic stem cells: focus on regulatory role of CXCR7 on SDF1a/CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges and innovations in hematopoietic stem cell transplantation: exploring bone marrow niches and new model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A concise review on factors influencing the hematopoietic stem cell transplantation main outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cgt.global [cgt.global]
- 19. Validation of a potency assay for CD34 + cell based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ovid.com [ovid.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Optimization of ex vivo hematopoietic stem cell expansion in intermittent dynamic cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Serum-free ex vivo expansion of CD34(+) hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ex Vivo Expansion of Hematopoietic Stem Cells from Human Umbilical Cord Blood-derived CD34+ Cells Using Valproic Acid [jove.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. criver.com [criver.com]
- 28. CD34+ Humanized Mice | The Jackson Laboratory [jax.org]
- 29. CD34+ Hematopoietic Stem Cell Humanized Mice: The Basics [jax.org]
- 30. ashpublications.org [ashpublications.org]
Technical Support Center: Method Refinement for Single-Cell RNA Sequencing of CD34+ Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with single-cell RNA sequencing (scRNA-seq) of CD34+ cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges in the scRNA-seq workflow for CD34+ cells, from initial sample preparation to data analysis.
Cell Isolation and Preparation
Question 1: What is the optimal method for isolating CD34+ cells for scRNA-seq?
Answer: Fluorescence-activated cell sorting (FACS) is the most widely used and recommended method for isolating CD34+ cells for scRNA-seq.[1][2][3] It allows for high-purity selection of viable, single cells based on the expression of the CD34 surface marker, along with other markers to exclude differentiated lineages (Lin-) and dead cells. A typical sorting panel would include antibodies against CD34, a cocktail of lineage markers (e.g., CD3, CD14, CD16, CD19, CD20, CD56), and a viability dye (e.g., DAPI, 7-AAD).[4][5]
Question 2: My cell viability is low after sorting. What could be the cause and how can I improve it?
Answer: Low cell viability post-sort is a common issue that can significantly impact the quality of your scRNA-seq data. Here are some potential causes and solutions:
-
Harsh Dissociation/Handling: Overly vigorous pipetting or vortexing can damage cells. Use wide-bore pipette tips and gentle mixing.[2]
-
Suboptimal Sorting Buffer: The buffer used for cell suspension and sorting is critical. It is recommended to use a cold, filtered 1X PBS buffer supplemented with 1-2% BSA and without EDTA, Mg2+, or Ca2+, as these can interfere with downstream enzymatic reactions.[2]
-
High Sorter Pressure: High sheath fluid pressure can induce cell stress and apoptosis. Work with your flow cytometry core facility to optimize the sorter settings, using a larger nozzle size and lower flow velocity where possible.[2]
-
Extended Sorting Time: Long sorting times can lead to decreased cell viability. Consider a pre-enrichment step for CD34+ cells using magnetic-activated cell sorting (MACS) if your starting population has a very low frequency of these cells.[2]
-
Collection Conditions: Sort cells directly into a chilled collection buffer containing an RNase inhibitor to preserve RNA integrity.[2]
Question 3: I'm observing a high number of cell doublets in my scRNA-seq data. How can I minimize this?
Answer: Cell doublets, where two or more cells are captured in a single droplet or well, can confound data analysis by creating artificial cell types. Here's how to address this:
-
FACS Gating Strategy: Implement a stringent gating strategy during FACS to exclude doublets. This is typically done by plotting the forward scatter height (FSC-H) versus forward scatter area (FSC-A) and side scatter height (SSC-H) versus side scatter area (SSC-A) to gate on singlets.
-
Cell Concentration: Ensure your single-cell suspension is at the optimal concentration recommended for your scRNA-seq platform (e.g., 10x Genomics). Overly concentrated cell suspensions increase the likelihood of doublet formation.
-
Computational Doublet Detection: Utilize computational tools during data analysis to identify and remove potential doublets. These algorithms typically work by identifying "cells" with an unusually high number of detected genes or UMIs.
Library Preparation
Question 4: My cDNA yield is low after reverse transcription and amplification. What are the common causes for CD34+ cells?
Answer: Low cDNA yield is a frequent challenge, especially with low-input samples like CD34+ cells. Potential causes and troubleshooting steps include:
-
Low RNA Content of Cells: CD34+ cells are relatively small and may have lower RNA content compared to other cell types. Ensure you are using a sensitive library preparation method like SMART-seq2 for very low cell numbers or a robust droplet-based method for larger cell inputs.[6][7]
-
Poor RNA Quality: As mentioned, cell viability is crucial. Damaged cells will have degraded RNA, leading to inefficient reverse transcription.
-
Inefficient Lysis: Ensure complete cell lysis to release the RNA. The lysis buffer composition is critical and should be optimized for your cell type.
-
Enzyme Inhibition: Contaminants from the cell isolation process (e.g., EDTA, certain media components) can inhibit reverse transcriptase and polymerase activity. Perform buffer exchanges or cell washes with appropriate solutions.
-
Suboptimal PCR Cycles: The number of PCR cycles for cDNA amplification needs to be optimized. Too few cycles will result in low yield, while too many can introduce amplification bias. A pilot experiment with a range of cycle numbers is recommended.
Question 5: I'm concerned about amplification bias in my data. How can this be mitigated?
Answer: Amplification bias, the preferential amplification of certain transcripts over others, can skew gene expression profiles. Here are key strategies to minimize it:
-
Use of Unique Molecular Identifiers (UMIs): For droplet-based methods like 10x Genomics, UMIs are essential. These random barcodes are attached to each RNA molecule before amplification, allowing for the computational removal of PCR duplicates and more accurate quantification of gene expression.[8]
-
Optimized PCR Conditions: Adhere strictly to the recommended number of PCR cycles for your library preparation protocol based on the starting cell number and RNA content.
-
High-Fidelity Polymerase: Use a high-fidelity DNA polymerase for the amplification steps to minimize errors.
Data Analysis and Quality Control
Question 6: What are the key quality control (QC) metrics I should assess for my CD34+ scRNA-seq data?
Answer: Rigorous QC is critical for reliable downstream analysis. Key metrics include:
-
Number of Reads per Cell: This indicates the sequencing depth for each cell.
-
Number of Detected Genes per Cell: A low number may indicate a poor-quality cell or a cell with low transcriptional activity.
-
Percentage of Mitochondrial Reads: A high percentage of mitochondrial reads is often indicative of stressed or dying cells, as cytoplasmic mRNA is lost while mitochondrial RNA is retained.[9][10]
-
UMI Counts per Cell (for droplet-based methods): This reflects the complexity of the library for each cell.
-
Sequencing Saturation: This metric indicates whether further sequencing would yield more information about the transcriptome of the captured cells.
Question 7: How do I handle batch effects in my scRNA-seq data?
Answer: Batch effects, which are technical variations arising from processing samples at different times or with different reagent lots, can obscure true biological differences. To address them:
-
Experimental Design: Whenever possible, process samples from different conditions or time points together to minimize batch effects. If this is not feasible, include a common reference sample in each batch.
-
Data Integration Methods: Use computational algorithms designed for batch correction and data integration. These methods aim to align the datasets from different batches in a shared space, preserving biological variation while minimizing technical differences.
Data Presentation: Quantitative QC Metrics
The following tables summarize typical quality control metrics for scRNA-seq experiments with human hematopoietic stem and progenitor cells (HSPCs), including CD34+ cells. These values can serve as a general guideline, but optimal ranges may vary depending on the specific experimental conditions and scRNA-seq platform.
Table 1: Per-Cell Quality Control Metrics
| Metric | Typical Range (Droplet-based, e.g., 10x Genomics) | Typical Range (Plate-based, e.g., SMART-seq2) | Rationale for Filtering |
| Number of Detected Genes | 500 - 6,000[9] | 1,000 - 9,000 | Low numbers may indicate empty droplets or dead cells. Unusually high numbers can suggest cell doublets. |
| UMI Counts | > 1,000 | N/A | Low counts suggest poor capture efficiency or low RNA content. |
| Mitochondrial Gene % | < 10-15%[9] | < 10-15% | High percentages are often a marker of cell stress or apoptosis.[9][10] |
Table 2: Library and Sequencing Metrics
| Metric | Recommended Value/Range | Purpose |
| Sequencing Depth | 20,000 - 50,000 reads/cell | To ensure sufficient coverage for detecting moderately and highly expressed genes. |
| Sequencing Saturation | > 30% | Indicates that the complexity of the library has been adequately sampled. Higher saturation means less new information will be gained from deeper sequencing. |
| Mapping Rate to Genome | > 80% | A high mapping rate indicates good quality sequencing data and a low level of contaminants. |
Experimental Protocols
Protocol 1: FACS-Based Isolation of Human CD34+ Cells
This protocol outlines the steps for isolating viable, single CD34+ cells from human bone marrow or peripheral blood for scRNA-seq.
Materials:
-
Mononuclear cell (MNC) suspension from bone marrow or mobilized peripheral blood
-
FACS buffer (e.g., PBS with 2% FBS, 1 mM EDTA)
-
Fluorochrome-conjugated antibodies: anti-CD34, anti-CD45, lineage cocktail (e.g., anti-CD3, -CD14, -CD16, -CD19, -CD20, -CD56)
-
Viability dye (e.g., DAPI, 7-AAD)
-
Collection plates (e.g., 96-well plates) pre-filled with lysis buffer for the scRNA-seq library preparation.
Procedure:
-
Prepare Cell Suspension: Start with a high-quality single-cell suspension of MNCs.
-
Staining: Resuspend cells in FACS buffer and incubate with the antibody cocktail and viability dye according to the manufacturer's instructions, typically for 20-30 minutes on ice and protected from light.
-
Washing: Wash the cells with an excess of cold FACS buffer and centrifuge to pellet the cells. Resuspend in an appropriate volume of FACS buffer for sorting.
-
FACS Setup: Work with a flow cytometry specialist to set up the sorter. Use compensation controls to correct for spectral overlap between fluorochromes.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs. FSC-H and SSC-A vs. SSC-H.
-
Gate on viable cells by excluding cells positive for the viability dye.
-
Gate on the CD45-positive, lineage-negative population.
-
From the Lin- population, gate on CD34-positive cells.
-
-
Sorting: Sort single, viable, Lin-CD34+ cells directly into the wells of a 96-well plate containing lysis buffer.
-
Post-Sort Handling: Immediately after sorting, seal the plate, briefly centrifuge to ensure cells are in the lysis buffer, and either proceed directly to reverse transcription or flash-freeze on dry ice and store at -80°C.[2]
Protocol 2: scRNA-seq Library Preparation using SMART-seq2 (Modified)
This protocol is adapted for single CD34+ cells sorted into 96-well plates.[6][11][12]
Materials:
-
Sorted single cells in lysis buffer
-
Reverse transcription reagents (including reverse transcriptase, oligo(dT) primers, and template-switching oligonucleotides)
-
PCR amplification mix
-
Beads for cDNA cleanup
-
Tagmentation reagents (e.g., Nextera XT)
-
PCR mix for library amplification
-
Beads for library cleanup
Procedure:
-
Reverse Transcription and Template Switching:
-
To the lysed cell, add a mix of oligo(dT) primers and dNTPs. Incubate to anneal the primers to polyadenylated RNA.
-
Add the reverse transcription mix containing the reverse transcriptase and a template-switching oligonucleotide (TSO). The reverse transcriptase synthesizes the first-strand cDNA, and its terminal transferase activity adds non-templated C's. The TSO anneals to these C's, and the reverse transcriptase switches templates to continue synthesis to the end of the TSO.[13]
-
-
cDNA Amplification:
-
Perform PCR to amplify the full-length cDNA using primers that bind to the sequences introduced by the oligo(dT) primer and the TSO. Use a limited number of cycles (e.g., 18-21) to minimize amplification bias.
-
-
cDNA Cleanup and Quantification:
-
Purify the amplified cDNA using magnetic beads.
-
Quantify the cDNA concentration and assess the size distribution using a fragment analyzer.
-
-
Library Construction (Tagmentation):
-
Use a transposase-based method (e.g., Nextera XT) to simultaneously fragment the cDNA and add sequencing adapters.
-
-
Library Amplification:
-
Amplify the tagmented library using a limited number of PCR cycles to add indexes for multiplexing.
-
-
Library Cleanup and Quality Control:
-
Purify the final library using magnetic beads.
-
Assess the final library concentration and size distribution. Pool libraries for sequencing.
-
Mandatory Visualizations
Experimental and Analytical Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. Top 5 tips for sorting (FACS) upstream of single-cell RNA-seq experiments [takarabio.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Comprehensive analysis of single-cell RNA sequencing data from healthy human marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refine.bio [refine.bio]
- 6. Full-length RNA-seq from single cells using Smart-seq2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smart-seq2 for sensitive full-length transcriptome profiling in single cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Challenges in Single-Cell RNA Seq Data Analysis & Solutions [elucidata.io]
- 9. dovepress.com [dovepress.com]
- 10. pythiabio.com [pythiabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Smart-seq2 single-cell RNA-Seq modified method [protocols.io]
- 13. Smart-Seq2 [illumina.com]
Improving the purity of CD34+ cell isolation from peripheral blood.
Welcome to the technical support center for the purification of CD34+ hematopoietic stem and progenitor cells (HSPCs) from peripheral blood. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the purity and viability of their isolated cell populations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during CD34+ cell isolation that can impact final purity.
Question 1: What are the most common causes of low purity in my final CD34+ cell fraction?
Low purity is often due to contamination with other cell types that non-specifically bind to the selection column or beads, or form aggregates with the target cells. The primary culprits include:
-
Platelets: Activated platelets are inherently sticky and can adhere to monocytes and other cell types, leading to the formation of clumps that trap non-target cells.[1]
-
Red Blood Cells (RBCs): Incomplete lysis or removal of RBCs can lead to significant contamination.
-
Myeloid and B-cells: These cells can exhibit non-specific binding to isolation reagents.
-
Cell Aggregates: Damaged or dying cells, particularly in cryopreserved samples, can release DNA and form aggregates, trapping non-target cells.[2]
Question 2: My isolated CD34+ cell purity is lower than expected. How can I troubleshoot this?
To address low purity, a systematic evaluation of your workflow is necessary. The following flowchart outlines a logical troubleshooting process to identify and resolve the root cause of the issue.
Caption: Troubleshooting decision tree for low CD34+ cell purity.
Question 3: How can I specifically reduce platelet contamination in my samples?
Platelet contamination is a significant factor affecting purity.[3] Implementing the following strategies can mitigate this issue:
-
Gentle Handling: Avoid vigorous pipetting or vortexing, which can activate platelets.[1]
-
Anticoagulants: Collect blood in tubes containing anticoagulants like Acid Citrate Dextrose (ACD).[1]
-
Low-Speed Centrifugation: Before the main isolation procedure, perform a slow centrifugation step (e.g., 120 x g for 10 minutes with the brake off) to pellet larger cells while leaving the smaller platelets in the supernatant, which can then be carefully removed.[1]
-
Platelet Depletion Reagents: Utilize commercially available antibody cocktails that target platelet-specific markers for depletion during the pre-enrichment phase.[4] One study demonstrated that an enhanced platelet depletion protocol improved CD34+ cell recovery from 71.2% to 81.8%.[5]
Question 4: What is the expected purity and recovery when using Magnetic-Activated Cell Sorting (MACS) versus Fluorescence-Activated Cell Sorting (FACS)?
Both MACS and FACS are reliable methods that consistently yield high purities, often exceeding 70%.[6] However, FACS generally provides a higher degree of purity at the potential cost of lower throughput and yield.
Quantitative Data Summary
The following tables summarize typical performance metrics for common CD34+ cell isolation technologies.
Table 1: Comparison of MACS vs. FACS for CD34+ Cell Isolation
| Parameter | Magnetic-Activated Cell Sorting (MACS) | Fluorescence-Activated Cell Sorting (FACS) | Reference(s) |
| Purity | 87.4% (± 2.4%) | 92.2% (± 1.3%) | [7] |
| Viability | 95.5% (± 0.9%) | 96.2% (± 0.7%) | [7] |
| Throughput | High | Low to Medium | [8] |
| Cost | Lower | Higher | N/A |
Table 2: Impact of Platelet Depletion on CD34+ Cell Recovery (Immunomagnetic Selection)
| Protocol | Mean CD34+ Cell Recovery | Reference(s) |
| Standard Protocol | 71.2% | [5] |
| Modified Protocol with Additional Platelet Depletion | 81.8% | [5] |
Experimental Protocols
This section provides detailed methodologies for the positive selection of CD34+ cells using immunomagnetic separation.
Protocol 1: Immunomagnetic Positive Selection of CD34+ Cells (MACS)
This protocol outlines a general procedure for isolating CD34+ cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
PBMC sample
-
Buffer: Phosphate-buffered saline (PBS), pH 7.2, supplemented with 0.5% Bovine Serum Albumin (BSA) and 2 mM EDTA. Keep cold (2-8°C).[9]
-
FcR Blocking Reagent
-
CD34 MicroBeads
-
MACS Separation Columns (e.g., LS or MS Columns)
-
MACS Separator
Procedure:
-
Prepare PBMCs: Isolate PBMCs from the peripheral blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Count and Resuspension: Count the cells and resuspend the cell pellet in cold buffer to a concentration of 10^8 cells per 300 µL.[7]
-
FcR Blocking: Add 100 µL of FcR Blocking Reagent to the cell suspension. Mix well and incubate for 10 minutes at 2-8°C.
-
Magnetic Labeling: Add 100 µL of CD34 MicroBeads to the cell suspension. Mix well and incubate for an additional 30 minutes at 2-8°C.[10]
-
Washing: Add 10-20 mL of cold buffer to the tube and centrifuge at 300 x g for 10 minutes. Aspirate the supernatant completely.
-
Resuspension: Resuspend the cell pellet in 500 µL of cold buffer.
-
Column Preparation: Place a MACS column in the magnetic field of the MACS Separator. Prepare the column by rinsing it with cold buffer (e.g., 3 mL for an LS column).
-
Cell Application: Apply the cell suspension onto the prepared column.
-
Washing the Column: Wash the column three times with cold buffer (e.g., 3 x 3 mL for an LS column). Collect the flow-through; this contains the unlabeled, CD34-negative cell fraction.
-
Elution of CD34+ Cells: Remove the column from the magnetic separator and place it on a suitable collection tube. Pipette 5 mL of buffer onto the column and firmly push the plunger to immediately flush out the magnetically labeled CD34+ cells.
-
Purity Enhancement (Optional): To increase the purity of the isolated cells, the eluted fraction can be passed over a second, new column.[10]
Signaling Pathways and Workflows
Understanding the biological processes during isolation can aid in optimizing protocols to maintain cell viability and function.
CD34+ Cell Isolation Workflow
The general workflow for isolating CD34+ cells involves several critical stages, from sample preparation to the final pure cell fraction.
Caption: General experimental workflow for CD34+ cell isolation.
Apoptosis Regulation in Hematopoietic Stem Cells
Maintaining cell viability during ex vivo manipulation is critical. Apoptosis, or programmed cell death, is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins.
Caption: Simplified diagram of the intrinsic apoptosis pathway in HSCs.
Overexpression of anti-apoptotic proteins like BCL-2 can protect hematopoietic stem cells from apoptosis induced by growth factor deprivation, thereby increasing their numbers and repopulation potential.[11] Conversely, executioner caspases like Caspase-3 play a central role in orchestrating the final stages of cell death.[12] Understanding these pathways can inform strategies to improve the viability of isolated cells, for instance, by supplementing media with cytokines that promote survival signaling.
References
- 1. Potency of human hematopoietic cells from a novel CD34+ isolation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. High platelet contamination in progenitor cell concentrates results in significantly lower CD34+ yield after immunoselection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Immunomagnetic cell selection performed for HLA haploidentical transplants with the CliniMACS device: effect of additional platelet removal on CD34+ cell recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of purity and enrichment of CD34+ cells from bone marrow, umbilical cord and peripheral blood (primed for apheresis) using five separation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation Methods for Human CD34 subsets Using Fluorescent and Magnetic Activated Cell Sorting: an In Vivo Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. unmc.edu [unmc.edu]
- 11. The Role of Apoptosis in the Regulation of Hematopoietic Stem Cells: Overexpression of BCL-2 Increases Both Their Number and Repopulation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hematopoietic stem cell responsiveness to exogenous signals limited by Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CD34+ Colony-Forming Unit (CFU) Assays
Welcome to the technical support center for CD34+ Colony-Forming Unit (CFU) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of variability and obtain more consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your CFU assays.
Section 1: Assay Setup and Reagents
Question: We are observing significant variability in our colony counts between experiments, even when using the same cell source. What are the potential causes?
Answer: Inter-assay variability is a common challenge in CFU assays and can stem from multiple factors. A primary source of variability is inconsistent laboratory practices.[1] Even with standardized commercial kits, significant inter-laboratory variation has been observed, highlighting the need for scrupulous attention to every step of the protocol.[2]
Key areas to investigate include:
-
Cell Counting and Viability: Inconsistent cell counting methods (manual vs. automated) and variability in viability staining techniques can introduce significant errors.[1][3] Automated cell counters are generally recommended to improve reproducibility.[3]
-
Reagent Quality and Handling: The quality and stability of reagents, particularly the semi-solid medium and cytokine cocktails, are critical. Ensure proper storage and handling of all reagents.
-
Pipetting Technique: Methylcellulose (B11928114) is viscous and cannot be accurately dispensed with standard serological pipettes, which can lead to incorrect cell seeding density.[4] Use blunt-end needles or positive displacement pipettes for accurate dispensing.[3][4]
-
Incubation Conditions: Ensure your incubator provides a stable, humidified environment with consistent temperature and CO2 levels.
Question: Why is Red Blood Cell (RBC) depletion important before starting a CFU assay?
Answer: The presence of a large number of red blood cells in your sample can create a dense, grainy background in the culture dish.[4] This can interfere with the accurate identification and scoring of hematopoietic colonies, both manually and with automated systems.[4] It is essential to perform RBC depletion before setting up the assay to ensure clear visualization of colonies.[4]
Question: What type of pipettes should be used for dispensing the methylcellulose medium?
Answer: Due to the high viscosity of methylcellulose-based media, standard serological pipettes should not be used for seeding cells.[4] The viscous medium adheres to the walls of the pipette tip, leading to inaccurate dispensing and variability in the number of cells plated.[4] It is recommended to use a combination of a 3 cc syringe and a blunt-end, 16-gauge needle for accurate and consistent dispensing of the MethoCult™ medium.[4] Positive displacement pipettes are also a suitable alternative.[3]
Section 2: Plating, Incubation, and Colony Scoring
Question: What is the optimal cell plating density for a CFU assay?
Answer: The optimal plating density depends on the source of the CD34+ cells (e.g., bone marrow, mobilized peripheral blood, cord blood) and the type of culture vessel used. Plating too high a concentration of cells can lead to overlapping and underdeveloped colonies, resulting in an underestimation of CFU numbers.[4] Conversely, plating too few cells may result in an insufficient number of colonies for statistically significant analysis. For primary human CD34+ cells, plating 100–150 cells per well of a 6-well plate can yield approximately 50–70 colonies, which is a suitable density for scoring.[5] It is recommended to perform linearity studies to determine the optimal plating range for your specific cell type and experimental conditions.[3]
| Cell Source | Culture Vessel | Recommended Plating Range (per dish/well) |
| Mobilized Peripheral Blood (HPC-A) | 35 mm dish | 10,000–200,000 total cells |
| Bone Marrow (HPC-M) | 35 mm dish | 25,000–100,000 total cells |
| Cord Blood (HPC-CB) | 35 mm dish | 5,000–100,000 total cells |
| Purified CD34+ Cells | 6-well plate | 100-150 cells |
Note: The table above provides general ranges based on survey data; optimal densities should be determined empirically in your laboratory.[3]
Question: How long should human CFU cultures be incubated before scoring?
Answer: Human CFU cultures in standard MethoCult™ media should typically be scored between day 13 and day 15 of incubation.[4] Most laboratories score CFU assays between 14 and 16 days.[1][3] Extending the incubation period much beyond this timeframe is not recommended for several reasons:
-
Nutrient Depletion: The nutrients in the semi-solid medium will be depleted, leading to cell death, including the progenitor cells of interest.[4]
-
Colony Integrity: Colonies may begin to degrade or merge, making accurate identification and enumeration difficult.
-
Inaccurate Representation: Over-incubation can lead to an inaccurate assessment of the true clonogenic potential of the initial cell population.
Question: Colony scoring seems subjective. How can we reduce variability in colony identification?
Answer: Subjectivity in colony scoring is a major contributor to inter-assay and inter-operator variability.[4][6] The presence of colonies with multiple foci or clusters can be particularly challenging, potentially leading to an overestimation of CFU counts.[4]
Strategies to reduce subjectivity include:
-
Standardized Training: Ensure all personnel involved in scoring are thoroughly trained using a standardized set of criteria and reference images for different colony types (e.g., BFU-E, CFU-GM, CFU-GEMM).
-
In-situ Immunofluorescence (IF) Staining: An IF-based staining protocol can be established to validate lineage commitment without requiring additional cell processing.[5] This method improves the accuracy of colony classification, as fluorescently labeled cells are more easily visualized, especially when they might be obscured by surrounding cells.[5]
-
Automated Colony Counting: The use of semi-automated instruments for imaging and scoring hematopoietic colonies can significantly reduce inter-operator variability and improve reproducibility compared to manual counting.[6]
Section 3: Advanced Topics
Question: We are working with genetically modified CD34+ cells. Can the CFU assay be used to assess their functional potential?
Answer: Yes, the CFU assay is a valuable tool for assessing the ability of expanded or genetically modified hematopoietic stem and progenitor cells (HSPCs) to form colonies.[7] The colony-forming potential of these cells can indicate whether the genetic modification or expansion protocol has adversely affected their viability and differentiation capacity.[8] It is important to test a range of plating densities for these samples to ensure a scorable colony density is achieved, as the efficiency of colony formation may be altered by the experimental procedures.[7]
Question: How do different cytokine cocktails affect colony formation?
Answer: The composition of the cytokine cocktail in the semi-solid medium is a critical factor that influences the proliferation and differentiation of hematopoietic progenitors and, consequently, the types and numbers of colonies formed.[9][10]
-
Stem Cell Factor (SCF): SCF acts synergistically with other hematopoietic growth factors like IL-3, GM-CSF, and G-CSF to enhance the formation of CFU-GM and macroscopic BFU-E colonies from CD34+ cells.[11][12]
-
IL-3, GM-CSF, G-CSF: These cytokines are crucial for the growth of granulocyte and macrophage colonies (CFU-GM).[13] G-CSF is a particularly efficient stimulus for colony formation in some contexts.[13]
-
Erythropoietin (Epo): Epo is essential for the formation of erythroid colonies (BFU-E and CFU-E).
The choice of cytokine cocktail can be tailored to promote the growth of specific lineages of interest. For example, to enhance the plating efficiency of granulocyte (G) and macrophage (M) destined cells while maintaining megakaryocyte (Mk) differentiation, rhG-CSF, rhGM-CSF, and rhM-CSF can be added to the culture medium.[5]
Experimental Protocols
Detailed Methodology: Standard CD34+ CFU Assay
This protocol outlines the basic steps for setting up a standard CFU assay.
-
Prepare Cell Suspension:
-
Thaw cryopreserved cells or process fresh tissue (bone marrow, mobilized peripheral blood, or cord blood) to isolate mononuclear cells (MNCs) or purify CD34+ cells.
-
If necessary, perform red blood cell (RBC) lysis.[4]
-
Perform an accurate cell count and viability assessment using an automated cell counter.[3]
-
Resuspend the cells in an appropriate medium (e.g., Iscove's MDM with 2% FBS) to the desired concentration for plating.
-
-
Inoculate Methylcellulose Medium:
-
Dispense the required volume of methylcellulose-based medium (e.g., MethoCult™) into a tube.
-
Add a defined volume of your working cell suspension to the methylcellulose.
-
Vortex the tube vigorously for 2-3 seconds to ensure a homogenous mixture of cells within the viscous medium.
-
-
Plate the Cells:
-
Allow any bubbles in the cell/methylcellulose mixture to dissipate (let stand for 5-10 minutes).
-
Using a syringe with a blunt-end needle, dispense the mixture into 35 mm culture dishes or the wells of a multi-well plate.[4] Ensure the medium is spread evenly across the surface.
-
-
Incubate:
-
Place the culture dishes inside a larger petri dish with a separate, smaller dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.[3]
-
-
Score Colonies:
-
Using an inverted microscope, systematically scan each dish to identify and enumerate the different types of hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) based on their morphology.
-
Visualizations
Caption: A logical workflow for troubleshooting common sources of variability in CFU assays.
Caption: A diagram illustrating the key steps in a standard CD34+ CFU assay workflow.
References
- 1. Current practices and prospects for standardization of the hematopoietic colony-forming unit assay: a report by the cellular therapy team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality assurance of CFU-GM assays: inter-laboratory variation despite standard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Assay Optimization for the Objective Quantification of Human Multilineage Colony Forming Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Colony formation of human fetal CD34+ hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Recombinant human stem cell factor enhances the formation of colonies by CD34+ and CD34+lin- cells, and the generation of colony-forming cell progeny from CD34+lin- cells cultured with interleukin-3, granulocyte colony-stimulating factor, or granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Growth of CD34+ acute myeloblastic leukemia colony-forming cells in response to recombinant hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CD34 and CD133 as Hematopoietic Stem Cell Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CD34 and CD133, two prominent cell surface markers used to identify and isolate hematopoietic stem cells (HSCs). Understanding the nuances of their expression, function, and the methodologies for their characterization is critical for advancing research and therapeutic applications in hematology and regenerative medicine.
Introduction to CD34 and CD133
CD34 is a well-established marker for identifying human HSCs and hematopoietic progenitor cells (HPCs).[1][2][3] This transmembrane phosphoglycoprotein is clinically significant for the selection and enrichment of HSCs for bone marrow transplantation.[4] While historically associated primarily with the hematopoietic lineage, evidence suggests CD34 is also expressed on various other progenitor cells, including endothelial and mesenchymal stem cells.[4][5]
CD133 (also known as Prominin-1) is another key marker for primitive hematopoietic stem and progenitor cells.[6] It is expressed on a subpopulation of CD34+ cells and also on a rare population of CD34- HSCs, suggesting it may mark an even more primitive cell population.[6][7] The function of CD133 is not fully elucidated, but its expression is crucial for defining early subsets of progenitor cells with the capacity for endothelial differentiation and contribution to neoangiogenesis.[8]
Comparative Data on CD34 and CD133 Expression
The expression of CD34 and CD133 varies depending on the source of hematopoietic cells. The co-expression of these markers is often used to define a highly purified population of primitive HSCs.
| Hematopoietic Cell Source | CD34+ Cells (%) | CD133+ Cells (%) | CD34+/CD133+ Co-expression (%) | Reference |
| Mobilized Peripheral Blood (mPB) | High | Variable | Up to 80% of CD34+ cells | [9] |
| Umbilical Cord Blood (CB) | High | Variable | ~50% of CD34+ cells | [9] |
| Bone Marrow (BM) | ~1-3% of mononuclear cells | Variable | ~13% of CD34+ cells | [9][10] |
| Fetal Liver (FL) | High | High | Similar frequency of multipotent CD133+ HSC/MPPs as UCB | [11] |
Functional Comparison of CD34+ and CD133+ Cells
While both markers are indicative of stem and progenitor cell populations, functional assays reveal subtle but important differences.
| Functional Attribute | CD34+ Cells | CD133+ Cells | Supporting Evidence |
| Engraftment Potential | Gold standard for clinical transplantation and reconstitution of hematopoiesis.[1][12] | High engraftment potential in NOD/SCID mice, including the CD34- subset, suggesting a more primitive population.[7][13] | Clinical trials have shown that CD133+ selected cells can be a substitute for CD34+ cells in HSC transplantation.[9] |
| Multilineage Differentiation | Capable of differentiating into all hematopoietic lineages. | Conserve multilineage capacity after ex vivo expansion, including lymphoid (B, T, NK) and myeloid lineages.[14] | CD133 expression segregates the SCID-repopulating activities of both CD34+ and CD34- cells into the positive fractions.[7] |
| Ex Vivo Expansion | Can be expanded, but maintaining long-term repopulating potential can be challenging. | Show comparable or superior expansion capacity to CD34+ cells while maintaining a primitive phenotype.[14] | After 14 days of culture, CD133+ cells showed comparable expansion of the myeloid compartment to CD34+ cells.[14] |
| Progenitor Hierarchy | Represent a broader population of hematopoietic stem and progenitor cells.[2] | May represent a more primitive subset of HSCs, including a CD34- population.[6][7] | The existence of CD34-/CD133+ cells with repopulating ability supports a hierarchical model where CD133 may mark an earlier hematopoietic precursor.[7] |
Experimental Protocols
Accurate comparison of CD34 and CD133 relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays.
Isolation of CD34+ and CD133+ Cells using Magnetic-Activated Cell Sorting (MACS)
MACS is a common and efficient method for enriching rare cell populations like HSCs.[15][16][17]
Protocol:
-
Sample Preparation: Isolate mononuclear cells (MNCs) from bone marrow, peripheral blood, or cord blood using density gradient centrifugation (e.g., Ficoll-Paque™).[18]
-
Blocking: Resuspend the MNC pellet in MACS buffer (PBS pH 7.2, 0.5% BSA, 2 mM EDTA). Add FcR Blocking Reagent to prevent non-specific antibody binding and incubate.[18]
-
Magnetic Labeling: Add CD34 or CD133 MicroBeads to the cell suspension. Mix well and incubate for 30 minutes at 2-8°C.[15][18]
-
Washing: Wash the cells by adding MACS buffer and centrifuge to remove excess MicroBeads.[18]
-
Magnetic Separation: Resuspend the labeled cells in MACS buffer. Place a MACS column in the magnetic field of a MACS Separator and rinse the column with buffer. Apply the cell suspension onto the column. The magnetically labeled cells will be retained in the column.
-
Elution of Labeled Cells: Remove the column from the magnetic separator and place it on a collection tube. Add buffer to the column and firmly push the plunger to elute the positively selected CD34+ or CD133+ cells.[18] To increase purity, a second column separation can be performed.[18]
References
- 1. Techniques to isolate haematopoietic stem cells - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Markers for human haematopoietic stem cells: The disconnect between an identification marker and its function [frontiersin.org]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of haematopoietic stem cell markers, CD133 and CD34 on human corneal keratocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD133-Positive Hematopoietic Stem Cells: From Biology to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD133 is a positive marker for a distinct class of primitive human cord blood-derived CD34-negative hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential number of CD34+, CD133+ and CD34+/CD133+ cells in peripheral blood of patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. leukemia-net.org [leukemia-net.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Hematopoietic Stem Cell Culture Methods [sigmaaldrich.com]
- 13. Biology and plasticity of CD133+ hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation Methods for Human CD34 subsets Using Fluorescent and Magnetic Activated Cell Sorting: an In Vivo Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Different MACS sorting strategies for the enrichment of Lin– (CD34+ CD45–) hematopoietic progenitor cells: preliminary study | Annales Universitatis Paedagogicae Cracoviensis Studia Naturae [aupcstudianaturae.uken.krakow.pl]
- 18. unmc.edu [unmc.edu]
Validation of CD34 as a Prognostic Marker in Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cell surface glycoprotein (B1211001) CD34, a well-established marker of hematopoietic stem and progenitor cells, has been extensively investigated for its prognostic significance in various forms of leukemia. Its expression on leukemic blasts is often associated with a more immature phenotype and has been linked to clinical outcomes, although its predictive value can differ significantly across leukemia subtypes. This guide provides a comprehensive comparison of the prognostic utility of CD34 in Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Chronic Myeloid Leukemia (CML), supported by experimental data and detailed methodologies.
Data Presentation: CD34 Expression and Clinical Outcomes
The prognostic implication of CD34 expression is context-dependent, varying with the specific type of leukemia and, in some cases, the patient's age and treatment regimen. The following tables summarize quantitative data from multiple studies, offering a comparative overview of CD34's role in prognosis.
Table 1: Prognostic Significance of CD34 Expression in Acute Myeloid Leukemia (AML)
| Clinical Outcome | CD34-Positive AML | CD34-Negative AML | Key Findings & Citations |
| Complete Remission (CR) Rate | Lower (e.g., 61%) | Higher (e.g., 88%) | CD34 expression is frequently associated with a reduced probability of achieving complete remission.[1] |
| Overall Survival (OS) | Shorter median OS (e.g., 13 months) | Longer median OS (not reached in some studies) | Multiple studies suggest that CD34 positivity is an adverse prognostic marker for overall survival in AML.[2] The relative risk of death can be significantly higher for CD34 positive patients. |
| Relapse-Free Survival (RFS) | Shorter median RFS (e.g., 10 months) | Longer median RFS (not reached in some studies) | A higher percentage of CD34+ cells, particularly those with a CD34+/CD38- phenotype, is linked to a higher risk of relapse.[2][3] |
| Minimal Residual Disease (MRD) | Higher likelihood of MRD positivity | Lower likelihood of MRD positivity | High CD34 expression can be associated with a higher burden of leukemic stem cells, contributing to MRD and subsequent relapse.[3] |
Note: The prognostic value in AML can be influenced by the cutoff used for CD34 positivity, with some studies suggesting that a complete absence of malignant CD34+ cells is a particularly favorable prognostic indicator.
Table 2: Prognostic Significance of CD34 Expression in Acute Lymphoblastic Leukemia (ALL)
| Clinical Outcome | CD34-Positive ALL | CD34-Negative ALL | Key Findings & Citations |
| Event-Free Survival (EFS) in B-lineage ALL (Childhood) | Superior (e.g., 83% at 5 years) | Inferior (e.g., 63% at 5 years) | In childhood B-lineage ALL, CD34 expression is often associated with favorable presenting features and a better event-free survival.[4][5] |
| Overall Survival (OS) in B-lineage ALL (Childhood) | Favorable | Less Favorable | The positive prognostic impact of CD34 in childhood B-ALL appears to be independent of other well-established risk factors.[5] |
| Relapse Rate in B-lineage ALL (Childhood) | Lower | Higher | CD34-negative status in pediatric B-ALL is associated with a higher risk of relapse.[4] |
| Prognosis in T-lineage ALL | Associated with adverse features | - | In contrast to B-lineage ALL, CD34 expression in T-lineage ALL may be correlated with less favorable characteristics.[6] |
| Prognosis in Adult ALL | Associated with poor prognostic factors | Favorable impact on survival in patients receiving HSCT in CR1 | In adults, CD34 expression has been linked to adverse features. However, for those undergoing hematopoietic stem cell transplantation (HSCT) in first complete remission (CR1), CD34 positivity was associated with better outcomes.[6][7] |
Table 3: Prognostic Significance of CD34 Expression in Chronic Myeloid Leukemia (CML)
| Clinical Outcome | High CD34+ or CD34+/CD38- Burden | Low CD34+ or CD34+/CD38- Burden | Key Findings & Citations |
| Progression to Blast Crisis | Increased percentage of CD34+ cells | Lower percentage of CD34+ cells | The proportion of CD34+ cells tends to increase as CML progresses from the chronic phase to the accelerated phase and blast crisis.[8] |
| Response to Tyrosine Kinase Inhibitor (TKI) Therapy | Poorer molecular response | Better molecular response | A high burden of CD34+/CD38- leukemic stem cells at diagnosis is a predictor of poor response to frontline TKI therapy.[8] |
| Overall Survival (OS) | Shorter OS | Longer OS | A higher frequency of CD34+/CD38- stem cells at diagnosis is associated with a shorter overall survival.[8] |
| Transformation to AML | Higher tendency | Lower tendency | A high burden of CD34+/CD38- stem cells at diagnosis is a significant predictor of transformation to AML.[8] |
Comparison with Alternative Prognostic Markers
While CD34 is a valuable prognostic indicator, a comprehensive assessment of leukemia prognosis relies on a combination of markers.
Table 4: Key Alternative Prognostic Markers in Leukemia
| Leukemia Type | Favorable Prognostic Markers | Unfavorable Prognostic Markers |
| AML | - NPM1 mutation in the absence of FLT3-ITD- Biallelic CEBPA mutation | - FLT3-ITD mutation- TP53 mutation- Adverse-risk cytogenetics (e.g., monosomy 5 or 7) |
| ALL | - Hyperdiploidy (in childhood B-ALL)- ETV6-RUNX1 fusion gene | - Hypodiploidy- BCR-ABL1 fusion gene (Philadelphia chromosome)- KMT2A (MLL) rearrangements |
| CML | - Early and deep molecular response to TKI therapy | - Additional chromosomal abnormalities (ACAs) at diagnosis- High Sokal or EUTOS risk score- Specific BCR-ABL1 kinase domain mutations (e.g., T315I) |
Experimental Protocols
Accurate and reproducible measurement of CD34 expression is critical for its clinical validation. Below are detailed methodologies for the key experiments cited in this guide.
Flow Cytometry for CD34+ Cell Enumeration
This protocol is based on the ISHAGE (International Society of Hematotherapy and Graft Engineering) guidelines for CD34+ cell determination.
1. Specimen Collection and Preparation:
-
Collect bone marrow aspirate or peripheral blood in EDTA or heparin anticoagulant.
-
Process samples within 24 hours of collection.
-
If the white blood cell (WBC) count is >30 x 10^9/L, dilute the sample with a suitable buffer (e.g., PBS with 2% FBS) to a concentration of approximately 15 x 10^9/L.
2. Antibody Staining:
-
Aliquot 100 µL of the cell suspension into a flow cytometry tube.
-
Add a pre-titered amount of fluorochrome-conjugated monoclonal antibodies:
-
CD45-FITC (pan-leukocyte marker)
-
CD34-PE (stem/progenitor cell marker)
-
-
Include an isotype control tube (e.g., IgG1-PE) to assess non-specific binding.
-
Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
3. Red Blood Cell Lysis:
-
Add 2 mL of a commercial lysing solution (e.g., FACS Lysing Solution).
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 500 µL of sheath fluid or PBS.
4. Data Acquisition:
-
Acquire data on a calibrated flow cytometer.
-
Collect a minimum of 75,000 to 100,000 events in the CD45+ gate to ensure statistical significance for the rare CD34+ population.
5. Gating Strategy (Sequential):
-
Gate 1 (R1): Identify the leukocyte population based on CD45 expression versus side scatter (SSC). Exclude debris (low CD45, low SSC) and red blood cell ghosts.
-
Gate 2 (R2): From R1, create a gate that includes cells with low SSC and intermediate CD45 expression, which is characteristic of hematopoietic progenitors and blasts.
-
Gate 3 (R3): From R2, create a dot plot of Forward Scatter (FSC) vs. SSC to exclude any remaining debris or aggregates.
-
Gate 4 (R4): From R3, create a dot plot of CD34-PE versus SSC. Identify the CD34-positive population.
-
Final Analysis: The percentage of CD34+ cells is determined from the events within the final gate (R4) as a percentage of the total leukocytes (R1).
RT-qPCR for CD34 mRNA Quantification
This protocol outlines a general procedure for quantifying CD34 mRNA levels, which can be correlated with protein expression and clinical outcomes.
1. RNA Extraction:
-
Isolate total RNA from bone marrow or peripheral blood mononuclear cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact 18S and 28S ribosomal RNA bands on an agarose (B213101) gel.
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with a mix of oligo(dT) and random hexamer primers.
-
The reaction typically involves an incubation at 25°C for 10 minutes, followed by 50°C for 30-60 minutes, and then inactivation of the reverse transcriptase at 85°C for 5 minutes.
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Primers for CD34 (SYBR Green):
-
Forward: 5'-AGG GGC AAG GAG GAG TAA GT-3'
-
Reverse: 5'-GGT GAG GAG GGT GAG TGA GA-3'
-
-
Reaction Components (per 20 µL reaction):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green)
-
4. Data Analysis:
-
Use the comparative Ct (ΔΔCt) method to determine the relative quantification of CD34 mRNA expression.
-
Normalize the Ct value of CD34 to that of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
The fold change in CD34 expression is calculated as 2^(-ΔΔCt).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially involving CD34 and the general experimental workflow for its validation as a prognostic marker.
Caption: Putative CD34 signaling cascade in leukemic cells.
Caption: Workflow for validating CD34 as a prognostic marker.
References
- 1. researchgate.net [researchgate.net]
- 2. Survival outcomes of CD34+CD38−LSCs and their expression of CD123 in adult AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. europeanreview.org [europeanreview.org]
- 5. Prognostic significance of CD34 expression in childhood B-precursor acute lymphocytic leukemia: a Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD34 expression is associated with major adverse prognostic factors in adult acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A comparative analysis of different CD34 antibody clones (e.g., QBEnd10 vs. 581).
An In-depth Comparative Analysis for Optimal Experimental Design
The selection of a monoclonal antibody clone is a critical decision in experimental design, directly impacting the accuracy and reproducibility of results. For researchers studying hematopoietic stem and progenitor cells (HSPCs), endothelial cells, and various tumor types, the CD34 antigen is an indispensable marker. This guide provides a detailed comparative analysis of different CD34 antibody clones, with a primary focus on the widely used QBEnd10 and 581 clones, to assist researchers, scientists, and drug development professionals in making informed decisions.
The CD34 antigen is a transmembrane phosphoglycoprotein expressed on early hematopoietic stem and progenitor cells, with its expression diminishing as cells differentiate.[1][2] It is also found on vascular endothelial cells and some fibroblasts.[2][3] Antibodies targeting CD34 are classified based on the sensitivity of their epitopes to enzymatic digestion.[4][5]
Comparative Overview of CD34 Antibody Clones
The QBEnd10 and 581 clones recognize different epitopes on the CD34 molecule, which influences their performance in various applications. QBEnd10 is classified as a Class II antibody, binding to an epitope that is resistant to neuraminidase but sensitive to glycoprotease and chymopapain digestion.[1][4][6] In contrast, the 581 clone is a Class III antibody, recognizing an epitope that is resistant to all three enzymes: neuraminidase, chymopapain, and glycoprotease.[3][7] This fundamental difference in epitope recognition can affect staining patterns and experimental outcomes.
| Feature | Clone QBEnd10 | Clone 581 | Other Notable Clones |
| Isotype | Mouse IgG1[6][8] | Mouse IgG1[7][9] | 8G12 (Mouse IgG1), BIRMA-K3 |
| Epitope Class | Class II[1][4][6] | Class III[3][7][9] | 8G12 (Class III), MY10 (Class I)[10] |
| Enzyme Sensitivity | Sensitive to glycoprotease and chymopapain[1][4][6] | Resistant to neuraminidase, chymopapain, and glycoprotease[3][7] | Varies by class |
| Antigen Form | Recognizes sialylated and desialylated forms[11] | Glycosylation-independent epitope[5] | - |
| Validated Applications | IHC-P, IHC-Fr, Flow Cytometry, WB, IP, ICC/IF[6][12][13] | Flow Cytometry, IHC-Fr[3][7] | Varies by clone |
| Species Reactivity | Human, Cynomolgus Monkey, Rhesus Monkey[1][6] | Human, Cynomolgus Monkey[7] | Varies by clone |
Performance in Key Applications: A Data-Driven Comparison
The choice between QBEnd10 and 581 often comes down to performance in a specific application. Flow cytometry for the enumeration of CD34+ cells is a primary application where clone performance has been directly compared.
Flow Cytometry Performance
A comparative study evaluating various CD34 antibody clones for hematopoietic graft quality control provided a quality performance ranking.[14] The evaluation was based on multiple parameters, including the percentage of CD34+ cells detected, mean fluorescence intensity, and resolution from negative populations.[14]
| Performance Metric | Clone 581 | Clone QBEnd10 | Clone 8G12 | Clone BIRMA-K3 |
| Overall Performance Rank | 1 (Best)[14] | 4[14] | 1 (Best)[14] | 3[14] |
| % of Detected CD34+ Cells | High[14] | Lower than 581 and 8G12[10][14] | High[10][14] | Intermediate[14] |
| Antigen Density (AgD) | High[10] | Slightly Lower than 8G12[10] | Highest[10] | - |
| Resolution Index | High[14] | Lower[14] | High[14] | Intermediate[14] |
Experimental Methodologies
Detailed and standardized protocols are essential for reproducible results. Below are outlines for key experimental procedures.
Flow Cytometry Protocol for CD34+ Cell Enumeration (ISHAGE Guidelines)
The International Society of Hematotherapy and Graft Engineering (ISHAGE) has established guidelines for the accurate and reproducible enumeration of CD34+ cells.[15][16]
-
Sample Preparation : Samples can include peripheral blood, leukapheresis products, cord blood, or bone marrow.[17] Ensure the white blood cell (WBC) count is no greater than 30 x 10⁹ WBC/L; dilute if necessary.[15]
-
Staining : Add fluorescently labeled antibodies (e.g., CD45-FITC and CD34-PE) and a viability dye (e.g., 7-AAD) to the cell suspension.[15][17] An isotype control tube is run in parallel.
-
Lysis : Lyse red blood cells using a buffered ammonium (B1175870) chloride solution or a commercial lysis reagent.[18]
-
Counting Beads : For single-platform absolute counting, add a known concentration of fluorescent beads just prior to analysis.[17][18]
-
Data Acquisition : On a flow cytometer, collect a minimum of 75,000 events positive for CD45 and at least 100 CD34-positive events to ensure statistical significance.[16]
-
Gating Strategy :
-
First, gate on CD45-positive events to exclude debris and non-leukocytes.
-
Next, create a gate to include cells with low side scatter (SSC) and dim CD45 expression, which is characteristic of hematopoietic progenitor cells.
-
From this "blast gate," identify cells that are positive for CD34.
-
Exclude non-viable cells using the viability dye.[15]
-
-
Calculation : The absolute number of viable CD34+ cells per microliter is calculated based on the ratio of counted CD34+ cells to counted beads.[17]
Immunohistochemistry (IHC-P) Protocol for Clone QBEnd10
-
Fixation and Embedding : Tissues should be fixed in formalin and embedded in paraffin.
-
Sectioning : Cut tissue sections at the desired thickness.
-
Deparaffinization and Rehydration : Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval (HIER). A common method is to heat sections in a 10mM Tris buffer with 1mM EDTA, pH 9.0, for 45 minutes at 95°C, followed by cooling at room temperature for 20 minutes.
-
Blocking : Block endogenous peroxidase activity with a suitable reagent (e.g., Peroxidazed 1 for 5 minutes).[19] An optional protein block can be performed for 5-10 minutes.[19]
-
Primary Antibody Incubation : Incubate sections with the QBEnd10 antibody. Recommended dilutions range from 1:500 to 1:2000.[6][8] Incubation can be for 30 minutes at room temperature or for 16 hours at 21°C.[8]
-
Detection System : Use a suitable secondary antibody and detection system, such as a biotinylated goat anti-mouse IgG followed by a polymer-HRP system and a chromogen like DAB.[8][19]
-
Counterstaining : Counterstain with hematoxylin (B73222) to visualize cell nuclei.[19]
-
Dehydration and Mounting : Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
CD34 Signaling Pathways
While primarily used as a cell surface marker, CD34 is also implicated in cell signaling. Its intracellular domain can be phosphorylated by protein kinase C (PKC), suggesting a role in signal transduction.[3] Engagement of CD34 by specific antibodies, including QBEnd10, can trigger intracellular signaling cascades that lead to enhanced cell adhesion.[20] This process involves protein tyrosine kinases and the adapter protein CrkL, and can lead to the activation of β2 integrins.[2][20]
Summary and Recommendations
The selection between CD34 antibody clones QBEnd10 and 581 should be guided by the specific experimental application and required performance characteristics.
-
For quantitative flow cytometry , especially for clinical applications like hematopoietic graft enumeration, clone 581 (or the equivalent Class III clone 8G12) is recommended due to its documented superior performance in detecting a higher percentage of CD34+ cells with better resolution.[14]
-
For immunohistochemistry and broader applications , clone QBEnd10 is a well-validated and widely published choice, with established protocols for various techniques including IHC on paraffin-embedded tissues, western blotting, and immunofluorescence.[4][6][12]
-
Epitope Sensitivity : Researchers should consider the enzymatic environment of their samples. If samples are exposed to enzymes like glycoprotease, the Class III epitope recognized by clone 581 will be more stable, whereas the Class II epitope for QBEnd10 may be compromised.[3][4]
Ultimately, for any new experimental setup, it is advisable to perform an in-house validation and titration of the selected antibody clone to ensure optimal performance under specific laboratory conditions and with the chosen sample types.[21]
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. CD34 (QBEND/10) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. exbio.cz [exbio.cz]
- 6. Anti-CD34 antibody [QBEnd/10] (GTX42055) | GeneTex [genetex.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Anti-CD34 antibody [QBEND/10] (ab8536) | Abcam [abcam.com]
- 9. stemcell.com [stemcell.com]
- 10. Comparative analysis of class I, II and III epitope-detecting CD34 monoclonal antibodies by quantitative flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. CD34 Monoclonal Antibody (QBEND/10) (MA5-18091) [thermofisher.com]
- 14. Comparative evaluation of commonly used clones and fluorochrome conjugates of monoclonal antibodies for CD34 antigen detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. leukemia-net.org [leukemia-net.org]
- 16. researchgate.net [researchgate.net]
- 17. usp.org [usp.org]
- 18. meridian.allenpress.com [meridian.allenpress.com]
- 19. biocare.net [biocare.net]
- 20. Validate User [ashpublications.org]
- 21. lerner.ccf.org [lerner.ccf.org]
A Head-to-Head Battle for Purity: MACS vs. FACS for CD34+ Cell Isolation
For researchers, scientists, and drug development professionals navigating the critical step of isolating CD34+ hematopoietic stem and progenitor cells, the choice between Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS) is a pivotal one. This guide provides an objective, data-driven comparison of these two powerful technologies, offering insights into their performance, protocols, and underlying principles to inform your selection process.
The isolation of a pure and viable population of CD34+ cells is fundamental for a wide range of applications, from basic research in hematopoiesis and regenerative medicine to the development of cell-based therapies. Both MACS and FACS are widely adopted for this purpose, yet they operate on distinct principles that result in significant differences in performance, throughput, and cost.
At a Glance: Key Performance Indicators
A direct comparison of quantitative data from various studies highlights the strengths and weaknesses of each technique. While FACS generally achieves higher purity, MACS often boasts faster processing times and potentially higher recovery rates.
| Performance Metric | MACS (Magnetic-Activated Cell Sorting) | FACS (Fluorescence-Activated Cell Sorting) |
| Purity | 87.44 ± 2.4% to >96.2%[1][2] | 92.22 ± 1.28% to >70%[1][3] |
| Recovery | Median of 66.0% (range 2 - 94%)[4] | Generally lower than MACS, especially for rare populations |
| Viability | 95.52 ± 0.9% to 98%[1][4] | 96.2 ± 0.65%[1] |
| Processing Time | Relatively fast, can process large numbers of cells quickly[5] | Slower due to cell-by-cell analysis, can be time-intensive for large samples[5][6] |
| Cost | Less expensive equipment[5] | More expensive equipment[6] |
| Throughput | High[5] | Lower than MACS[6] |
The Underlying Principles: A Tale of Two Sorting Strategies
MACS: The Magnetic Pull
Magnetic-Activated Cell Sorting operates on the principle of immunomagnetic separation.[7] In this method, CD34+ cells are labeled with superparamagnetic microbeads conjugated to anti-CD34 antibodies. The cell suspension is then passed through a column placed within a strong magnetic field. The magnetically labeled CD34+ cells are retained in the column, while unlabeled cells pass through. The retained cells are then eluted by removing the column from the magnetic field. This process can be performed manually or using automated systems.
FACS: The Fluorescent Fingerprint
Fluorescence-Activated Cell Sorting is a more sophisticated technique that sorts cells based on their fluorescent properties.[8] Cells are first labeled with fluorescently conjugated antibodies that specifically bind to the CD34 antigen. The labeled cells are then passed in a single file through a laser beam, which excites the fluorophores. The emitted light is detected and analyzed to identify individual CD34+ cells. Based on this detection, the instrument applies an electrical charge to droplets containing the target cells, which are then deflected into a collection tube.[9] This allows for multi-parameter analysis, where cells can be sorted based on the expression of multiple markers simultaneously.
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for isolating CD34+ cells using MACS and FACS.
Detailed Experimental Protocols
Below are generalized protocols for CD34+ cell isolation using MACS and FACS. It is crucial to consult the specific manufacturer's instructions for the reagents and equipment used.
MACS Protocol for CD34+ Cell Isolation from Peripheral Blood
Materials:
-
Peripheral blood sample with anticoagulant (e.g., EDTA)
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Phosphate-buffered saline (PBS)
-
MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
-
CD34 MicroBead Kit (e.g., Miltenyi Biotec)
-
MACS separation columns and separator
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Dilute the peripheral blood sample with an equal volume of PBS.
-
Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the MNC layer (the "buffy coat").
-
Wash the MNCs twice with PBS or MACS buffer.
-
-
Magnetic Labeling:
-
Resuspend the MNC pellet in MACS buffer.
-
Add FcR blocking reagent and then the CD34 MicroBeads to the cell suspension.
-
Mix well and incubate for 15-30 minutes at 4°C.[10]
-
Wash the cells with MACS buffer to remove unbound microbeads.
-
-
Magnetic Separation:
-
Place a MACS column in the magnetic field of the separator.
-
Prepare the column by rinsing with MACS buffer.
-
Apply the cell suspension onto the column.
-
Collect the flow-through containing the unlabeled cells.
-
Wash the column three times with MACS buffer.
-
-
Elution of CD34+ Cells:
-
Remove the column from the magnetic separator and place it on a collection tube.
-
Add MACS buffer to the column and firmly push the plunger to elute the magnetically retained CD34+ cells.
-
-
Post-Isolation Analysis:
-
Determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Assess the purity of the isolated CD34+ cells by flow cytometry using a fluorescently labeled anti-CD34 antibody.
-
FACS Protocol for CD34+ Cell Isolation from Bone Marrow
Materials:
-
Bone marrow aspirate with anticoagulant
-
Density gradient medium
-
PBS
-
FACS buffer (PBS supplemented with 2-5% FBS)
-
Fluorescently conjugated anti-human CD34 antibody (e.g., CD34-PE)
-
Fluorescently conjugated anti-human CD45 antibody (for gating)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer/cell sorter
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Follow the same procedure as for peripheral blood to isolate MNCs from the bone marrow aspirate.
-
-
Fluorescent Labeling:
-
Resuspend the MNC pellet in cold FACS buffer.
-
Add the fluorescently conjugated anti-CD34 and anti-CD45 antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer containing a viability dye just before sorting.
-
-
Cell Sorting:
-
Set up the flow cytometer/cell sorter with the appropriate laser and filter configurations for the chosen fluorochromes.
-
Establish a gating strategy to identify the CD34+ population. This typically involves:
-
Gating on single cells using forward scatter area vs. height.
-
Gating on viable cells by excluding cells positive for the viability dye.
-
Gating on the leukocyte population using CD45 expression versus side scatter.
-
Finally, identifying the CD34+ cells within the leukocyte gate.
-
-
Initiate the sort to collect the CD34+ cells into a sterile collection tube containing culture medium or FACS buffer.
-
-
Post-Isolation Analysis:
-
Re-analyze a small aliquot of the sorted cells on the flow cytometer to confirm purity.
-
Determine cell count and viability.
-
Choosing the Right Tool for the Job
The decision between MACS and FACS for CD34+ cell isolation is ultimately driven by the specific requirements of the downstream application.
Choose MACS when:
-
High throughput and speed are critical: MACS can process a large number of cells in a significantly shorter time compared to FACS.[5]
-
High cell recovery is a priority: MACS often yields a higher recovery of target cells.
-
Cost is a limiting factor: The initial equipment investment for MACS is considerably lower.[5]
-
Simplicity and ease of use are desired: The MACS procedure is generally less complex than setting up a multi-parameter FACS sort.
Choose FACS when:
-
The highest possible purity is required: FACS can achieve very high levels of purity due to its single-cell analysis and sorting capabilities.[1]
-
Multi-parameter sorting is necessary: FACS allows for the simultaneous isolation of cells based on the expression of multiple surface and intracellular markers.
-
Isolating rare cell populations: The precision of FACS makes it ideal for isolating cell types that are present at very low frequencies.
-
Downstream single-cell analysis is planned: FACS is the gold standard for isolating single cells for applications like single-cell sequencing.
References
- 1. Isolation Methods for Human CD34 subsets Using Fluorescent and Magnetic Activated Cell Sorting: an In Vivo Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of purity and enrichment of CD34+ cells from bone marrow, umbilical cord and peripheral blood (primed for apheresis) using five separation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. akadeum.com [akadeum.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. CD34+ isolation from human bone marrow [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
A Comparative Guide: Cross-Validation of CD34 Expression by Immunohistochemistry and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two essential techniques for CD34+ cell enumeration, supported by experimental data and detailed protocols.
The accurate quantification of CD34-expressing cells, primarily hematopoietic stem and progenitor cells (HSPCs), is critical in various research and clinical settings, including hematological malignancy diagnostics, stem cell transplantation, and regenerative medicine. Immunohistochemistry (IHC) and Flow Cytometry (FC) are two powerful and widely used methods for this purpose. This guide provides a comprehensive cross-validation comparison of these techniques, detailing their methodologies, presenting comparative data, and outlining their respective advantages and limitations to aid in experimental design and data interpretation.
Performance Comparison: IHC vs. Flow Cytometry
While both methods are designed to detect the CD34 antigen, their principles and outputs differ significantly. IHC provides in-situ visualization of CD34+ cells within the tissue architecture, offering crucial morphological context. In contrast, Flow Cytometry is a high-throughput technique that provides robust quantitative data on individual cells in a suspension, enabling precise enumeration and multi-parameter analysis.
A comparative analysis in a study on acute leukemia highlights the sensitivity of both methods in detecting CD34 expression. The following table summarizes the detection rates from this study:
| Method | Sample Type | Number of Cases (n) | CD34 Positivity Rate |
| Immunohistochemistry (IHC) | Bone Marrow Biopsy | 55 | 94.5%[1][2] |
| Flow Cytometry (FC) | Bone Marrow Aspirate | 52 | 96.2%[1][2] |
The data indicates a high concordance between the two methods, with Flow Cytometry showing slightly higher detection rates for CD34+ cells.[1][2]
Experimental Workflow for Cross-Validation
A typical cross-validation workflow ensures that both IHC and Flow Cytometry are performed on samples from the same source, allowing for a direct comparison of the results. This parallel processing is key to a robust validation.
Detailed Experimental Protocols
Below are representative protocols for both Immunohistochemistry and Flow Cytometry for the detection of CD34.
Immunohistochemistry (IHC) Protocol for CD34
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Sample Preparation :
-
Fix tissue sections in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut sections to a thickness of 4-5µm.
-
Mount the sections on positively charged glass slides.
-
Bake the slides for at least 30 minutes at 53-65°C.
-
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (two changes for 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (two changes for 2 minutes each), 95% ethanol (2 minutes), and 75% ethanol (2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval :
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0) or an EDTA-based solution (pH 9.0).
-
Heat the solution to a sub-boiling temperature for 10-20 minutes.
-
Allow the slides to cool at room temperature for 30 minutes.
-
-
Staining Procedure :
-
Wash sections in a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 5-10 minutes.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., 5% goat serum in PBST) and incubate for 1 hour at room temperature.
-
Incubate with the primary anti-CD34 antibody for 30-60 minutes at room temperature or overnight at 4°C.
-
Wash three times with wash buffer.
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash three times with wash buffer.
-
Apply Streptavidin-HRP reagent and incubate for 30 minutes.
-
Wash three times with wash buffer.
-
-
Detection and Counterstaining :
-
Apply a DAB substrate solution and monitor for color development under a microscope.
-
Immerse slides in deionized water to stop the reaction.
-
Counterstain with hematoxylin.
-
Wash with deionized water.
-
-
Dehydration and Mounting :
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry (FC) Protocol for CD34+ Cell Enumeration (Based on ISHAGE Guidelines)
This protocol is designed for the analysis of hematopoietic stem cells in samples such as peripheral blood, bone marrow, or apheresis products.
-
Sample Preparation :
-
Antibody Staining :
-
To a polystyrene tube, add fluorescently labeled monoclonal antibodies against CD45 and CD34.
-
Add a viability dye (e.g., 7-AAD) to distinguish viable from non-viable cells.
-
Add 100 µL of the well-mixed cell sample to the tube.
-
Incubate for 20 minutes at room temperature, protected from light.
-
-
Red Blood Cell Lysis :
-
Add a fixative-free ammonium (B1175870) chloride lysing solution and incubate for 10 minutes, protected from light.
-
For absolute counting using a single-platform method, add a known number of fluorescent beads to the sample just before acquisition.
-
-
Data Acquisition :
-
Acquire data on a flow cytometer.
-
Collect data for forward scatter (FSC), side scatter (SSC), and fluorescence channels for CD45, CD34, and the viability dye.
-
-
Gating Strategy (Sequential Boolean Gating) :
-
Gate 1 (R1) : Identify the leukocyte population based on CD45 expression versus side scatter (SSC).
-
Gate 2 (R2) : From R1, create a gate to include cells with low SSC and dim CD45 expression, characteristic of hematopoietic stem cells.
-
Gate 3 (R3) : From R2, create a gate on a plot of CD34 versus SSC to identify CD34-positive cells.
-
Gate 4 (R4) : From R3, create a final gate on a plot of FSC versus SSC to exclude debris and confirm the "blast" gate.
-
Viability Gate : Ensure that the analysis is performed on viable (7-AAD negative) cells.
-
-
Calculation of Absolute CD34+ Count :
-
Single-Platform Method : The absolute count is calculated using the ratio of viable CD34+ cell events to the number of bead events, multiplied by the known bead concentration.
-
Dual-Platform Method : The percentage of CD34+ cells obtained from the flow cytometer is multiplied by the total leukocyte count from a hematology analyzer.[3]
-
Concluding Remarks
Both Immunohistochemistry and Flow Cytometry are invaluable for the detection of CD34 expression, each offering unique advantages.
-
Immunohistochemistry is indispensable when the spatial context of CD34+ cells within the tissue microenvironment is important. It is particularly useful for analyzing solid tissues and in cases where cell viability for flow cytometry is compromised.
-
Flow Cytometry provides a highly sensitive, specific, and quantitative method for enumerating rare cell populations like CD34+ HSPCs. Its ability to perform multi-parameter analysis allows for a more detailed immunophenotypic characterization of the target cells.
Ultimately, the choice of method depends on the specific research or clinical question. For a comprehensive understanding, especially in complex cases, the complementary use of both IHC and Flow Cytometry is often the most powerful approach, leveraging the morphological insights of IHC with the quantitative precision of Flow Cytometry.
References
A Comparative Analysis of CD34+ and CD34- Progenitor Cell Gene Expression Profiles
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Hematopoietic Progenitor Cell Subsets
Hematopoietic stem and progenitor cells (HSPCs) are the cornerstone of the blood and immune systems, holding immense promise for regenerative medicine and drug development. These cells are broadly categorized by the presence or absence of the surface marker CD34. While CD34+ cells have long been the focus of research and clinical applications, a growing body of evidence highlights the unique characteristics and potential of their CD34- counterparts. This guide provides a detailed comparison of the gene expression profiles of CD34+ and CD34- progenitor cells, supported by experimental data, to aid researchers in understanding the distinct molecular signatures that define these critical cell populations.
At a Glance: Key Differences in Gene and Protein Expression
The functional differences between CD34+ and CD34- progenitor cells are rooted in their distinct gene and protein expression landscapes. While a comprehensive, direct transcriptomic comparison is an area of ongoing research, proteomic analyses and targeted gene expression studies have revealed significant variations. The following table summarizes key differentially expressed proteins and genes, with CD34+ cells generally exhibiting a broader proteome compared to more mature myeloid cells.[1]
| Functional Category | Upregulated in CD34+ Progenitors | Upregulated in CD34- Progenitors/Differentiated Cells | Key Functions & Significance |
| Stemness & Pluripotency | SOX2, NANOG | OCT4 (significantly higher in Lin-CD34-CD38low/-) | Regulation of self-renewal and maintenance of an undifferentiated state.[2] |
| Cell Adhesion & Migration | CD34, CD44 | - | CD34 and CD44 act as major vascular selectin ligands, crucial for homing to the bone marrow niche.[3] CD34- cells lack this binding capability.[3] |
| Signaling Pathways | Components of PKC signaling pathway | Components of JAK-STAT, cytokine-cytokine receptor, and Toll-like receptor signaling pathways | PKC signaling is implicated in the differentiation of CD34+ cells towards dendritic cells.[4] CD34- cells show heightened activity in pathways related to immune response and inflammation.[5] |
| Cell Cycle & Proliferation | - | - | UCB- and mPB-derived CD34+ HSPCs are largely quiescent (in G0/G1 phase), which is advantageous for engraftment.[6] |
| Differentiation Potential | Higher potential for multi-lineage hematopoietic reconstitution.[7] | Potent megakaryocyte/erythrocyte differentiation ability.[2] | Defines the lineage commitment and therapeutic applications of each cell type. |
| Metabolism | - | - | Metabolic activation is linked to CD34 expression and HSPC mobilization. |
Signaling Pathways: A Tale of Two Progenitors
The distinct functionalities of CD34+ and CD34- progenitor cells are orchestrated by different intracellular signaling pathways.
Caption: Key signaling pathways in CD34+ and CD34- progenitor cells.
In CD34+ progenitor cells, activation of the Protein Kinase C (PKC) pathway is crucial for their differentiation into dendritic cells.[4] This pathway involves the activation of the transcription factor RelB.[4] Conversely, CD34- progenitor cells from umbilical cord blood exhibit an overrepresentation of genes involved in the JAK-STAT signaling pathway, cytokine-cytokine receptor interactions, and the Toll-like receptor signaling pathway, suggesting a heightened preparedness for immune and inflammatory responses.[5]
Experimental Workflows: From Isolation to Analysis
The comparison of gene expression profiles between CD34+ and CD34- progenitor cells relies on a series of well-defined experimental procedures.
Caption: A generalized workflow for comparing gene expression in CD34+ and CD34- cells.
Detailed Experimental Protocols
Reproducible and reliable data are paramount in comparative studies. The following sections provide detailed methodologies for the key experiments involved in the analysis of CD34+ and CD34- progenitor cell gene expression.
Isolation of CD34+ and CD34- Progenitor Cells
a) Magnetic-Activated Cell Sorting (MACS)
MACS is a widely used method for the positive selection of CD34+ cells.
-
Materials:
-
CD34 MicroBead Kit (e.g., Miltenyi Biotec)
-
MACS buffer (PBS pH 7.2, 0.5% BSA, 2 mM EDTA)
-
MACS columns and separator
-
-
Procedure:
-
Start with a single-cell suspension of mononuclear cells (MNCs) from bone marrow, cord blood, or mobilized peripheral blood.
-
Resuspend the cell pellet in MACS buffer.
-
Add FcR blocking reagent and CD34 MicroBeads to the cell suspension.
-
Incubate for 30 minutes at 4°C.
-
Wash the cells with MACS buffer and centrifuge.
-
Resuspend the cell pellet in MACS buffer.
-
Place a MACS column in the magnetic field of a MACS separator.
-
Apply the cell suspension onto the prepared column.
-
Wash the column with MACS buffer. The unlabeled cells (CD34- fraction) will pass through.
-
Remove the column from the separator and place it on a collection tube.
-
Pipette MACS buffer onto the column and firmly flush out the magnetically labeled cells (CD34+ fraction) using the plunger.
-
b) Fluorescence-Activated Cell Sorting (FACS)
FACS allows for the simultaneous sorting of both CD34+ and CD34- populations with high purity.
-
Materials:
-
Fluorochrome-conjugated anti-CD34 antibody (e.g., CD34-PE)
-
Antibodies against lineage markers (Lin cocktail) to exclude mature cells
-
Viability dye (e.g., DAPI or Propidium Iodide)
-
FACS buffer (PBS with 2-5% FBS)
-
Flow cytometer with sorting capabilities
-
-
Procedure:
-
Start with a single-cell suspension of MNCs.
-
Resuspend cells in cold FACS buffer.
-
Add the antibody cocktail (anti-CD34, Lin cocktail) and incubate for 20-30 minutes on ice in the dark.
-
Wash the cells with FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer containing a viability dye.
-
Filter the cell suspension through a nylon mesh to remove aggregates.
-
Set up the flow cytometer for sorting, including compensation for spectral overlap.
-
Gate on the viable, single-cell, Lin- population.
-
Within the Lin- gate, define the CD34+ and CD34- populations.
-
Sort the defined populations into separate collection tubes containing media or buffer.
-
RNA Extraction and RNA-Seq Library Preparation
-
RNA Extraction:
-
Lyse the sorted CD34+ and CD34- cells using a lysis buffer containing a chaotropic agent (e.g., TRIzol or a kit-specific buffer).
-
Extract RNA using either a phenol-chloroform extraction method or a column-based purification kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).
-
-
RNA-Seq Library Preparation:
-
mRNA Enrichment (for protein-coding gene analysis): Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
rRNA Depletion (for total RNA sequencing): Remove ribosomal RNA from total RNA using specialized kits.
-
Fragmentation: Fragment the enriched mRNA or rRNA-depleted RNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.
-
Conclusion
The distinction between CD34+ and CD34- progenitor cells extends beyond a single surface marker to encompass a complex interplay of gene and protein expression that dictates their respective functions and fates. While CD34+ cells are well-established as the primary source for hematopoietic reconstitution, CD34- progenitors possess unique differentiation capabilities, particularly towards the megakaryocyte and erythrocyte lineages. A comprehensive understanding of their distinct molecular signatures, as outlined in this guide, is essential for advancing our knowledge of hematopoiesis and for the development of novel therapeutic strategies in regenerative medicine and drug discovery. Further research, particularly direct comparative transcriptomic analyses at the single-cell level, will undoubtedly provide even greater resolution into the heterogeneity and hierarchical relationships within the hematopoietic progenitor cell compartment.
References
- 1. Comparative proteomic analysis of human CD34+ stem/progenitor cells and mature CD15+ myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Phenotypic and Molecular Characteristics of CD34− and CD34+ Hematopoietic Stem/Progenitor Cell Subsets in Cord Blood and Bone Marrow Samples: Implications for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Evidence for distinct intracellular signaling pathways in CD34+ progenitor to dendritic cell differentiation from a human cell line model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Signaling Pathways Gene Expression in CD34− Umbilical Cord Blood and Bone Marrow Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allcells.com [allcells.com]
- 7. pnas.org [pnas.org]
A Comparative Guide to Novel Methods for CD34+ Cell Enumeration
For Researchers, Scientists, and Drug Development Professionals
The accurate enumeration of CD34+ hematopoietic stem and progenitor cells is critical for monitoring patient eligibility for stem cell transplantation, determining the optimal time for apheresis, and ensuring the quality of hematopoietic grafts. While flow cytometry based on the International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines has long been the gold standard, novel automated methods are emerging as rapid and cost-effective alternatives. This guide provides an objective comparison of a novel automated hematopoietic progenitor cell (HPC) count method with established single-platform and dual-platform flow cytometry techniques, supported by experimental data.
Comparison of CD34+ Enumeration Methodologies
The selection of a CD34+ enumeration method depends on various factors, including the required turnaround time, cost, available equipment, and the clinical context. While flow cytometry remains the definitive method, automated HPC counters offer a compelling alternative for preliminary screening and monitoring.
| Feature | Automated HPC Count (Novel Method) | Single-Platform Flow Cytometry (Established) | Dual-Platform Flow Cytometry (Established) |
| Principle | Automated cell counting based on hemolysis, chemical staining, and flow cytometry-based optical detection.[1] | Direct absolute count of CD34+ cells using a flow cytometer with fluorescent beads of a known concentration.[2][3][4][5][6] | CD34+ cell percentage is determined by a flow cytometer and multiplied by the total white blood cell count from a separate hematology analyzer.[3][4][5][7][8] |
| Turnaround Time | Rapid | Moderate | Moderate |
| Cost | Low[9] | High (reagents and equipment)[9] | High (reagents and two instruments) |
| Complexity | Low, fully automated[1] | High, requires skilled operator[9] | High, requires skilled operator and data integration from two instruments |
| Primary Use | Rapid screening and monitoring of mobilizing patients.[10] | Gold standard for absolute CD34+ cell quantification for clinical decision-making.[11][12] | Historically used, but largely superseded by single-platform methods to reduce variability.[2][7] |
| Correlation with Flow Cytometry | High correlation (R² values often >0.9).[1][9][13][14] | N/A (Reference Method) | High correlation with single-platform.[4][7][8] |
Performance Data: Automated HPC Count vs. Flow Cytometry
Multiple studies have demonstrated a strong correlation between automated HPC counts and traditional flow cytometric CD34+ cell enumeration.
| Study Reference | Sample Type | Correlation (R²) with Flow Cytometry | Key Findings |
| Mishra et al. (2021)[14] | Peripheral Blood & Apheresis Product | 0.887 (PB), 0.847 (Harvested Product) | HPC count is comparable to CD34 in predicting harvest product adequacy. |
| Anonymous (2024)[13] | Peripheral Blood | 0.884 | High degree of correlation, though impaired in patients with multiple myeloma. |
| Tanosaki et al. (2011)[1][9] | Peripheral Blood & Apheresis Product | 0.958 | Strong correlation across a wide range of CD34+ cell concentrations. |
| Brando et al. (2000)[6] | Peripheral Blood | 0.8215 (STELLer CD34 vs. Dual-Platform) | Microvolume fluorimetry (an alternative automated method) showed excellent correlation. |
Performance Data: Single-Platform vs. Dual-Platform Flow Cytometry
Studies comparing single-platform and dual-platform flow cytometry generally show good correlation, though the single-platform method is often considered more reliable due to reduced potential for error.[2][4][7]
| Study Reference | Sample Type | Correlation/Comparison Finding |
| Whitby et al. (2012)[2] | Stabilized Blood | Single-platform methods showed lower inter-laboratory coefficients of variation (CVs) (9-10%) compared to dual-platform methods (17-21%). |
| de la Cruz et al. (2011)[4] | Whole Blood & PBSC | Subtle differences in CD34+ counts between the two methods did not achieve statistical significance. |
| Alphons et al. (2020)[8] | Peripheral Blood & PBSC Product | High correlation between single and dual-platform methods. |
| D'Hondt et al. (2024)[7] | Pediatric Apheresis Collections | Absolute CD34+ counts were highly correlated but exhibited systematic bias, with single-platform counts being significantly higher. |
Experimental Protocols
Automated HPC Count (Novel Method)
The automated HPC count is performed on a hematology analyzer (e.g., Sysmex XN-series).[1][9][10][13][14] The methodology is based on hemolysis and chemical staining, followed by flow cytometry-based optical detection.[1] The process is fully automated within the instrument.
Flow Cytometry for CD34+ Cell Enumeration (Established Method)
The gold standard for flow cytometric CD34+ cell enumeration follows the ISHAGE guidelines.[11][12][15][16][17]
Sample Preparation:
-
Ensure the leukocyte count is no greater than 10 x 10⁹/L; dilute if necessary.[16]
-
Label tubes for staining with monoclonal antibodies (e.g., CD45-FITC/CD34-PE) and an isotype control.[16]
-
For single-platform analysis, use tubes containing a known number of fluorescent beads (e.g., TruCount tubes).[3][5]
-
Add the appropriate volume of sample and antibodies to the tubes.
-
Incubate at room temperature in the dark.
-
Lyse red blood cells using a suitable lysing solution.[4]
-
A viability dye such as 7-AAD is included to exclude non-viable cells.[12][15]
Flow Cytometric Analysis:
-
Acquire a sufficient number of events (e.g., 75,000 CD45+ events) on the flow cytometer.[4]
-
Apply the sequential gating strategy as defined by the ISHAGE protocol.
Calculations:
-
Dual-Platform: Absolute CD34+ Count = (%CD34+ of total nucleated cells) x (Total Nucleated Cell count from hematology analyzer).[8]
-
Single-Platform: The absolute count is determined directly by comparing the number of CD34+ events to the number of bead events, using the known concentration of the beads.[18]
Visualizing the Workflows
References
- 1. Novel and rapid enumeration method of peripheral blood stem cells using automated hematology analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the single-platform ISHAGE method for CD34(+) hematopoietic stem and progenitor cell enumeration in an international multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the single-platform ISHAGE protocol for enumeration of CD34+ hematopoietic stem cells in umbilical cord blood in a Brazilian center | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Flow cytometric enumeration of CD34+ hematopoietic stem and progenitor cells in leukapheresis product and bone marrow for clinical transplantation: a comparison of three methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of three methods of CD34+ cell enumeration in peripheral blood: dual-platform ISHAGE protocol versus single-platform, versus microvolume fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Method comparison between hematopoietic progenitor cell and CD34+ cell counts in hematopoietic stem cell collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ISHAGE guidelines for CD34+ cell determination by flow cytometry. International Society of Hematotherapy and Graft Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beckman.com [beckman.com]
- 13. d-nb.info [d-nb.info]
- 14. A study to compare Hematopoietic Progenitor Cell count determined on a next-generation automated cell counter with flow cytometric CD34 count in peripheral blood and the harvested peripheral blood stem cell graft from autologous and allogenic donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. beckman.com [beckman.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. myadlm.org [myadlm.org]
A Comparative Analysis of CD34+ Hematopoietic Stem and Progenitor Cells from Bone Marrow and Peripheral Blood
For researchers, scientists, and drug development professionals, understanding the nuanced differences between CD34+ hematopoietic stem and progenitor cells (HSPCs) sourced from bone marrow (BM) versus those mobilized into the peripheral blood (PB) is critical for therapeutic applications and research. This guide provides a detailed comparison of these two cell populations, supported by experimental data and protocols.
CD34+ cells are a cornerstone of hematopoietic stem cell transplantation and regenerative medicine.[1][2] While bone marrow has traditionally been the primary source, the mobilization of CD34+ cells into the peripheral blood using granulocyte colony-stimulating factor (G-CSF) has become a common and less invasive alternative.[1][3] However, the source of these cells significantly impacts their biological properties and functional characteristics.
Quantitative Comparison of Bone Marrow and Peripheral Blood CD34+ Cells
The concentration, immunophenotype, and cell cycle status of CD34+ cells differ significantly between bone marrow and peripheral blood. The following tables summarize these key quantitative differences.
Table 1: Concentration and Yield of CD34+ Cells
| Parameter | Bone Marrow (BM) | Mobilized Peripheral Blood (mPB) |
| CD34+ Cell Frequency | ~1.8% of mononuclear cells[4] | ~0.2% of mononuclear cells (unmobilized)[4] |
| Absolute Count | Higher concentration within the niche[5] | Lower concentration, requires mobilization for collection[1] |
| Collection Method | Bone marrow aspiration | Apheresis after mobilization[3] |
Table 2: Immunophenotypic Comparison of CD34+ Cells
| Surface Marker | Bone Marrow (BM) CD34+ Cells | Mobilized Peripheral Blood (mPB) CD34+ Cells | Key Differences & Significance |
| CD33 (Myeloid Antigen) | Lower expression (~43%)[4] | Higher expression (~84%)[4] | Indicates a higher proportion of myeloid-committed progenitors in mPB. |
| CD71 (Transferrin Receptor) | High expression (~94%)[4] | Low expression (~17%)[4] | Suggests BM CD34+ cells are more metabolically active. |
| CD45 (Pan-leukocyte Antigen) | Lower expression levels[4] | Higher expression levels[4] | Reflects a more mature phenotype in mPB CD34+ cells. |
| CD19 (B-cell Antigen) | ~14% expression[4] | ~10% expression[4] | Relatively similar proportions of B-lymphoid progenitors. |
| CD10 (B-cell Antigen) | ~17% expression[4] | ~3% expression[4] | Higher proportion of early B-cell precursors in BM. |
| CD7 (T-cell Antigen) | Low expression (~2.7%)[4] | Low expression (~7%)[4] | Both sources have a low frequency of T-lymphoid progenitors. |
| Thy-1 | Lower percentage of Thy-1 expressing cells[6] | Higher percentage of Thy-1 expressing cells[6] | Thy-1 is a marker associated with more primitive hematopoietic stem cells. |
Table 3: Cell Cycle and Gene Expression Profile
| Parameter | Bone Marrow (BM) CD34+ Cells | Mobilized Peripheral Blood (mPB) CD34+ Cells | Key Implications |
| Cell Cycle Status | More actively cycling[6][7] | Predominantly in a quiescent (G0/G1) state[1][7][8] | The quiescent state of mPB CD34+ cells may contribute to better engraftment potential.[1] |
| Gene Expression | Higher expression of genes involved in cell cycle progression and DNA synthesis.[7] | Higher expression of genes related to nuclear proteins, transcriptional factors, and apoptosis.[7][8] Decreased expression of genes for cell cycle progression and chemokines.[8] | Reflects the differing functional states of the two cell populations. |
Functional Differences and Clinical Implications
The observed molecular and cellular differences translate into distinct functional behaviors, which have important clinical implications for hematopoietic stem cell transplantation.
-
Engraftment: Mobilized peripheral blood CD34+ cells typically lead to faster neutrophil and platelet engraftment compared to bone marrow-derived cells.[9][10] This is a significant advantage in reducing the period of pancytopenia and the risk of infection following transplantation.
-
Graft-versus-Host Disease (GVHD): The use of peripheral blood stem cells is associated with a higher incidence of chronic GVHD.[9][10]
-
Relapse: Some studies suggest a lower relapse rate with peripheral blood stem cells, particularly in patients with high-risk hematological malignancies.[9]
Experimental Protocols
Accurate comparison of CD34+ cells relies on standardized isolation and analysis protocols. Below are outlines of commonly used methodologies.
Isolation of CD34+ Cells
1. Mononuclear Cell (MNC) Isolation using Density Gradient Centrifugation:
This is the initial step for both bone marrow and peripheral blood samples.
-
Principle: Separates MNCs from other blood components based on density.
-
Protocol Outline:
-
Dilute the bone marrow aspirate or peripheral blood sample with a balanced salt solution.
-
Carefully layer the diluted sample over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge the tubes to separate the layers.
-
Wash the collected MNCs to remove residual gradient medium.
-
2. CD34+ Cell Enrichment using Immunomagnetic Separation:
This method provides highly purified CD34+ cell populations.
-
Principle: Utilizes magnetic beads coated with antibodies against the CD34 surface antigen to specifically select for CD34+ cells.
-
Protocol Outline:
-
Resuspend the isolated MNCs in a suitable buffer.
-
Add CD34 microbeads to the cell suspension and incubate to allow for antibody binding.
-
Pass the cell suspension through a magnetic column. The CD34+ cells labeled with magnetic beads will be retained in the column.
-
Wash the column to remove unlabeled cells.
-
Elute the purified CD34+ cells from the column after removing it from the magnetic field.[13][14][15]
-
Visualizing Key Processes
CD34+ Cell Isolation Workflow
The following diagram illustrates the general workflow for isolating CD34+ cells from either bone marrow or peripheral blood.
References
- 1. allcells.com [allcells.com]
- 2. humancellsbio.com [humancellsbio.com]
- 3. Successful Stem Cell Mobilization and CD34+ Cell Collection in a Poor Mobilizer: A Case Report Utilizing a Combination of Recombinant Growth Colony Stimulating Factor, Recombinant Human Growth Factor, and Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and comparison of CD34-positive cells and their subpopulations from normal peripheral blood and bone marrow using multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of <i>SOX2</i> and <i>POU5F1</i> Gene Expression in Leukapheresis-Derived CD34+ Cells before and during Cell Culture - ProQuest [proquest.com]
- 6. Peripheral blood CD34+ cells differ from bone marrow CD34+ cells in Thy-1 expression and cell cycle status in nonhuman primates mobilized or not mobilized with granulocyte colony-stimulating factor and/or stem cell factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression profiling identifies significant differences between the molecular phenotypes of bone marrow-derived and circulating human CD34+ hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of gene expression in CD34+ cells from bone marrow and G-CSF-mobilized peripheral blood by high-density oligonucleotide array analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral-Blood Stem Cells versus Bone Marrow from Unrelated Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bone marrow versus peripheral blood allogeneic haematopoietic stem cell transplantation for haematological malignancies in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD34+ isolation from human bone marrow [protocols.io]
- 12. omicsonline.org [omicsonline.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Isolation of CD34+ Cells from Mononuclear Cells (MNCs) from Human Bone Marrow, Peripheral Blood or Cord Blood | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
How does CD34 expression compare across different species?
For researchers, scientists, and drug development professionals, understanding the nuances of protein expression across different species is paramount for translational research. This guide provides a comprehensive comparison of CD34 expression, a key marker for hematopoietic stem and progenitor cells, as well as endothelial cells, across various species. The information presented herein is supported by experimental data from publicly available databases and scientific literature.
Quantitative Expression of CD34
The expression of the CD34 gene, encoding the CD34 protein, varies across tissues and species. The following table summarizes the RNA expression levels in selected tissues for human and mouse, providing a quantitative snapshot of these differences. Data is presented in normalized Transcripts Per Million (nTPM).
| Tissue | Human (nTPM) | Mouse (nTPM) |
| Bone Marrow | 23.9 | 10.5 |
| Adipose Tissue | 114.2 | 60.4 |
| Placenta | 110.3 | Not Available |
| Bladder | Not Available | 83.8 |
| Skin | 1.8 | 1.1 |
| Spleen | 12.1 | 11.2 |
| Liver | 1.1 | 1.1 |
| Lung | 15.6 | 12.8 |
Note: Data for human tissues is sourced from the Human Protein Atlas, combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.[1][2][3][4] Mouse tissue expression data is from the NCBI Gene database.[5][6] "Not Available" indicates that comparable data was not readily found in the accessed databases.
There are also known regulatory differences in CD34 expression between species. For instance, in steady-state murine hematopoiesis, long-term hematopoietic stem cells (HSCs) are predominantly found in the CD34-negative to low-expressing fraction, whereas in humans, the majority of long-term HSCs express CD34.[7] This highlights a significant difference in the regulation and utility of CD34 as an HSC marker between the two species.
Experimental Protocols for CD34 Detection
The detection and quantification of CD34 expression are commonly performed using immunohistochemistry (IHC) and flow cytometry. While the fundamental principles of these techniques are conserved, specific protocol details can vary depending on the species and the antibody used. Below are detailed comparative methodologies for both human and mouse samples.
Immunohistochemistry (IHC)
| Step | Human Tissue Protocol | Mouse Tissue Protocol |
| Tissue Preparation | Formalin-fixed, paraffin-embedded sections (4 µm).[8] | Formalin-fixed, paraffin-embedded sections.[9][10] |
| Antigen Retrieval | Heat-induced epitope retrieval (HIER) using 10mM Sodium Citrate buffer (pH 6.0) or Tris/EDTA buffer (pH 9.0).[8][11][12] | HIER using 10mM Sodium Citrate buffer (pH 6.0).[10] |
| Peroxidase Block | 3% Hydrogen Peroxide for 10-15 minutes.[8][13] | 1.5% Hydrogen Peroxide in methanol (B129727) for 15 minutes.[10] |
| Blocking | 5% Goat Serum or 2% Normal Horse Serum in PBS for 1 hour.[10] | Mouse on Mouse (MOM) blocking kit is recommended for monoclonal antibodies. Alternatively, 2% Normal Horse Serum can be used.[10] |
| Primary Antibody | Mouse anti-human CD34 (e.g., clone QBEnd/10, 581) incubation for 30-60 minutes at room temperature or overnight at 4°C.[8][11] | Rat anti-mouse CD34 (e.g., clone RAM34) incubation overnight at 4°C. |
| Detection System | Biotinylated secondary antibody followed by Streptavidin-HRP and DAB substrate.[12] | Biotinylated secondary antibody (e.g., horse anti-mouse) followed by avidin/biotin/peroxidase complex (ABC kit) and DAB substrate.[10] |
| Counterstain | Hematoxylin. | Hematoxylin or Nuclear Fast Red.[10] |
Flow Cytometry
| Step | Human Cells Protocol | Mouse Cells Protocol |
| Cell Preparation | Peripheral blood, bone marrow aspirates, or cord blood collected in anticoagulant. Dilute if white blood cell count is high.[14][15] | Single-cell suspension from bone marrow or spleen. |
| Antibody Staining | Anti-human CD34 antibody (e.g., PE-conjugated) and anti-human CD45 antibody (e.g., FITC-conjugated).[14][15][16] | Anti-mouse CD34 antibody (e.g., FITC-conjugated), often in combination with other lineage markers (e.g., Sca-1, c-Kit) and a viability dye. |
| Lysing | Red blood cell lysis using a buffered ammonium (B1175870) chloride solution.[17] | Red blood cell lysis using ACK lysing buffer. |
| Data Acquisition | Acquire a minimum of 75,000 to 100,000 events to ensure sufficient CD34+ cell counts.[18][19] | Acquire a sufficient number of events to identify the rare progenitor populations. |
| Gating Strategy | ISHAGE (International Society of Hematotherapy and Graft Engineering) sequential gating strategy is widely used.[14][20] This involves gating on CD45 vs. side scatter to identify hematopoietic cells, followed by gating on CD34+ cells within the "blast" gate.[14] | Gating on viable single cells, followed by identification of hematopoietic stem and progenitor populations using a combination of markers (e.g., Lin-, Sca-1+, c-Kit+, CD34+/-). |
| Absolute Counting | Single-platform methods using counting beads are recommended for accurate quantification.[15][17] | Can be performed using counting beads. |
CD34 Signaling Pathway
While the complete signaling cascade of CD34 is not fully elucidated, evidence suggests its involvement in intracellular signaling. One of the key interactions is the phosphorylation of the CD34 cytoplasmic tail by Protein Kinase C (PKC).[21][22] This event is thought to play a role in modulating cell adhesion and other downstream cellular processes.
Caption: Simplified signaling pathway of CD34 phosphorylation by Protein Kinase C (PKC).
This guide provides a foundational comparison of CD34 expression across species, highlighting key differences in expression levels and detection methodologies. For researchers embarking on studies involving CD34, a thorough understanding of these species-specific characteristics is crucial for the accurate interpretation of results and the successful translation of findings.
References
- 1. Tissue expression of CD34 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Tissue expression of CD34 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 3. CD34 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Human Protein Atlas [maayanlab.cloud]
- 5. Cd34 CD34 antigen [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Cd34 CD34 antigen [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. genomeme.ca [genomeme.ca]
- 9. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 10. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 11. CD34 Antibody (HPCA1/763) - IHC-Prediluted (NBP2-48332) by Novus, Part of Bio-Techne [bio-techne.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. leukemia-net.org [leukemia-net.org]
- 15. usp.org [usp.org]
- 16. scribd.com [scribd.com]
- 17. meridian.allenpress.com [meridian.allenpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. myadlm.org [myadlm.org]
- 21. Evidence for distinct intracellular signaling pathways in CD34+ progenitor to dendritic cell differentiation from a human cell line model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activated protein kinase C directly phosphorylates the CD34 antigen on hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Multipotency of Isolated CD34+ Cell Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the multipotency of isolated human CD34+ cell populations. It offers a detailed overview of key experimental assays, presents comparative data from various isolation techniques, and illustrates the critical signaling pathways governing hematopoietic differentiation.
Comparison of CD34+ Cell Isolation Methods
The method chosen for isolating CD34+ cells can significantly impact the purity, viability, and functional multipotency of the resulting cell population. Below is a comparison of common isolation techniques and their outcomes.
| Isolation Method | Purity of CD34+ Cells | Yield of CD34+ Cells | Clonogenic Potential (CFU Assay) | Reference |
| Magnetic-Activated Cell Sorting (MACS) | >70% | High | Comparable to antibody-based selection | [1][2] |
| Anti-CD34 Antibody-Based Selection | High | High | Comparable to MACS | [1] |
| Fluorescence-Activated Cell Sorting (FACS) | >70% | Lower than MACS | High | [2] |
| Manual Gradient Centrifugation | Higher than MACS | Lower than MACS | Not specified | [1] |
In Vitro Assessment of Multipotency: The Colony-Forming Unit (CFU) Assay
The CFU assay is a cornerstone for assessing the in vitro differentiation potential of hematopoietic stem and progenitor cells (HSPCs). This assay determines the ability of single CD34+ cells to proliferate and differentiate into colonies of specific hematopoietic lineages in a semi-solid medium.
Table 2: Representative Colony-Forming Unit (CFU) Frequencies from Human CD34+ Cells
| Colony Type | Lineage | Typical Frequency (per 10^3 CD34+ cells) |
| CFU-GM | Granulocyte, Macrophage | 50 - 150 |
| BFU-E | Erythroid (Burst-Forming Unit) | 30 - 100 |
| CFU-GEMM | Granulocyte, Erythrocyte, Macrophage, Megakaryocyte | 5 - 20 |
| CFU-Mk | Megakaryocyte | 10 - 30 |
Experimental Protocol: Colony-Forming Unit (CFU) Assay
-
Cell Preparation: Thaw cryopreserved CD34+ cells or use freshly isolated cells. Ensure high viability (>90%).
-
Plating: Prepare a cell suspension in a suitable methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO, TPO) to support the growth of various hematopoietic lineages. Plate the cell suspension in 35 mm culture dishes.
-
Incubation: Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.
-
Colony Identification and Enumeration: Identify and count the different types of colonies based on their morphology using an inverted microscope.
dot
Immunophenotypic Analysis of Differentiation by Flow Cytometry
Flow cytometry is a powerful tool to quantify the differentiation of CD34+ cells into various hematopoietic lineages by detecting the expression of specific cell surface markers.
Table 3: Key Flow Cytometry Markers for Hematopoietic Lineages
| Lineage | Key Markers |
| Myeloid | CD11b, CD13, CD14, CD15, CD33 |
| Erythroid | CD71 (Transferrin Receptor), CD235a (Glycophorin A) |
| Lymphoid (B-cell) | CD10, CD19, CD20 |
| Lymphoid (T-cell) | CD2, CD3, CD7 |
| Megakaryocytic | CD41, CD61 |
| Stem/Progenitor | CD34, CD38-, CD90, CD133 |
Experimental Protocol: Flow Cytometry for Lineage Analysis
-
Cell Culture: Culture isolated CD34+ cells in a liquid medium supplemented with appropriate cytokine cocktails to induce differentiation towards specific lineages (e.g., myeloid, erythroid, or lymphoid).
-
Cell Staining: After a defined culture period (e.g., 7-14 days), harvest the cells and stain them with a panel of fluorescently-labeled monoclonal antibodies specific for the lineage markers of interest.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of cells expressing specific lineage markers, indicating differentiation.
dot
In Vivo Assessment of Multipotency: Humanized Mouse Models
The gold standard for confirming the long-term repopulating and multilineage differentiation potential of human CD34+ cells is through in vivo transplantation into immunodeficient mice.
Table 4: Representative Human Cell Engraftment in Immunodeficient Mice
| Mouse Model | Source of CD34+ Cells | Time Post-transplant | Human CD45+ Chimerism in Peripheral Blood | Multilineage Engraftment Observed | Reference |
| NOD/SCID | Cord Blood | 8-12 weeks | 1-10% | Myeloid, B-lymphoid | [3] |
| NOD/SCID/γc(null) (NSG) | Cord Blood | 12-16 weeks | >25% | Myeloid, B-lymphoid, T-lymphoid, NK cells | [3][4] |
| Humanized Thy/HSC mice | Fetal Liver/Thymus | 12-20 weeks | High | Robust T-cell development, B-cells, Myeloid cells | [5] |
Experimental Protocol: In Vivo Transplantation
-
Recipient Mice: Use immunodeficient mouse strains such as NOD/SCID or NSG mice. Sub-lethally irradiate the mice to ablate their native hematopoietic system.
-
Cell Transplantation: Inject a known number of human CD34+ cells intravenously or intra-femorally into the recipient mice.
-
Monitoring Engraftment: At various time points post-transplantation (typically 8-16 weeks), collect peripheral blood or bone marrow from the mice.
-
Analysis: Analyze the samples by flow cytometry for the presence of human hematopoietic cells (human CD45+) and their differentiation into various lineages (e.g., CD19+ B-cells, CD3+ T-cells, CD33+ myeloid cells).
dot
Key Signaling Pathways in CD34+ Cell Differentiation
The fate of CD34+ cells, whether to self-renew or differentiate, is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for manipulating cell fate for therapeutic purposes.
Notch Signaling Pathway
The Notch pathway plays a critical role in hematopoietic stem cell self-renewal and lineage commitment.
dot
Wnt/β-catenin Signaling Pathway
The Wnt pathway is essential for maintaining the stemness and proliferation of hematopoietic stem cells.[6]
dot
TGF-β Signaling Pathway
The TGF-β signaling pathway is a key regulator of hematopoietic stem cell quiescence and differentiation.
dot
References
- 1. omicsonline.org [omicsonline.org]
- 2. Comparison of Signaling Pathways Gene Expression in CD34− Umbilical Cord Blood and Bone Marrow Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Large-cohort humanized NPI mice reconstituted with CD34+ hematopoietic stem cells are feasible for evaluating preclinical cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human lymphohematopoietic reconstitution and immune function in immunodeficient mice receiving cotransplantation of human thymic tissue and CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling involved in stem cell reprogramming and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating CD34 as an Antibody-Drug Conjugate Target: A Comparative Analysis
The landscape of antibody-drug conjugates (ADCs) for hematological malignancies is rapidly evolving, with several promising targets showing clinical potential. This guide provides a comprehensive validation of CD34 as a potential ADC target, comparing it with established and emerging alternatives such as CD33, CD123, and C-type lectin-like molecule-1 (CLL-1). We delve into the preclinical and clinical data, experimental methodologies, and the underlying biological rationale for targeting these antigens in the context of acute myeloid leukemia (AML) and other hematological cancers.
CD34 is a well-established marker for hematopoietic stem and progenitor cells (HSPCs) and is also expressed on leukemic stem cells (LSCs) in a significant portion of AML patients.[1][2] This expression profile makes it a theoretically attractive target for an ADC, as eliminating LSCs is crucial for preventing relapse. However, the shared expression on normal HSPCs raises significant safety concerns regarding myelosuppression. This guide will explore the current evidence for and against CD34 as a viable ADC target, drawing comparisons with other antigens that have progressed further in clinical development.
Comparative Analysis of ADC Targets in Hematological Malignancies
The ideal target for an ADC should be highly expressed on tumor cells, particularly on cancer stem cells, with minimal or no expression on healthy tissues to ensure a wide therapeutic window. The following table summarizes the key characteristics of CD34 and its main competitors as ADC targets in AML.
| Target Antigen | Expression on AML Blasts and LSCs | Expression on Normal Hematopoietic Stem Cells (HSCs) | Internalization upon Antibody Binding | ADCs in Clinical Development | Key Advantages | Key Challenges |
| CD34 | Expressed on a subset of AML blasts and LSCs.[1][2] | High expression.[3][4] | Yes.[5] | Limited to no public information on ADCs; a Bi-specific T-cell Engager (BTE) has been explored.[1][2] | Potential to target LSCs. | High risk of severe and prolonged myelosuppression due to on-target toxicity to normal HSCs.[3][4] |
| CD33 | Widely expressed on AML blasts (>80% of patients).[6][7] | Expressed on myeloid progenitors, but lower on long-term HSCs.[8][9] | Yes.[7][10] | Gemtuzumab ozogamicin (B1678132) (Mylotarg®), Vadastuximab talirine (discontinued).[10][11][12][13][14][15] | Clinically validated target with an approved ADC. | Myelosuppression is a known toxicity; heterogeneous expression can lead to relapse.[6][7] |
| CD123 | Highly expressed on AML blasts and LSCs.[16][17] | Low to moderate expression on normal HSCs.[16][17] | Yes.[16][17] | Pivekimab sunirine (B10860453) (IMGN632), Talacotuzumab (discontinued).[16][17][18][19][20][21][22][23][24] | Strong expression on LSCs; favorable differential expression compared to normal HSCs. | Potential for myelosuppression, though potentially less severe than with CD34 targeting.[16][17] |
| CLL-1 | Highly expressed on AML blasts and LSCs; absent on normal HSCs.[8][25][26][27][28] | Absent on long-term HSCs.[8][25][26][27][28] | Yes.[25][28] | Several in preclinical and early clinical development.[8][25][26][27][28] | High specificity for leukemic cells, potentially leading to a better safety profile and sparing of normal hematopoiesis. | Newer target with less clinical validation compared to CD33. |
Preclinical Efficacy of ADCs Targeting CD33, CD123, and CLL-1
Extensive preclinical studies have demonstrated the anti-leukemic activity of ADCs targeting CD33, CD123, and CLL-1. This data provides a benchmark against which the potential of a hypothetical CD34-targeted ADC can be evaluated.
| ADC Target | ADC Candidate | Payload | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Xenograft Models) | Effect on Normal Hematopoietic Progenitors |
| CD33 | Gemtuzumab ozogamicin | Calicheamicin | Potent and selective killing of CD33+ AML cells.[10] | Significant anti-leukemic activity.[10] | Myelosuppression observed.[6] |
| CD33 | Vadastuximab talirine | Pyrrolobenzodiazepine (PBD) dimer | Highly potent against AML cell lines and primary AML cells.[11][13][15] | Complete and durable responses in subcutaneous and disseminated AML models.[13] | Myelosuppression was a dose-limiting toxicity.[11][15] |
| CD123 | Pivekimab sunirine (IMGN632) | Indolinobenzodiazepine (IGN) | Low picomolar potency against AML cell lines and patient samples.[16][17][20][21] | Robust antitumor efficacy in multiple AML xenograft models.[16][17] | >40-fold less cytotoxic to normal myeloid progenitors compared to a DNA cross-linking payload ADC.[16][17][21] |
| CLL-1 | Anti-CLL-1-PBD | Pyrrolobenzodiazepine (PBD) dimer | Highly effective at depleting tumor cells in AML xenograft models.[25][26][27][28] | Significant tumor growth inhibition in disseminated AML models.[28] | Lacks expression on hematopoietic stem cells, suggesting a better safety profile.[25][26][27][28] |
Experimental Protocols
The validation of an ADC target relies on a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay
Objective: To determine the potency and specificity of an ADC in killing target-expressing cancer cells.
Methodology:
-
Cell Lines: Use a panel of hematological malignancy cell lines with varying levels of target antigen expression (e.g., CD34+, CD33+, CD123+, CLL-1+) and a target-negative cell line as a control.
-
ADC Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC and a non-targeting control ADC for 72-120 hours.[29]
-
Viability Assessment: Measure cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).[29]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the ADC's potency.
Bystander Killing Assay
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative tumor cells.
Methodology (Co-culture method):
-
Cell Labeling: Label antigen-negative cells with a fluorescent marker (e.g., GFP).
-
Co-culture: Co-culture a mixture of antigen-positive and fluorescently labeled antigen-negative cells.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Analysis: After incubation, use flow cytometry or high-content imaging to quantify the viability of both cell populations. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Model System: Use immunodeficient mice (e.g., NSG mice) engrafted with human AML cell lines or patient-derived xenografts (PDXs).
-
ADC Administration: Once tumors are established, administer the ADC intravenously at various dose levels and schedules.
-
Tumor Burden Monitoring: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by quantifying human leukemic cells in the peripheral blood and bone marrow (for disseminated models) using flow cytometry.
-
Endpoint: The primary endpoint is typically tumor growth inhibition or overall survival.
Assessment of Hematopoietic Toxicity
Objective: To evaluate the effect of the ADC on normal hematopoietic stem and progenitor cells.
Methodology (Colony-Forming Cell (CFC) Assay):
-
Cell Source: Isolate CD34+ hematopoietic stem and progenitor cells from human bone marrow or cord blood.
-
ADC Treatment: Culture the CD34+ cells in the presence of the ADC for a defined period.
-
Colony Formation: Plate the treated cells in a semi-solid methylcellulose (B11928114) medium containing cytokines that support the growth of different hematopoietic lineages (e.g., erythroid, myeloid).
-
Analysis: After 14 days, count the number of colonies of each lineage. A reduction in colony formation indicates toxicity to hematopoietic progenitors.[30][31]
Visualizing the ADC Mechanism and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion: Is CD34 a Viable ADC Target?
The validation of CD34 as an ADC target presents a classic risk-versus-reward scenario. Its expression on LSCs offers the tantalizing prospect of eradicating the root of AML and preventing relapse. However, the high expression on normal hematopoietic stem cells poses a substantial risk of profound and potentially irreversible myelosuppression.
In contrast, targets like CD123 and particularly CLL-1 offer a more favorable therapeutic window. CLL-1's restricted expression to the myeloid lineage and its absence on normal HSCs make it an especially attractive target for developing safer and more effective ADCs for AML.[8][25][26][27][28]
While the development of a CD34-targeted ADC is not currently a major focus in the field, the concept is not entirely without merit. A CD34-directed therapy could potentially be used in a pre-transplant conditioning regimen, where myeloablation is the intended outcome. Further research into sophisticated strategies, such as developing ADCs with highly controlled bystander effects or combining them with stem cell support, might one day mitigate the safety concerns.
For now, the available evidence strongly suggests that for frontline AML therapy, targets with a better differential expression profile between leukemic and normal stem cells, such as CLL-1 and CD123, represent a more promising path forward for the development of novel ADCs. The extensive preclinical and emerging clinical data for ADCs targeting these antigens provide a robust framework for their continued development and potential to improve outcomes for patients with acute myeloid leukemia.
References
- 1. A novel CD34-specific T-cell engager efficiently depletes acute myeloid leukemia and leukemic stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel CD34-specific T-cell engager efficiently depletes acute myeloid leukemia and leukemic stem cells <i>in vitro</i> and <i>in vivo</i> | Haematologica [haematologica.org]
- 3. Safety of CD34+ Hematopoietic Stem Cells and CD4+ T Lymphocytes Transduced with LVsh5/C46 in HIV-1 Infected Patients with High-Risk Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of CD34+ Stem Cell Boost for Delayed Hematopoietic Recovery After BCMA Directed CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD33 Expression and Gentuzumab Ozogamicin in Acute Myeloid Leukemia: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Preclinical pharmacokinetics and pharmacodynamics of DCLL9718A: An antibody-drug conjugate for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugates for acute myeloid leukemia [mappingignorance.org]
- 10. researchgate.net [researchgate.net]
- 11. A phase 1 trial of vadastuximab talirine as monotherapy in patients with CD33-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. adcreview.com [adcreview.com]
- 15. researchgate.net [researchgate.net]
- 16. A CD123-targeting antibody-drug conjugate, IMGN632, designed to eradicate AML while sparing normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A CD123-targeting antibody-drug conjugate, IMGN632, designed to eradicate AML while sparing normal bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The CD123 antibody-drug conjugate pivekimab sunirine exerts profound activity in preclinical models of pediatric acute lymphoblastic leukemia | RTI [rti.org]
- 19. The CD123 antibody–drug conjugate pivekimab sunirine exerts profound activity in preclinical models of pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news.abbvie.com [news.abbvie.com]
- 21. adcreview.com [adcreview.com]
- 22. researchgate.net [researchgate.net]
- 23. Paper: Preclinical Characterization of the Anti-Leukemia Activity of the CD123 Antibody-Drug Conjugate, Pivekimab Sunirine (IMGN632) [ash.confex.com]
- 24. Preclinical characterization of the anti-leukemia activity of the CD123 antibody-drug conjugate, pivekimab sunirine (IMGN632) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. An Anti-CLL-1 Antibody-Drug Conjugate for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] An Anti–CLL-1 Antibody–Drug Conjugate for the Treatment of Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of CD-349: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for CD-349 (CAS No. 88594-08-5) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, research-grade pharmaceutical compounds and should be considered a preliminary guide. It is imperative to obtain the official SDS from your supplier for this compound and adhere to all institutional, local, state, and federal regulations before handling or disposing of this chemical.
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with novel compounds like this compound, a calcium channel antagonist, having a clear and robust disposal plan is a critical component of the experimental workflow. This document provides a procedural framework for the safe handling and disposal of this compound, emphasizing the need for a risk assessment based on supplier-provided safety information.
Essential Safety and Hazard Information (Hypothetical)
Before any handling or disposal of a chemical, a thorough review of its SDS is the first and most critical step. The SDS provides comprehensive information on the physical, chemical, and toxicological properties of the substance. The table below outlines the type of quantitative data you would find in an SDS for a compound like this compound, which is essential for a proper risk assessment.
| Property | Hypothetical Value | Significance for Disposal |
| Physical State | Solid (Powder) | Determines the appropriate handling procedures to minimize dust generation and the type of waste container. |
| pH | Not Available | Indicates corrosivity. A highly acidic or basic compound requires specific container materials and may need neutralization before disposal. |
| Melting Point/Range | Not Available | Relevant for understanding the compound's stability under different temperature conditions. |
| Boiling Point/Range | Not Available | Indicates the temperature at which the liquid boils, which is important for assessing inhalation hazards. |
| Flash Point | Not Available | Crucial for determining flammability hazards. A low flash point indicates that the substance can ignite at relatively low temperatures, requiring storage away from ignition sources. |
| Vapor Pressure | Not Available | Indicates the tendency of a substance to evaporate. High vapor pressure can lead to a higher inhalation hazard. |
| Acute Toxicity (Oral) | Not Available | Provides information on the immediate health effects of ingestion. Highly toxic compounds require stringent containment and PPE. |
| Aquatic Toxicity | Not Available | Determines the environmental hazard. Compounds toxic to aquatic life must not be disposed of down the drain and require specialized disposal to prevent environmental contamination. |
Experimental Protocol for the Proper Disposal of this compound
This protocol provides a step-by-step guide for the safe disposal of this compound in a laboratory setting. This is a general procedure and must be adapted based on the specific hazards identified in the manufacturer's SDS.
1. Waste Identification and Classification:
-
All materials contaminated with this compound must be classified as hazardous pharmaceutical waste.[1] This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.
-
Contaminated laboratory consumables, including pipette tips, vials, and absorbent materials.[2]
-
-
Consult your institution's Environmental Health and Safety (EHS) department to confirm the specific waste category and any local or state-specific disposal requirements.[1]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. Based on the general handling of potent pharmaceutical compounds, this should include:
-
Double-layered, chemical-resistant gloves.
-
A disposable gown or lab coat.
-
Safety glasses with side shields or chemical splash goggles.
-
If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.
-
3. Waste Segregation and Containerization:
-
Proper segregation of hazardous waste is crucial.[2] Use designated, properly labeled waste containers provided by your institution's EHS department.
-
Solid Waste: Place unused this compound powder, contaminated gloves, absorbent pads, and other solid materials into a dedicated hazardous chemical waste container. This is often a black container.[2] Ensure the container is compatible with the chemical properties of this compound.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other, incompatible liquid waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container. If the sharps contain residual this compound, they should be considered hazardous waste.[2]
-
4. Storage and Final Disposal:
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be clearly marked with a "Hazardous Waste" sign.
-
Ensure all waste containers are kept closed except when adding waste.
-
Do not accumulate more than the allowable quantity of hazardous waste in your SAA, as stipulated by institutional and federal regulations.
-
Once a waste container is full, or if it has been in storage for a predetermined amount of time (e.g., 90 days), arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[3]
-
Never dispose of this compound or any contaminated materials in the regular trash or down the drain. [2]
Mechanism of Action: Dihydropyridine (B1217469) Calcium Channel Blockers
This compound is a dihydropyridine calcium channel antagonist.[4] These compounds exert their effects by blocking L-type calcium channels, primarily in vascular smooth muscle.[5][6][7] This action leads to vasodilation and is the basis for their use in treating conditions like hypertension and angina.[5][7]
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. benchchem.com [benchchem.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Effect of CD349, a new dihydropyridine derivative Ca2+ antagonist, on the voltage-dependent Ca2+ currents in isolated mammalian brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. buzzrx.com [buzzrx.com]
- 7. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
Essential Safety and Logistical Information for Handling CD-349
Disclaimer: A specific Safety Data Sheet (SDS) for CD-349 is not publicly available at this time. The following guidance is based on general best practices for handling potent pharmacological compounds in a laboratory setting. It is imperative to supplement this information with your institution's specific safety protocols and to conduct a thorough risk assessment before handling this compound.
This compound is identified as a calcium channel antagonist, a class of compounds that can have significant physiological effects.[1][2] Therefore, it should be handled with appropriate caution to minimize exposure.
Physical and Chemical Properties
| Property | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 88594-08-5 | [1] |
| Bioactivity | Calcium channel antagonist. Inhibits noradrenaline-induced contraction of aortas in Ca2+-free medium. | [1][2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 1 year | [2] |
| Shipping Temperature | Shipped with blue ice or at ambient temperature. | [2] |
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Personal Protective Equipment | Specifications & Best Practices |
| Eyes | Safety glasses with side shields or Goggles | Must meet appropriate national or international standards (e.g., ANSI Z87.1 in the US, EN 166 in the EU). Goggles are recommended when there is a splash hazard. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when a significant splash risk exists. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart for the specific solvents being used. Double gloving is a good practice when handling potent compounds. Discard gloves immediately if contaminated and after each use. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn at all times in the laboratory. An impermeable gown may be necessary for larger quantities or when there is a risk of splashing. |
| Respiratory | N95 respirator or higher | Recommended when handling the compound as a powder or if aerosolization is possible.[3] Use in a well-ventilated area, preferably within a chemical fume hood. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting. |
Experimental Protocols: Handling and Weighing
Adherence to a strict operational protocol is vital to minimize the risk of exposure and contamination.
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
Weighing Procedure:
-
Preparation:
-
Ensure the designated area is clean and free of clutter.
-
Gather all necessary equipment: chemical spatula, weighing paper or vessel, and appropriate waste containers.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Use a dedicated and calibrated analytical balance.
-
Handle the compound with a chemical spatula. Avoid generating dust.
-
Tare the receiving vessel on the balance.
-
Carefully transfer the desired amount of this compound to the vessel.
-
-
Clean-Up:
-
After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe (e.g., 70% ethanol), followed by a dry wipe.
-
Dispose of all wipes and contaminated weighing paper as hazardous waste.
-
Solution Preparation:
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Dissolving:
-
In the designated chemical fume hood, add the solvent to the vessel containing the weighed this compound.
-
Cap the vessel and mix by vortexing or sonicating until the compound is fully dissolved.
-
-
Storage: Store the resulting solution in a clearly labeled, sealed container at the recommended temperature of -80°C.[2]
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, pipette tips, and wipes should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound, as well as solvent rinses of contaminated glassware, should be collected in a sealed, labeled hazardous waste container.[3]
Disposal Procedure:
-
Collection: Collect all waste in appropriate, leak-proof containers. Do not overfill.
-
Labeling: Clearly label waste containers with "Hazardous Waste," the chemical name (this compound), and any associated hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic, in secondary containment.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
